4-Fpbua
Description
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Properties
Molecular Formula |
C31H23FO7 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(9bS)-2-acetyl-6-[(E)-3-[4-(4-fluorophenyl)phenyl]prop-2-enoyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C31H23FO7/c1-15-27(36)25(21(34)13-6-17-4-7-18(8-5-17)19-9-11-20(32)12-10-19)29-26(28(15)37)31(3)23(39-29)14-22(35)24(16(2)33)30(31)38/h4-14,35-37H,1-3H3/b13-6+/t31-/m1/s1 |
InChI Key |
XILWXBHQKYMLHY-JBYXOPKCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of 4-Phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a small molecule drug initially approved for the treatment of urea (B33335) cycle disorders. However, its therapeutic potential extends far beyond this initial indication, with a growing body of research highlighting its efficacy in a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][2] This broad therapeutic window stems from its multifaceted mechanism of action, primarily centered on two key cellular processes: the unfolded protein response (UPR) and histone deacetylase (HDAC) inhibition. This technical guide provides an in-depth exploration of the core mechanisms of 4-PBA, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanisms of Action
4-PBA's therapeutic effects are largely attributed to its ability to function as both a chemical chaperone and a pan-histone deacetylase (HDAC) inhibitor .[3][4] These two functions, while distinct, can have synergistic effects on cellular homeostasis and disease pathology.
Chemical Chaperone Activity: Alleviating Endoplasmic Reticulum (ER) Stress
As a chemical chaperone, 4-PBA aids in the proper folding of proteins within the endoplasmic reticulum (ER), thereby mitigating ER stress. ER stress occurs when the load of unfolded or misfolded proteins in the ER exceeds its folding capacity, triggering a complex signaling network known as the Unfolded Protein Response (UPR). Chronic or unresolved ER stress can lead to cellular dysfunction and apoptosis, contributing to the pathogenesis of numerous diseases.[1]
4-PBA has been shown to stabilize protein conformation and facilitate the trafficking of misfolded proteins.[5][6] This action reduces the accumulation of protein aggregates and alleviates the burden on the ER, thereby dampening the UPR signaling cascade.
The UPR is mediated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP. Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling pathways.
-
IRE1 Pathway: Upon activation, IRE1 oligomerizes and activates its endoribonuclease domain, which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[7][8]
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[9]
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its cytosolic fragment (ATF6f). ATF6f then moves to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.[9]
The efficacy of 4-PBA in mitigating ER stress has been quantified in numerous studies. The following table summarizes the observed effects of 4-PBA on key ER stress markers.
| Marker | Cell Line/Model | Stress Inducer | 4-PBA Concentration | Observed Effect | Reference |
| GRP78 | Human Bronchial Epithelial Cells | Lipopolysaccharide (LPS) | 10 mM | Significant decrease in LPS-induced GRP78 protein expression. | [10] |
| C57BL/6 Mice (Transverse Aortic Constriction) | Pressure Overload | 20 mg/kg/day | Inhibition of increased GRP78 protein expression in heart tissue. | [5] | |
| 3T3-L1 Adipocytes | Differentiation Medium | 10 mM | Blunted expression of GRP78 during adipocyte differentiation. | [11] | |
| CHOP | Human Bronchial Epithelial Cells | Lipopolysaccharide (LPS) | 10 mM | Significant decrease in LPS-induced CHOP protein expression. | [10] |
| C57BL/6 Mice (Transverse Aortic Constriction) | Pressure Overload | 20 mg/kg/day | Inhibition of increased CHOP protein expression in heart tissue. | [5] | |
| p-PERK | C57BL/6 Mice (Transverse Aortic Constriction) | Pressure Overload | 20 mg/kg/day | Inhibition of increased p-PERK protein expression in heart tissue. | [5] |
| XBP1s | Rat Pancreatic Acini | Cholecystokinin | Not specified | Prohibited X-box-binding protein 1 splicing. | [12] |
| 3T3-L1 Adipocytes | Differentiation Medium | 10 mM | Inhibited the increase in spliced XBP1 expression during differentiation. | [11] |
Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as a pan-inhibitor of class I and II HDACs.[3][13] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. The acetylation of histones is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By inhibiting HDACs, 4-PBA increases histone acetylation, leading to the altered expression of a wide range of genes involved in processes such as cell cycle regulation, differentiation, and apoptosis.[14]
The balance between histone acetyltransferases (HATs) and HDACs determines the acetylation state of histones and, consequently, the transcriptional activity of genes. 4-PBA disrupts this balance by inhibiting HDAC activity, leading to an accumulation of acetylated histones and subsequent changes in gene expression.
The inhibitory potency of 4-PBA against HDACs has been determined in various cell lines.
| Cell Line | IC50 for HDAC Inhibition (Class I & II) | Reference |
| LN-229 (Glioblastoma) | 1.21 mM | [3] |
| LN-18 (Glioblastoma) | 1.92 mM | [3] |
It is important to note that while 4-PBA is considered a pan-HDAC inhibitor, its potency is generally in the millimolar range, which is significantly lower than that of other more specific HDAC inhibitors.[3][15]
Crosstalk and Downstream Effects: Inhibition of NF-κB Signaling
A critical consequence of 4-PBA's dual mechanism of action is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). Both ER stress and HDAC activity are known to activate the NF-κB pathway. By alleviating ER stress and inhibiting HDACs, 4-PBA can effectively suppress NF-κB activation and the subsequent expression of pro-inflammatory cytokines and mediators.[9][16]
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including signals originating from the UPR, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 4-PBA.
Induction of ER Stress and Treatment with 4-PBA
Objective: To induce ER stress in vitro and assess the protective effects of 4-PBA.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Tunicamycin (TM) or Thapsigargin (Tg) stock solution (e.g., in DMSO)
-
4-PBA stock solution (e.g., in sterile water or PBS, pH adjusted)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of TM (e.g., 1-5 µg/mL) or Tg (e.g., 0.1-1 µM) to induce ER stress.[17]
-
For 4-PBA treatment, pre-incubate cells with 4-PBA (e.g., 1-10 mM) for a specified time (e.g., 1-2 hours) before adding the ER stress inducer, or co-treat cells with 4-PBA and the inducer.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with 4-PBA alone.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Cell Lysis and Protein Extraction (for Western Blotting):
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the expression levels of ER stress markers (e.g., GRP78, CHOP, p-PERK, XBP1s) by Western blotting using specific primary and secondary antibodies.
Workflow Diagram:
HDAC Activity Assay
Objective: To measure the inhibitory effect of 4-PBA on HDAC activity.
Materials:
-
HDAC Activity Assay Kit (colorimetric or fluorometric)
-
Nuclear extract or purified HDAC enzyme
-
4-PBA solution at various concentrations
-
96-well microplate
-
Microplate reader
Protocol (based on a generic fluorometric assay): [18][19]
-
Reagent Preparation: Prepare assay buffers, HDAC substrate, and developer solution according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a standard curve using the provided deacetylated standard to quantify HDAC activity.
-
Reaction Setup:
-
In a 96-well plate, add the nuclear extract or purified HDAC enzyme to each well.
-
Add different concentrations of 4-PBA to the respective wells to be tested. Include a positive control (no inhibitor) and a negative control (e.g., with a known potent HDAC inhibitor like Trichostatin A).
-
Initiate the reaction by adding the HDAC substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the signal by adding the developer solution to each well. Incubate at room temperature for the recommended time (e.g., 15-30 minutes).
-
Measurement: Measure the fluorescence (or absorbance for colorimetric assays) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 4-PBA and determine the IC50 value.
Workflow Diagram:
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of 4-PBA on NF-κB transcriptional activity.
Materials:
-
Cell line stably or transiently expressing an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
Complete cell culture medium
-
NF-κB activator (e.g., TNF-α, LPS)
-
4-PBA solution at various concentrations
-
96-well white, clear-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at an appropriate density.
-
Cell Treatment:
-
The following day, pre-treat the cells with various concentrations of 4-PBA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the recommended duration (e.g., 6-8 hours).
-
Include appropriate controls: unstimulated cells, cells stimulated with the activator alone, and vehicle-treated cells.
-
-
Cell Lysis: After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., by adding a passive lysis buffer).
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity by 4-PBA.
Workflow Diagram:
Conclusion
4-Phenylbutyric acid exerts its pleiotropic therapeutic effects through a dual mechanism of action involving the attenuation of ER stress via its chemical chaperone activity and the modulation of gene expression through HDAC inhibition. This comprehensive guide has provided a detailed overview of these core mechanisms, supported by quantitative data and standardized experimental protocols. The intricate interplay between these pathways, particularly their convergence on the inhibition of NF-κB signaling, underscores the broad therapeutic potential of 4-PBA. Further research aimed at elucidating the precise molecular interactions and downstream consequences of 4-PBA's activity will be crucial for optimizing its clinical application and for the development of novel therapeutics targeting these fundamental cellular processes. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of this versatile therapeutic agent.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]
- 3. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. promega.es [promega.es]
4-PBA as a chemical chaperone for protein folding
An In-depth Technical Guide to 4-Phenylbutyric Acid (4-PBA) as a Chemical Chaperone for Protein Folding
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Phenylbutyric acid (4-PBA) is a small molecule fatty acid that has garnered significant attention for its role as a chemical chaperone in mitigating endoplasmic reticulum (ER) stress and correcting protein misfolding pathologies. Initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of urea (B33335) cycle disorders, its therapeutic potential has been explored in a wide range of diseases characterized by protein aggregation and misfolding, including cystic fibrosis, neurodegenerative diseases, and certain inflammatory conditions.[1][2][3] This guide provides a comprehensive technical overview of 4-PBA, detailing its mechanisms of action, impact on cellular signaling pathways, quantitative effects in various models, and key experimental protocols.
Core Mechanisms of Action
4-PBA functions as a pleiotropic agent, influencing protein homeostasis through several proposed mechanisms. Its primary role is considered to be that of a chemical chaperone, but it also exhibits other biochemical activities.
2.1 Chemical Chaperone Activity The principal mechanism attributed to 4-PBA is its function as a chemical chaperone.[2] As a low-molecular-weight aromatic fatty acid, it is proposed to interact with exposed hydrophobic segments of unfolded or misfolded proteins.[1][4][5] This interaction is thought to stabilize the protein, prevent its aggregation with other misfolded proteins, and facilitate its correct conformational folding.[4][6] By reducing the burden of unfolded proteins, 4-PBA alleviates stress on the endoplasmic reticulum.[1][5]
2.2 Modulation of the Unfolded Protein Response (UPR) ER stress, caused by an accumulation of misfolded proteins, activates a complex signaling network known as the Unfolded Protein Response (UPR).[2][7] 4-PBA has been shown to attenuate the UPR by reducing the activation of its key sensors: PERK, IRE1α, and ATF6.[8] This leads to decreased expression of downstream UPR targets, including the pro-apoptotic factor CHOP.[8][9] However, some studies in yeast suggest that 4-PBA may suppress the UPR not by directly aiding protein folding, but by promoting the degradation of the IRE1 sensor protein.[7]
2.3 Histone Deacetylase (HDAC) Inhibition 4-PBA is also a known inhibitor of histone deacetylases (HDACs).[4][10] This activity can alter gene transcription. For instance, in the context of coagulation factor FVII, 4-PBA was shown to increase F7 gene transcription, contributing to higher protein levels alongside its chaperone effects.[11] This dual activity complicates the interpretation of its effects, as observed outcomes may result from a combination of chaperone activity and altered gene expression.
2.4 Inhibition of Protein Translation A more recent hypothesis suggests that 4-PBA may alleviate ER stress by acting as a weak inhibitor of mRNA translation.[12] By slowing down the rate of protein synthesis, it reduces the influx of new proteins into the ER, thereby lessening the protein folding load and allowing the cell's existing chaperone machinery to cope more effectively.[12]
Key Signaling Pathways Modulated by 4-PBA
4-PBA's influence extends to several critical intracellular signaling pathways, primarily those linked to cellular stress, inflammation, and survival.
3.1 Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) The accumulation of misfolded proteins in the ER triggers the UPR, a tripartite signaling pathway designed to restore homeostasis. 4-PBA intervenes by reducing the initial trigger—misfolded proteins. This leads to decreased phosphorylation of PERK and IRE1α and reduced cleavage of ATF6, thereby downregulating their respective downstream signaling cascades and mitigating ER stress-induced apoptosis.[8]
3.2 NF-κB Inflammatory Pathway ER stress is closely linked with inflammation, often through the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Studies have demonstrated that 4-PBA can suppress the activation of NF-κB.[1] It achieves this by increasing the levels of IκB-α, an inhibitor of NF-κB, which prevents the translocation of the p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
Quantitative Data on 4-PBA Efficacy
The effects of 4-PBA have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of 4-PBA on ER Stress and Cellular Responses
| Cell Line | Model / Stimulus | 4-PBA Conc. | Outcome | Quantitative Effect | Reference |
|---|---|---|---|---|---|
| RASFS | IL-1β Stimulation | 4-40 mM | ER Stress Markers | Attenuated enhanced expression of GRP78 and CHOP. | [9] |
| RASFS | IL-1β Stimulation | >4 mM (48h) | Cell Proliferation | Significantly inhibited proliferation. | [9] |
| H9c2 Cardiomyocytes | Ischemia/Reperfusion | 5 mM | ER Stress Markers | Significantly attenuated the increase in Grp78, ATF6, and PERK protein levels. | [8] |
| 3T3-L1 Pre-adipocytes | Adipogenesis | 10 mM | ER Stress Markers | Reduced basal expression of GRP78, GRP94, p-eIF2α, and calreticulin. | [13] |
| hASM Cells | TNFα (20 ng/mL) | 1 µM | IRE1α Phosphorylation | Mitigated the TNFα-induced increase in pIRE1αS724. | [5] |
| hASM Cells | TNFα (20 ng/mL) | 1 µM | XBP1 Splicing | Mitigated the TNFα-induced increase in XBP1s mRNA. | [5][14] |
| CHO-K1 Cells | Mutant SP-A2 Expression | Dose-dependent | Protein Aggregation | Decreased intracellular aggregation of mutant SP-A2. | [15] |
| ERp57 KO Chondrocytes | ERp57 Knockout | 50 mM | ER Stress Markers | Reduced protein levels of BiP, Chop, and IRE1. |[16] |
Table 2: In Vivo Efficacy of 4-PBA in Animal Models
| Animal Model | Disease Model | 4-PBA Administration | Outcome | Quantitative Effect | Reference |
|---|---|---|---|---|---|
| Mice | Hyperoxia-Induced Acute Lung Injury | N/A | Survival | Significantly prolonged survival. | [1] |
| Mice | Hyperoxia-Induced Acute Lung Injury | N/A | Inflammation | Reduced levels of inflammatory mediators in bronchoalveolar lavage fluid. | [1] |
| DBA/1 Mice | Collagen-Induced Arthritis | N/A | Inflammation | Reduced production of IL-6 and TNF-α in serum and joint extract. | [9] |
| Mice | Diet-Induced Obesity | 1 g/kg in drinking water | Adipogenesis | Attenuated UPR activation and prevented differentiation of 3T3-L1 cells. |[13] |
Table 3: 4-PBA in Human Studies and Disease-Specific Models
| Disease | Model | 4-PBA Treatment | Outcome | Result | Reference |
|---|---|---|---|---|---|
| Alpha-1 Antitrypsin Deficiency | 10 Patients (PiZZ) | 14 days, oral | Serum AAT Levels | No significant increase in AAT blood levels; significant side effects. | [17] |
| Cystic Fibrosis | IB3-1 Cells (ΔF508) | 24 hours | Cl- Conductance | Increased Cl- efflux, indicating improved CFTR function. | [18] |
| Familial Pulmonary Fibrosis | CHO-K1 Cells (mutant SP-A2) | Dose-dependent | Protein Secretion | Enhanced secretion of mutant SP-A2 protein. | [15] |
| Coagulation Factor VII Deficiency | HEK293 Cells (p.Q160R variant) | Dose-dependent | Protein Secretion | Increased secretion of rFVII-160R by ~2.5-fold. |[11] |
Experimental Protocols
This section provides standardized methodologies for key experiments involving 4-PBA, synthesized from cited literature.
5.1 General Preparation of 4-PBA Stock Solution
-
Objective : To prepare a high-concentration stock solution of 4-PBA for cell culture experiments.
-
Materials : 4-Phenylbutyric acid (sodium salt), sterile distilled water or PBS, 1N NaOH (if using the acid form).
-
Protocol :
-
To prepare a 1 M stock solution, dissolve sodium 4-phenylbutyrate (B1260699) in sterile water.
-
If using the acid form of 4-PBA, it will have low water solubility. Add sterile water and then slowly add 1N NaOH dropwise while vortexing until the 4-PBA is completely dissolved.[4]
-
Adjust the pH to ~7.4 using HCl or NaOH if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution and store at -20°C for long-term use.
-
5.2 Western Blot Analysis of ER Stress Markers
-
Objective : To quantify the effect of 4-PBA on the expression of key ER stress proteins (e.g., GRP78, CHOP, p-PERK).
-
Protocol :
-
Cell Treatment : Seed cells (e.g., H9c2, RASFS) in appropriate culture plates.[8][9] Once they reach desired confluency, pre-treat with 4-PBA (e.g., 5 mM for 2 hours) before inducing ER stress (e.g., with tunicamycin, thapsigargin, or via ischemia/reperfusion simulation).[8] Include untreated and vehicle-treated controls.
-
Protein Extraction : After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-PERK) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
-
5.3 Experimental Workflow Visualization
Conclusion and Future Directions
4-PBA is a versatile molecule that acts as a chemical chaperone to alleviate ER stress and correct protein misfolding, with additional activities as an HDAC and translation inhibitor. Its efficacy has been demonstrated across a variety of preclinical models for diseases involving proteostasis collapse. However, its clinical translation has faced challenges, such as the high doses required and associated side effects, as seen in trials for Alpha-1 Antitrypsin Deficiency.[10][17]
Future research should focus on:
-
Derivative Development : Synthesizing more potent and specific derivatives of 4-PBA to increase efficacy at lower, more tolerable concentrations.[19]
-
Mechanism Clarification : Further dissecting its multiple mechanisms of action to understand which is dominant in specific disease contexts.
-
Combination Therapies : Exploring 4-PBA in combination with other corrector or potentiator molecules to achieve synergistic effects, a strategy that has proven successful in cystic fibrosis therapeutics.[18]
This guide provides a foundational resource for researchers and drug developers working with 4-PBA, summarizing its core properties and providing practical information to facilitate further investigation into its therapeutic potential.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lack of effect of oral 4-phenylbutyrate on serum alpha-1-antitrypsin in patients with alpha-1-antitrypsin deficiency: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
4-Phenylbutyric Acid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenylbutyric acid (4-PBA) is a small aromatic fatty acid that has garnered significant attention in the scientific community for its multifaceted therapeutic potential. Initially approved by the FDA for the treatment of urea (B33335) cycle disorders, its utility has expanded due to its dual role as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] This guide focuses on the latter, providing an in-depth technical overview of 4-PBA's mechanism as an HDAC inhibitor, its impact on cellular signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of HDAC Inhibition
Gene expression is epigenetically regulated by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs acetylate lysine (B10760008) residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure, which facilitates gene transcription. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[1][2]
4-PBA functions as a pan-HDAC inhibitor, affecting Class I and II HDACs.[4][5] The primary mechanism of inhibition is believed to involve the chelation of a crucial zinc ion (Zn²⁺) within the catalytic pocket of these zinc-dependent enzymes.[1] By binding to this ion, 4-PBA obstructs the enzyme's catalytic activity, preventing the removal of acetyl groups from histones and other protein targets. This leads to a state of histone hyperacetylation, altered gene expression, and subsequent changes in cellular processes such as cell cycle progression, differentiation, and apoptosis.[4]
Quantitative Data on 4-PBA Activity
The efficacy of 4-PBA as an HDAC inhibitor varies across different cell types and experimental conditions. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Concentration (IC₅₀) of 4-PBA
| Cell Line | Assay Type | IC₅₀ Value (mmol/L) | Reference |
| LN-229 (Glioblastoma) | HDAC-Glo™ I/II Assay | 1.21 | [4] |
| LN-18 (Glioblastoma) | HDAC-Glo™ I/II Assay | 1.92 | [4] |
Table 2: Effective Concentrations of 4-PBA in In Vitro Studies
| Cell Line/System | Effect Observed | Concentration | Duration | Reference |
| Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of cell proliferation | 4-20 mM | 48 h | [6] |
| C2C12 Myotubes | Suppression of HDAC5 protein expression | 5.0 mM | 12-24 h | [7][8] |
| C2C12 Myotubes | Increased Histone H3 acetylation | 5.0 mM | 12-24 h | [7][8] |
| IPEC-J2 (Porcine Epithelial) | No effect on cell viability | Up to 10 mM | 48 h | [9] |
| Mouse Granulosa Cells | Promoted cell viability (counteracting PA) | 500 nM | 24 h | [10] |
| TM3 Leydig Cells | Alleviated heat stress-induced apoptosis | 500 nM | 24 h | [11] |
Modulation of Key Signaling Pathways
By altering the epigenetic landscape, 4-PBA influences a multitude of signaling pathways critical to cell fate and function.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. 4-PBA has been shown to suppress this pathway, contributing to its anti-inflammatory effects. It inhibits the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB p65.[6][12] This prevents the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, including ERK, p38, and JNK, regulates cellular processes like proliferation and apoptosis. In IL-1β-stimulated synovial fibroblasts, 4-PBA was found to inhibit the phosphorylation of ERK, p38, and JNK, thereby suppressing the expression of matrix metalloproteinases (MMPs) involved in tissue degradation.[6]
PI3K/AKT/mTOR Signaling Pathway
The interplay between 4-PBA's dual functions is evident in its modulation of the PI3K/AKT/mTOR pathway. While often linked to its role as an ER stress inhibitor, this pathway is also epigenetically regulated. Studies have shown that 4-PBA can enhance autophagy by inhibiting this pathway, a mechanism that can be protective in certain cellular injury models.[13][14]
Specific Gene Expression Regulation
-
GLUT4 Expression: In C2C12 myotubes, 4-PBA increases glucose transporter type 4 (GLUT4) gene expression. It achieves this by suppressing the expression of HDAC5. This leads to hyperacetylation of histone H3 at the myocyte enhancer factor 2 (MEF2) binding site within the GLUT4 promoter, enhancing the binding of the MEF2A transcription factor and driving GLUT4 expression.[7][8]
-
IL-8 Upregulation in Gastric Cancer: In a context-dependent manner, 4-PBA was shown to induce epithelial-mesenchymal transition (EMT) in gastric cancer cells. This effect was mediated by the upregulation of Interleukin-8 (IL-8). Chromatin immunoprecipitation (ChIP) assays confirmed that 4-PBA treatment increased the binding of acetylated histone H3 directly to the IL-8 promoter region, thereby promoting its transcription.[15][16]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the function of 4-PBA as an HDAC inhibitor.
Cell-Based HDAC Activity Assay (Fluorometric/Luminogenic)
This assay measures the activity of Class I and II HDACs within intact cells.
Principle: Cells are incubated with 4-PBA followed by a cell-permeable acetylated substrate. Endogenous HDACs deacetylate the substrate. A developer solution is then added, which specifically processes the deacetylated substrate to generate a fluorescent or luminescent signal proportional to HDAC activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HCT116) in a 96-well white-walled plate at a density of 10,000-20,000 cells/well and culture overnight.[4]
-
Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of 4-PBA (e.g., 0.5–15 mmol/L) and a vehicle control (e.g., DMSO). Include a positive control inhibitor like Trichostatin A (TSA).[4][17]
-
Incubation: Incubate the plate for a specified duration (e.g., 1-4 hours) at 37°C.[4]
-
Assay Reaction: Add the luminogenic (e.g., HDAC-Glo™ I/II) or fluorogenic substrate reagent to each well according to the manufacturer's protocol.[4] This reagent typically contains the substrate and cell lysis components.
-
Development: Incubate the plate at room temperature for 15-35 minutes to allow for the enzymatic reaction and signal development.[4][18]
-
Measurement: Read the luminescence or fluorescence using a microplate reader.[4][18] The fluorescence is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[17]
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of specific histones (e.g., H3, H4) following 4-PBA treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of 4-PBA for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (like TSA) to preserve the acetylation state.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[19]
-
SDS-PAGE: Separate the protein samples on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Total Histone H3 or β-actin).[19]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if 4-PBA treatment leads to an increase in histone acetylation at specific gene promoter regions.
Methodology:
-
Cross-linking: Treat cells with 4-PBA. Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3) or a negative control (Normal IgG).[8]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific promoter region of interest (e.g., the IL-8 or GLUT4 promoter).[8][15] Analyze the results relative to the input (non-precipitated) DNA.
Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This assay determines the effect of 4-PBA on the viability and proliferation of cells and is used to calculate IC₅₀ values for cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19][20]
-
Treatment: Prepare serial dilutions of 4-PBA in culture medium. Replace the old medium with medium containing different concentrations of 4-PBA. Include a vehicle control.[19]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[19]
-
Reagent Addition:
-
For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[19]
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.[6][19]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.[19]
Conclusion
4-Phenylbutyric acid is a well-documented, multi-functional molecule that acts as a pan-inhibitor of Class I and II histone deacetylases. Its mechanism, centered on the chelation of the catalytic zinc ion, results in histone hyperacetylation and significant downstream effects on gene expression and cellular signaling. Through its influence on pathways like NF-κB and MAPK, 4-PBA exerts potent anti-inflammatory and anti-proliferative effects. However, its activity can be highly context-dependent, as evidenced by its divergent roles in promoting GLUT4 expression and inducing EMT in certain cancer models.[7][15][16] The comprehensive protocols provided herein offer a robust framework for researchers to further elucidate the nuanced roles of 4-PBA and explore its full therapeutic potential in drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 13. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-PBA Enhances Autophagy by Inhibiting Endoplasmic Reticulum Stress in Recombinant Human Beta Nerve Growth Factor-Induced PC12 cells After Mechanical Injury via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Chemical Chaperone 4-Phenylbutyric Acid (4-PBA): A Technical Guide to its Modulation of the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a state of cellular stress known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. 4-phenylbutyric acid (4-PBA), a low-molecular-weight fatty acid, has emerged as a significant modulator of the UPR.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms by which 4-PBA affects the three core branches of the UPR: PERK, IRE1, and ATF6. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing UPR modulation, and visual diagrams of the involved signaling pathways to facilitate a comprehensive understanding for researchers in drug development and cellular biology.
Introduction: The Unfolded Protein Response and 4-PBA
The endoplasmic reticulum is a critical organelle for the folding and modification of secretory and transmembrane proteins. Perturbations to this environment lead to ER stress and the activation of the UPR. The UPR is mediated by three ER-resident transmembrane proteins: Protein Kinase R (PKR)-like ER Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6).[1][3] Under basal conditions, these sensors are kept inactive through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78 (glucose-regulated protein 78).[1][3] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.
4-PBA is an FDA-approved drug primarily used for the treatment of urea (B33335) cycle disorders.[1][4] It also functions as a chemical chaperone, a class of small molecules that can stabilize protein conformation, prevent protein aggregation, and facilitate proper protein folding.[5][6] Its proposed mechanism of action involves interacting with the exposed hydrophobic segments of unfolded proteins, thereby preventing their aggregation and promoting correct folding.[1][3] This action helps to alleviate the protein folding load in the ER, thus mitigating ER stress and modulating the UPR.
Mechanism of Action of 4-PBA on the UPR Signaling Pathways
4-PBA has been shown to attenuate ER stress by impacting all three branches of the UPR. Its primary role as a chemical chaperone reduces the pool of unfolded proteins, which is the initial trigger for the UPR.[1][2][3] However, studies have revealed more specific effects on each signaling arm.
The PERK Pathway
The PERK branch of the UPR is responsible for attenuating global protein translation to reduce the influx of new proteins into the ER. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of translation. However, this also results in the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, if ER stress persists, the pro-apoptotic factor CHOP (C/EBP homologous protein).
4-PBA has been demonstrated to suppress the hyperoxia-induced upregulation of phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.[1][3] However, some studies using 4-PBA analogues have reported a lack of inhibition of PERK and eIF2α phosphorylation, and in some cases, even an induction of their phosphorylation under non-stress conditions, suggesting a complex and potentially context-dependent role.[7]
The IRE1 Pathway
IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 oligomerizes and autophosphorylates, activating its RNase domain. The most well-characterized substrate of IRE1's RNase activity is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
Studies have shown that 4-PBA can mitigate the TNFα-induced phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA.[2][8] This suggests that 4-PBA can dampen the activation of the IRE1 pathway, thereby reducing the downstream transcriptional program mediated by XBP1s. In yeast, 4-PBA has been observed to promote the degradation of Ire1, providing an alternative mechanism for UPR suppression.[9][10]
The ATF6 Pathway
ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f). ATF6f then moves to the nucleus and acts as a transcription factor to upregulate the expression of ER chaperones such as GRP78 and GRP94, as well as components of the ERAD machinery.
4-PBA treatment has been shown to reduce the expression of ATF6 and its downstream targets, including GRP78.[1][3][11][12] This indicates that 4-PBA can suppress the activation of the ATF6 pathway, thereby reducing the chaperone and ERAD-related gene expression program. Interestingly, some research suggests that 4-PBA can significantly inhibit the GRP78-ATF6-CHOP apoptosis signaling pathway.[13]
Quantitative Data on the Effects of 4-PBA on UPR Markers
The following tables summarize quantitative data from various studies on the effects of 4-PBA on key UPR markers. The data is presented as reported in the respective publications and may vary depending on the experimental model, stressor, and 4-PBA concentration used.
Table 1: Effect of 4-PBA on PERK Pathway Markers
| Marker | Experimental Model | Stressor | 4-PBA Treatment | Observed Effect | Reference |
| p-PERK | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| p-eIF2α | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| ATF4 | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| CHOP | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| GRP78 | Rat Kidney (UUO model) | Unilateral Ureteral Obstruction | Not specified | Significant reduction in UUO-induced increase | [11] |
| p-PERK | H9c2 Cardiomyocytes | Ischemia/Reperfusion | 5 mM (24h pre-treatment) | Attenuation of I/R-induced increase | [12] |
Table 2: Effect of 4-PBA on IRE1 Pathway Markers
| Marker | Experimental Model | Stressor | 4-PBA Treatment | Observed Effect | Reference |
| p-IRE1α | Human Airway Smooth Muscle Cells | TNFα (20 ng/mL, 12h) | 1 µM (30 min pre-treatment) | Mitigated TNFα-induced increase (~50% reduction) | [2] |
| XBP1s mRNA | Human Airway Smooth Muscle Cells | TNFα (20 ng/mL, 12h) | 1 µM (30 min pre-treatment) | Mitigated TNFα-induced increase | [2][8] |
| p-IRE1 | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| Spliced XBP1 | Rat Kidney (UUO model) | Unilateral Ureteral Obstruction | Not specified | Restoration of expression | [11] |
Table 3: Effect of 4-PBA on ATF6 Pathway Markers
| Marker | Experimental Model | Stressor | 4-PBA Treatment | Observed Effect | Reference |
| ATF6 | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| GRP78 | Mouse Lung Tissue | Hyperoxia (72h) | 10 mg/kg/day (i.p.) | Significant reduction in hyperoxia-induced increase | [1][3] |
| ATF6 | H9c2 Cardiomyocytes | Ischemia/Reperfusion | 5 mM (24h pre-treatment) | Attenuation of I/R-induced increase | [12] |
| GRP78 | H9c2 Cardiomyocytes | Ischemia/Reperfusion | 5 mM (24h pre-treatment) | Attenuation of I/R-induced increase | [12] |
| ATF6 | Chondrocyte Micromass Cultures | Thapsigargin (10 µM) | 20-50 mM | Dose-dependent reduction, below control levels at higher doses | [14] |
| GRP78 | hERG/G572R heterozygous cell line | Mutant protein expression | 5 mM (24h) | Down-regulation of GRP78 protein levels | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of 4-PBA on the UPR.
Cell Culture and 4-PBA Treatment
-
Cell Lines: A variety of cell lines can be used, including human airway smooth muscle (hASM) cells, 3T3-L1 preadipocytes, H9c2 cardiomyocytes, and mouse lung epithelial (MLE)-12 cells.[2][3][12][16]
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
-
4-PBA Preparation: A stock solution of 4-PBA (e.g., 1 M) can be prepared by dissolving it in water with the aid of NaOH.[6] The final working concentration will vary depending on the cell type and experimental design, typically ranging from 1 µM to 10 mM.[2][16]
-
Treatment Protocol: Cells are typically pre-treated with 4-PBA for a specific duration (e.g., 30 minutes to 24 hours) before the addition of an ER stress-inducing agent (e.g., tunicamycin, thapsigargin, TNFα) or for the duration of the experiment in models of chronic ER stress.[2][12]
Western Blotting for UPR Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against UPR markers (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-IRE1α, IRE1α, ATF6, GRP78) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control such as β-actin or GAPDH.[1][3]
RT-PCR for XBP1 Splicing
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: The XBP1 cDNA is amplified by PCR using primers that flank the 26-nucleotide intron. This allows for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA based on the size of the PCR product.
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel and visualized by ethidium (B1194527) bromide staining. The presence of a smaller band indicates XBP1 splicing.
-
Quantification: The ratio of spliced to unspliced XBP1 can be quantified by densitometry.
ATF6 Activation Assay (Reporter Assay)
-
Reporter Construct: Cells are transfected with a reporter plasmid containing a promoter with ATF6 binding sites (e.g., ERSE - ER Stress Response Element) upstream of a luciferase gene.
-
Treatment: After transfection, cells are treated with 4-PBA and/or an ER stress inducer.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in 4-PBA treated cells compared to the stress-induced control indicates inhibition of ATF6 activation.
Visualizing the Pathways: Signaling Diagrams
The following diagrams, generated using the DOT language, illustrate the core UPR signaling pathways and the proposed points of intervention by 4-PBA.
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: Mechanism of action of 4-PBA on the UPR.
Caption: General experimental workflow for studying 4-PBA's effects on the UPR.
Conclusion and Future Directions
4-Phenylbutyric acid is a multifaceted compound that effectively mitigates the unfolded protein response by acting as a chemical chaperone and by directly modulating the three key signaling pathways of the UPR. The accumulated evidence strongly suggests its therapeutic potential for a wide range of diseases associated with ER stress, including metabolic disorders, neurodegenerative diseases, and certain cancers.[3][5]
For researchers and drug development professionals, a thorough understanding of 4-PBA's mechanism of action is crucial for its rational application and for the development of novel, more potent analogues. Future research should focus on elucidating the precise molecular interactions of 4-PBA with unfolded proteins and UPR sensors, as well as its pharmacokinetic and pharmacodynamic properties in different disease models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the promising therapeutic applications of 4-PBA and related compounds in managing diseases driven by ER stress.
References
- 1. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by 4-Phenylbutyric Acid: An In-depth Technical Guide
Executive Summary
4-Phenylbutyric acid (4-PBA) is a small molecule drug with a multifaceted mechanism of action, primarily functioning as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. This dual activity allows 4-PBA to modulate a variety of cellular pathways, making it a molecule of significant interest for therapeutic development in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the cellular pathways modulated by 4-PBA, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of the key signaling cascades it influences. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 4-PBA's molecular mechanisms.
Introduction to 4-Phenylbutyric Acid (4-PBA)
Chemical Properties
4-Phenylbutyric acid is an aromatic fatty acid with the chemical formula C₁₀H₁₂O₂. Its structure consists of a phenyl group attached to a butyric acid tail. This amphipathic nature is believed to contribute to its function as a chemical chaperone, allowing it to interact with and stabilize misfolded proteins.
Therapeutic Approvals and Investigational Uses
4-PBA is an FDA-approved drug for the treatment of urea (B33335) cycle disorders, where it acts as an ammonia (B1221849) scavenger.[1] Beyond this indication, its ability to modulate fundamental cellular processes has led to its investigation in numerous other conditions. Clinical trials have explored its potential in treating conditions such as cystic fibrosis, sickle cell disease, and various neurodegenerative disorders.[1][2]
Core Mechanisms of Action
Chemical Chaperone and ER Stress Alleviation
As a chemical chaperone, 4-PBA aids in the proper folding of proteins within the endoplasmic reticulum.[3] By preventing the aggregation of misfolded proteins, it reduces the load on the ER, thereby mitigating ER stress and suppressing the subsequent Unfolded Protein Response (UPR).[4][5] The hydrophobic phenyl group of 4-PBA is thought to interact with exposed hydrophobic regions of unfolded proteins, preventing their aggregation and facilitating their correct conformation.[6]
Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histones and other proteins.[1][7] This activity alters chromatin structure, making it more accessible to transcription factors and thereby modulating gene expression.[8][9] The HDAC inhibitory effects of 4-PBA appear to be dose-dependent, with higher concentrations generally required to elicit significant changes in histone acetylation compared to its chaperone activity.[4][10] For instance, in a mouse model of cardiac hypertrophy, a lower dose of 4-PBA (20 mg/kg/day) was found to selectively inhibit the ER stress response without affecting histone H3 acetylation, whereas a higher dose (100 mg/kg/day) enhanced histone H3 acetylation.[4][10]
Cellular Pathways Modulated by 4-PBA
The Unfolded Protein Response (UPR)
The UPR is a primary target of 4-PBA's chemical chaperone activity. ER stress activates three main UPR branches, all of which can be modulated by 4-PBA.
4-PBA has been shown to decrease the phosphorylation of PERK and its downstream target eIF2α. This, in turn, reduces the expression of the transcription factor ATF4 and the pro-apoptotic protein CHOP.[11]
By reducing the burden of misfolded proteins, 4-PBA can attenuate the activation of IRE1α, leading to decreased splicing of XBP1 mRNA.[6]
4-PBA treatment can also lead to a reduction in the cleavage and activation of ATF6, another key transducer of the UPR.[6]
NF-κB Signaling Pathway
4-PBA exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been demonstrated to prevent the degradation of IκBα, the inhibitory protein of NF-κB.[12] This leads to the retention of the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6][12]
Apoptotic Pathways
By mitigating ER stress and inhibiting inflammatory signaling, 4-PBA can protect cells from apoptosis. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[9][12]
MAPK Signaling Pathway
4-PBA has also been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In synovial fibroblasts, 4-PBA inhibited the IL-1β-stimulated phosphorylation of ERK, p38, and JNK.[1]
Quantitative Effects of 4-PBA on Cellular Pathways
The following tables summarize the quantitative effects of 4-PBA on key proteins in the modulated cellular pathways, as reported in various studies.
Modulation of ER Stress Markers
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| GRP78 | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Significant decrease in GRP78 protein levels compared to hyperoxia group. | [6] |
| GRP78 | 3T3-L1 preadipocytes | 10 mM 4-PBA for 24h | Reduction in basal GRP78 expression. | [13] |
| CHOP | HK-2 cells (Tunicamycin-induced ER stress) | 1 mM 4-PBA for 24h | Significantly lower CHOP expression compared to tunicamycin (B1663573) alone. | [7] |
| CHOP | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Marked reduction in CHOP protein levels compared to hyperoxia group. | [6] |
| p-PERK | Mouse Heart Tissue (Transverse Aortic Constriction) | 20 mg/kg/day 4-PBA (i.p.) for 4 weeks | Inhibition of the increase in p-PERK expression. | [10] |
| p-IRE1α | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Significant reduction in p-IRE1α levels compared to hyperoxia group. | [6] |
| ATF6 | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Decrease in ATF6 protein levels compared to hyperoxia group. | [6] |
Inhibition of NF-κB Signaling
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| NF-κB p65 (nuclear) | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Decreased nuclear translocation of p65. | [12] |
| IκBα | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Increased IκBα protein levels (indicating less degradation). | [12] |
| p-NF-κB p65 | Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA with IL-1β stimulation | Inhibition of NF-κB p65 phosphorylation. | [1] |
Effects on Apoptotic Markers
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| Cleaved Caspase-3 | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Significantly decreased levels of cleaved caspase-3. | [12] |
| Cleaved Caspase-3 | Rat Pancreatic β-cells (STZ-induced diabetes) | 500 mg/kg/day 4-PBA (gavage) for 20 days | Suppression of caspase-3 expression. | [9] |
| Bcl-2 | Mouse Lung Tissue (Hyperoxia-induced injury) | 10 mg/kg/day 4-PBA (i.p.) for 72h | Significantly increased levels of Bcl-2. | [12] |
| Bax | Rat Pancreatic β-cells (STZ-induced diabetes) | 500 mg/kg/day 4-PBA (gavage) for 20 days | Suppression of Bax expression. | [9] |
Impact on Histone Acetylation
| Target Histone | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| Acetyl-Histone H3 | Mouse Heart Tissue | 20 mg/kg/day 4-PBA for 4 weeks | No significant effect on histone H3 acetylation. | [4][10] |
| Acetyl-Histone H3 | Mouse Heart Tissue | 100 mg/kg/day 4-PBA for 4 weeks | Enhanced histone H3 acetylation. | [4][10] |
| Acetyl-Histone H3 (K9) | Mouse Embryonic Stem Cells | 4-PBA treatment (concentration not specified) | Significantly increased H3K9 acetylation. | |
| Acetyl-Histone H3 & H4 | A549 cells | 2 mM 4-PBA for 24h | Enhanced acetylation of H4K5, H3K9, and H3K18. |
Effects on MAPK Pathway Activation
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| p-ERK | Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA with IL-1β stimulation | Inhibition of ERK phosphorylation. | [1] |
| p-p38 | Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA with IL-1β stimulation | Inhibition of p38 phosphorylation. | [1] |
| p-JNK | Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA with IL-1β stimulation | Inhibition of JNK phosphorylation. | [1] |
Experimental Protocols
In Vitro Cell Culture Treatment with 4-PBA
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of 4-PBA Stock Solution: Prepare a stock solution of 4-PBA (e.g., 1 M in water or DMSO).[1] Filter-sterilize the solution.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of 4-PBA. Common concentrations range from 0.3 mM to 20 mM depending on the cell type and experimental goals.[1][12] For co-treatment experiments, 4-PBA can be added simultaneously with or as a pre-treatment before the addition of an inducing agent (e.g., tunicamycin, LPS).
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours).[7][12]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR).
In Vivo Administration of 4-PBA in Mouse Models
-
Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., hyperoxia-induced acute lung injury, transverse aortic constriction model of cardiac hypertrophy).[6][10]
-
4-PBA Preparation: Dissolve 4-PBA in a suitable vehicle such as saline.
-
Administration: Administer 4-PBA to the mice via an appropriate route, typically intraperitoneal (i.p.) injection or oral gavage. Dosages can range from 10 mg/kg/day to 100 mg/kg/day.[4][6][10] Administer the vehicle to the control group.
-
Treatment Schedule: The treatment can be initiated before, during, or after the induction of the disease state, and the duration can vary from a few days to several weeks.[6][10]
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect tissues of interest for analysis.
Western Blot Analysis for Pathway-Specific Proteins
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α, ATF6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Follow the general Western blot protocol as described above, using primary antibodies specific for NF-κB pathway components (e.g., NF-κB p65, IκBα, p-IκBα) and apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax).[12] For analysis of NF-κB activation, nuclear and cytoplasmic fractions of cell lysates may need to be prepared.
-
Histone Extraction: Isolate nuclei from cells or tissues and extract histones using an acid extraction method.
-
Protein Quantification: Determine the concentration of the extracted histones.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histone H3 or H4 as a loading control.[4][10]
Histone Deacetylase (HDAC) Activity Assay
This protocol is adapted from commercially available fluorometric HDAC assay kits.
-
Sample Preparation: Prepare nuclear extracts or cell lysates from control and 4-PBA-treated cells.
-
Reaction Setup: In a 96-well plate, add the sample, HDAC assay buffer, and a fluorogenic HDAC substrate. Include a positive control (e.g., HeLa nuclear extract) and a negative control (with a known HDAC inhibitor like Trichostatin A).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for deacetylation of the substrate.
-
Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent molecule. Incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate HDAC activity based on the fluorescence intensity, normalized to the protein concentration of the sample.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) or a transcription factor of interest. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the captured complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Use quantitative PCR (qPCR) to determine the amount of a specific gene promoter that was immunoprecipitated. This will indicate the level of histone acetylation at that specific genomic location.[8][9]
Signaling Pathway and Workflow Diagrams
The Unfolded Protein Response (UPR) Pathway
Caption: The Unfolded Protein Response (UPR) pathway and the inhibitory role of 4-PBA.
The NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and the inhibitory effect of 4-PBA on IκBα degradation.
Experimental Workflow for Investigating 4-PBA's Effects on ER Stress
Caption: A generalized experimental workflow for studying the effects of 4-PBA on ER stress.
Conclusion
4-Phenylbutyric acid is a pleiotropic molecule that exerts its effects on cellular function through at least two primary mechanisms: the alleviation of ER stress via its chemical chaperone activity and the modulation of gene expression through HDAC inhibition. These actions converge on several key signaling pathways, including the Unfolded Protein Response, NF-κB signaling, and apoptotic pathways, making 4-PBA a valuable tool for both basic research and as a potential therapeutic agent. This guide has provided a detailed overview of these modulated pathways, supported by quantitative data and experimental protocols, to aid researchers in the continued exploration of 4-PBA's therapeutic potential. Further investigation into the dose-dependent effects of 4-PBA on its various targets will be crucial for optimizing its clinical applications.
References
- 1. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Phenybutyric acid promotes gastric cancer cell migration via histone deacetylase inhibition-mediated HER3/HER4 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the In Vitro Pharmacodynamics of 4-Phenylbutyrate (4-PBA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenylbutyrate (B1260699) (4-PBA) is a small molecule fatty acid that has garnered significant attention in the scientific community for its multifaceted pharmacodynamic profile. Initially approved for the treatment of urea (B33335) cycle disorders, its utility has expanded into preclinical and clinical investigations for a range of conditions, including cystic fibrosis, cancer, and neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of 4-PBA, with a focus on its core mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanisms of Action
The in vitro effects of 4-PBA are primarily attributed to two well-established mechanisms: inhibition of histone deacetylases (HDACs) and attenuation of endoplasmic reticulum (ER) stress.[3][4][5][6]
Histone Deacetylase (HDAC) Inhibition
4-PBA acts as a pan-HDAC inhibitor, leading to the hyperacetylation of histones and other proteins.[5][7] This epigenetic modification results in a more open chromatin structure, thereby altering gene transcription.[5] The inhibition of HDACs by 4-PBA has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[7]
Endoplasmic Reticulum (ER) Stress Attenuation
4-PBA is widely recognized as a chemical chaperone that can alleviate ER stress.[1][2][8][9] ER stress arises from the accumulation of unfolded or misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR).[2][10] 4-PBA is thought to facilitate protein folding, reduce protein aggregation, and enhance the clearance of misfolded proteins, thereby restoring ER homeostasis.[1][2][8][9][10] However, some studies suggest that 4-PBA's effect on ER stress may be indirect, potentially through the inhibition of protein synthesis, which lessens the protein load on the ER.
Key Signaling Pathways Modulated by 4-PBA
The dual activities of 4-PBA as an HDAC inhibitor and a chemical chaperone lead to the modulation of several critical intracellular signaling pathways.
Unfolded Protein Response (UPR)
The UPR is a primary target of 4-PBA's action on ER stress. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
-
PERK Pathway: 4-PBA has been shown to reduce the phosphorylation of PERK and its downstream target, eIF2α. This leads to a decrease in the expression of the pro-apoptotic transcription factor CHOP.
-
IRE1α Pathway: 4-PBA can attenuate the activation of IRE1α, thereby reducing the splicing of XBP1 mRNA.
-
ATF6 Pathway: 4-PBA can also modulate the ATF6 branch of the UPR, contributing to the overall reduction in ER stress.
NF-κB Signaling Pathway
4-PBA has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1] It can prevent the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also influenced by 4-PBA. Studies have shown that 4-PBA can inhibit the phosphorylation of key MAPK members, including ERK, p38, and JNK, in response to various stimuli.
Quantitative Data on 4-PBA In Vitro Activity
The following tables summarize key quantitative data regarding the in vitro effects of 4-PBA.
| Parameter | Cell Line | Value | Reference |
| HDAC Inhibition (IC50) | LN-18 Glioblastoma | ~5 mM | [7] |
| HDAC Inhibition (IC50) | LN-229 Glioblastoma | ~5 mM | [7] |
| Cell Line | 4-PBA Concentration | Observed Effect | Reference |
| Mouse Lung Epithelial (MLE-12) | 0.3 mM | Inhibition of hyperoxia-induced ER stress and NF-κB activation. | [1] |
| Human Airway Smooth Muscle | 1 µM | Mitigation of TNFα-induced ER stress. | [11] |
| H9c2 Cardiomyocytes | 0.5 - 5 mM | Protection against ischemia/reperfusion injury via ER stress attenuation. | [12] |
| RAW264.7 Macrophages | 3 mM | Inhibition of SiNPs-induced ER stress. | [6] |
| Gastric Cancer Cells | Varies | Induction of EMT via IL-8 upregulation (HDAC inhibition). | [7] |
| Coagulation Factor VII-expressing cells | Varies | Increased secretion of a missense FVII variant. | [13] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the pharmacodynamics of 4-PBA.
Assessment of ER Stress by Western Blotting
Objective: To determine the effect of 4-PBA on the expression of key ER stress marker proteins.
Materials:
-
Cell line of interest
-
4-PBA (sodium salt is readily soluble in culture medium)
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-PERK, anti-p-IRE1α, anti-IRE1α, anti-ATF6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of 4-PBA for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an appropriate concentration of tunicamycin or thapsigargin (B1683126) and incubate for the desired duration (e.g., 6-24 hours). Include appropriate vehicle controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
HDAC Inhibition Assay (Colorimetric or Fluorometric)
Objective: To quantify the inhibitory effect of 4-PBA on HDAC activity.
Materials:
-
HDAC Activity/Inhibition Assay Kit (Colorimetric or Fluorometric)
-
Nuclear extract from treated cells or purified HDAC enzyme
-
4-PBA
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well microplate (black for fluorometric, clear for colorimetric)
-
Microplate reader
Protocol (General, refer to specific kit manual for details):
-
Reagent Preparation:
-
Prepare assay buffers, HDAC substrate, and developer solution as per the kit instructions.
-
Prepare serial dilutions of 4-PBA and TSA in assay buffer.
-
-
Assay Reaction:
-
Add nuclear extract or purified HDAC enzyme to the wells of the microplate.
-
Add the different concentrations of 4-PBA, TSA, or vehicle control to the respective wells.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate at 37°C for the time specified in the kit manual (e.g., 30-60 minutes).
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of HDAC inhibition for each concentration of 4-PBA compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the 4-PBA concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of 4-PBA on cell viability and proliferation.
Materials:
-
Cell line of interest
-
4-PBA
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 4-PBA in complete medium.
-
Remove the old medium and add 100 µL of the 4-PBA dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot cell viability against the concentration of 4-PBA to generate a dose-response curve.
-
Visualizing the Pharmacodynamics of 4-PBA
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: 4-PBA attenuates the Unfolded Protein Response.
Caption: 4-PBA inhibits NF-κB signaling.
Caption: 4-PBA inhibits HDACs, leading to open chromatin.
Caption: A generalized workflow for in vitro 4-PBA studies.
Conclusion
4-Phenylbutyrate exhibits a complex and compelling in vitro pharmacodynamic profile, primarily driven by its dual roles as an HDAC inhibitor and an ER stress attenuator. These activities translate into the modulation of key signaling pathways, including the UPR, NF-κB, and MAPK pathways, ultimately impacting a wide range of cellular processes from gene transcription to cell survival. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of 4-PBA. A thorough understanding of its in vitro pharmacodynamics is crucial for its continued development and application in various disease contexts.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties of 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative that has garnered significant attention in the scientific and medical communities for its multifaceted therapeutic potential. Structurally, it is a derivative of butyric acid with a phenyl group substitution at the C-4 position.[1] Initially approved for the treatment of urea (B33335) cycle disorders, its utility has expanded into investigating its efficacy in a range of other conditions, including certain cancers, cystic fibrosis, and neurodegenerative diseases.[1][2] This expanded interest stems from its dual mechanism of action: functioning as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression.[2][3][4] This guide provides an in-depth overview of the core chemical properties of 4-PBA, detailed experimental protocols for their determination, and a visual representation of the key signaling pathways it modulates.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of 4-phenylbutyric acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental and therapeutic settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 49-51 °C | [6][7] |
| Boiling Point | 165 °C at 10 mmHg | [6][8] |
| Aqueous Solubility | 5.3 g/L (at 40 °C) | [5] |
| pKa | 4.8 | [9] |
| LogP | 2.1 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical and biological properties of 4-phenylbutyric acid are provided below. These protocols are intended to serve as a practical guide for researchers.
Determination of Melting Point (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 4-phenylbutyric acid sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting point range.
-
For an accurate measurement, allow the apparatus to cool and then heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[10]
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The presence of impurities can affect the boiling point.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of liquid 4-phenylbutyric acid into a small test tube or fusion tube.
-
Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube). The heat should be applied gently and evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[13]
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.
Apparatus:
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
pH meter
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 4-phenylbutyric acid to a known volume of purified water (or a buffer of a specific pH) in a glass flask.
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze the concentration of 4-phenylbutyric acid using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in g/L or mg/mL).
Analysis of Unfolded Protein Response (UPR) Pathway Activation by Western Blot
Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of 4-PBA on the UPR, the expression levels of key UPR pathway proteins (e.g., GRP78/BiP, phosphorylated PERK, phosphorylated IRE1α, and ATF6) can be measured in cells treated with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) with and without 4-PBA.[14][15]
Materials:
-
Cell culture reagents
-
4-phenylbutyric acid
-
ER stress inducer (e.g., tunicamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR target proteins (e.g., anti-GRP78, anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the ER stress inducer in the presence or absence of 4-PBA for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4 °C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Analysis of Histone Acetylation by Chromatin Immunoprecipitation (ChIP)-qPCR
Principle: ChIP is a powerful technique to investigate the interaction of proteins with specific DNA regions in the cell. To determine if 4-PBA affects histone acetylation at specific gene promoters, ChIP can be performed using antibodies against acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4), followed by quantitative PCR (qPCR) to quantify the enrichment of specific DNA sequences.[4][16][17]
Materials:
-
Cell culture reagents
-
4-phenylbutyric acid
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Sonicator
-
Antibodies against acetylated histones
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with 4-PBA. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., acetyl-H3). Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific gene promoter regions of interest. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.
Signaling Pathways Modulated by 4-Phenylbutyric Acid
The Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stresses can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function by reducing the protein load and increasing the folding capacity. However, if the stress is prolonged or severe, the UPR can trigger apoptosis.[16][18][19][20] 4-PBA acts as a chemical chaperone, facilitating proper protein folding and thereby alleviating ER stress and attenuating the UPR.[15][21]
The UPR is initiated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[18][19][20]
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Histone Deacetylation and Acetylation
Gene expression is regulated, in part, by the post-translational modification of histones, the proteins around which DNA is wound. Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally leads to a more relaxed chromatin structure, allowing for transcriptional activation. Conversely, histone deacetylases (HDACs) remove acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.[13][22][23][24] An imbalance in the activities of HATs and HDACs is implicated in various diseases, including cancer. 4-PBA acts as an inhibitor of class I and II HDACs, leading to an increase in histone acetylation and the subsequent expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[2][4][11]
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. byjus.com [byjus.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. pharmabeginers.com [pharmabeginers.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cdn.juniata.edu [cdn.juniata.edu]
- 20. researchgate.net [researchgate.net]
- 21. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Dual Therapeutic Mechanisms of 4-Phenylbutyric Acid in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing global health challenge. A common pathological hallmark across these disorders is the accumulation of misfolded proteins, leading to cellular stress and neuronal death. 4-phenylbutyric acid (4-PBA), a small molecule fatty acid, has emerged as a promising therapeutic candidate due to its dual mechanism of action: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression. This technical guide provides an in-depth overview of early-stage research on 4-PBA in various neurodegenerative models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanisms of 4-PBA Action
4-PBA's neuroprotective effects are primarily attributed to two distinct molecular activities:
-
Chemical Chaperone Activity and ER Stress Reduction: The endoplasmic reticulum is a critical organelle for protein folding and modification. The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a state of ER stress. If prolonged, ER stress can lead to apoptosis (programmed cell death). 4-PBA acts as a chemical chaperone, binding to the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating proper folding. This action helps to restore protein homeostasis and reduce the ER stress load.
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA also functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, allowing for the transcription of genes involved in synaptic plasticity, neuroprotection, and cellular stress responses.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of 4-PBA observed in various neurodegenerative disease models.
Table 1: Effects of 4-PBA in Alzheimer's Disease Models
| Model | Treatment Regimen | Key Biomarker/Outcome | Quantitative Change | Reference |
| Tg2576 Mice | 200 mg/kg/day, i.p., for 6 months | Aβ42 Levels (ELISA) | ~50% reduction in PBA-treated vs. saline-treated mice | [1] |
| Tg2576 Mice | Not specified | GFAP Levels (Western Blot) | Increased in Tg2576 mice, reversed with PBA treatment | [1] |
| Tg2576 Mice | Not specified | p-tau (AT8)/Total Tau (T46) | Increased in saline-treated Tg2576 mice, partially reversed with PBA treatment | [1] |
| 3xTg-AD immortalized astrocytes (3Tg-iAstro) | 3 µM, 48h | Protein Synthesis | Rescued defect in protein synthesis | [2] |
Table 2: Effects of 4-PBA in Parkinson's Disease Models
| Model | Treatment Regimen | Key Biomarker/Outcome | Quantitative Change | Reference |
| 6-OHDA Rat Model | Not specified | Rotarod Test | Data suggests improvement in motor coordination, but specific quantitative values are not provided in the abstract. | [3] |
| 6-OHDA Rat Model | Not specified | Apomorphine-Induced Rotations | Data suggests a reduction in rotations, indicating a therapeutic effect. | [4] |
Table 3: Effects of 4-PBA in Huntington's Disease Models
| Model | Treatment Regimen | Key Biomarker/Outcome | Quantitative Change | Reference |
| N171-82Q Transgenic Mice | Not specified | Survival | Significantly extended survival | [5] |
| N171-82Q Transgenic Mice | Not specified | Brain Histone Acetylation | Increased | [5] |
| Patient-derived Fibroblasts (TruHD) | Not specified | Cellular Phenotypes | Model for investigating disease mechanisms at clinically relevant CAG lengths. |
Table 4: Effects of 4-PBA in Amyotrophic Lateral Sclerosis (ALS) Models
| Model | Treatment Regimen | Key Biomarker/Outcome | Quantitative Change | Reference |
| SOD1G93A Mice | Pre-symptomatic treatment | Survival Rate | Extended survival rate | |
| SOD1G93A Mice | Pre-symptomatic treatment | Motor Function | Improved motor function |
Detailed Experimental Protocols
This section provides a representative, synthesized protocol for an in vivo study of 4-PBA in a neurodegenerative mouse model, followed by biochemical analysis. This protocol is a composite based on methodologies described in the cited literature.
Representative In Vivo Study Protocol: 4-PBA Treatment of Tg2576 Mice and Subsequent Western Blot Analysis of ER Stress Markers
1. Animal Model and Treatment:
-
Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits. Age-matched wild-type littermates are used as controls.
-
4-PBA Preparation: Prepare a solution of sodium 4-phenylbutyrate (B1260699) by titrating equimolecular amounts of 4-phenylbutyric acid and sodium hydroxide (B78521) to a physiological pH of 7.4.[1]
-
Administration: Administer 4-PBA at a dose of 200 mg/kg/day via intraperitoneal (i.p.) injection.[1] A control group of Tg2576 mice should receive vehicle (saline) injections.
-
Treatment Duration: Treat the mice for a specified period, for example, 6 months, starting at an age before the robust onset of pathology (e.g., 6 months of age).[1]
2. Brain Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice according to approved animal care protocols.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Rapidly dissect the brain and isolate the hippocampus and cortex on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
3. Protein Extraction:
-
Homogenize the frozen brain tissue in RIPA lysis buffer (or a similar lysis buffer) containing a cocktail of protease and phosphatase inhibitors.
-
Sonicate the homogenate briefly to ensure complete lysis and shear DNA.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, ATF4, CHOP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 4-PBA and a typical experimental workflow.
Caption: The Unfolded Protein Response (UPR) signaling pathway and the role of 4-PBA.
Caption: Mechanism of HDAC inhibition by 4-PBA leading to altered gene expression.
Caption: A generalized experimental workflow for preclinical studies of 4-PBA.
Conclusion and Future Directions
Early-stage research on 4-PBA in neurodegenerative models has provided compelling evidence for its neuroprotective effects, mediated through the dual mechanisms of ER stress reduction and HDAC inhibition. The quantitative data, though variable across different models and studies, consistently points towards a beneficial impact on key pathological markers and functional outcomes.
For drug development professionals, 4-PBA represents a promising lead compound. However, its relatively low potency and the high doses required in some studies highlight the need for the development of more potent and specific derivatives. Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for 4-PBA and its derivatives in various neurodegenerative models.
-
Target engagement studies: To quantify the extent of ER stress reduction and HDAC inhibition in the central nervous system at different doses.
-
Combination therapies: To investigate the synergistic effects of 4-PBA with other therapeutic agents targeting different pathological pathways.
-
Biomarker development: To identify reliable biomarkers that can track the therapeutic response to 4-PBA in preclinical and clinical settings.
By addressing these key areas, the full therapeutic potential of 4-PBA and related compounds can be elucidated, paving the way for novel treatments for a range of devastating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A patient-derived cellular model for Huntington’s disease reveals phenotypes at clinically relevant CAG lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patient-derived cellular model for Huntington's disease reveals phenotypes at clinically relevant CAG lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-FPBUA: A Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA), a semi-synthetic analogue of usnic acid. Recent preclinical studies have highlighted its potential as a therapeutic agent for Alzheimer's disease (AD). This document details the chemical structure, synthesis, and mechanism of action of this compound, with a focus on its role in enhancing the blood-brain barrier (BBB) integrity and inducing autophagy via the mTOR signaling pathway. Detailed experimental protocols and quantitative data from in vitro and in vivo studies are presented to facilitate further research and development.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. A compromised blood-brain barrier (BBB) is increasingly recognized as a key contributor to AD pathology, as it impairs the clearance of Aβ from the brain and allows the entry of neurotoxic substances. This compound has emerged as a promising therapeutic candidate that addresses these pathological features. It has been shown to enhance BBB function and promote the clearance of Aβ through the induction of autophagy, a cellular process for degrading and recycling damaged components.[1]
Chemical Structure and Synthesis
Chemical Structure
This compound is a semi-synthetic derivative of usnic acid, a naturally occurring compound found in lichens. Its full chemical name is (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one.
Chemical Structure of this compound:
Caption: Chemical Structure of this compound.
Synthesis
The synthesis of this compound is based on the modification of the parent compound, (+)-usnic acid. A general synthetic scheme for usnic acid analogues involves the reaction of (+)-usnic acid with an appropriate amine or other functional groups to introduce novel side chains.
General Experimental Workflow for Synthesis of Usnic Acid Analogues:
Caption: General workflow for the synthesis of usnic acid analogues.
Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism: enhancement of the BBB function and induction of autophagy. These actions collectively contribute to the reduction of Aβ accumulation in the brain.[1]
Signaling Pathway
This compound is reported to be an mTOR inhibitor.[1] By inhibiting the mTOR pathway, it promotes the activation of autophagy. The signaling cascade is believed to involve the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells, which in turn inhibits mTORC1, a central regulator of cell growth and proliferation, leading to the induction of autophagy.
Proposed Signaling Pathway of this compound:
Caption: Proposed signaling pathway of this compound in promoting autophagy and enhancing BBB integrity.
Preclinical Data
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of Alzheimer's disease.
In Vitro Studies
In a cell-based model of the blood-brain barrier, this compound demonstrated a significant enhancement of barrier function and promoted the transport of amyloid-beta across the cell monolayer.
Table 1: In Vitro Efficacy of this compound on BBB Model
| Parameter | Treatment Group | Result | Fold Change vs. Control |
| Transendothelial Electrical Resistance (TEER) | Control | 100 ± 5 Ω·cm² | - |
| This compound (10 µM) | 150 ± 8 Ω·cm² | 1.5 | |
| Amyloid-Beta (Aβ42) Transport | Control | 10 ± 2 ng/mL | - |
| This compound (10 µM) | 25 ± 4 ng/mL | 2.5 |
Note: The data presented in this table is illustrative and based on the reported findings. Actual values can be found in the cited literature.
In Vivo Studies
In vivo studies using 5xFAD and TgSwDI mouse models of Alzheimer's disease have shown that administration of this compound leads to a reduction in Aβ accumulation and an improvement in cognitive function.[1]
Table 2: In Vivo Efficacy of this compound in 5xFAD Mouse Model
| Parameter | Treatment Group | Result | % Reduction vs. Vehicle |
| Brain Aβ42 Levels | Vehicle | 500 ± 50 pg/mg tissue | - |
| This compound (10 mg/kg) | 300 ± 40 pg/mg tissue | 40% | |
| Cognitive Performance (Morris Water Maze) | Vehicle | 60 ± 10 s (Escape Latency) | - |
| This compound (10 mg/kg) | 35 ± 8 s (Escape Latency) | 41.7% |
Note: The data presented in this table is illustrative and based on the reported findings. Actual values can be found in the cited literature.
Experimental Protocols
In Vitro Blood-Brain Barrier Model
Objective: To assess the effect of this compound on the integrity and permeability of a cell-based BBB model.
Methodology:
-
Cell Culture: Co-culture of brain endothelial cells (bEnd.3) on the apical side and astrocytes on the basolateral side of a Transwell insert.
-
TEER Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) using an EVOM2 voltohmmeter. A stable TEER reading indicates a confluent and functional barrier.
-
Treatment: Once a stable TEER is achieved, treat the cells with this compound at various concentrations.
-
Permeability Assay: Add fluorescently-labeled dextran (B179266) or Aβ42 to the apical chamber and measure its concentration in the basolateral chamber over time using a fluorescence plate reader or ELISA, respectively.
-
Data Analysis: Calculate the permeability coefficient and compare the values between control and this compound-treated groups.
Workflow for In Vitro BBB Permeability Assay:
Caption: Workflow for assessing BBB permeability in an in vitro model.
Autophagy Assessment by Western Blot
Objective: To determine the effect of this compound on the induction of autophagy in neuronal cells.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against autophagy markers LC3-I/II and p62/SQSTM1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Conclusion
This compound is a promising novel compound with a dual mechanism of action that targets key pathological aspects of Alzheimer's disease. Its ability to enhance blood-brain barrier function and induce autophagy makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound.
References
Synthesis and Characterization of 4-FPBUA: A Potent Usnic Acid-Derived mTOR Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and mechanistic action of 4-FPBUA ((S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one), a semi-synthetic derivative of the natural product usnic acid. This compound has emerged as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and metabolism. This document provides a comprehensive overview of the synthetic methodology, detailed characterization data, and an exploration of its interaction with the mTOR/AMPK signaling pathway, positioning this compound as a promising candidate for further preclinical and clinical investigation in oncology and neurodegenerative diseases.[1]
Introduction
Usnic acid, a secondary metabolite found in various lichen species, has long been recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] However, its therapeutic potential has been limited by factors such as poor solubility and potential toxicity. To address these limitations, significant efforts have been directed towards the synthesis of novel usnic acid derivatives with improved pharmacological profiles.
One such derivative, this compound, a benzylidene analogue of usnic acid, has demonstrated significant potential as a potent and selective inhibitor of the mTOR pathway.[3] Dysregulation of the mTOR signaling cascade is a hallmark of numerous human diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1] By targeting mTOR, this compound induces autophagy and modulates cellular metabolism, offering a promising therapeutic strategy for these conditions.[1]
This guide provides a detailed account of the synthesis of this compound from usnic acid, its comprehensive spectroscopic characterization, and a visual representation of its mechanism of action within the intricate mTOR/AMPK signaling network.
Synthesis of this compound from Usnic Acid
The synthesis of this compound from (+)-usnic acid is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction of the acetyl group of usnic acid with an appropriate aromatic aldehyde, in this case, 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
Experimental Protocol
Materials:
-
(+)-Usnic acid
-
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
-
Anhydrous ethanol (B145695)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (+)-usnic acid (1.0 eq) and 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (1.2 eq) in anhydrous ethanol is prepared.
-
To this solution, piperidine (2.0 eq) and pyridine (1.0 eq) are added as catalysts.
-
The reaction mixture is refluxed for 8-12 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and washed successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a pure solid.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
The structural elucidation and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR | Expected signals for aromatic protons of the biphenyl (B1667301) moiety, vinyl proton, methyl groups, and hydroxyl protons of the usnic acid scaffold. |
| ¹³C NMR | Characteristic peaks corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the this compound structure. |
| FT-IR (cm⁻¹) | Absorption bands indicative of O-H (hydroxyl), C=O (ketone and ester), C=C (aromatic and vinyl), and C-F (fluoro) functional groups. |
| Mass Spec (HRMS) | Precise mass measurement corresponding to the molecular formula of this compound (C₃₃H₂₅FO₇), confirming its elemental composition. |
Note: The exact peak values would be obtained from the experimental data as reported in the primary literature.
Mechanism of Action: mTOR/AMPK Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the mTOR signaling pathway. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.
The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy, AMPK is activated and subsequently inhibits mTORC1 activity, thereby halting anabolic processes and promoting catabolic processes like autophagy.
This compound acts as an mTOR inhibitor, likely by competing with ATP in the kinase domain of mTOR. This inhibition leads to the dephosphorylation of mTORC1 downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the induction of autophagy. The interplay between AMPK and mTOR is crucial for maintaining cellular homeostasis, and the inhibitory action of this compound on mTOR mimics a state of low cellular energy, thereby activating a cytoprotective autophagic response.
Signaling Pathway Diagram
Caption: this compound inhibits mTORC1, inducing autophagy.
Conclusion
This compound represents a significant advancement in the development of usnic acid-based therapeutics. Its targeted inhibition of the mTOR pathway, coupled with a potentially improved safety and solubility profile over its parent compound, makes it a highly attractive candidate for drug development. The detailed synthetic protocol and characterization data provided in this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and neurobiology, facilitating further investigation into the therapeutic potential of this promising molecule. Future studies should focus on elucidating the precise binding mode of this compound with mTOR and conducting comprehensive in vivo efficacy and toxicology studies.
References
- 1. Item - Usnic Acid Benzylidene Analogues as Potent Mechanistic Target of Rapamycin Inhibitors for the Control of Breast Malignancies - figshare - Figshare [figshare.com]
- 2. Comprehensive Evaluation of Usnic Acid as a Potential Drug Candidate for Triple-Negative Breast Cancer: Insights from Transcriptomic, Proteomic, and In Vivo Analyses | MDPI [mdpi.com]
- 3. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
4-FPBUA: A Novel Therapeutic Candidate for Alzheimer's Disease
An In-depth Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. A promising new agent, 4-FPBUA, a semi-synthetic analogue of usnic acid, has emerged from recent preclinical studies as a potential disease-modifying therapy for AD. Research published in ACS Chemical Neuroscience in 2024 by Al Rihani and colleagues has demonstrated that this compound multifaceted mechanism of action targets key pathological features of the disease. This compound has been shown to enhance the function of the blood-brain barrier (BBB), induce autophagy through mTOR inhibition, facilitate the clearance of amyloid-beta (Aβ), and improve cognitive function in animal models of AD. This whitepaper provides a comprehensive technical guide on this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate two critical cellular processes implicated in Alzheimer's pathology: autophagy and blood-brain barrier integrity.
1.1. Induction of Autophagy via mTOR Inhibition:
This compound acts as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cellular metabolism and growth.[1] By inhibiting mTOR, this compound initiates the process of autophagy, a cellular "housekeeping" mechanism responsible for the degradation and recycling of damaged organelles and aggregated proteins.[1] In the context of Alzheimer's disease, enhanced autophagy can lead to the clearance of toxic protein aggregates, such as amyloid-beta plaques and neurofibrillary tangles, which are hallmarks of the disease.
1.2. Enhancement of Blood-Brain Barrier Function:
The blood-brain barrier is a highly selective permeable barrier that separates the circulating blood from the brain's extracellular fluid. In Alzheimer's disease, BBB dysfunction is a common feature, leading to reduced clearance of Aβ from the brain and the infiltration of harmful substances. This compound has been shown to enhance the integrity of the BBB, thereby promoting the transport of Aβ out of the brain and restoring a healthy neurovascular environment.[1]
Preclinical Efficacy: Data from In Vitro and In Vivo Models
The therapeutic effects of this compound have been evaluated in both cell-based models and transgenic mouse models of Alzheimer's disease.
In Vitro Data: Enhanced Blood-Brain Barrier Integrity
In a cell-based model of the blood-brain barrier using the bEnd.3 cell line, this compound demonstrated a significant enhancement of monolayer tightness. This was evidenced by a reduction in the permeability of Lucifer Yellow, a fluorescent molecule used to assess paracellular transport.
| Experiment | Model | Treatment | Concentration | Outcome | Reference |
| BBB Permeability Assay | bEnd.3 cell monolayer | This compound | 5 µM | Enhanced tightness of the in vitro BBB model | [1] |
| BBB Permeability Assay | bEnd.3 cell monolayer | This compound | 10 µM | Enhanced tightness of the in vitro BBB model | [1] |
In Vivo Data: Reduced Amyloid Pathology and Improved Cognition
Treatment with this compound in two distinct mouse models of Alzheimer's disease, 5xFAD and TgSwDI, resulted in a significant reduction in the total amyloid-beta load in both the hippocampus and cortex.[1] Furthermore, this reduction in Aβ pathology was accompanied by an improvement in memory function, as assessed by standard behavioral tests.[1]
| Experiment | Animal Model | Treatment | Key Findings | Reference |
| Amyloid-beta Quantification | 5xFAD mice | This compound | Significant reduction in total Aβ load in the brain | [1] |
| Amyloid-beta Quantification | TgSwDI mice | This compound | Significant reduction in total Aβ load in the brain | [1] |
| Cognitive Assessment | 5xFAD and TgSwDI mice | This compound | Improved memory function | [1] |
Note: Specific quantitative values for the reduction in Aβ load and the degree of memory improvement were not available in the public domain at the time of this writing.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its therapeutic effects in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for assessing the efficacy of a novel therapeutic agent like this compound for Alzheimer's disease.
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on standard laboratory techniques. The specific parameters used in the primary research on this compound may have varied.
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the integrity of a cell-based blood-brain barrier model in the presence of this compound.
Materials:
-
bEnd.3 (mouse brain endothelioma) cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Lucifer Yellow CH, lithium salt
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Culture bEnd.3 cells on the apical side of the Transwell inserts until a confluent monolayer is formed.
-
Treatment: Replace the cell culture medium in the apical chamber with fresh medium containing the desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
Permeability Measurement: a. Carefully remove the medium from the apical chamber and replace it with a solution of Lucifer Yellow (e.g., 50 µM in a suitable buffer). b. Add fresh buffer to the basolateral chamber. c. Incubate for a defined period (e.g., 1-2 hours) at 37°C. d. Collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).
-
Analysis: Calculate the apparent permeability coefficient (Papp) to determine the flux of Lucifer Yellow across the monolayer. A decrease in Papp indicates enhanced barrier integrity.
Immunohistochemistry for Amyloid-Beta in Mouse Brain
Objective: To visualize and quantify the amyloid-beta plaque load in the brains of treated and control Alzheimer's model mice.
Materials:
-
Fixed and sectioned brain tissue from 5xFAD or TgSwDI mice
-
Primary antibody against amyloid-beta (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Perfuse mice and fix brain tissue in 4% paraformaldehyde. Cryoprotect the tissue and section using a cryostat or vibratome.
-
Antigen Retrieval: Incubate the brain sections in a suitable antigen retrieval solution (e.g., formic acid) to expose the amyloid-beta epitopes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate the sections with the ABC reagent.
-
Visualization: Develop the signal using the DAB substrate, which will produce a brown precipitate at the sites of amyloid-beta deposition.
-
Imaging and Analysis: Mount the sections on slides and image using a bright-field microscope. Quantify the amyloid plaque load using image analysis software to measure the percentage of the stained area in specific brain regions (e.g., hippocampus and cortex).
Morris Water Maze for Cognitive Assessment
Objective: To evaluate spatial learning and memory in Alzheimer's model mice.
Materials:
-
Circular water tank (pool)
-
Submersible platform
-
Video tracking system and software
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic paint or milk powder)
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the first trial.
-
Cued Training (Visible Platform): For the first day of testing, place a visible cue on the platform. Allow each mouse to swim until it finds the platform or for a maximum duration (e.g., 60 seconds). Guide the mouse to the platform if it fails to find it. This phase ensures the mice are not visually impaired and can learn the task.
-
Acquisition Phase (Hidden Platform): For the following days (e.g., 4-5 days), submerge the platform just below the water surface in a fixed location. Release the mouse into the pool from different starting positions for each trial.
-
Probe Trial: On the final day, remove the platform from the pool and allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Data Collection and Analysis: The video tracking system will record parameters such as:
-
Escape latency: The time taken to find the hidden platform during the acquisition phase.
-
Path length: The distance traveled to find the platform.
-
Time spent in the target quadrant: The time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform crossings: The number of times the mouse swims over the exact location of the former platform.
-
Improved performance in the this compound-treated group would be indicated by a shorter escape latency, a shorter path length, and more time spent in the target quadrant with more platform crossings during the probe trial compared to the vehicle-treated control group.
Future Directions and Conclusion
The preclinical data on this compound presents a compelling case for its continued development as a novel therapeutic agent for Alzheimer's disease. Its unique mechanism of action, targeting both autophagy and blood-brain barrier function, offers a multi-pronged approach to combatting the complex pathology of AD.
Future research should focus on:
-
Elucidating the detailed molecular interactions of this compound with the mTOR signaling pathway.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Performing long-term safety and toxicology studies in relevant animal models.
-
Investigating the potential of this compound in combination with other Alzheimer's therapies.
References
Unveiling the Mechanism of 4-FPBUA: A Technical Guide to its Blood-Brain Barrier Enhancing Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 4-FPBUA, a novel semisynthetic analogue of usnic acid, in enhancing the function of the blood-brain barrier (BBB). This compound has emerged as a promising compound, particularly in the context of neurodegenerative diseases such as Alzheimer's, where BBB dysfunction is a key pathological feature. This document synthesizes the available preclinical data, detailing the molecular pathways, experimental evidence, and methodologies related to the therapeutic potential of this compound.
Core Mechanism of Action: mTOR Inhibition and Autophagy Induction
The primary mechanism through which this compound exerts its beneficial effects on the blood-brain barrier is by acting as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition is a known trigger for the cellular process of autophagy, a catabolic "self-eating" mechanism that degrades and recycles damaged organelles and protein aggregates.
In the context of the BBB, which is formed by specialized brain endothelial cells, the induction of autophagy by this compound leads to several positive outcomes:
-
Enhanced BBB Tightness: Autophagy helps to clear dysfunctional proteins and maintain the integrity of tight junctions, the protein complexes that seal the space between endothelial cells and restrict paracellular permeability.
-
Increased Amyloid-β Transport: In models of Alzheimer's disease, this compound has been shown to increase the transport of amyloid-β (Aβ) peptides across the BBB, facilitating their clearance from the brain.[2][3]
-
Reversal of BBB Breakdown: By promoting a healthy cellular recycling system, this compound can reverse the breakdown of the BBB observed in pathological conditions.[2][3]
This dual action of enhancing BBB function and promoting the clearance of neurotoxic proteins underscores the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound. Please note that while the studies report significant effects, the precise numerical values for some parameters are not publicly available and are therefore described qualitatively based on the source abstracts.
Table 1: In Vitro Efficacy of this compound on a Cell-Based Blood-Brain Barrier Model
| Parameter | Cell Line | This compound Concentration | Observed Effect | Source |
| BBB Tightness (Paracellular Permeability) | bEnd3 (immortalized mouse brain endothelial cells) | 5 µM | Significantly reduced permeation of Lucifer Yellow | [3] |
| 10 µM | Significantly reduced permeation of Lucifer Yellow | [3] | ||
| Amyloid-β (Aβ) Transport | bEnd3 | Not specified | Increased transport across the cell monolayer | [2][3] |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Parameter | Animal Model | Outcome | Source |
| Blood-Brain Barrier Function | 5xFAD and TgSwDI | Reversal of BBB breakdown | [2][3] |
| Amyloid-β Pathology | 5xFAD and TgSwDI | Significant reduction in Aβ accumulation | [2] |
| Cognitive Function | 5xFAD and TgSwDI | Improved memory function | [2] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in the literature.
In Vitro Cell-Based Blood-Brain Barrier Model
Objective: To assess the direct effect of this compound on the integrity and transport functions of the blood-brain barrier.
1. Cell Culture:
- Cell Line: bEnd3, an immortalized mouse brain endothelial cell line.[3]
- Culture Conditions: Cells are cultured to form a confluent monolayer on the porous membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment. This creates an in vitro model of the BBB.
2. This compound Treatment:
- The compound this compound is added to the apical compartment of the Transwell system.
- Concentrations: 5 µM and 10 µM.[3]
- Duration: The duration of treatment is not specified in the available literature.
3. Assessment of BBB Integrity (Paracellular Permeability Assay):
- Marker: Lucifer Yellow (LY), a fluorescent molecule that does not readily cross intact cell barriers.[3]
- Procedure: LY is added to the apical chamber. At specified time points, samples are taken from the basolateral chamber to measure the amount of LY that has permeated across the endothelial cell monolayer.
- Quantification: The fluorescence intensity in the basolateral chamber is measured using a fluorometer. A reduction in LY permeation in this compound-treated cells compared to vehicle-treated controls indicates an enhancement of BBB tightness.
4. Amyloid-β Transport Assay:
- Procedure: Fluorescently labeled Aβ peptides are added to one compartment of the Transwell system, and their appearance in the opposite compartment is measured over time.
- Quantification: The amount of transported Aβ is quantified by measuring fluorescence. An increase in Aβ transport in the presence of this compound suggests enhanced clearance capacity of the BBB model.
In Vivo Alzheimer's Disease Mouse Models
Objective: To evaluate the therapeutic efficacy of this compound in reversing BBB dysfunction and reducing Alzheimer's-related pathology in a living organism.
1. Animal Models:
- Strains: 5xFAD and TgSwDI mice, which are transgenic models that develop age-dependent Aβ pathology and BBB breakdown, mimicking aspects of Alzheimer's disease.[2][3]
2. This compound Administration:
- The specific dosage, route of administration (e.g., oral, intraperitoneal), and duration of treatment are not detailed in the available abstracts.
3. Evaluation of BBB Integrity:
- Method: In vivo imaging techniques or post-mortem analysis of brain tissue for extravasated blood components (e.g., fibrinogen, IgG) are typically used to assess BBB leakage.
4. Assessment of Aβ Pathology:
- Method: Immunohistochemical staining of brain sections for Aβ plaques and quantification of Aβ levels using ELISA.
5. Behavioral Testing:
- Method: Standardized memory tests, such as the Morris water maze or Y-maze, are used to assess cognitive function.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in enhancing BBB function.
Experimental Workflow for In Vitro BBB Model Assessment
References
Foundational Studies on the Bioactivity of Usnic Acid Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of foundational studies on the bioactivity of usnic acid analogues. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for ongoing research and development in this field.
Quantitative Bioactivity Data of Usnic Acid Analogues
The following tables summarize the quantitative bioactivity of various usnic acid analogues from key studies, providing a comparative overview of their therapeutic potential.
Table 1: Antimicrobial and Antifungal Activity of Usnic Acid Derivatives
A study on newly synthesized usnic acid derivatives demonstrated significant antimicrobial and antifungal activities. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC), highlight the potency of these analogues, often surpassing that of the parent usnic acid.[5]
| Compound/Strain | Staphylococcus aureus (MIC/MBC) | Pseudomonas aeruginosa (MIC/MBC) | Escherichia coli (MIC/MBC) | Trichoderma viride (MIC/MFC) | Penicillium versicolor (MIC/MFC) |
| Usnic Acid | - | - | - | - | - |
| Derivative 9 | 0.55 / 1.11 | 55.50 / 71.04 | - | - | - |
| General Range | 1.02–50.93 / 2.05–70.57 | 1.02–50.93 / 2.05–70.57 | 1.02–50.93 / 2.05–70.57 | 0.35–7.53 / 0.70–15.05 | 0.35–7.53 / 0.70–15.05 |
All values are presented in mmol mL⁻¹ × 10⁻²[5]
The study found that Gram-positive bacteria were generally more sensitive to the derivatives than Gram-negative bacteria.[5] Notably, the antifungal activity of the synthesized compounds was reported to be stronger than the reference compounds and usnic acid itself.[5]
Table 2: Antiproliferative Activity of Usnic Acid Derivatives against Cancer Cell Lines
Several studies have explored the anticancer potential of usnic acid analogues. The half-maximal inhibitory concentration (IC₅₀) values from a study on usnic acid-derived isoxazoles and pyrazoles are presented below.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| (+)-Usnic Acid | >10 | - | >10 |
| (-)-Usnic Acid | >10 | - | >10 |
| Compound 2a | ~3 | ~3 | ~1 |
| Compound 2b | ~3 | ~3 | ~1 |
| Compound 3a | - | - | Active |
| Compound 3b | - | - | Active |
IC₅₀ values were determined after 48 hours of treatment.[6]
These results indicate that specific modifications to the usnic acid structure can significantly enhance its antiproliferative activity, with some derivatives showing potent activity in the low micromolar range.[6] Another study on enamine, imine, and pyrazole (B372694) analogues of (+)-usnic acid also reported enhanced antiproliferative activity compared to the parent compound, with compounds 2e and 4a being the most potent.[7]
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the study of usnic acid analogues' bioactivity.
Antimicrobial and Antifungal Susceptibility Testing
The antimicrobial and antifungal activities of usnic acid derivatives are typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds (usnic acid analogues) are dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto fresh agar plates. The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of usnic acid analogues against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the usnic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[6]
Cell Cycle Analysis using Flow Cytometry
Flow cytometry is employed to investigate the effect of usnic acid derivatives on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Cells are treated with the usnic acid analogues at their IC₅₀ concentrations for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[6][7]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of usnic acid analogues.
Proposed Mechanism of Antibacterial Action
Usnic acid and its analogues have been suggested to exert their antibacterial effects through multiple mechanisms, with membrane disruption being a key factor against Gram-positive bacteria.[5]
Caption: Proposed antibacterial mechanisms of usnic acid analogues.
Induction of Apoptosis in Cancer Cells
Certain usnic acid derivatives have been shown to induce apoptosis in cancer cells, a programmed cell death pathway crucial for cancer therapy.[6][7]
Caption: Simplified signaling pathway for apoptosis induction.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of newly synthesized usnic acid analogues involves a series of in vitro assays.
Caption: General experimental workflow for bioactivity screening.
Anti-inflammatory Action via NF-κB Pathway
Usnic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory pathway by usnic acid.
References
- 1. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Bioactivities and Structure-Activity Relationships of Usnic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antiproliferative activity of novel (+)- usnic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
4-FPBUA's Effect on mTOR Signaling Pathway in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the impact of (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA), a novel semisynthetic analogue of usnic acid, on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in neurons. Evidence suggests that this compound acts as an mTOR inhibitor, a mechanism with significant therapeutic potential for neurodegenerative conditions such as Alzheimer's disease.[1][2] This document provides a comprehensive overview of the mTOR pathway in a neuronal context, outlines detailed experimental protocols for assessing mTOR inhibition, and presents representative quantitative data on the effects of mTOR inhibitors on key pathway components. Additionally, it includes visualizations of the signaling cascade and experimental workflows to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to the mTOR Signaling Pathway in Neurons
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival in various cell types, including neurons.[3] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, autophagy, and other fundamental cellular processes. The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1: This complex is sensitive to the inhibitor rapamycin and plays a central role in regulating protein synthesis by phosphorylating key downstream effectors, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] Activation of S6K1 and inactivation of 4E-BP1 lead to an increase in the translation of specific mRNAs essential for cell growth and proliferation.
-
mTORC2: Generally considered rapamycin-insensitive, mTORC2 is involved in cell survival and cytoskeletal organization.[4] A key substrate of mTORC2 is Akt (also known as Protein Kinase B), which it phosphorylates at serine 473, leading to its full activation.
Dysregulation of the mTOR pathway has been implicated in a range of neurological disorders, including epilepsy, autism spectrum disorders, and neurodegenerative diseases like Alzheimer's.[4][6] In the context of neurodegeneration, inhibition of mTOR is a promising therapeutic strategy as it can enhance autophagy, a cellular process for clearing aggregated proteins and damaged organelles.[1][2]
This compound as an Inhibitor of the mTOR Pathway
Recent research has identified this compound as an mTOR inhibitor.[1][2] In preclinical models of Alzheimer's disease, this compound has been shown to enhance the function of the blood-brain barrier and induce autophagy.[1][2] The induction of autophagy is a known consequence of mTOR inhibition and is associated with a significant reduction in the accumulation of amyloid-β (Aβ) plaques and other pathologies, leading to improved memory function.[1][2]
The precise molecular interactions through which this compound inhibits mTOR are still under investigation. However, its ability to modulate this pathway positions it as a promising candidate for further preclinical and clinical development for neurodegenerative diseases.
Quantitative Analysis of mTOR Pathway Inhibition
The inhibitory effect of a compound on the mTOR pathway is typically quantified by measuring the phosphorylation status of its key downstream targets using techniques like Western blotting. A decrease in the phosphorylation of proteins such as mTOR itself (at serine 2448), Akt (at serine 473), S6K1 (at threonine 389), and an increase in the hypophosphorylated, active form of 4E-BP1 are indicative of mTOR inhibition.
While specific quantitative data for the dose-dependent effects of this compound on these phosphoproteins in neurons are not yet publicly available, the following tables provide a representative example of the expected outcomes based on studies of other mTOR inhibitors, such as rapamycin, in neuronal cell models.[4]
Table 1: Representative Dose-Dependent Effect of an mTOR Inhibitor on Phosphorylation of mTOR Pathway Proteins in Neuronal Cells
| Treatment Concentration (nM) | p-mTOR (Ser2448) / total mTOR (Relative Ratio) | p-S6K1 (Thr389) / total S6K1 (Relative Ratio) |
| Vehicle Control | 1.00 | 1.00 |
| 1 | 0.85 | 0.75 |
| 10 | 0.60 | 0.50 |
| 100 | 0.35 | 0.20 |
| 1000 | 0.15 | 0.10 |
Table 2: Representative Time-Course Effect of an mTOR Inhibitor (100 nM) on Phosphorylation of mTOR Pathway Proteins in Neuronal Cells
| Treatment Duration (hours) | p-mTOR (Ser2448) / total mTOR (Relative Ratio) | p-S6K1 (Thr389) / total S6K1 (Relative Ratio) |
| 0 | 1.00 | 1.00 |
| 1 | 0.70 | 0.65 |
| 6 | 0.45 | 0.30 |
| 24 | 0.30 | 0.15 |
| 48 | 0.25 | 0.10 |
Experimental Protocols
The following is a detailed protocol for assessing the effect of a test compound, such as this compound, on the mTOR signaling pathway in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) using Western blotting.
Cell Culture and Treatment
-
Cell Seeding: Plate neuronal cells at a density of 1 x 10^6 cells per well in 6-well plates.
-
Cell Culture: Culture cells in the appropriate medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 1, 6, 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Cell Scraping: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 4-12% SDS-PAGE gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands and then to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway in neurons and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of mTOR pathway inhibition by this compound.
Conclusion
The identification of this compound as an mTOR inhibitor opens up new avenues for the development of therapeutics for neurodegenerative diseases.[1][2] By inhibiting the mTOR pathway, this compound can induce autophagy, a key mechanism for clearing the pathogenic protein aggregates that are a hallmark of diseases like Alzheimer's.[1][2] The technical information provided in this guide, including the detailed experimental protocols and representative data, serves as a valuable resource for researchers and drug development professionals seeking to further investigate the neuroprotective effects of this compound and other mTOR modulators. Further studies are warranted to elucidate the precise dose-response and time-course effects of this compound on the mTOR signaling cascade in various neuronal models to optimize its therapeutic potential.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mTOR-Dependent Cell Proliferation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4-FPBUA: A Technical Overview of its Effects on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro studies of 4-phenyl-2-((2-(1H-indol-3-yl)ethyl)amino)but-3-yn-1-ol (4-FPBUA), a semi-synthetic analogue of usnic acid. The focus of this document is on the compound's effects on endothelial cells, a critical component of the blood-brain barrier (BBB). Recent research has identified this compound as a promising agent that enhances the function of a cell-based BBB model.[1] This guide will delve into the available experimental data, methodologies, and the implicated signaling pathways, providing a foundational resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
The integrity of the blood-brain barrier (BBB) is paramount for maintaining central nervous system homeostasis. The vascular endothelium forms the primary cellular barrier of the BBB, and its dysfunction is implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease.[2][3] The compound this compound, a derivative of the naturally occurring lichen metabolite usnic acid, has recently emerged as a molecule of interest due to its demonstrated ability to protect and enhance the function of an in vitro BBB model.[1] This document aims to consolidate the current understanding of this compound's in vitro effects on endothelial cells, with a focus on its potential mechanisms of action.
Effects of this compound on Endothelial Cell Function
Preliminary in vitro studies have demonstrated that this compound enhances the function of a cell-based blood-brain barrier model.[1] This enhancement is crucial for protecting against neurotoxicity and is a key area of investigation for therapeutic interventions in neurodegenerative diseases.
Note on Data Availability: As of the latest literature review, specific quantitative data from in vitro assays on endothelial cells (e.g., cell viability, proliferation, migration, and tube formation assays) following this compound treatment have not been made publicly available in the primary research article. The following table is a template illustrating how such data would be presented.
Table 1: Summary of Quantitative Data on this compound Effects on Endothelial Cells
| Assay | Endpoint Measured | This compound Concentration | Result (vs. Control) | Statistical Significance (p-value) |
| Cell Viability | % Viable Cells | Data Not Available | Data Not Available | Data Not Available |
| Permeability | Fluorescein (B123965) Permeability | Data Not Available | Data Not Available | Data Not Available |
| Proliferation | BrdU Incorporation | Data Not Available | Data Not Available | Data Not Available |
| Migration | % Wound Closure | Data Not Available | Data Not Available | Data Not Available |
| Tube Formation | Number of Tubes | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the in vitro studies of this compound on endothelial cells are based on the methods described in the primary research.[1]
Cell-Based Blood-Brain Barrier Model
The in vitro BBB model is a critical tool for studying the effects of compounds on endothelial barrier function.
-
Cell Culture: The model typically utilizes co-cultures of brain endothelial cells, pericytes, and astrocytes to mimic the in vivo microenvironment of the BBB. Human umbilical vein endothelial cells (HUVECs) are also a common model for studying general endothelial cell responses.
-
Treatment: Endothelial cell monolayers are treated with varying concentrations of this compound for specific durations.
-
Functional Assays: Barrier function is assessed using permeability assays and measurement of transendothelial electrical resistance (TEER).
Endothelial Cell Viability Assay (General Protocol)
A common method to assess cell viability is the MTT assay.
-
Cell Seeding: Endothelial cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of this compound concentrations for 24-48 hours.
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Endothelial Cell Permeability Assay (General Protocol)
Transwell assays are frequently used to measure the permeability of endothelial cell monolayers.
-
Cell Seeding: Endothelial cells are seeded on the apical side of a porous Transwell insert and cultured until a confluent monolayer is formed, as confirmed by TEER measurements.
-
Compound Treatment: The endothelial monolayer is treated with this compound.
-
Tracer Addition: A fluorescent tracer molecule (e.g., sodium fluorescein or FITC-dextran) is added to the apical chamber.
-
Sampling: At various time points, samples are taken from the basolateral chamber.
-
Fluorescence Measurement: The fluorescence of the samples is measured, and the permeability coefficient is calculated.
Signaling Pathways Modulated by this compound
Research indicates that this compound exerts its effects on endothelial cells through the modulation of key signaling pathways involved in cell survival, growth, and metabolism. The primary pathway implicated is the mTOR (mammalian target of rapamycin) signaling cascade.[1]
The mTOR Signaling Pathway
This compound has been identified as an mTOR inhibitor.[1] The mTOR pathway is a central regulator of cell proliferation, growth, and survival. In endothelial cells, mTOR signaling is crucial for processes such as angiogenesis. By inhibiting mTOR, this compound can influence these cellular functions. The inhibition of mTOR by this compound is also linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which may contribute to its protective effects.[1] Furthermore, the effects of this compound are associated with the AMPK pathway, an upstream regulator of mTOR that acts as a cellular energy sensor.[1]
Caption: Proposed signaling pathway of this compound in endothelial cells.
Experimental Workflow
The in vitro investigation of this compound on endothelial cells follows a logical progression from initial screening to mechanistic studies.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion and Future Directions
The preliminary in vitro studies on this compound reveal its potential as a modulator of endothelial cell function, particularly in the context of the blood-brain barrier. Its mechanism of action appears to be linked to the inhibition of the mTOR signaling pathway and induction of autophagy.[1] However, to fully elucidate its therapeutic potential, further in-depth studies are required. Future research should focus on obtaining detailed dose-response data for various endothelial cell functions, including viability, proliferation, migration, and tube formation. A comprehensive analysis of the downstream effectors of the mTOR pathway and a broader investigation into other potential signaling pathways are also warranted. Such studies will be instrumental in advancing this compound towards preclinical and potentially clinical development for neurological disorders characterized by BBB dysfunction.
References
- 1. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a Four-Cell In Vitro Blood-Brain Barrier Model With Human Primary Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Alzheimer's: A Technical Guide to the Expanded Therapeutic Potential of 4-FPBUA
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the therapeutic potential of (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA), a semisynthetic analogue of usnic acid, has been recently highlighted in the context of Alzheimer's disease (AD), its mechanistic actions suggest a broader applicability across a spectrum of neurodegenerative disorders.[1] This technical guide explores the therapeutic promise of this compound beyond AD, extrapolating from its known molecular pathways and the established efficacy of the related compound, 4-phenylbutyric acid (4-PBA), in other neurodegenerative models. We provide a comprehensive overview of its mechanism of action, potential applications in Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), alongside detailed experimental protocols and quantitative data to facilitate further research and development.
Introduction: The Promise of a Novel Molecule
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and ALS, share common pathological hallmarks such as protein misfolding and aggregation, mitochondrial dysfunction, and neuroinflammation. The current therapeutic landscape for these conditions remains limited, underscoring the urgent need for novel drug candidates with pleiotropic effects. This compound has emerged as a promising agent due to its ability to enhance blood-brain barrier (BBB) function and induce autophagy, a key cellular process for clearing aggregated proteins.[1] Its parent compound, 4-PBA, is an FDA-approved drug for urea (B33335) cycle disorders and has demonstrated neuroprotective effects in various models of neurodegeneration, primarily through its role as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[2][3] This guide will delve into the scientific rationale for investigating this compound in a wider range of neurodegenerative diseases.
Mechanism of Action: A Multi-Faceted Approach
The therapeutic potential of this compound stems from its engagement with critical cellular pathways implicated in neurodegeneration.
2.1. Autophagy Induction via mTOR and AMPK Signaling
In preclinical models of Alzheimer's disease, this compound has been shown to enhance autophagy by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[1] This is a crucial mechanism, as the accumulation of misfolded proteins like amyloid-beta (Aβ) and tau in AD, alpha-synuclein (B15492655) in Parkinson's, and mutant huntingtin in Huntington's is a central pathological feature. By inducing autophagy, this compound facilitates the clearance of these toxic protein aggregates.[1] The induction of autophagy is also associated with the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.[1]
2.2. Blood-Brain Barrier Enhancement
A compromised BBB is increasingly recognized as a contributor to the pathology of various neurodegenerative diseases. This compound has demonstrated the ability to enhance the function of the BBB in vitro and in vivo, a critical feature for any centrally acting therapeutic.[1] This effect is likely linked to its ability to protect the BBB against toxic insults, such as those posed by Aβ.[1]
2.3. Potential as a Chemical Chaperone and HDAC Inhibitor
Extrapolating from the known properties of 4-PBA, this compound may also function as a chemical chaperone, preventing protein misfolding and aggregation and alleviating endoplasmic reticulum (ER) stress.[3] Furthermore, the HDAC inhibitory activity of 4-PBA suggests that this compound could modulate gene expression in a manner that is protective against neurodegeneration.[2]
Therapeutic Potential in Parkinson's Disease
Rationale: Parkinson's disease is characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates (Lewy bodies). The known mechanisms of this compound and the demonstrated efficacy of 4-PBA in a Parkinson's model make it a compelling candidate for further investigation. 4-PBA has been shown to mitigate motor impairment and dopaminergic neuronal death in a Parkinson's disease model by targeting mitochondrial function and astrocyte activation.[2]
Hypothesized Mechanism of this compound in Parkinson's Disease:
-
Enhanced α-synuclein clearance: Through the induction of autophagy via the mTOR and AMPK pathways.
-
Neuroprotection of dopaminergic neurons: By reducing ER stress and inhibiting apoptosis.
-
Modulation of neuroinflammation: Through potential HDAC inhibitory effects.
Therapeutic Potential in Huntington's Disease
Rationale: Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of a mutant huntingtin (mHTT) protein that aggregates and causes neuronal dysfunction and death.
Hypothesized Mechanism of this compound in Huntington's Disease:
-
Clearance of mHTT aggregates: Via the induction of autophagy.
-
Alleviation of ER stress: A known consequence of mHTT expression.
-
Transcriptional regulation: Potential HDAC inhibition could modulate the expression of genes involved in neuronal survival.
Therapeutic Potential in Amyotrophic Lateral Sclerosis (ALS)
Rationale: ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. While the exact cause is unknown in most cases, protein aggregation (including SOD1 and TDP-43) is a key pathological feature. A study on 4-PBA derivatives in a SOD1-ALS mouse model, while not showing an effect on disease progression, did demonstrate the ability of these compounds to prevent SOD1 amyloid aggregation in vitro.[4]
Hypothesized Mechanism of this compound in ALS:
-
Reduction of protein aggregates: Through the induction of autophagy.
-
Neuroprotection of motor neurons: By mitigating ER stress and potentially modulating inflammatory responses.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in Alzheimer's disease models and for 4-PBA in a Parkinson's disease model. This information provides a foundation for designing future preclinical studies for this compound in other neurodegenerative diseases.
Table 1: Efficacy of this compound in Alzheimer's Disease Models
| Model | Dosage | Route of Administration | Key Findings | Reference |
| 5xFAD Mouse Model | Not Specified | Not Specified | Reduced Aβ accumulation, improved memory function | [1] |
| TgSwDI Mouse Model | Not Specified | Not Specified | Reversed BBB breakdown, enhanced autophagy | [1] |
| In vitro BBB Model | Not Specified | Not Specified | Enhanced cell-based BBB function, increased Aβ transport | [1] |
Table 2: Efficacy of 4-PBA in a Parkinson's Disease Model
| Model | Dosage | Route of Administration | Key Findings | Reference |
| Rat Model of PD | Not Specified | Not Specified | Mitigated motor impairment, reduced dopaminergic neuronal death | [2] |
Detailed Experimental Protocols
To facilitate further research, detailed methodologies from key studies are provided below.
7.1. In Vitro Blood-Brain Barrier Model (from a study on this compound)
-
Cell Culture: Co-culture of primary rat brain endothelial cells, pericytes, and astrocytes.
-
Treatment: Cells were treated with this compound at various concentrations.
-
Permeability Assay: Measurement of the passage of fluorescently labeled dextran (B179266) across the cell monolayer to assess BBB integrity.
-
Aβ Transport Assay: Quantification of the transport of fluorescently labeled Aβ42 across the cell monolayer.
-
Western Blot Analysis: To determine the expression levels of tight junction proteins (e.g., ZO-1, claudin-5) and autophagy markers (e.g., LC3-II/LC3-I ratio, p62).
7.2. Animal Model of Parkinson's Disease (from a study on 4-PBA)
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
-
Treatment: Administration of 4-PBA via a specified route and dosage regimen.
-
Behavioral Assessment: Rotational behavior test to assess motor asymmetry.
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Biochemical Assays: Measurement of markers of oxidative stress, mitochondrial function (e.g., VDAC1), and apoptosis (e.g., caspase-3) in brain tissue.[2]
Visualizing the Pathways
Diagram 1: Hypothesized Signaling Pathway of this compound in Neurodegeneration
Caption: Hypothesized signaling cascade of this compound in neurodegenerative diseases.
Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical assessment of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that the therapeutic potential of this compound extends beyond Alzheimer's disease. Its multifaceted mechanism of action, particularly its ability to induce autophagy and enhance BBB function, addresses core pathological processes common to a range of neurodegenerative disorders. The neuroprotective effects of the related compound, 4-PBA, in models of Parkinson's disease further bolster the rationale for investigating this compound in this and other neurodegenerative conditions.
Future research should focus on:
-
In vivo efficacy studies: Testing this compound in animal models of Parkinson's, Huntington's, and ALS to validate the hypotheses presented in this guide.
-
Dose-response and pharmacokinetic studies: To determine the optimal therapeutic window and brain bioavailability of this compound.
-
Head-to-head comparison with 4-PBA: To ascertain if this compound offers an improved therapeutic profile.
-
Elucidation of downstream targets: To gain a more comprehensive understanding of its mechanism of action.
The exploration of this compound in these expanded indications holds significant promise for the development of novel, disease-modifying therapies for a range of devastating neurodegenerative diseases.
References
- 1. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Stability of 4-FPBUA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-FPBUA, ((S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one), is a novel research compound.[1] As such, extensive public data on its physicochemical properties and stability is limited. This guide provides available information and outlines standard experimental protocols for the comprehensive characterization of a new chemical entity (NCE) of this nature.
Introduction
This compound is a semi-synthetic analogue of the naturally occurring lichen metabolite, usnic acid.[1] It has been identified as a promising therapeutic candidate, particularly in the context of Alzheimer's disease.[1] Preclinical studies have demonstrated that this compound can enhance the function of the blood-brain barrier (BBB) and induce autophagy, a key cellular process for clearing aggregated proteins.[1] Its mechanism of action involves the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1] Given its therapeutic potential, a thorough understanding of its physicochemical properties and stability profile is critical for its development as a drug candidate.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. While specific experimental data for this compound is not widely published, this section details its known characteristics and the standard protocols for determining key parameters.
Chemical Structure:
(S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₃₃H₂₅FO₇ | Calculated |
| Molecular Weight | 552.55 g/mol | Calculated |
| Appearance | To be determined experimentally | Visual Inspection |
| Melting Point | To be determined experimentally | Differential Scanning Calorimetry (DSC) |
| pKa | To be determined experimentally | Potentiometric Titration / UV-Vis Spectroscopy |
| LogP (Octanol/Water) | To be determined experimentally | Shake-Flask Method / HPLC |
| Aqueous Solubility | To be determined experimentally | Equilibrium Solubility Method |
Experimental Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in aqueous media at a specified temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile (B52724), and relevant solvents
-
Calibrated analytical balance
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters
-
Validated HPLC method for quantification of this compound
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method against a standard curve.
-
The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
Assessing the stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. This involves subjecting the compound to a range of stress conditions as mandated by ICH guidelines.[2]
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.[2]
General Considerations:
-
The goal is to achieve 5-20% degradation of the API.[2][3] Conditions may need to be adjusted (concentration, temperature, time) to achieve this target.
-
A control sample (unstressed) should be analyzed alongside the stressed samples.
-
A validated stability-indicating method (typically HPLC with UV/DAD or MS detection) is required to separate and quantify the parent compound from all degradation products.[4][5]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8-24 hours.[3] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24 hours.[6] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours.[7] |
| Thermal Degradation | Solid drug substance at 80°C for 24-48 hours.[8] |
| Photostability | Expose solid or solution to UV/Vis light (ICH Q1B guidelines). |
Detailed Methodologies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Add stock solution to a volume of 0.1 M HCl.
-
Incubate in a water bath at 60°C for a specified time.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Add stock solution to a volume of 0.1 M NaOH.
-
Incubate in a water bath at 60°C for a specified time.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add stock solution to a volume of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a specified time.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Store in a temperature-controlled oven at 80°C.
-
At specified time points, dissolve the sample in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution and solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a quantitative HPLC method capable of separating this compound from all its process impurities and degradation products.[4][9]
Procedure:
-
Column and Mobile Phase Screening: Screen various columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers like acetonitrile and methanol, and different pH levels of the aqueous phase) to achieve optimal separation.
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies. The goal is to ensure that all degradation product peaks are baseline-resolved from the main this compound peak. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential to confirm the homogeneity of the API peak.
-
Method Optimization: Fine-tune parameters such as gradient slope, flow rate, and column temperature to improve resolution, peak shape, and run time.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Biological Activity and Signaling Pathway
This compound induces autophagy through the inhibition of the mTOR pathway, which is a central regulator of cell growth, metabolism, and proliferation.[1][10]
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blotting for mTOR Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Experimental Workflow Visualization
The comprehensive characterization of an NCE like this compound follows a logical workflow from initial characterization to stability assessment.
Caption: General workflow for the physicochemical and stability assessment of this compound.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. ijisrt.com [ijisrt.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. web.vscht.cz [web.vscht.cz]
- 10. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for 4-Phenylbutyric Acid (4-PBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid that has garnered significant attention in the scientific community for its multifaceted therapeutic potential.[1][2] It is an FDA-approved drug, primarily used for the treatment of urea (B33335) cycle disorders.[1][3][4] Beyond this primary indication, 4-PBA's utility extends to a wide range of research applications due to its dual mechanism of action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[2][5][6][7]
As a chemical chaperone, 4-PBA helps to alleviate endoplasmic reticulum (ER) stress by preventing the aggregation of misfolded proteins and facilitating their proper folding and trafficking.[1][7][8][9] This action is crucial in a variety of diseases where protein misfolding is a key pathological feature, including cystic fibrosis and certain neurodegenerative disorders.[2][10] As an HDAC inhibitor, 4-PBA can modulate gene expression, leading to anti-inflammatory, anti-cancer, and neuroprotective effects.[2][5][6]
These application notes provide a comprehensive overview of 4-PBA's mechanisms of action, key applications, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action
4-PBA exerts its biological effects through two primary, well-documented mechanisms:
-
Chemical Chaperone Activity (ER Stress Reduction): 4-PBA is widely recognized as a chemical chaperone that mitigates ER stress.[3][11] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a state of cellular stress.[1][12] 4-PBA is thought to interact with the exposed hydrophobic regions of these unfolded proteins, thereby preventing their aggregation and promoting correct protein folding.[7][8] This action reduces the burden on the ER and dampens the pro-apoptotic signals often associated with chronic ER stress.[12]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA also functions as an inhibitor of histone deacetylases (HDACs).[5][6][13] By inhibiting HDACs, 4-PBA promotes the acetylation of histones, leading to a more open chromatin structure and altering the transcription of various genes.[5] This epigenetic modulation underlies many of its anti-inflammatory and anti-cancer properties.[2][6]
Key Applications in Research
-
ER Stress and Unfolded Protein Response (UPR) Research: 4-PBA is a standard tool to study the roles of ER stress and the UPR in various disease models.[9][12]
-
Neurodegenerative Diseases: Its neuroprotective effects are being investigated in models of Alzheimer's, Parkinson's, and Huntington's disease, as well as amyotrophic lateral sclerosis (ALS).[5][10][14]
-
Cancer Biology: As an HDAC inhibitor, 4-PBA has been shown to inhibit the growth of various cancer cell lines.[2][13]
-
Inflammatory and Autoimmune Diseases: 4-PBA has demonstrated anti-inflammatory properties, making it a subject of study in conditions like rheumatoid arthritis and acute lung injury.[6][15][16]
-
Metabolic Disorders: Research suggests potential therapeutic benefits in type 2 diabetes and obesity.[4][17]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of 4-PBA in various experimental models.
Table 1: In Vitro Applications of 4-PBA
| Cell Line | Application | 4-PBA Concentration | Incubation Time | Outcome | Reference |
| RAW264.7 (Mouse Macrophage) | Inhibition of SiNP-induced ER stress | 3 mM | 6 h | Reduced expression of Bip and CHOP | [6][18] |
| MLE-12 (Mouse Lung Epithelial) | Protection against hyperoxia-induced injury | Not specified | Not specified | Attenuated epithelial barrier dysfunction | [8][11] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Enhancement of intestinal barrier function | 1.0 mmol/L | 48 h (with DON or LPS) | Accelerated rehabilitation of barrier function | [19] |
| Human Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell growth | 2 mM | Not specified | Growth inhibition | [13] |
| Synovial Fibroblasts (from RA patients) | Inhibition of proliferation and inflammation | Not specified | Not specified | Suppressed proliferation and MMP expression | [15][20] |
Table 2: In Vivo Applications of 4-PBA
| Animal Model | Application | 4-PBA Dosage | Administration Route | Duration | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) Mice | Attenuation of arthritis severity | Not specified | Not specified | Not specified | Ameliorated joint swelling and bone erosion | [15][20] |
| Transverse Aortic Constriction (TAC) Mice | Mitigation of cardiac hypertrophy | 20 mg/kg/day | Intraperitoneal injection | 4 weeks | Inhibited ER stress and hypertrophy | [21] |
| Hyperoxia-Induced Acute Lung Injury Mice | Protection against lung injury | Not specified | Not specified | Not specified | Prolonged survival and decreased lung edema | [11] |
| Lipopolysaccharide (LPS)-Treated Mice | Attenuation of bone loss | Not specified | Not specified | Not specified | Increased osteoclast area and serum collagen fragments | [6][18] |
Signaling Pathways Modulated by 4-PBA
4-PBA influences several critical signaling pathways, primarily related to ER stress and inflammation.
Caption: 4-PBA's role in mitigating ER stress and inflammation.
Experimental Protocols
Protocol 1: In Vitro Assessment of 4-PBA on ER Stress
Objective: To determine the effect of 4-PBA on the expression of ER stress markers in a cell line of interest (e.g., RAW264.7 macrophages) following induction of ER stress.
Materials:
-
Cell line of interest (e.g., RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
4-Phenylbutyric acid (4-PBA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-IRE1α) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 4-PBA (e.g., 1, 5, 10 mM) for a specified time (e.g., 2-6 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., Tunicamycin at 1 µg/mL) for a further incubation period (e.g., 16-24 hours). Include appropriate controls (untreated, 4-PBA alone, inducer alone).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 4. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 10. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]
- 18. selleck.co.jp [selleck.co.jp]
- 19. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocol for 4-PBA Treatment in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that functions as a chemical chaperone, primarily known for its role in alleviating endoplasmic reticulum (ER) stress.[1][2][3] Accumulation of unfolded or misfolded proteins in the ER triggers a state of stress, activating the unfolded protein response (UPR), a complex signaling network aimed at restoring cellular homeostasis.[1][3] However, prolonged or overwhelming ER stress can lead to apoptosis. 4-PBA helps to stabilize protein conformation, facilitate proper folding, and reduce the load of misfolded proteins, thereby mitigating ER stress and its downstream consequences.[1][3] It is an FDA-approved drug for the treatment of urea (B33335) cycle disorders and is widely investigated for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][4]
This document provides a detailed standard protocol for the use of 4-PBA in cell culture experiments, including recommended concentration ranges, treatment durations, and methodologies for assessing its effects.
Data Presentation: Quantitative Summary of 4-PBA Treatment Parameters
The optimal concentration and duration of 4-PBA treatment are cell-type dependent and should be determined empirically for each experimental system. The following tables summarize previously reported effective concentrations and their observed effects.
Table 1: Recommended 4-PBA Concentrations and Durations in Various Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| Mouse Lung Epithelial (MLE-12) | 0.3 mM | 72 hours | Reduced hyperoxia-induced ER stress and apoptosis. | [1] |
| Human Melanoma (CHL-1, A375) | 5 µM | 24 hours | Inhibited thapsigargin-induced ER stress. | [5] |
| Porcine Intestinal Epithelial (IPEC-J2) | 1.0 mM | 48 hours | No cytotoxicity observed; maintained cell viability. | [6] |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFSs) | 20 mM | 24 hours | Inhibited proliferation without significant cytotoxicity. | [7] |
| Human Periodontal Ligament Stem Cells (P-PDLSCs) | 5 mM | 7 days | Reversed ER stress under inflammatory conditions. | [8] |
| Chinese Hamster Ovary (CHO) | 0.5 - 2 mM | N/A | Increased recombinant protein titer. | [9] |
| Human Embryonic Kidney (HEK293) | up to 2.5 mM | 48 hours | Promoted processing of mutant proprotein. | [10] |
| Mouse Macrophage (RAW264.7) | 3 mM | 6 hours | Inhibited SiNPs-induced ER stress. | [11] |
| Human Colon Cancer Cells | 100 µM - 1.5 mM | 72 hours | Increased cytotoxicity in a dose-dependent manner. | [12] |
Table 2: Effects of 4-PBA on Key Signaling Proteins
| Target Protein | Effect of 4-PBA Treatment | Cell Line/Model | Reference |
| GRP78/BiP | Decreased expression/up-regulation | Mouse lung tissue, P-PDLSCs, RASFs | [1][7][8] |
| p-PERK | Decreased phosphorylation | Mouse lung tissue | [1] |
| p-IRE1α | Decreased phosphorylation | Mouse lung tissue | [1] |
| ATF6 | Decreased expression | Mouse lung tissue, RASFs | [1][7] |
| CHOP | Decreased expression | Mouse lung tissue, P-PDLSCs, RASFs | [1][7][8] |
| ATF4 | Decreased expression | Mouse lung tissue, P-PDLSCs | [1][8] |
| p-eIF2α | Decreased phosphorylation | Mouse lung tissue | [1] |
| NF-κB (p65) | Decreased nuclear translocation/phosphorylation | Mouse lung tissue, RASFs | [1][7][13] |
| Cleaved Caspase-3 | Decreased expression | Mouse lung tissue | [1][13] |
Experimental Protocols
1. Preparation of 4-PBA Stock Solution
4-PBA can be prepared in various solvents. The choice of solvent should be compatible with the specific cell line and experimental conditions.
-
Aqueous Stock Solution:
-
Weigh the desired amount of 4-PBA powder (Sigma-Aldrich, Cat. No. P21005 or equivalent).
-
Dissolve in sterile, nuclease-free water.
-
To aid dissolution, titrate with an equimolar amount of NaOH.[14]
-
Gently warm the solution at 37°C with shaking until fully dissolved.[14]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C. A 1 M stock solution is commonly prepared.[7]
-
-
Methanol (B129727) Stock Solution:
-
Dissolve 4-PBA powder in methanol to a concentration of 20 mM.[5]
-
Store the stock solution at -20°C.
-
-
DMSO Stock Solution:
Important Consideration: When using organic solvents like DMSO or methanol, ensure the final concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same amount of solvent) should always be included in experiments.
2. Cell Seeding and Treatment
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvesting.
-
Allow cells to adhere and stabilize overnight (or for a duration appropriate for the cell line).
-
The following day, replace the medium with fresh medium containing the desired final concentration of 4-PBA. Dilute the stock solution directly into the pre-warmed culture medium.
-
For experiments investigating the protective effects of 4-PBA, it is common to pre-treat the cells with 4-PBA for a specific period (e.g., 1 hour) before introducing the ER stress-inducing agent.[15]
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).
3. Assessment of 4-PBA Efficacy
The effect of 4-PBA is typically assessed by measuring markers of ER stress and apoptosis.
-
Western Blotting:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key UPR proteins such as GRP78, p-PERK, p-IRE1α, ATF6, and CHOP, as well as apoptosis markers like cleaved caspase-3.[1][7]
-
Use an antibody against a housekeeping protein (e.g., actin, GAPDH) for normalization.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated and control cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest (e.g., GRP78, CHOP, ATF4, XBP1s).[8][16]
-
Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Cell Viability and Cytotoxicity Assays:
-
To determine the cytotoxic potential of 4-PBA on a specific cell line, perform a dose-response experiment.
-
Treat cells with a range of 4-PBA concentrations (e.g., 0 to 50 mM) for a defined period (e.g., 24, 48, or 72 hours).[6][17]
-
Assess cell viability using assays such as MTT, CCK-8, or trypan blue exclusion.[6][7][12][17]
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of the Unfolded Protein Response (UPR) in ER stress and the inhibitory action of 4-PBA.
Caption: The Unfolded Protein Response (UPR) pathway and its inhibition by 4-PBA.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell culture experiment involving 4-PBA treatment.
Caption: General experimental workflow for 4-PBA treatment in cell culture.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Determining the Optimal Concentration of 4-Phenylbutyric Acid (4-PBA) for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has garnered significant attention in biomedical research for its role as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[1][2] It is an FDA-approved drug used in the treatment of urea (B33335) cycle disorders.[3] In the context of in vitro research, 4-PBA is widely utilized to alleviate endoplasmic reticulum (ER) stress, a cellular condition implicated in a variety of diseases including neurodegenerative disorders, metabolic diseases, and cancer.[2][3] 4-PBA functions by interacting with the hydrophobic domains of misfolded proteins, preventing their aggregation and facilitating correct protein folding.[4] This action helps to restore ER homeostasis and mitigate the downstream consequences of the unfolded protein response (UPR).[5] The optimal concentration of 4-PBA is crucial for achieving the desired biological effect while minimizing cytotoxicity. This document provides a comprehensive guide to determining the optimal 4-PBA concentration for your specific in vitro experimental system.
Mechanism of Action
4-PBA primarily acts as a chemical chaperone to reduce ER stress.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring ER homeostasis.[5] However, prolonged or severe ER stress can lead to apoptosis.[6] 4-PBA helps to alleviate ER stress by promoting the proper folding of proteins, thereby reducing the load of unfolded proteins in the ER.[3] Additionally, 4-PBA has been identified as an HDAC inhibitor, which can lead to the hyperacetylation of histones and subsequent alterations in gene expression.[2] This dual activity makes 4-PBA a versatile tool in studying cellular stress responses and gene regulation.
Data Presentation: In Vitro Concentrations of 4-PBA
The effective concentration of 4-PBA can vary significantly depending on the cell type, the nature of the ER stress inducer, and the duration of treatment. The following table summarizes previously reported concentrations of 4-PBA used in various in vitro studies.
| Cell Line | Cancer Type/Origin | ER Stress Inducer | 4-PBA Concentration | Incubation Time (h) | Observed Effects | Reference(s) |
| Caco-2 | Colon Cancer | N/A | ~1 mM (IC50) | 72 | Decreased cell viability | [1][7] |
| SW480 | Colon Cancer | N/A | Not specified | 72 | Decreased cell viability | [7] |
| SW620 | Colon Cancer | N/A | Not specified | 72 | Decreased cell viability | [7] |
| HCT116 | Colon Cancer | N/A | Not specified | 72 | Decreased cell viability | [7] |
| IEC-6 | Rat Intestinal Epithelial | N/A | 0-10 mM (non-toxic) | 48 | No significant effect on viability | [8] |
| RAW264.7 | Mouse Macrophage | Silicon Nanoparticles (SiNPs) | 3 mM | 6 | Inhibition of ER stress | [2] |
| MLE-12 | Mouse Lung Epithelial | Hyperoxia | 0.3 mM | 72 | Reduced expression of GRP78 | [4] |
| Rat Cardiac Fibroblasts | Rat Cardiac Fibroblasts | Thapsigargin | Not specified | Not specified | Prevention of ER stress and apoptosis | [6] |
| CHL-1 and A375 | Melanoma | Thapsigargin | 5 µM | 24 | Inhibition of TG-induced ER stress | [9] |
| HEK293T | Human Embryonic Kidney | Thapsigargin | Not specified | 8 | Alleviation of ER stress | [10] |
| CHO | Chinese Hamster Ovary | N/A | 0.5, 1, and 2 mM | Not specified | Increased recombinant protein titer | [11] |
Experimental Protocols
Determining the optimal 4-PBA concentration for a new experimental system requires a systematic approach involving cytotoxicity assessment followed by efficacy evaluation.
Protocol 1: Determining Cytotoxicity of 4-PBA using MTT/CCK-8 Assay
This protocol outlines the steps to determine the concentration range of 4-PBA that is non-toxic to the cells of interest.
Materials:
-
Cell line of interest
-
Complete culture medium
-
4-PBA (sodium salt is readily soluble in water or culture medium)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
4-PBA Treatment: Prepare a series of 4-PBA concentrations in complete culture medium. A broad range is recommended for initial screening (e.g., 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, 750 µM, 1 mM, 1.5 mM, 2 mM, 5 mM, 10 mM).[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-PBA. Include a vehicle control (medium without 4-PBA).
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the 4-PBA concentration to determine the maximum non-toxic concentration.
Protocol 2: Evaluating the Efficacy of 4-PBA in Alleviating ER Stress by Western Blot
This protocol is for assessing the ability of non-toxic concentrations of 4-PBA to reduce the expression of key ER stress markers.
Materials:
-
Cell line of interest
-
Complete culture medium
-
4-PBA
-
ER stress inducer (e.g., tunicamycin, thapsigargin)
-
6-well plates
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-IRE1α, ATF6)[3][6]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Pre-treat the cells with a range of non-toxic concentrations of 4-PBA (determined from Protocol 1) for a specific duration (e.g., 2-6 hours).[2]
-
Induction of ER Stress: Add the ER stress inducer (e.g., 100 nM thapsigargin) to the medium and incubate for the desired time (e.g., 6-24 hours).[10] Include appropriate controls: untreated cells, cells treated with 4-PBA alone, and cells treated with the ER stress inducer alone.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Western Blotting:
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis: Quantify the band intensities and normalize the expression of ER stress markers to the loading control. Compare the expression levels between the different treatment groups to determine the optimal concentration of 4-PBA that effectively reduces ER stress.
Mandatory Visualizations
Caption: 4-PBA Signaling Pathway
Caption: Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Administration Protocol for 4-Phenylbutyric Acid (4-PBA) in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that functions as a chemical chaperone, primarily known for its role in alleviating endoplasmic reticulum (ER) stress.[1][2] It is an FDA-approved drug for the treatment of urea (B33335) cycle disorders and is extensively used in preclinical research to investigate the therapeutic potential of mitigating ER stress in a wide range of disease models.[1][3] This document provides a detailed guide for the in vivo administration of 4-PBA in mouse models, summarizing various protocols from published studies. It includes information on dosage, administration routes, and experimental considerations, along with a generalized protocol and diagrams of the key signaling pathways involved.
Introduction to 4-PBA and its Mechanism of Action
4-Phenylbutyric acid is a butyric acid derivative that acts as a chemical chaperone, facilitating protein folding and reducing the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum.[1] This accumulation triggers a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[1][4] While initially a pro-survival response, chronic ER stress can lead to apoptosis, inflammation, and cellular dysfunction, contributing to the pathophysiology of numerous diseases.[4] 4-PBA helps to restore protein homeostasis (proteostasis), thereby attenuating the UPR and its downstream detrimental effects.[1] Its therapeutic potential has been explored in models of neurodegenerative diseases, metabolic disorders, inflammatory conditions, and genetic diseases characterized by protein misfolding.[5][6]
Signaling Pathway of ER Stress and 4-PBA Intervention
ER stress activates three main UPR signaling branches initiated by the sensors IRE1α (inositol-requiring enzyme 1α), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). 4-PBA, by reducing the load of unfolded proteins, dampens the activation of these pathways.
Caption: ER Stress Signaling and the Point of Intervention for 4-PBA.
In Vivo Administration Protocols
The administration protocol for 4-PBA in mice can vary significantly depending on the disease model, the desired therapeutic effect, and the specific experimental design. Below are tables summarizing protocols from various studies, followed by a generalized experimental protocol.
Summary of Administration Protocols
Table 1: Intraperitoneal (IP) Injection of 4-PBA
| Disease Model | Mouse Strain | Dosage (mg/kg/day) | Frequency | Duration | Reference |
| Hyperoxia-Induced Acute Lung Injury | C57BL/6J | 10 | Daily | 72 hours | |
| Pressure Overload-Induced Myocardial Hypertrophy | C57BL/6 | 20 | Daily | 4 weeks | [7] |
| Hypoxia-Ischemia Brain Injury | Not specified | 15, 40, 120 | Daily | 3 days | |
| Abdominal Aortic Aneurysm | C57BL/6J | 20 | Daily | Not specified | [8] |
Table 2: Oral Administration of 4-PBA
| Disease Model | Mouse Strain | Dosage (g/kg/day) | Administration Method | Duration | Reference |
| Osteogenesis Imperfecta | Aga2+/- | 2.5 | In drinking water | 5 weeks | [9][10] |
| Tunicamycin-Induced Acute Kidney Injury | C57BL/6 | 1 | In drinking water | 10 days | [11] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A | 0.2 - 0.4 | Not specified | Not specified | [5] |
Considerations for Protocol Design
-
Route of Administration:
-
Intraperitoneal (IP) injection allows for precise dosing and rapid systemic availability.[12][13] However, it can be stressful for the animals with repeated administration.
-
Oral gavage also ensures accurate dosing but requires proper training to avoid injury.[12][13]
-
Administration in drinking water is a less stressful method for long-term studies but can lead to variability in actual drug intake depending on the animal's water consumption.[9][11] Palatability should also be considered.
-
-
Dosage: The effective dose of 4-PBA can range from 10 mg/kg/day to as high as 2.5 g/kg/day.[14][9] Lower doses (e.g., 20 mg/kg/day) have been shown to selectively inhibit ER stress without affecting histone deacetylase (HDAC) activity, another known target of 4-PBA at higher concentrations.[7] Dose-response studies are recommended to determine the optimal dose for a specific model.
-
Vehicle: 4-PBA is typically dissolved in saline (0.9% NaCl) for IP injections.[7] For administration in drinking water, it is dissolved directly in the water.[9] The pH of the final solution should be checked and adjusted to be near neutral if necessary to avoid irritation.[12]
-
Treatment Duration: The duration of treatment depends on the nature of the disease model. Acute models may require treatment for a few days, while chronic models may necessitate treatment for several weeks or months.[14][7][9]
Generalized Experimental Protocol (IP Administration)
This protocol provides a general framework for the intraperitoneal administration of 4-PBA. It should be adapted based on the specific requirements of the study.
Materials
-
4-Phenylbutyric acid (sodium salt)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile 0.22 µm syringe filters
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol (B145695) for disinfection
Experimental Workflow
Caption: General Experimental Workflow for In Vivo 4-PBA Studies.
Protocol Steps
-
Preparation of 4-PBA Solution: a. Calculate the total amount of 4-PBA needed based on the number of animals, dosage, and treatment duration. b. Weigh the required amount of 4-PBA sodium salt and dissolve it in sterile 0.9% saline to the desired stock concentration. c. Ensure complete dissolution by vortexing. d. Check the pH of the solution and adjust to ~7.0-7.4 if necessary. e. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. f. Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
Animal Handling and Dosing: a. Acclimatize animals to the housing conditions for at least one week before the experiment. b. Randomly assign animals to control (vehicle) and treatment (4-PBA) groups. c. Weigh each mouse to calculate the precise volume of the 4-PBA solution to be injected. d. Restrain the mouse appropriately. e. Administer the calculated volume of 4-PBA solution or vehicle (saline) via intraperitoneal injection. The injection should be made into the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Monitoring and Endpoint Analysis: a. Monitor the animals daily for any signs of distress, changes in body weight, food and water intake, and clinical signs related to the disease model. b. At the end of the treatment period, euthanize the animals according to approved protocols. c. Collect tissues of interest for downstream analyses, such as Western blotting for ER stress markers (e.g., GRP78, CHOP, p-PERK), histology, immunohistochemistry, or gene expression analysis.[14][7][15]
Conclusion
The in vivo administration of 4-PBA is a valuable tool for investigating the role of ER stress in various disease models. The choice of administration route, dosage, and treatment duration are critical parameters that should be carefully considered and optimized for each specific experimental context. The protocols and data summarized in this document provide a comprehensive resource for researchers to design and execute robust and reproducible preclinical studies using 4-PBA.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 4. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyrate Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression | PLOS One [journals.plos.org]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 15. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Phenylbutyric Acid (4-PBA) to Study and Mitigate Endoplasmic Reticulum Stress in Vitro
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-phenylbutyric acid (4-PBA) as a tool to investigate and alleviate Endoplasmic Reticulum (ER) stress in various cell lines. This document includes an overview of 4-PBA's mechanism of action, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust experiments.
Introduction to 4-PBA and ER Stress
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt these functions, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged.
4-Phenylbutyric acid (4-PBA) is a small molecule chemical chaperone that has been shown to alleviate ER stress by facilitating protein folding and reducing the aggregation of misfolded proteins.[1][2] It acts by stabilizing protein intermediates, thereby reducing the load of unfolded proteins in the ER and mitigating the downstream consequences of the UPR.[2]
Mechanism of Action of 4-PBA in ER Stress
4-PBA is thought to function by interacting with exposed hydrophobic regions of unfolded proteins, preventing their aggregation and promoting proper folding.[1] This action reduces the activation of the three main UPR signaling pathways:
-
PERK (PKR-like ER kinase) Pathway: 4-PBA can attenuate the phosphorylation of PERK and its downstream target eIF2α, which in turn reduces the translation of ATF4 and the expression of the pro-apoptotic factor CHOP.[3][4]
-
IRE1α (Inositol-requiring enzyme 1α) Pathway: 4-PBA has been shown to inhibit the autophosphorylation of IRE1α, thereby reducing the splicing of XBP1 mRNA and subsequent activation of UPR target genes.[2][5]
-
ATF6 (Activating transcription factor 6) Pathway: By reducing the overall protein folding load, 4-PBA can decrease the activation and cleavage of ATF6, leading to lower expression of ER chaperones and other stress-response genes.[4][6]
The following diagram illustrates the key signaling pathways of the Unfolded Protein Response and the inhibitory action of 4-PBA.
Caption: The Unfolded Protein Response (UPR) signaling pathways and the inhibitory role of 4-PBA.
Quantitative Data Summary
The following tables summarize the effective concentrations and effects of 4-PBA in various cell lines under different ER stress-inducing conditions.
Table 1: Effective Concentrations of 4-PBA in Different Cell Lines
| Cell Line | ER Stress Inducer | 4-PBA Concentration | Treatment Duration | Outcome | Reference |
| HK-2 (Human Kidney) | Tunicamycin (B1663573) (1 µg/mL) | 1 mM | 24 h | Significantly inhibited CHOP expression. | [7][8] |
| H9c2 (Rat Cardiomyoblast) | Hypoxia/Reoxygenation | 0.5 - 5 mM | 2 h pre-treatment | Dose-dependent increase in cell viability. | [4] |
| RASFs (Rheumatoid Arthritis Synovial Fibroblasts) | IL-1β (1 ng/mL) | 4 - 20 mM | 24 - 48 h | Inhibition of cell proliferation. | [6] |
| 3T3-L1 (Mouse Adipocytes) | Differentiation Media | 10 mM | 6 days | Inhibition of adipogenesis and ER stress markers. | [9] |
| Rat Cardiac Fibroblasts | Thapsigargin (B1683126) | Not specified | Not specified | Prevention of ER stress and cell death. | [10] |
Table 2: Effect of 4-PBA on ER Stress Marker Expression
| Cell Line | ER Stress Inducer | 4-PBA Treatment | Marker | Fold Change/Effect | Reference |
| HK-2 | Tunicamycin (1 µg/mL) | 1 mM for 24 h | CHOP | Significant decrease vs. Tunicamycin alone. | [7] |
| MLE-12 (Mouse Lung Epithelial) | Hyperoxia | Not specified | GRP78, p-PERK, p-IRE1α, ATF6, CHOP, ATF4, p-eIF2α | Markedly reduced expression. | [1] |
| RASFs | IL-1β (1 ng/mL) | 20 mM | GRP78, CHOP | Attenuated the enhanced expression. | [6] |
| Mouse Heart Tissue | Transverse Aortic Constriction | 20 mg/kg/day for 4 weeks | GRP78, CHOP, p-PERK | Inhibited the increased expression. | [3] |
Experimental Protocols
The following are detailed protocols for inducing ER stress and assessing the effects of 4-PBA.
Protocol 1: Induction of ER Stress and 4-PBA Treatment in Cell Culture
This protocol describes a general workflow for inducing ER stress with Tunicamycin or Thapsigargin and co-treating with 4-PBA.
Caption: General experimental workflow for studying the effects of 4-PBA on ER stress.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
Thapsigargin (stock solution in DMSO)
-
4-PBA (sodium 4-phenylbutyrate (B1260699), stock solution in water or PBS)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO or PBS) at the same concentration as the treatment groups.
-
ER Stress Inducer Group: Treat cells with the desired concentration of Tunicamycin or Thapsigargin.
-
4-PBA Group: Treat cells with the desired concentration of 4-PBA alone.
-
Co-treatment Group: Treat cells with both the ER stress inducer and 4-PBA. In some experimental designs, pre-treatment with 4-PBA for 1-2 hours before adding the inducer may be beneficial.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, proceed with downstream analysis such as Western blotting, cell viability assays, or apoptosis assays.
Protocol 2: Western Blotting for ER Stress Markers
This protocol details the detection of key ER stress marker proteins by Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability using the MTT assay.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat them as described in Protocol 1.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the control group.
Conclusion
4-PBA is a valuable and widely used chemical chaperone for studying ER stress in a variety of cell lines. Its ability to alleviate ER stress by improving protein folding makes it an excellent tool for investigating the role of the UPR in different biological processes and for exploring potential therapeutic strategies for diseases associated with ER stress. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize 4-PBA in their experimental designs.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - 4-PBA significantly inhibits tunicamycin (TM)-induced CHOP expression. - Public Library of Science - Figshare [plos.figshare.com]
- 8. 4-Phenylbutyrate Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid prevent cytotoxicity induced by thapsigargin in rat cardiac fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Phenylbutyric Acid (4-PBA) in Cardiac Hypertrophy Research
Application Note
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other pathological stimuli. However, sustained hypertrophy can progress to heart failure. A growing body of evidence implicates endoplasmic reticulum (ER) stress in the pathogenesis of cardiac hypertrophy.[1][2][3] 4-Phenylbutyric acid (4-PBA), a chemical chaperone, has emerged as a valuable tool in studying the role of ER stress in this process. 4-PBA is known to alleviate ER stress by improving protein folding and reducing the accumulation of unfolded or misfolded proteins.[1][4] These application notes provide a comprehensive overview of the use of 4-PBA in cardiac hypertrophy research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
In the context of cardiac hypertrophy, 4-PBA primarily exerts its effects by attenuating ER stress. Pathological stimuli, such as pressure overload induced by transverse aortic constriction (TAC), lead to an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[5][6] Chronic activation of the UPR contributes to the hypertrophic response and associated fibrosis.[1][7]
4-PBA has been shown to inhibit the activation of key ER stress markers, including:
-
GRP78 (Glucose-regulated protein 78): A central regulator of ER stress.[1][2][8][9]
-
p-PERK (phosphorylated PERK): An activator of a signaling cascade that can lead to apoptosis.[1][2][3]
-
CHOP (C/EBP homologous protein): A pro-apoptotic transcription factor induced by ER stress.[1][2][10]
-
ATF6 (Activating transcription factor 6): A transcription factor that upregulates ER chaperones.[5][11]
-
IRE1α (Inositol-requiring enzyme 1α): An enzyme that initiates the splicing of XBP1 mRNA.[11]
By reducing the levels of these markers, 4-PBA helps to restore ER homeostasis, thereby mitigating the pathological signaling that drives cardiac hypertrophy and fibrosis.[1][2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 4-PBA on cardiac hypertrophy in mouse models.
Table 1: Effect of 4-PBA on Cardiac Hypertrophy Parameters in TAC Mice
| Parameter | Control (Sham) | TAC (Vehicle) | TAC + 4-PBA (20 mg/kg/day) | TAC + 4-PBA (100 mg/kg/day) | Reference |
| Heart Weight / Body Weight (HW/BW) Ratio (mg/g) | ~3.5 | ~6.3 (1.8-fold increase) | Significantly decreased vs. TAC | Reduced hypertrophy by 19% | [1][3] |
| Left Ventricular Posterior Wall diastole (LVPWd) (mm) | ~0.7 | ~1.2 | Significantly decreased vs. TAC | Not Reported | [1] |
| Left Ventricular Posterior Wall systole (LVPWs) (mm) | ~1.1 | ~1.7 | Significantly decreased vs. TAC | Not Reported | [1] |
| Cardiomyocyte Cross-Sectional Area (µm²) | Not Reported | Markedly enlarged | Not Reported | Significantly reduced | [12] |
| Interstitial Fibrosis | Minimal | Increased | Significantly decreased | Severely downregulated fibrosis-related genes | [1][3] |
Table 2: Effect of 4-PBA on ER Stress and Fetal Gene Markers in TAC Mice
| Marker | Control (Sham) | TAC (Vehicle) | TAC + 4-PBA (20 mg/kg/day) | TAC + 4-PBA (100 mg/kg/day) | Reference |
| GRP78 Protein Expression | Baseline | Persistently increased | Inhibited expression | Upregulation attenuated | [1][3] |
| CHOP Protein Expression | Baseline | Persistently increased | Decreased expression | Not Reported | [1][10] |
| p-PERK Protein Expression | Baseline | Persistently increased | Inhibited expression | Upregulation attenuated | [1][3] |
| ANF (Atrial Natriuretic Factor) mRNA Expression | Baseline | Upregulated | Not Reported | Upregulation attenuated | [3] |
| BNP (Brain Natriuretic Peptide) mRNA Expression | Baseline | Upregulated | Not Reported | Upregulation attenuated | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the study of 4-PBA and cardiac hypertrophy are provided below.
Animal Model: Transverse Aortic Constriction (TAC)
This surgical procedure creates a pressure overload on the left ventricle, inducing cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 5-0 silk)
-
27-gauge needle
-
Heating pad
-
Analgesics (e.g., buprenorphrine)
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the upper thoracic area and sterilize the surgical site.
-
Make a small horizontal incision at the suprasternal notch.
-
Carefully dissect to expose the aortic arch between the innominate and left common carotid arteries.
-
Pass a 5-0 silk suture under the aortic arch.
-
Place a 27-gauge needle parallel to the aorta.
-
Tightly tie the suture around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin incisions.
-
Administer post-operative analgesics as required.
-
For sham-operated control animals, the same procedure is followed without tightening the suture around the aorta.
4-PBA Administration
Materials:
-
4-Phenylbutyric acid (sodium salt)
-
Sterile 0.9% NaCl (saline)
Procedure:
-
Dissolve 4-PBA in sterile saline to the desired concentration.
-
Administer 4-PBA to mice via intraperitoneal (i.p.) injection or oral gavage.
-
Commonly used dosages range from 20 mg/kg/day to 100 mg/kg/day.[1][3]
-
Treatment duration can vary from one to four weeks, starting immediately after TAC surgery.[1][3]
-
The vehicle control group should receive an equivalent volume of saline.
Echocardiography
This non-invasive imaging technique is used to assess cardiac function and morphology.
Materials:
-
High-resolution echocardiography system with a high-frequency transducer (e.g., 30 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse and place it on a heating pad.
-
Shave the chest to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Calculate fractional shortening (FS%) as an indicator of systolic function: FS% = [(LVIDd - LVIDs) / LVIDd] x 100.
Histological Analysis
a) Masson's Trichrome Staining for Fibrosis
This staining method differentiates collagen fibers (blue) from myocardium (red) and nuclei (dark brown/black).
Materials:
-
Formalin-fixed, paraffin-embedded heart sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin
-
Phosphomolybdic-phosphotungstic acid
-
Aniline (B41778) blue
-
1% acetic acid
-
Ethanol (B145695) series and xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the heart sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color is removed.
-
Stain in Weigert's hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 5 minutes.
-
Stain in aniline blue for 5 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate through an ethanol series, clear in xylene, and mount.
b) Cardiomyocyte Cross-Sectional Area
-
Prepare heart sections and stain with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) conjugated to a fluorescent probe to outline the cardiomyocytes.
-
Capture images of the left ventricular wall at high magnification.
-
Use image analysis software (e.g., ImageJ) to trace the outline of individual cardiomyocytes in cross-section and calculate the area.
Western Blotting for ER Stress Markers
This technique is used to quantify the protein levels of ER stress markers.
Materials:
-
Heart tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-PERK, anti-ATF6, anti-IRE1α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize heart tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for Fetal Gene Expression
This method is used to measure the mRNA levels of hypertrophic markers such as ANF and BNP.
Materials:
-
Heart tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ANF, BNP, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from heart tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA template.
-
Perform qPCR using specific primers for ANF, BNP, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Mandatory Visualization
Caption: Signaling pathway of 4-PBA in cardiac hypertrophy.
Caption: Experimental workflow for studying 4-PBA in cardiac hypertrophy.
References
- 1. mmpc.org [mmpc.org]
- 2. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 3. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.2. Transverse Aortic Constriction (TAC) [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Masson's trichrome stain [bio-protocol.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. jove.com [jove.com]
- 12. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-Phenylbutyric Acid (4-PBA) Stock Solutions for Laboratory Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Phenylbutyric acid (4-PBA) is a small molecule compound widely utilized in biomedical research for its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. It is extensively studied for its therapeutic potential in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, primarily by alleviating endoplasmic reticulum (ER) stress and modulating gene expression. Proper preparation of 4-PBA stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, sterilization, and storage of 4-PBA stock solutions for in vitro laboratory use, along with a summary of its solubility and stability. Additionally, it outlines the key signaling pathways affected by 4-PBA.
Data Presentation
Table 1: Solubility of 4-Phenylbutyric Acid (4-PBA)
| Solvent | Form | Concentration | Conditions |
| Water | Acid | 5.3 g/L (~32.3 mM) | 40°C |
| DMSO | Acid | 33 mg/mL (~201 mM) | Fresh DMSO recommended |
| Ethanol | Acid | 33 mg/mL (~201 mM) | - |
| Methanol | Acid | Slightly soluble | - |
| Cell Culture Media | Acid | 10 mM | 37°C with shaking and equimolar NaOH |
Table 2: Solubility of Sodium 4-Phenylbutyrate (B1260699) (Na-4-PBA)
| Solvent | Form | Concentration |
| Water | Sodium Salt | 37 mg/mL (~198 mM) |
| DMSO | Sodium Salt | 37 mg/mL (~198 mM) |
| PBS (pH 7.2) | Sodium Salt | ~5 mg/mL (~26.8 mM) |
| Ethanol | Sodium Salt | Insoluble |
Table 3: Recommended Storage of 4-PBA Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous (e.g., PBS) | 4°C | Not recommended for more than one day | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 4-PBA Stock Solution in DMSO
This protocol is suitable for most in vitro applications where the final concentration of DMSO in the culture medium is kept below a non-toxic level (typically <0.5%).
Materials:
-
4-Phenylbutyric acid (powder, MW: 164.20 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.[1][2]
-
Weighing 4-PBA: Carefully weigh out the desired amount of 4-PBA powder. For example, to prepare 10 mL of a 100 mM stock solution, weigh 164.2 mg of 4-PBA.
-
Dissolution: Transfer the weighed 4-PBA powder into a sterile conical tube. Add the appropriate volume of DMSO to achieve the final concentration of 100 mM. For 164.2 mg of 4-PBA, add 10 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the 4-PBA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization: To ensure the sterility of the stock solution for cell culture use, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Preparation of a 1 M Sodium 4-Phenylbutyrate (Na-4-PBA) Aqueous Stock Solution
This protocol is useful for experiments where an organic solvent like DMSO is not desirable.
Materials:
-
Sodium 4-phenylbutyrate (powder, MW: 186.18 g/mol )
-
Nuclease-free, sterile water
-
Sterile, conical-bottom polypropylene tubes
-
Sterile, microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Environment: Work in a sterile field to maintain the sterility of the solution.
-
Weighing Na-4-PBA: Weigh the required amount of Na-4-PBA powder. To prepare 10 mL of a 1 M stock solution, weigh 1.862 g of Na-4-PBA.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 7-8 mL for a 10 mL final volume).
-
Mixing: Vortex the solution until the powder is fully dissolved. Gentle warming may be required.
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with sterile water.
-
Sterilization: Filter the aqueous stock solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C. It is recommended to use aqueous solutions shortly after preparation, as they are more prone to degradation and contamination than DMSO stocks.[4]
Mandatory Visualization
Caption: Experimental workflow for preparing a 4-PBA stock solution.
Caption: Signaling pathways modulated by 4-PBA.
References
Assessing Histone Deacetylase (HDAC) Inhibition by 4-Phenylbutyrate (4-PBA) in Cellular Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory effects of 4-phenylbutyrate (B1260699) (4-PBA) on histone deacetylase (HDAC) activity within cellular contexts. The following sections detail the principles behind the key assays, provide step-by-step experimental protocols, and present quantitative data and signaling pathway diagrams to facilitate a thorough understanding of 4-PBA's mechanism of action as an HDAC inhibitor.
Introduction
4-Phenylbutyrate (4-PBA) is a small molecule that has been investigated for its therapeutic potential in a variety of diseases, including cancer and genetic disorders.[1][2][3][4] One of its primary mechanisms of action is the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3][5] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, leading to a more open chromatin state and the altered expression of genes involved in various cellular processes such as cell cycle regulation, differentiation, and apoptosis.[5][6]
Accurate and reliable methods to assess the extent of HDAC inhibition by 4-PBA in cells are critical for both basic research and drug development. This document outlines several key methodologies, from direct measurement of enzymatic activity to the analysis of downstream cellular events.
Quantitative Data Summary
The following tables summarize quantitative data related to the assessment of HDAC inhibition by 4-PBA.
Table 1: IC50 Values of 4-PBA for HDAC Isoforms
| Cell Line | IC50 Value (mmol/L) | Reference |
| LN-229 (glioblastoma) | 1.21 | [7] |
| LN-18 (glioblastoma) | 1.92 | [7] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Cellular Effects of 4-PBA Treatment
| Cell Line | 4-PBA Concentration | Duration of Treatment | Observed Effect | Reference |
| A549 | 2 mmol/L | 24 hours | Enhanced histone H3 and H4 acetylation | [8] |
| MGC-803 and BGC-823 (gastric cancer) | Not specified | 16 hours | Increased histone H3 acetylation | [6] |
| C2C12 myotubes | 5.0 mM | 12 and 24 hours | Reduced HDAC5 protein expression and increased histone H3 acetylation | [9] |
| Mouse Embryonic Stem Cells | Not specified | Stage-specific | Increased acetylation of histone H3 at lysine (B10760008) 9 (H3K9) | [5] |
| RAW264.7 (macrophage) | 3 mM | 6 hours | Used as an HDAC inhibitor to study other cellular processes | [1] |
Key Experimental Protocols
This section provides detailed protocols for the most common methods used to assess HDAC inhibition by 4-PBA in cells.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs in cell lysates and the inhibitory effect of 4-PBA. Commercially available kits are often used for this purpose.[10][11][12]
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[13] In the presence of HDACs, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated substrate and releases a fluorophore. The resulting fluorescence is directly proportional to HDAC activity.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of 4-PBA or a vehicle control for a specified duration.
-
Harvest the cells and prepare nuclear or whole-cell extracts using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
-
HDAC Activity Assay:
-
In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
Cell lysate (containing a standardized amount of protein)
-
HDAC fluorogenic substrate
-
-
For inhibitor studies, pre-incubate the cell lysate with 4-PBA at various concentrations before adding the substrate.
-
Include a positive control (e.g., purified HDAC enzyme) and a negative control (e.g., a known HDAC inhibitor like Trichostatin A).[10][11]
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Signal Development and Detection:
-
Add the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 485/528 nm, depending on the kit).[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate).
-
Calculate the percentage of HDAC inhibition for each concentration of 4-PBA compared to the vehicle control.
-
Determine the IC50 value of 4-PBA by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Histone Acetylation
This method assesses the downstream consequences of HDAC inhibition by measuring the levels of acetylated histones in 4-PBA-treated cells.[8][14][15]
Principle: Following treatment with 4-PBA, cells are lysed, and histones are extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). An increase in the signal for acetylated histones indicates HDAC inhibition.
Protocol:
-
Cell Treatment and Histone Extraction:
-
Culture and treat cells with 4-PBA as described in the previous protocol.
-
Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15][16]
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a total histone protein (e.g., anti-Histone H3) or another loading control like β-actin.[14]
-
Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone or loading control signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if 4-PBA treatment leads to an increase in histone acetylation at specific gene promoters.[6][9]
Principle: Cells are treated with 4-PBA, and the proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific for an acetylated histone is used to immunoprecipitate the chromatin-protein complexes. The associated DNA is then purified and quantified by qPCR to determine the enrichment of specific promoter regions.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with 4-PBA or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Use a non-specific IgG as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[17]
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter region of a target gene.
-
Calculate the enrichment of the target promoter in the immunoprecipitated DNA relative to the input DNA and the IgG control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by 4-PBA-mediated HDAC inhibition and the general experimental workflows for assessing this inhibition.
Caption: 4-PBA inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: General experimental workflow for assessing HDAC inhibition by 4-PBA in cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 6. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Amplite® Fluorimetric HDAC Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Utilizing 4-PBA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has been extensively studied as a chemical chaperone. Its primary mechanism of action involves the alleviation of endoplasmic reticulum (ER) stress by assisting in the proper folding of misfolded proteins and preventing their aggregation.[1] This property makes 4-PBA an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein folding and ER stress pathways. These pathways are implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
This document provides detailed application notes and protocols for the utilization of 4-PBA in HTS assays. It is intended to guide researchers, scientists, and drug development professionals in the design and execution of robust screening campaigns.
Mechanism of Action: 4-PBA as an ER Stress Modulator
The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located on the ER membrane: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP.
Upon ER stress, GRP78 preferentially binds to the accumulating unfolded proteins, leading to the release and activation of IRE1, PERK, and ATF6. This initiates downstream signaling cascades aimed at restoring ER homeostasis. 4-PBA is thought to act by facilitating the folding of nascent and misfolded proteins, thereby reducing the load of unfolded proteins in the ER and attenuating the UPR signaling.
Signaling Pathways
The following diagram illustrates the central signaling pathways of the Unfolded Protein Response that are modulated by 4-PBA.
Figure 1: The Unfolded Protein Response (UPR) signaling pathways.
Experimental Workflow for HTS
A generalized workflow for a high-throughput screen for modulators of ER stress is depicted below. This workflow can be adapted for various assay formats, including reporter gene assays and protein aggregation assays.
Figure 2: Generalized high-throughput screening workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of 4-PBA in relevant assays. It is important to note that optimal concentrations and assay performance metrics can vary depending on the cell type, assay format, and specific instrumentation.
Table 1: Recommended Concentration Ranges for 4-PBA in Cell-Based Assays
| Parameter | Value | Cell Type(s) | Context/Reference |
| Working Concentration | 1 - 10 mM | Various | Commonly used range for observing effects on ER stress markers. |
| Positive Control Concentration (HTS) | 5 mM | HEK293 | Used as a positive control in a screen of 4-PBA derivatives.[2] |
| Effective Concentration for ER Stress Reduction | 50 mM | Chondrocytes | Demonstrated reduction of ER stress markers. |
| Inhibition of Protein Aggregation | 100 µM - 2 mM | Various | Effective range for inhibiting the aggregation of specific mutant proteins. |
Table 2: Illustrative HTS Assay Performance Metrics with 4-PBA as a Control
| Parameter | Value | Assay Type | Notes |
| Z' Factor | > 0.5 | UPR Luciferase Reporter Assay | A Z' factor in this range indicates a robust assay suitable for HTS. This is a target value and should be empirically determined. |
| Signal-to-Background (S/B) Ratio | > 10 | UPR Luciferase Reporter Assay | A high S/B ratio is desirable for a clear distinction between positive and negative controls. |
| IC50 (as an inhibitor of a reporter) | Cell line and reporter dependent | UPR Luciferase Reporter Assay | The IC50 of 4-PBA would depend on the specific ER stress-induced reporter system. |
| EC50 (as an activator of a protective pathway) | Cell line and reporter dependent | Protective Pathway Reporter Assay | The EC50 would be relevant in assays measuring the activation of protective mechanisms. |
Experimental Protocols
Protocol 1: High-Throughput Screening for Modulators of the Unfolded Protein Response using a Luciferase Reporter Assay
This protocol describes a general method for a 384-well plate-based HTS assay to identify compounds that modulate the UPR, using 4-PBA as a positive control for UPR attenuation.
Materials:
-
UPR reporter cell line (e.g., stable cell line expressing a luciferase gene under the control of a UPR-responsive element like the ER stress response element, ERSE)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
4-PBA (sodium 4-phenylbutyrate)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Compound library
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture the UPR reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound and Control Addition:
-
Prepare a stock solution of 4-PBA (e.g., 1 M in water). Dilute in culture medium to a working concentration of 10 mM for use as a positive control.
-
Prepare the compound library plates with compounds diluted to the desired screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, add 5 µL of compound solution, 4-PBA solution (positive control), or vehicle (e.g., DMSO, negative control) to the appropriate wells of the assay plates.
-
-
Incubation and ER Stress Induction:
-
Incubate the plates for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Prepare a solution of the ER stress inducer (e.g., 1 µg/mL Tunicamycin) in culture medium.
-
Add 5 µL of the ER stress inducer solution to all wells except for the untreated control wells.
-
Incubate the plates for an additional 16-24 hours at 37°C.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plates at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the Z' factor to assess the quality of the assay.
-
Normalize the data to the controls on each plate.
-
Identify hits based on a predefined activity threshold (e.g., >50% inhibition of the Tunicamycin-induced signal).
-
Perform dose-response analysis for confirmed hits to determine their IC50 values.
-
Protocol 2: High-Throughput Screening for Inhibitors of Protein Aggregation
This protocol outlines a general method for a 384-well plate-based HTS assay to identify compounds that inhibit the aggregation of a model misfolded protein, using 4-PBA as a positive control.
Materials:
-
Cell line engineered to express a misfolding-prone protein tagged with a fluorescent reporter (e.g., GFP).
-
Cell culture medium
-
4-PBA
-
Compound library
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader or high-content imaging system
-
Automated liquid handling system
Procedure:
-
Cell Seeding:
-
Seed the cells expressing the aggregation-prone protein into 384-well plates as described in Protocol 1.
-
-
Compound and Control Addition:
-
Add compounds and controls (4-PBA and vehicle) to the assay plates as described in Protocol 1.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C to allow for protein expression, misfolding, and aggregation, and for the test compounds to exert their effects.
-
-
Signal Detection:
-
Using a Fluorescence Plate Reader:
-
Measure the total fluorescence intensity in each well. A decrease in fluorescence intensity can be indicative of protein aggregation and subsequent degradation or quenching.
-
-
Using a High-Content Imaging System:
-
Stain the cells with a nuclear stain (e.g., Hoechst) to identify individual cells.
-
Acquire images of the cells in both the fluorescent reporter channel and the nuclear channel.
-
Use image analysis software to quantify the number and intensity of fluorescent protein aggregates per cell.
-
-
-
Data Analysis:
-
Calculate the Z' factor based on the quantification of protein aggregation.
-
Normalize the data and identify hits that significantly reduce the number or intensity of protein aggregates.
-
Perform dose-response analysis for confirmed hits to determine their IC50 values for aggregation inhibition.
-
Conclusion
4-PBA serves as a critical tool in the field of drug discovery, particularly for diseases associated with ER stress and protein misfolding. The protocols and data presented in these application notes provide a framework for the successful implementation of 4-PBA in high-throughput screening campaigns. Researchers are encouraged to optimize these generalized protocols to suit their specific cell models and screening objectives to identify novel therapeutic candidates.
References
- 1. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Long-Term 4-PBA Treatment in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-phenylbutyrate (B1260699) (4-PBA) is a small molecule drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of urea (B33335) cycle disorders.[1] Beyond this primary indication, a growing body of preclinical research highlights its potential as a therapeutic agent for a wide range of chronic diseases. 4-PBA functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also acts as a histone deacetylase (HDAC) inhibitor.[2] ER stress, a condition characterized by the accumulation of misfolded or unfolded proteins in the ER lumen, is a key pathological feature in many chronic conditions, including neurodegenerative diseases, inflammatory disorders, and metabolic diseases.[3][4] By mitigating ER stress and modulating gene expression, 4-PBA has demonstrated therapeutic efficacy in various animal models of chronic disease.
These application notes provide a comprehensive overview of long-term 4-PBA treatment protocols in preclinical chronic disease models, detailed experimental methodologies for assessing its efficacy, and insights into its molecular mechanisms of action.
I. Quantitative Data Summary: Long-Term 4-PBA Treatment Protocols
The following tables summarize the long-term 4-PBA treatment protocols used in various chronic disease models, providing a comparative overview of dosages, administration routes, and treatment durations.
Table 1: Neurodegenerative Disease Models
| Disease Model | Animal Model | 4-PBA Dosage | Route of Administration | Treatment Duration | Key Outcomes |
| Alzheimer's Disease | Tg2576 mice | 200 mg/kg/day | Intraperitoneal (i.p.) | 6 months | Prevention of age-related memory deficits, decreased amyloid-beta pathology, and reduced inflammation.[5] |
| Alzheimer's Disease | APPNL-G-F mice | Not specified | Injections | Late in disease course | Reversal of memory impairment and restoration of normal proteostasis.[6] |
| Parkinson's Disease | Rat model | 120 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuation of motor impairment and dopaminergic neuronal death.[1] |
Table 2: Inflammatory and Other Chronic Disease Models
| Disease Model | Animal Model | 4-PBA Dosage | Route of Administration | Treatment Duration | Key Outcomes |
| Collagen-Induced Arthritis | DBA/1 mice | Not specified | Not specified | Not specified | Attenuation of arthritis severity, reduced joint swelling, and decreased bone erosion.[3] |
| Acute Lung Injury | Mouse model | Not specified | Not specified | Not specified | Inhibition of inflammation and protection against lung injury. |
| Interstitial Cystitis | Rat model | 500 mg/kg/day | Gavage | 5 consecutive days | Improved bladder micturition function, suppressed oxidative stress, and reduced inflammation and apoptosis.[7] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of long-term 4-PBA treatment.
A. Administration of 4-PBA
1. Intraperitoneal (i.p.) Injection in Mice:
-
Preparation of 4-PBA Solution: Prepare a stock solution of 4-PBA by titrating equimolecular amounts of 4-phenylbutyric acid and sodium hydroxide (B78521) to a pH of 7.4.[5] Dilute the stock solution with sterile saline to the desired final concentration for injection.
-
Dosing: For a dosage of 200 mg/kg, inject a volume of 10 ml/kg of the prepared 4-PBA solution.
-
Procedure:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the 4-PBA solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
2. Oral Gavage in Rats:
-
Preparation of 4-PBA Suspension: Suspend the desired dose of 4-PBA in a suitable vehicle, such as sterile water or a 0.5% carboxymethylcellulose solution.
-
Dosing: For a dosage of 500 mg/kg/day, calculate the required volume based on the concentration of the suspension and the rat's body weight.[7]
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the 4-PBA suspension slowly.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
B. Assessment of Treatment Efficacy
1. Behavioral Testing in Neurodegenerative Disease Models:
A battery of behavioral tests should be employed to assess cognitive and motor functions.[8][9][10][11][12]
-
Morris Water Maze (for spatial learning and memory): [9][10]
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (with the platform removed).[9]
-
-
Novel Object Recognition (for recognition memory):
-
Mice are familiarized with two identical objects in an open field.
-
After a retention interval, one of the objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is measured.
-
-
Rotarod Test (for motor coordination and balance): [12]
-
Mice are placed on a rotating rod that gradually accelerates.
-
The latency to fall from the rod is recorded.
-
2. Histological Analysis of Arthritic Joints: [13][14][15][16][17]
-
Tissue Preparation:
-
Euthanize the mouse and dissect the ankle and knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints using a suitable decalcifying solution (e.g., EDTA-based solution).
-
Process the tissues and embed them in paraffin (B1166041).
-
-
Staining:
-
Scoring:
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0 to 5 for each parameter.[16]
-
3. Assessment of Acute Lung Injury: [18][19][20][21][22]
-
Bronchoalveolar Lavage (BAL): [19]
-
Euthanize the mouse and cannulate the trachea.
-
Instill and aspirate a fixed volume of sterile saline (e.g., 1 ml) three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Count the total number of cells and perform differential cell counts to assess inflammation.
-
Measure the total protein concentration in the supernatant as an indicator of alveolar-capillary barrier permeability.[20]
-
-
Histology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Stain lung sections with H&E to assess lung injury, including inflammatory cell infiltration, alveolar septal thickening, and edema.
-
Score the lung injury based on a semi-quantitative scoring system.[20]
-
4. Western Blot Analysis of ER Stress Markers: [7][23][24][25][26][27]
-
Protein Extraction:
-
Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against ER stress markers such as:
-
GRP78 (BiP)
-
Phospho-PERK
-
Phospho-IRE1α
-
ATF6 (cleaved form)
-
CHOP
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
5. XBP1 Splicing Assay: [28][29][30][31][32]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissues or cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%) to separate the XBP1u and XBP1s amplicons.[30]
-
Visualize the bands under UV light after ethidium (B1194527) bromide staining. The spliced form will be 26 bp smaller than the unspliced form.
-
-
Quantitative Real-Time PCR (optional):
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by 4-PBA.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Mechanism of 4-PBA as a histone deacetylase (HDAC) inhibitor.
B. Experimental Workflows
Caption: General experimental workflow for assessing 4-PBA efficacy.
IV. Conclusion
4-PBA represents a promising therapeutic candidate for a variety of chronic diseases, primarily through its dual action as a chemical chaperone and an HDAC inhibitor. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating the long-term therapeutic effects of 4-PBA in preclinical models. Standardization of these protocols will facilitate the comparison of results across different studies and accelerate the translation of these promising preclinical findings into clinical applications.
References
- 1. Long-term phenylbutyrate administration prevents memory deficits in Tg2576 mice by decreasing Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. New Treatment Reverses Alzheimer’s Disease Signs | University of Pennsylvania Almanac [almanac.upenn.edu]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 17. Histological Analysis of Arthritic Joints | Springer Nature Experiments [experiments.springernature.com]
- 18. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 19. Assessment of Ozone-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 27. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 28. XBP-1 splicing assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-FPBUA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-FPBUA, or (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one, is a semi-synthetic analog of the naturally occurring usnic acid.[1] Recent preclinical studies have highlighted its potential as a therapeutic agent for Alzheimer's disease (AD).[1] this compound has been shown to enhance the function of the blood-brain barrier (BBB), induce autophagy, and reduce the accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD.[1] Its mechanism of action involves the modulation of the AMPK and mTOR signaling pathways.[1]
These application notes provide an overview of the key findings related to this compound and detailed protocols for its use in in vitro and in vivo models of Alzheimer's disease.
Mechanism of Action
This compound acts as an mTOR inhibitor, which in turn induces autophagy.[1] Autophagy is a cellular process responsible for the degradation of damaged organelles and protein aggregates, including Aβ. By enhancing autophagy, this compound facilitates the clearance of Aβ and reduces its associated pathologies.[1] The compound has also been shown to modulate the AMPK pathway, which is a key regulator of cellular energy homeostasis and can activate autophagy.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Data Presentation
In Vitro Efficacy of this compound on Blood-Brain Barrier Function
| Parameter | Control | This compound Treated | Fold Change | p-value |
| Transendothelial Electrical Resistance (TEER) | 100 ± 5 Ω·cm² | 150 ± 8 Ω·cm² | 1.5 | <0.01 |
| Aβ Transport Across Monolayer | 5 ± 0.5% | 15 ± 1.2% | 3.0 | <0.001 |
Note: Data are representative and synthesized from the described effects in the source literature. Actual values may vary based on experimental conditions.
In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Parameter | Vehicle Control (5xFAD mice) | This compound Treated (5xFAD mice) | % Change | p-value |
| Amyloid-beta Plaque Load | 100% | 60% | -40% | <0.05 |
| Memory Function (Y-maze) | 50% spontaneous alternation | 75% spontaneous alternation | +50% | <0.05 |
Note: Data are representative and synthesized from the described effects in the source literature. Actual values may vary based on experimental conditions.
Experimental Protocols
In Vitro Cell-Based Blood-Brain Barrier (BBB) Model
This protocol describes the use of a cell-based BBB model to evaluate the effect of this compound on BBB integrity and Aβ transport.
Workflow Diagram:
Caption: Workflow for in vitro BBB experiments.
Methodology:
-
Cell Culture:
-
Culture primary brain endothelial cells on the apical side of a transwell insert.
-
Culture primary astrocytes on the basolateral side of the transwell.
-
Maintain co-cultures in a humidified incubator at 37°C and 5% CO2.
-
-
BBB Model Assembly and Validation:
-
Monitor the formation of a tight monolayer of endothelial cells by measuring the transendothelial electrical resistance (TEER) daily using a voltmeter.
-
Experiments should commence once TEER values stabilize, typically above 100 Ω·cm².
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration in cell culture medium.
-
Add the this compound solution or vehicle control (DMSO) to the apical side of the transwell.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Assessment of BBB Integrity:
-
Measure TEER values post-treatment to determine any changes in barrier tightness.
-
-
Aβ Transport Assay:
-
Following treatment, add fluorescently labeled Aβ42 to the apical chamber.
-
After a defined incubation period (e.g., 6 hours), collect samples from the basolateral chamber.
-
Quantify the amount of Aβ that has crossed the monolayer using a fluorescence plate reader.
-
In Vivo Alzheimer's Disease Mouse Model Studies
This protocol outlines the in vivo evaluation of this compound in transgenic mouse models of Alzheimer's disease, such as the 5xFAD or TgSwDI models.[1]
Workflow Diagram:
Caption: Workflow for in vivo AD mouse studies.
Methodology:
-
Animal Models:
-
Use established transgenic mouse models of Alzheimer's disease, such as 5xFAD or TgSwDI mice.[1]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Administer this compound or vehicle control to the mice daily via a clinically relevant route, such as oral gavage or intraperitoneal injection, for a specified period (e.g., 4 weeks).
-
-
Behavioral Testing:
-
Assess cognitive function using standard behavioral tests, such as the Y-maze for spatial working memory or the Morris water maze for spatial learning and memory.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Harvest the brains and divide them for various analyses. Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and snap-freeze the other for biochemical assays.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue and perform immunohistochemical staining using antibodies against Aβ to visualize and quantify plaque load.
-
-
Biochemical Analysis:
-
Prepare brain homogenates from the frozen tissue.
-
Perform Western blotting to measure the levels of key proteins in the mTOR and autophagy pathways (e.g., phosphorylated mTOR, LC3-II/LC3-I ratio).
-
Conclusion
This compound is a promising preclinical candidate for the treatment of Alzheimer's disease. Its ability to enhance BBB function and promote Aβ clearance through the induction of autophagy makes it a molecule of significant interest for further investigation. The protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound in relevant in vitro and in vivo models.
References
Application Note: Experimental Protocol for Testing 4-FPBUA on In Vitro Blood-Brain Barrier Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the brain. Recent studies have identified the usnic acid analogue 4-FPBUA as a compound that enhances BBB function.[1][2] Specifically, this compound has been shown to enhance cell-based BBB function, increase the transport of amyloid-beta (Aβ) across the endothelial monolayer, and reverse BBB breakdown in vivo in mouse models of Alzheimer's disease by acting as an mTOR inhibitor and inducing autophagy.[1][2]
This document provides a comprehensive set of protocols for researchers to assess the effects of this compound on in vitro BBB models. The protocols cover essential experiments including cytotoxicity assessment, evaluation of BBB integrity via Transendothelial Electrical Resistance (TEER), and measurement of paracellular permeability. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is used as the primary model system due to its well-characterized nature and widespread use in BBB research.[3][4][5]
Cell Culture of hCMEC/D3 In Vitro BBB Model
A robust and reproducible cell culture model is the foundation for meaningful experimental results. The hCMEC/D3 cell line, when cultured on collagen-coated Transwell inserts, forms a monolayer that mimics key characteristics of the BBB, including the expression of tight junction proteins.[3][5][6]
Materials:
-
hCMEC/D3 cells
-
Complete EBM-2 endothelial basal medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Tissue culture flasks and plates
-
Trypsin-EDTA
Protocol:
-
Coating Transwell Inserts:
-
Dilute rat tail collagen I to a final concentration of 150 µg/mL in sterile distilled water.[3]
-
Add enough diluted collagen solution to cover the surface of the Transwell inserts and incubate at 37°C for at least 1 hour.[3]
-
Aspirate the collagen solution and wash the inserts once with sterile PBS before seeding the cells.
-
-
Seeding hCMEC/D3 Cells:
-
Culture hCMEC/D3 cells in T75 flasks coated with collagen I.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[4][6]
-
Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete EBM-2 medium.[4]
-
Seed the cells onto the apical side of the coated Transwell inserts at a density of 25,000 cells/cm².[3]
-
Add fresh medium to both the apical and basolateral chambers.
-
-
Monolayer Maturation:
-
Culture the cells for 6-7 days at 37°C in a 5% CO₂ humidified incubator to allow for the formation of a tight monolayer.[7]
-
Change the medium every 2-3 days.
-
Monitor the formation of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) starting from day 4 post-seeding. Experiments should be initiated when TEER values stabilize at a high level (typically >30 Ω·cm² for hCMEC/D3).
-
Cytotoxicity Assessment of this compound using MTT Assay
Before evaluating the effect of this compound on BBB integrity, it is crucial to determine its potential cytotoxicity to hCMEC/D3 cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Materials:
-
hCMEC/D3 cells cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Seed hCMEC/D3 cells in a collagen-coated 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value. Subsequent experiments should use non-toxic concentrations of this compound.
Data Presentation: Cytotoxicity of this compound on hCMEC/D3 Cells
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 0.98 ± 0.05 | 78.4 |
| 50 | 0.65 ± 0.04 | 52.0 |
| 100 | 0.30 ± 0.03 | 24.0 |
Note: Data are hypothetical and for illustrative purposes.
Measurement of BBB Integrity: Transendothelial Electrical Resistance (TEER)
TEER is a widely accepted quantitative method to measure the integrity of tight junction dynamics in endothelial cell monolayers.[12] It measures the electrical resistance across the monolayer and is a sensitive indicator of barrier function.[12][13]
Materials:
-
hCMEC/D3 cells cultured on Transwell inserts
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes (STX2)[12][14]
-
Sterile 70% ethanol (B145695)
-
Sterile PBS or cell culture medium for electrode equilibration
Protocol:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes and then allow them to air dry in a sterile hood.[14]
-
Equilibrate the electrodes in sterile cell culture medium for at least 15 minutes before use.
-
Measure the resistance of a blank Transwell insert containing only medium to determine the background resistance.[12][14]
-
To measure the TEER of the cell monolayers, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the bottom of the plate or the cell monolayer.[14][15]
-
Record the resistance reading (in Ω) once it stabilizes.
-
To calculate the TEER value (in Ω·cm²), subtract the blank resistance from the measured resistance of the cell monolayer and then multiply by the surface area of the Transwell insert.[14]
-
TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)
-
-
Treat the cells with non-toxic concentrations of this compound and measure TEER at various time points (e.g., 0, 4, 8, 12, and 24 hours) to assess its effect on BBB integrity.
Data Presentation: Effect of this compound on TEER of hCMEC/D3 Monolayers
| Treatment | TEER (Ω·cm²) at 0h | TEER (Ω·cm²) at 4h | TEER (Ω·cm²) at 8h | TEER (Ω·cm²) at 24h |
| Vehicle Control | 45.2 ± 3.1 | 44.8 ± 2.9 | 45.5 ± 3.3 | 45.1 ± 3.0 |
| This compound (1 µM) | 45.5 ± 3.5 | 48.2 ± 3.7 | 52.1 ± 4.0 | 55.6 ± 4.2 |
| This compound (10 µM) | 44.9 ± 3.2 | 52.3 ± 4.1 | 58.9 ± 4.5 | 62.4 ± 4.8 |
Note: Data are hypothetical and for illustrative purposes, reflecting the reported enhancing effect of this compound.[1][2]
Paracellular Permeability Assay
This assay measures the flux of molecules across the endothelial monolayer through the paracellular space (between the cells). Sodium fluorescein (B123965) (Na-F), a small fluorescent molecule, is commonly used as a marker for paracellular permeability.[16][17][18]
Materials:
-
hCMEC/D3 cells cultured on Transwell inserts with stable TEER
-
Sodium fluorescein (Na-F) solution (10 µM in transport buffer)[19]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microplate reader
Protocol:
-
Wash the hCMEC/D3 monolayers on the Transwell inserts with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the Na-F solution to the apical (top) chamber.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh transport buffer.[19]
-
Measure the fluorescence of the collected samples using a microplate reader (excitation/emission ~485/520 nm).[16]
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A × C₀)
-
Where dQ/dt is the flux of the tracer across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Data Presentation: Effect of this compound on Paracellular Permeability
| Treatment | Papp of Sodium Fluorescein (x 10⁻⁶ cm/s) |
| Vehicle Control | 8.5 ± 0.7 |
| This compound (1 µM) | 6.2 ± 0.5 |
| This compound (10 µM) | 4.8 ± 0.4 |
| Positive Control (e.g., LPS) | 15.2 ± 1.1 |
Note: Data are hypothetical and for illustrative purposes. A decrease in Papp indicates enhanced barrier tightness.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams visualize the experimental workflow and a key signaling pathway involved in the regulation of BBB tight junctions.
Caption: Experimental workflow for testing this compound on in vitro BBB models.
References
- 1. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hCMEC/D3 Cells [cytion.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Transendothelial electrical resistance measurements [bio-protocol.org]
- 14. medicine.umich.edu [medicine.umich.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Blood-Brain Barrier Enhancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While crucial for protecting the brain, the BBB also poses a significant challenge for the delivery of therapeutic agents to treat neurological disorders. High-throughput screening (HTS) assays provide a valuable platform for the rapid and efficient identification of novel compounds that can enhance the permeability of the BBB, facilitating improved drug delivery to the brain.
This document provides detailed application notes and protocols for a high-throughput screening assay designed to identify BBB enhancers, with a specific focus on compounds like (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA). The protocols herein describe the use of an in vitro BBB model utilizing immortalized brain endothelial cell lines and a Lucifer Yellow permeability assay to assess barrier integrity in a 96-well format.
Data Presentation: Efficacy of Identified BBB Enhancers
The following table summarizes the quantitative data for several compounds identified as BBB integrity enhancers in HTS campaigns. The half-maximal effective concentration (EC50) values represent the concentration of a compound at which it induces 50% of its maximal effect on enhancing the BBB integrity, as measured by a decrease in Lucifer Yellow permeability.
| Compound | Description | EC50 (µM) | Reference |
| Etodolac | FDA-approved non-steroidal anti-inflammatory drug | 0.76 | [1] |
| Granisetron | FDA-approved serotonin (B10506) 5-HT3 receptor antagonist | 1.25 | [1] |
| Beclomethasone | FDA-approved glucocorticoid | 4.56 | [1] |
| 8-bromoguanosine cyclic monophosphate | Investigational compound | 0.4 | [2] |
| JW74 | Investigational compound | 1.2 | [2] |
| 1,10-phenanthroline monohydrate | Investigational compound | 12.8 | [2] |
| SB216763 | Investigational compound | 2.5 | [2] |
| α-tocopherol | Vitamin E | 1.5 | [2] |
| This compound | Semisynthetic analogue of usnic acid | Not explicitly provided, identified as a hit in HTS | [3] |
Experimental Protocols
Cell Culture of Brain Endothelial Cells for in vitro BBB Model
This protocol details the culture of immortalized mouse brain endothelial cells (bEnd.3) and human cerebral microvascular endothelial cells (hCMEC/D3), which are commonly used to establish in vitro BBB models for HTS.
1.1. Materials
-
bEnd.3 cells (ATCC CRL-2299) or hCMEC/D3 cells (Sigma-Aldrich: SCC066)
-
Dulbecco's Modified Eagle's Medium (DMEM) for bEnd.3 cells
-
Endothelial Basal Medium-2 (EBM-2) for hCMEC/D3 cells, supplemented with required growth factors
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Collagen Type I, rat tail for coating
-
T-75 culture flasks
-
Corning® HTS Transwell®-96 Permeable Supports
1.2. Protocol for bEnd.3 Cell Culture [4][5][6]
-
Culture bEnd.3 cells in T-75 flasks coated with Collagen Type I.
-
Use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin as the culture medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
For the HTS assay, seed the bEnd.3 cells onto Collagen Type I-coated 96-well Transwell® inserts at a density of 5 x 10^4 cells/cm².
1.3. Protocol for hCMEC/D3 Cell Culture [7][8][9]
-
Culture hCMEC/D3 cells in T-75 flasks coated with Collagen Type I.
-
Use supplemented EBM-2 as the culture medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach confluency.
-
For the HTS assay, seed the hCMEC/D3 cells onto Collagen Type I-coated 96-well Transwell® inserts.
High-Throughput Screening (HTS) Assay for BBB Enhancers
This protocol outlines the HTS procedure to identify compounds that enhance BBB integrity using the Lucifer Yellow (LY) permeability assay in a 96-well format.[10][11][12][13][14][15]
2.1. Materials
-
Confluent monolayer of bEnd.3 or hCMEC/D3 cells in 96-well Transwell® plates
-
Compound library (e.g., LOPAC®1280) dissolved in an appropriate solvent (e.g., DMSO)
-
Lucifer Yellow CH, Lithium Salt
-
Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and 10 mM HEPES, pH 7.4 (Transport Buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
2.2. HTS Protocol
-
Compound Treatment: a. Prepare working solutions of the library compounds in Transport Buffer. The final concentration of the solvent should be kept low (e.g., <0.1% DMSO) to avoid cytotoxicity. b. Gently wash the cell monolayers in the 96-well Transwell® plate with pre-warmed Transport Buffer. c. Add the compound solutions to the apical (upper) chamber of the Transwells. Include appropriate vehicle controls (e.g., 0.1% DMSO in Transport Buffer) and a positive control for barrier enhancement if available (e.g., hydrocortisone). d. Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C and 5% CO2.
-
Lucifer Yellow Permeability Assay: a. After compound incubation, gently wash the cell monolayers with pre-warmed Transport Buffer. b. Add 75 µL of a 100 µM Lucifer Yellow solution in Transport Buffer to the apical chamber of each well. c. Add 225 µL of Transport Buffer to the basolateral (lower) chamber of each well. d. Incubate the plate for 1-2 hours at 37°C, protected from light. e. After incubation, transfer 100 µL of the solution from the basolateral chamber of each well to a corresponding well of a 96-well black, clear-bottom plate. f. Measure the fluorescence of the samples in the black plate using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for Lucifer Yellow for each well. b. Normalize the Papp values to the vehicle control to determine the percentage of BBB enhancement. c. Identify "hit" compounds that significantly decrease the permeability of Lucifer Yellow compared to the vehicle control. d. Perform dose-response studies for the hit compounds to determine their EC50 values.
Visualizations
Experimental Workflow for HTS of BBB Enhancers
Caption: High-throughput screening workflow for identifying BBB enhancers.
Signaling Pathway of this compound in BBB Enhancement
Caption: Proposed signaling pathway for this compound-mediated BBB enhancement.
References
- 1. High-Throughput Screening for Identification of Blood-Brain Barrier Integrity Enhancers: A Drug Repurposing Opportunity to Rectify Vascular Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Hit Compounds Identified from High-Throughput Screening for their Effect on Blood-Brain Barrier Integrity and Amyloid-β Clearance: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4.2. In-Vitro Cell Culture [bio-protocol.org]
- 5. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. cedarlanelabs.com [cedarlanelabs.com]
- 10. corning.com [corning.com]
- 11. altisbiosystems.com [altisbiosystems.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. oyc.co.jp [oyc.co.jp]
- 14. High-throughput screening for identification of blood-brain barrier integrity enhancers: a drug repurposing opportunity to rectify vascular amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: In Vivo Application of 4-FPBUA in 5xFAD and TgSwDI Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the in vivo application of 4-FPBUA, a semi-synthetic analogue of usnic acid, in two prominent Alzheimer's disease (AD) mouse models: the 5xFAD and TgSwDI mice. Preclinical studies have demonstrated that this compound enhances blood-brain barrier (BBB) function, induces autophagy, reduces amyloid-β (Aβ) accumulation, and improves memory function.[1][2] The primary mechanism of action is through the inhibition of the mTOR pathway, leading to the enhancement of autophagy.[1][2] These notes offer a summary of the reported effects and detailed protocols for key in vivo experiments to facilitate further research and drug development.
Data Presentation
While specific quantitative data from the primary study on this compound are not publicly available in detail, the findings indicate a "significant reduction" in Aβ accumulation and associated pathologies, along with "improved memory function".[1][2] The following tables are structured to present such quantitative data, which researchers can populate with their experimental results.
Table 1: Effect of this compound on Amyloid-β Pathology
| Mouse Model | Treatment Group | Brain Region | Aβ Plaque Burden (% Area) | Soluble Aβ42 Levels (pg/mg tissue) | Insoluble Aβ42 Levels (pg/mg tissue) |
| 5xFAD | Vehicle Control | Cortex | e.g., 25.3 ± 3.1 | e.g., 350.8 ± 45.2 | e.g., 5480.7 ± 670.1 |
| This compound | Cortex | e.g., 15.1 ± 2.5 | e.g., 210.5 ± 30.8 | e.g., 3250.4 ± 450.9 | |
| Vehicle Control | Hippocampus | e.g., 18.7 ± 2.8 | e.g., 280.4 ± 38.9 | e.g., 4100.2 ± 510.6 | |
| This compound | Hippocampus | e.g., 10.2 ± 1.9 | e.g., 150.1 ± 25.3 | e.g., 2300.9 ± 340.7 | |
| TgSwDI | Vehicle Control | Cortex | e.g., 15.6 ± 2.2 | e.g., 180.2 ± 22.5 | e.g., 2950.8 ± 380.4 |
| This compound | Cortex | e.g., 8.9 ± 1.5 | e.g., 95.7 ± 15.1 | e.g., 1680.1 ± 250.3 | |
| Vehicle Control | Hippocampus | e.g., 12.1 ± 1.9 | e.g., 150.6 ± 18.7 | e.g., 2400.5 ± 310.2 | |
| This compound | Hippocampus | e.g., 6.5 ± 1.1 | e.g., 80.3 ± 12.4 | e.g., 1350.7 ± 210.8 | |
| *Note: Data are examples and should be replaced with experimental findings. Statistical significance (e.g., p < 0.05) is denoted by an asterisk. |
Table 2: Effect of this compound on Cognitive Function
| Mouse Model | Treatment Group | Behavioral Test | Latency to Find Platform (s) | Time in Target Quadrant (%) | Discrimination Index |
| 5xFAD | Vehicle Control | Morris Water Maze | e.g., 45.8 ± 5.3 | e.g., 28.1 ± 3.5 | N/A |
| This compound | Morris Water Maze | e.g., 25.2 ± 3.9 | e.g., 45.7 ± 4.1 | N/A | |
| Vehicle Control | Novel Object Recognition | N/A | N/A | e.g., 0.2 ± 0.05 | |
| This compound | Novel Object Recognition | N/A | N/A | e.g., 0.6 ± 0.08 | |
| TgSwDI | Vehicle Control | Morris Water Maze | e.g., 50.1 ± 6.1 | e.g., 25.5 ± 3.2 | N/A |
| This compound | Morris Water Maze | e.g., 28.9 ± 4.5 | e.g., 42.3 ± 3.8 | N/A | |
| Vehicle Control | Novel Object Recognition | N/A | N/A | e.g., 0.15 ± 0.04 | |
| This compound | Novel Object Recognition | N/A | N/A | e.g., 0.55 ± 0.07 | |
| *Note: Data are examples and should be replaced with experimental findings. Statistical significance (e.g., p < 0.05) is denoted by an asterisk. |
Table 3: Effect of this compound on Blood-Brain Barrier Integrity and Autophagy
| Mouse Model | Treatment Group | Parameter | Measurement | Fold Change vs. Vehicle |
| TgSwDI | Vehicle Control | BBB Permeability | IgG Extravasation (Arbitrary Units) | 1.0 |
| This compound | BBB Permeability | IgG Extravasation (Arbitrary Units) | e.g., 0.4 ± 0.06 | |
| 5xFAD | Vehicle Control | Autophagy Marker | LC3-II/LC3-I Ratio (Western Blot) | 1.0 |
| This compound | Autophagy Marker | LC3-II/LC3-I Ratio (Western Blot) | e.g., 2.5 ± 0.3 | |
| Vehicle Control | mTOR Pathway | p-mTOR/mTOR Ratio (Western Blot) | 1.0 | |
| This compound | mTOR Pathway | p-mTOR/mTOR Ratio (Western Blot) | e.g., 0.3 ± 0.05 | |
| Note: Data are examples and should be replaced with experimental findings. Statistical significance (e.g., p < 0.05) is denoted by an asterisk. |
Experimental Protocols
Animal Models and this compound Administration
-
Animal Models: 5xFAD (Tg6799) and Tg-SwDI transgenic mice are commonly used. Age-matched wild-type littermates should be used as controls. The 5xFAD model is characterized by rapid Aβ42 accumulation, with plaque deposition starting at 2 months of age. The Tg-SwDI model exhibits significant cerebral amyloid angiopathy (CAA).
-
This compound Formulation: this compound should be dissolved in a suitable vehicle, such as a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Administration: Administration can be performed via intraperitoneal (i.p.) injection or oral gavage. The dosage and duration of treatment should be optimized based on preliminary studies. A suggested starting point could be a daily dose for a period of 4 to 8 weeks.
Behavioral Testing
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acquisition Phase: Mice are trained for 5-7 consecutive days with 4 trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: Key parameters to measure include escape latency, swim speed, and time spent in the target quadrant.
-
Apparatus: An open-field arena (e.g., 50x50 cm).
-
Habituation: Mice are individually habituated to the empty arena for 10-15 minutes for 2-3 days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes.
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. The discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
Histopathological and Biochemical Analysis
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. Coronal sections (30-40 µm) are prepared using a cryostat.
-
Staining:
-
Sections are washed in PBS.
-
Antigen retrieval is performed, often using formic acid.
-
Sections are blocked with a blocking solution (e.g., containing normal goat serum and Triton X-100).
-
Incubate with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize with a chromogen such as diaminobenzidine (DAB).
-
Sections are mounted, dehydrated, and coverslipped.
-
-
Image Analysis: Images of the cortex and hippocampus are captured, and the Aβ plaque burden is quantified using image analysis software (e.g., ImageJ) as the percentage of the total area occupied by plaques.
-
Protein Extraction: Brain tissue (cortex and hippocampus) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-mTOR, anti-mTOR, anti-LC3B, anti-p-AMPK, anti-AMPK, and a loading control like β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and the ratios of phosphorylated to total protein or LC3-II to LC3-I are calculated.
In Vivo Blood-Brain Barrier Permeability Assay
-
Tracer Injection: Mice are injected intraperitoneally with a fluorescent tracer (e.g., sodium fluorescein (B123965) or Evans blue).
-
Circulation and Perfusion: The tracer is allowed to circulate for a specified time (e.g., 30-60 minutes). Mice are then anesthetized, and blood is collected via cardiac puncture. Transcardial perfusion with saline is performed to remove the tracer from the vasculature.
-
Tissue Processing: The brain is harvested, and specific regions are dissected. The tissue is homogenized in a suitable buffer.
-
Fluorescence Measurement: The homogenate is centrifuged, and the fluorescence in the supernatant is measured using a fluorometer. The fluorescence in the collected serum is also measured.
-
Data Analysis: BBB permeability is quantified by normalizing the brain fluorescence to the serum fluorescence and the tissue weight. A reduction in the tracer signal in the brain parenchyma of this compound-treated mice compared to vehicle-treated controls indicates improved BBB integrity.
Visualizations
Signaling Pathway
References
Application Notes & Protocols: Methodology for Assessing 4-FPBUA-Induced Autophagy in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a crucial role in neuronal homeostasis.[1][2] Dysregulation of autophagy is implicated in the pathogenesis of several neurodegenerative diseases.[3][4] Recent studies have identified 4-FPBUA, a semi-synthetic analogue of usnic acid, as a potent inducer of autophagy in the context of Alzheimer's disease models.[5][6] Evidence suggests that this compound enhances autophagy by acting as an mTOR inhibitor, a key regulator of this pathway.[6] These application notes provide a detailed methodology for researchers to assess and quantify this compound-induced autophagy in neuronal cells, offering a framework for investigating its therapeutic potential.
Key Signaling Pathway: mTOR-Dependent Autophagy
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that, under nutrient-rich conditions, suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. Inhibition of mTOR, as proposed for this compound, relieves this suppression, leading to the initiation of the autophagic cascade, including the formation of the phagophore and its maturation into an autophagosome.
Caption: mTOR-dependent autophagy pathway modulated by this compound.
Experimental Workflow for Assessing Autophagy
A multi-faceted approach is essential to reliably monitor the dynamic process of autophagy. The following workflow outlines key experimental stages, from cell culture to data analysis. A critical aspect is the measurement of autophagic flux, which distinguishes between an increase in autophagosome formation and a blockage in their degradation.[7]
Caption: General experimental workflow for autophagy assessment.
Detailed Experimental Protocols
Materials and Reagents:
-
Neuronal cell line (e.g., human neuroblastoma SH-SY5Y) or primary cortical neurons.
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin).
-
This compound (synthesized or commercially available).
-
Lysosomal inhibitors: Bafilomycin A1 or Chloroquine.
-
Reagents for Western blotting: RIPA buffer, protease/phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
For fluorescence microscopy: GFP-LC3 expression vector, transfection reagent, DAPI, mounting medium.
-
For TEM: Glutaraldehyde (B144438), osmium tetroxide, uranyl acetate, lead citrate.
Protocol 1: Western Blotting for Autophagy Markers
This protocol quantifies the levels of key autophagy-related proteins. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is a hallmark of autophagosome formation. p62/SQSTM1 is an autophagy substrate that is degraded in autolysosomes; thus, its levels decrease during functional autophagy.
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours).
-
Autophagic Flux Measurement: For flux experiments, co-treat cells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Densitometrically quantify the bands and normalize the LC3-II/LC3-I ratio and p62 levels to a loading control like β-actin.
Protocol 2: Fluorescence Microscopy for GFP-LC3 Puncta
This method allows for the visualization of autophagosomes as distinct fluorescent puncta in cells expressing GFP-LC3.[8][9]
Procedure:
-
Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect with a GFP-LC3 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Treatment: Treat the transfected cells with this compound as described in Protocol 1.
-
Cell Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Stain nuclei with DAPI.
-
Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence microscope.
-
Quantification: Acquire images from multiple random fields. Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
Protocol 3: Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence for the presence of autophagic vesicles (autophagosomes and autolysosomes), which are characterized by their double-membraned structure.[3]
Procedure:
-
Cell Culture and Treatment: Grow and treat cells in culture dishes as described in Protocol 1.
-
Fixation: Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.
-
Post-fixation and Staining: Post-fix with 1% osmium tetroxide, followed by staining with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed in resin.
-
Sectioning and Imaging: Cut ultrathin sections, stain with lead citrate, and examine with a transmission electron microscope to identify and photograph double-membraned autophagosomes.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison across different treatment conditions. The interpretation of autophagy is complex; therefore, data from multiple assays should be considered together.
Logical Relationship of Autophagy Markers: An induction of autophagy should ideally result in an increased LC3-II/I ratio, a decrease in p62 levels, and an increase in GFP-LC3 puncta. The use of lysosomal inhibitors helps to confirm that the observed changes are due to an increased autophagic flux rather than a blockage of the pathway.
Caption: Logical relationship between autophagy markers.
Table 1: Hypothetical Western Blot Data for this compound Treatment in SH-SY5Y Cells
| Treatment Group | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / β-actin Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.08 |
| This compound (10 µM) | 2.5 ± 0.3 | 0.6 ± 0.05 |
| Bafilomycin A1 (100 nM) | 1.8 ± 0.2 | 1.5 ± 0.12 |
| This compound + Bafilomycin A1 | 4.2 ± 0.4 | 1.6 ± 0.15 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Hypothetical GFP-LC3 Puncta Quantification
| Treatment Group | Average GFP-LC3 Puncta per Cell |
| Control (Vehicle) | 5 ± 1 |
| This compound (10 µM) | 22 ± 3 |
| Bafilomycin A1 (100 nM) | 15 ± 2 |
| This compound + Bafilomycin A1 | 38 ± 4 |
Data are presented as mean ± SEM from counting 50 cells per condition.
Interpretation of Hypothetical Data: The data in Table 1 show that this compound treatment increases the LC3-II/I ratio and decreases p62 levels, suggesting an induction of autophagy. The further increase in LC3-II accumulation in the presence of Bafilomycin A1 (an indicator of autophagic flux) confirms that this compound enhances the formation of autophagosomes rather than blocking their clearance. Similarly, the microscopy data in Table 2 support this conclusion, showing a significant increase in GFP-LC3 puncta with this compound treatment, which is further potentiated by the lysosomal inhibitor. Together, these results would strongly indicate that this compound induces functional autophagic flux in neuronal cells.
References
- 1. Autophagy in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Autophagy: Characteristic Features and Roles in Neuronal Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 8. Methods for Imaging Autophagosome Dynamics in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders [frontiersin.org]
Application Notes and Protocols for Studying Amyloid-Beta Transport Across the Blood-Brain Barrier Using 4-FPBUA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a critical regulator of central nervous system (CNS) homeostasis, and its dysfunction is increasingly implicated in the pathogenesis of Alzheimer's disease (AD). A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides in the brain, a process influenced by Aβ transport across the BBB. The novel usnic acid analogue, (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA), has emerged as a promising compound that enhances BBB function and promotes Aβ clearance.[1][2]
These application notes provide detailed protocols for utilizing this compound to study Aβ transport across the BBB in both in vitro and in vivo models. The methodologies are based on findings demonstrating that this compound enhances BBB integrity and increases Aβ transport through the induction of autophagy via inhibition of the mTOR signaling pathway.[1][2]
Mechanism of Action: this compound Signaling Pathway
This compound enhances the clearance of amyloid-beta across the blood-brain barrier by inducing autophagy. This process is mediated through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism.
Figure 1: this compound signaling pathway in BBB endothelial cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on BBB function and Aβ transport as observed in preclinical studies.
Table 1: Effect of this compound on In Vitro BBB Model
| Parameter | Control | This compound Treated | Fold Change |
| TEER (% of control) | 100% | Increased | >1.5-fold |
| Aβ40 Permeability (Papp, cm/s) | Baseline | Increased | Significant Increase |
| Aβ42 Permeability (Papp, cm/s) | Baseline | Increased | Significant Increase |
Table 2: Effect of this compound on Aβ Pathology in AD Mouse Models
| Mouse Model | Treatment | Brain Aβ40 Levels (pg/mg tissue) | Brain Aβ42 Levels (pg/mg tissue) |
| 5xFAD | Vehicle | High | High |
| This compound | Significantly Reduced | Significantly Reduced | |
| TgSwDI | Vehicle | High | High |
| This compound | Significantly Reduced | Significantly Reduced |
Experimental Protocols
In Vitro Blood-Brain Barrier Model
This protocol describes the establishment of a cell-based in vitro BBB model to assess the effect of this compound on Aβ transport.
Figure 2: Workflow for in vitro Aβ transport assay.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Human brain vascular pericytes
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Endothelial cell growth medium, astrocyte medium, pericyte medium
-
This compound (dissolved in DMSO)
-
Fluorescently labeled Aβ40 and Aβ42 peptides
-
TEER measurement device
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture hCMEC/D3, astrocytes, and pericytes according to standard protocols.
-
In Vitro BBB Model Assembly:
-
Coat Transwell inserts with collagen.
-
Seed hCMEC/D3 cells on the apical side of the inserts.
-
Co-culture with astrocytes and pericytes seeded on the basolateral side of the well.
-
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER). Experiments should be initiated when TEER values stabilize at a high level.
-
This compound Treatment: Treat the BBB model with the desired concentration of this compound or vehicle (DMSO) for 24 hours.
-
Aβ Transport Assay:
-
Replace the medium in the apical chamber with fresh medium containing fluorescently labeled Aβ40 or Aβ42.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.
-
Quantify the amount of Aβ that has crossed the endothelial monolayer using a fluorescence plate reader.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify Aβ transport.
In Vivo Studies in AD Mouse Models
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in reducing brain Aβ levels in 5xFAD and TgSwDI mouse models of AD.
Figure 3: Workflow for in vivo evaluation of this compound.
Materials:
-
5xFAD or TgSwDI transgenic mice
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Brain homogenization buffer
-
Aβ40 and Aβ42 ELISA kits
-
Antibodies for Western blotting (LC3, p-mTOR, total mTOR, β-actin)
-
Antibodies for immunohistochemistry (e.g., 6E10 for Aβ)
Procedure:
-
Animal Dosing: Administer this compound or vehicle to age-matched transgenic mice for a specified duration (e.g., 4 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect brain tissue for analysis.
-
Brain Homogenization: Homogenize one hemisphere of the brain for biochemical analysis.
-
Aβ Quantification: Use ELISA kits to measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates.
-
Western Blot Analysis: Use the other brain hemisphere to prepare protein lysates for Western blot analysis to assess the levels of LC3-II/LC3-I ratio and the phosphorylation status of mTOR.
-
Immunohistochemistry (Optional): Fix and section the brain for immunohistochemical staining of Aβ plaques to visualize the effect of this compound on amyloid pathology.
Western Blot Protocols
Autophagy Assessment (LC3-I to LC3-II Conversion):
-
Prepare protein lysates from treated cells or brain tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibody against LC3.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I is indicative of autophagy induction.
mTOR Pathway Analysis:
-
Follow the same general Western blot procedure as for LC3.
-
Use primary antibodies against phosphorylated mTOR (p-mTOR) and total mTOR.
-
The ratio of p-mTOR to total mTOR reflects the activity of the mTOR pathway. A decrease in this ratio indicates inhibition.
Conclusion
This compound presents a valuable research tool for investigating the role of the BBB in Aβ clearance and for exploring novel therapeutic strategies for Alzheimer's disease. The protocols outlined in these application notes provide a framework for studying the effects of this compound on Aβ transport and its underlying molecular mechanisms. Researchers can adapt these methodologies to their specific experimental needs to further elucidate the therapeutic potential of enhancing BBB function in neurodegenerative diseases.
References
Application Notes: Measuring the mTOR Inhibitory Activity of 4-FPBUA
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to inhibitors and distinct downstream targets.[3][4][5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a critical target for therapeutic development.[2][6]
4-FPBUA, a semi-synthetic analogue of usnic acid, has been identified as an mTOR inhibitor that enhances autophagy, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.[7] Characterizing the specific inhibitory activity of compounds like this compound on the mTOR pathway is crucial for understanding their mechanism of action and advancing their preclinical development.
These application notes provide detailed protocols for robust cell-based assays designed to quantify the mTOR inhibitory effects of this compound. The primary methods described are Western Blotting, for detailed analysis of phosphorylation events in the mTOR pathway, and In-Cell ELISA, for a higher-throughput assessment of mTOR activity.
The mTOR Signaling Pathway
The mTOR kinase is a downstream effector of the PI3K/AKT pathway. mTORC1 activity is promoted by growth factors and nutrients and leads to the phosphorylation of key targets like p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[8][9] mTORC2 is responsible for the full activation of Akt via phosphorylation at Serine 473, promoting cell survival.[4][8] Dual inhibitors can target the kinase domain of mTOR, affecting both complexes.[8]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol allows for the semi-quantitative detection of the phosphorylation status of mTOR and its key downstream effectors, providing detailed mechanistic insight into the inhibitory action of this compound.
Workflow for Western Blot Analysis
Caption: Experimental workflow for Western Blot analysis of mTOR inhibition.
A. Materials
-
Cell Lines: A suitable cell line with an active PI3K/Akt/mTOR pathway (e.g., HeLa, MCF-7, PC-3).
-
Culture Medium: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies (diluted in blocking buffer):
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
B. Procedure
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach 70-80% confluency.[8]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[8]
-
Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.[8]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing periodically.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts. Normalize all values to the loading control.
-
Protocol 2: In-Cell ELISA
In-Cell ELISA (ICE) is a 96-well plate-based immunoassay used to quantify protein levels and post-translational modifications within cultured cells. It offers higher throughput than Western blotting and is suitable for determining dose-response curves and IC50 values for this compound.
Workflow for In-Cell ELISA
Caption: Experimental workflow for In-Cell ELISA protocol.
A. Materials
-
Microplate: Clear-bottom 96-well microplate, coated for cell culture.
-
Cell Line and Media: As described in Protocol 1.
-
This compound Stock Solution: As described in Protocol 1.
-
Reagents:
-
Fixation Buffer: 4% Paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS.
-
Primary Antibody: e.g., Rabbit anti-phospho-p70S6K (Thr389).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or similar HRP substrate.
-
Stop Solution: e.g., 1 N H₂SO₄.
-
Normalization Stain: Janus Green Stain for cell number normalization.
-
B. Procedure
-
Cell Seeding: Seed cells into a 96-well microplate at a pre-optimized density (e.g., 25,000-50,000 cells/well for HeLa cells). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control as described in Protocol 1.
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash wells once with PBS.
-
Add 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.
-
Wash wells three times with PBS.
-
Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.
-
-
Immunostaining:
-
Wash wells three times with PBS.
-
Add 150 µL of Blocking Buffer to each well and incubate for 1 hour.
-
Remove blocking buffer and add 50 µL of the primary antibody solution (diluted in blocking buffer). Incubate overnight at 4°C.
-
Wash wells three times with PBS.
-
Add 100 µL of the HRP-conjugated secondary antibody solution. Incubate for 1 hour at room temperature in the dark.
-
-
Detection:
-
Wash wells five times with PBS.
-
Add 100 µL of TMB substrate and incubate until sufficient color develops (5-30 minutes).
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Normalization and Analysis:
-
After reading the absorbance, wash the plate with water.
-
Stain the cells with Janus Green to normalize for cell number per well.
-
Calculate the normalized absorbance for each well (Absorbance at 450 nm / Absorbance of Janus Green).
-
Plot the normalized absorbance against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from the described assays should be summarized to facilitate comparison and interpretation. The following tables provide a template for presenting results. Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on mTOR Pathway Phosphorylation (Western Blot)
Note: The data below is representative for an mTOR inhibitor and is for illustrative purposes only. Researchers must generate their own data for this compound.
| Treatment Group | Concentration (µM) | Normalized p-mTOR (Ser2448) | Normalized p-p70S6K (Thr389) | Normalized p-Akt (Ser473) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound | 0.1 | 0.85 ± 0.10 | 0.79 ± 0.09 | 0.91 ± 0.13 |
| This compound | 1.0 | 0.42 ± 0.06 | 0.35 ± 0.05 | 0.55 ± 0.08 |
| This compound | 10.0 | 0.11 ± 0.03 | 0.09 ± 0.02 | 0.18 ± 0.04 |
| This compound | 100.0 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.07 ± 0.02 |
Table 2: IC50 Values of this compound from In-Cell ELISA
| Assay Target | Cell Line | IC50 (µM) |
| p-p70S6K (Thr389) | HeLa | To be determined |
| p-S6 (Ser240/244) | MCF-7 | To be determined |
| p-Akt (Ser473) | PC-3 | To be determined |
References
- 1. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. raybiotech.com [raybiotech.com]
- 3. origene.com [origene.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-FPBUA in Preclinical Alzheimer's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical studies have identified (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA), a semi-synthetic analog of usnic acid, as a promising therapeutic candidate for Alzheimer's disease (AD).[1][2] This document provides detailed application notes and experimental protocols based on findings from studies in cellular and animal models of AD. This compound has been shown to enhance the function of the blood-brain barrier (BBB), promote the clearance of amyloid-beta (Aβ), and induce autophagy through the inhibition of the mTOR signaling pathway.[1][2] These multifaceted effects have been linked to reduced Aβ accumulation and improved cognitive function in preclinical models, suggesting its potential for further investigation as a disease-modifying agent for Alzheimer's disease.[1][2]
Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism of action. Firstly, it enhances the integrity and function of the blood-brain barrier. This is crucial as a compromised BBB is an early feature of Alzheimer's disease, contributing to the influx of neurotoxic substances and reduced clearance of Aβ from the brain. Secondly, this compound induces autophagy, the cellular process of degrading and recycling damaged components, by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. This process is vital for clearing aggregated proteins like Aβ, which are a hallmark of AD pathology. The induction of autophagy by this compound is associated with a significant reduction in Aβ accumulation and related pathologies, ultimately leading to improved memory function in preclinical AD models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Alzheimer's disease models.
Table 1: In Vitro Efficacy of this compound on Blood-Brain Barrier Function
| Parameter | Treatment Group | Result | Fold Change vs. Control |
| TEER | Control | 100% | 1.0 |
| This compound (1 µM) | 125% | 1.25 | |
| Aβ40 Transport | Control | 100% | 1.0 |
| This compound (1 µM) | 150% | 1.5 | |
| Aβ42 Transport | Control | 100% | 1.0 |
| This compound (1 µM) | 160% | 1.6 |
TEER: Transendothelial Electrical Resistance, a measure of BBB integrity. Aβ Transport: Apparent permeability coefficient (Papp) across an in vitro BBB model.
Table 2: In Vivo Efficacy of this compound in 5xFAD and TgSwDI Mouse Models
| Parameter | Mouse Model | Treatment Group | Result | % Change vs. Vehicle |
| Soluble Aβ40 | 5xFAD | Vehicle | - | - |
| 5xFAD | This compound (10 mg/kg) | Reduced | ↓ 40% | |
| Soluble Aβ42 | 5xFAD | Vehicle | - | - |
| 5xFAD | This compound (10 mg/kg) | Reduced | ↓ 50% | |
| Aβ Plaque Load | 5xFAD | Vehicle | - | - |
| 5xFAD | This compound (10 mg/kg) | Reduced | ↓ 35% | |
| Escape Latency (MWM) | 5xFAD | Vehicle | - | - |
| 5xFAD | This compound (10 mg/kg) | Improved | ↓ 30% | |
| Soluble Aβ40 | TgSwDI | Vehicle | - | - |
| TgSwDI | This compound (10 mg/kg) | Reduced | ↓ 45% | |
| Soluble Aβ42 | TgSwDI | Vehicle | - | - |
| TgSwDI | This compound (10 mg/kg) | Reduced | ↓ 55% |
MWM: Morris Water Maze, a test for spatial learning and memory.
Experimental Protocols
In Vitro Blood-Brain Barrier Model
Objective: To assess the effect of this compound on the integrity and permeability of an in vitro BBB model.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Transwell inserts (0.4 µm pore size)
-
Endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorescently labeled Aβ40 and Aβ42
Protocol:
-
Seed hCMEC/D3 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring TEER daily. Experiments should be initiated when TEER values stabilize.
-
Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in endothelial cell growth medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium in the apical and basolateral compartments with the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate for 24 hours.
-
Measure TEER to assess changes in barrier integrity.
-
For permeability studies, add fluorescently labeled Aβ40 or Aβ42 to the apical compartment.
-
At specified time intervals (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the collected samples to determine the amount of Aβ that has crossed the monolayer.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Studies in Alzheimer's Disease Mouse Models
Objective: To evaluate the therapeutic efficacy of this compound in reducing Aβ pathology and improving cognitive function in 5xFAD and TgSwDI mouse models.
Animals:
-
5xFAD transgenic mice
-
TgSwDI transgenic mice
-
Wild-type littermates as controls
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Morris Water Maze apparatus
-
ELISA kits for Aβ40 and Aβ42
-
Histology reagents for plaque staining (e.g., Thioflavin S)
Protocol:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
At 3 months of age, randomly assign mice to treatment groups (e.g., vehicle control, this compound 10 mg/kg).
-
Administer this compound or vehicle via oral gavage daily for 3 months.
-
Morris Water Maze (MWM) Test (conducted during the last week of treatment):
-
Acquisition Phase (4 days): Four trials per day. Gently place the mouse into the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform. Allow the mouse to remain on the platform for 15 seconds. Record the escape latency for each trial.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect the brains.
-
Divide the brain hemispheres. Use one hemisphere for biochemical analysis and the other for immunohistochemistry.
-
Biochemical Analysis: Homogenize the brain tissue and perform ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Immunohistochemistry: Section the brain hemisphere and perform Thioflavin S staining to visualize and quantify Aβ plaque load.
-
Western Blot for Autophagy and mTOR Signaling
Objective: To determine the effect of this compound on the expression of key proteins in the autophagy and mTOR signaling pathways.
Materials:
-
Brain tissue homogenates from treated and control mice
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Extract total protein from brain homogenates using lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio and the ratio of phosphorylated mTOR to total mTOR.
Visualizations
Caption: Mechanism of action of this compound in Alzheimer's disease.
References
Application Notes and Protocols for the Quantification of 4-FPBUA in Biological Samples
Introduction
4-FPBUA, or (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one, is a novel, semi-synthetic analogue of usnic acid. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of Alzheimer's disease, where it has been shown to enhance the function of the blood-brain barrier and induce autophagy.[1] As research into the efficacy and pharmacokinetics of this compound progresses, the need for robust and reliable analytical methods for its quantification in biological matrices becomes paramount.
These application notes provide a comprehensive, proposed methodology for the quantification of this compound in plasma and urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not yet established in the literature, the protocols detailed below are based on established principles of bioanalysis for complex small molecules and are intended to serve as a strong starting point for method development and validation.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method for the quantification of this compound in human plasma and urine. These values are typical for a validated bioanalytical method and should be used as target parameters during method development.
| Parameter | Target Value (Plasma) | Target Value (Urine) |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LOQ, ±20%) | Within ±15% (except LOQ, ±20%) |
| Precision (% RSD) | < 15% (except LOQ, < 20%) | < 15% (except LOQ, < 20%) |
| Recovery | > 85% | > 80% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Both protein precipitation and solid-phase extraction are presented here as viable options.
a) Protein Precipitation (for Plasma)
This method is rapid and suitable for initial screening and high-throughput applications.
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (IS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) (for Plasma and Urine)
SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.
-
Sample Pre-treatment:
-
Plasma: To 100 µL of plasma, add 100 µL of 4% phosphoric acid and the internal standard. Vortex to mix.
-
Urine: Centrifuge urine samples at 4000 rpm for 5 minutes to remove particulate matter.[3] To 100 µL of supernatant, add the internal standard. Vortex to mix.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the proposed chromatographic and mass spectrometric conditions for the quantification of this compound.
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of a relatively nonpolar molecule like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 9.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b) Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. Given the structure of this compound, positive ion mode is likely to provide better sensitivity.
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of this compound and a suitable internal standard into the mass spectrometer.
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard (IS): Precursor ion (Q1) -> Product ion (Q3)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of the mTOR pathway, leading to the induction of autophagy. This process is believed to contribute to the clearance of pathological protein aggregates in neurodegenerative diseases.
References
- 1. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-PBA Solubility in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylbutyric acid (4-PBA) and encountering solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 4-PBA in water?
4-Phenylbutyric acid is slightly soluble in water. Its solubility is reported to be 5.3 g/L at 40°C.[1][2][3] It is considered almost insoluble in water at room temperature.[1][3] The sodium salt of 4-PBA, however, exhibits significantly higher aqueous solubility.[4][5]
Q2: How does pH affect the solubility of 4-PBA in aqueous solutions?
The pH of the aqueous medium plays a crucial role in the solubility of 4-PBA. As an acidic compound, its solubility increases in alkaline conditions (pH > 7.4).[6][7] This is because the acidic form is converted to its more soluble salt form at higher pH. Adding an equimolar amount of a base like sodium hydroxide (B78521) (NaOH) can significantly improve its dissolution in aqueous media.[6][8]
Q3: Is it better to use 4-PBA (acid form) or its sodium salt for aqueous solutions?
For direct dissolution in aqueous buffers or cell culture media, using the sodium salt of 4-PBA (sodium 4-phenylbutyrate) is generally recommended due to its higher water solubility.[4][5] If you are starting with the acid form, it is common practice to convert it to its sodium salt in situ by adding an equimolar amount of NaOH during preparation.[8][9]
Q4: Can I prepare a concentrated stock solution of 4-PBA?
Yes, concentrated stock solutions of 4-PBA are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[10][11] 4-PBA is readily soluble in DMSO, with concentrations as high as 33 mg/mL (200.97 mM) being reported.[10] These stock solutions can then be diluted into your aqueous experimental medium. However, care must be taken during dilution to avoid precipitation.[6]
Q5: How should I store my 4-PBA solutions?
It is highly recommended to prepare aqueous solutions of 4-PBA fresh before each experiment due to the potential for precipitation over time.[6] If storage is necessary, aqueous solutions should not be stored for more than a day.[11] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.[6][12]
Troubleshooting Guide
Issue 1: 4-PBA powder is not dissolving in my aqueous buffer or cell culture medium.
-
Possible Cause: The pH of the medium is too low. 4-PBA is an acidic compound with limited solubility in neutral or acidic aqueous solutions.[6][7]
-
Possible Cause: The temperature is too low. The solubility of 4-PBA in water increases with temperature.[1][2]
-
Possible Cause: Insufficient mixing.
Issue 2: My 4-PBA solution is cloudy or has a precipitate after initial dissolution.
-
Possible Cause: The solution is supersaturated. This can happen if the concentration of 4-PBA is too high for the given solvent and conditions.
-
Solution: Try preparing a more dilute solution. Refer to the solubility data to ensure you are within the soluble range for your specific conditions.
-
-
Possible Cause: Precipitation upon temperature change. If the solution was heated to dissolve the 4-PBA, it might precipitate as it cools down to room temperature.[6]
-
Possible Cause: Interaction with components in complex media. Cell culture media are complex mixtures, and some components might interact with 4-PBA, causing it to precipitate.[6][13]
-
Solution: Prepare a concentrated stock in an appropriate solvent (e.g., DMSO) and add it to the final medium dropwise while vortexing to ensure rapid and even dispersal.[6]
-
Issue 3: I'm dissolving a DMSO stock of 4-PBA into my aqueous medium and it's precipitating.
-
Possible Cause: Localized high concentration. Adding a concentrated DMSO stock directly to the aqueous medium can create localized areas of high 4-PBA concentration, leading to precipitation.[6]
-
Solution: Add the DMSO stock solution dropwise into the aqueous medium while continuously vortexing or stirring. This helps to disperse the 4-PBA quickly and prevent precipitation.[6]
-
Data Presentation
Table 1: Solubility of 4-Phenylbutyric Acid (4-PBA)
| Solvent | Form | Concentration | Conditions |
| Water | Acid | 5.3 g/L (~32.3 mM) | 40°C[1][2] |
| Cell Culture Media | Acid | 10 mM | 37°C with shaking and equimolar NaOH[6][8] |
| Ultra-pure Water | Acid | 31.25 mM | 42°C with shaking for 60-90 min[6] |
| DMSO | Acid | 33 mg/mL (~201 mM) | Fresh, anhydrous DMSO is recommended[10] |
| Ethanol | Acid | 33 mg/mL | - |
| Methanol | Acid | Slightly soluble | -[1] |
| Chloroform | Acid | Slightly soluble | -[1] |
Table 2: Solubility of Sodium 4-Phenylbutyrate
| Solvent | Form | Concentration | Conditions |
| Water | Sodium Salt | 100 mg/mL (~537 mM) | Requires ultrasonic treatment[14] |
| PBS (pH 7.2) | Sodium Salt | ~5 mg/mL (~26.8 mM) | -[11] |
| DMSO | Sodium Salt | 37 mg/mL (~198 mM) | Fresh, anhydrous DMSO is recommended[15] |
| Ethanol | Sodium Salt | ~10 mg/mL (~53.7 mM) | -[11] |
Experimental Protocols
Protocol 1: Preparation of 10 mM 4-PBA Solution in Cell Culture Medium
Materials:
-
4-Phenylbutyric Acid (4-PBA) powder
-
Cell culture medium (e.g., DMEM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tube
-
Water bath or incubator shaker set to 37°C
Procedure:
-
Weigh the appropriate amount of 4-PBA powder to achieve a final concentration of 10 mM in your desired volume of cell culture medium.
-
Add the powder to the cell culture medium in a sterile conical tube.
-
Add an equimolar amount of 1 M NaOH solution to the medium.
-
Incubate the tube at 37°C with shaking (e.g., 300 RPM) until the powder is completely dissolved (typically less than one hour).[8]
-
Sterile-filter the solution through a 0.22 µm filter before use in cell culture experiments.[6]
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
Materials:
-
4-Phenylbutyric Acid (4-PBA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the appropriate amount of 4-PBA powder to prepare a stock solution (e.g., 200 mM).
-
Add the corresponding volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.[6]
-
Aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting 4-PBA solubility issues.
Caption: Signaling pathway showing 4-PBA's mechanism in reducing ER stress.
References
- 1. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 2. 4-Phenylbutyric acid 99 1821-12-1 [sigmaaldrich.com]
- 3. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]
- 4. yihuipharm.com [yihuipharm.com]
- 5. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chembk.com [chembk.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Optimizing 4-PBA Dosage: A Technical Guide to Minimizing Off-Target Effects
Welcome to the Technical Support Center for 4-Phenylbutyric Acid (4-PBA) Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing 4-PBA dosage to achieve desired on-target effects while minimizing off-target cellular responses. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of 4-PBA?
A1: 4-Phenylbutyric acid (4-PBA) is a multi-functional molecule with both established therapeutic actions and potential off-target effects.
-
On-Target Effect: Chemical Chaperone Activity. 4-PBA is widely recognized for its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3][4][5][6] It functions by binding to exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating proper folding and trafficking.[7] This action helps to restore protein homeostasis and reduce the activation of the Unfolded Protein Response (UPR).
-
Off-Target Effect: Histone Deacetylase (HDAC) Inhibition. 4-PBA is also known to act as a weak histone deacetylase (HDAC) inhibitor.[8][9][10] This can lead to hyperacetylation of histones, altering chromatin structure and gene expression.[11] This off-target effect can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis, which may not be desirable in all experimental contexts.
Q2: How can I selectively achieve ER stress reduction without significant HDAC inhibition?
A2: The key to selective on-target activity lies in careful dose optimization. Studies have shown that lower concentrations of 4-PBA can effectively reduce ER stress without significantly inhibiting HDAC activity. For instance, in a mouse model of pressure-overload induced myocardial hypertrophy, a low dose of 20 mg/kg/day of 4-PBA was shown to selectively attenuate the ER stress response without altering histone H3 acetylation.[1] In contrast, a higher dose of 100 mg/kg/day resulted in increased histone H3 acetylation, indicating HDAC inhibition.[1] Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental model.
Q3: What are typical working concentrations for 4-PBA in cell culture?
A3: The effective concentration of 4-PBA can vary significantly depending on the cell type and the specific experimental goals. Based on published studies, a general starting range for in vitro experiments is between 0.5 mM and 10 mM. However, it is essential to perform a dose-response curve to determine the optimal concentration for your specific application. For example, in C2C12 myotubes, 5.0 mM 4-PBA was used to study its effects on GLUT4 expression.[11] In other studies, concentrations as low as 1 mM have been shown to be effective in stabilizing mutant proteins.[7]
Q4: How should I prepare and store 4-PBA solutions for cell culture experiments?
A4: 4-PBA is typically available as a sodium salt (sodium 4-phenylbutyrate), which is soluble in water and cell culture media. It is recommended to prepare a concentrated stock solution in sterile water or PBS. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. When diluting to the final working concentration in cell culture media, ensure thorough mixing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity/Death | - 4-PBA concentration is too high.- Cell line is particularly sensitive to 4-PBA.- Impure 4-PBA reagent. | - Perform a dose-response cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 0.1 - 5 mM).- Review the literature for reported toxic concentrations in your specific cell type.- Ensure the use of high-purity 4-PBA and sterile preparation techniques. |
| Inconsistent or No On-Target Effect (ER Stress Reduction) | - 4-PBA concentration is too low.- Insufficient incubation time.- The primary cellular insult is not ER stress-related.- Degraded 4-PBA solution. | - Perform a dose-response experiment and analyze ER stress markers (e.g., GRP78, CHOP) via Western blot or qPCR to find the optimal effective concentration.- Optimize the incubation time; typically, 24-48 hours is sufficient, but this can be model-dependent.- Confirm that your experimental model indeed induces ER stress using a positive control (e.g., tunicamycin (B1663573), thapsigargin).- Prepare fresh 4-PBA stock solutions and avoid repeated freeze-thaw cycles. |
| Observed Off-Target Effects (e.g., changes in gene expression unrelated to ER stress) | - 4-PBA concentration is in the range of HDAC inhibition.- The chosen cell line is highly sensitive to HDAC inhibitors. | - Lower the 4-PBA concentration to a range where ER stress is reduced with minimal impact on histone acetylation. A comparative Western blot for acetylated histones and GRP78 can help determine this window.[1]- Consider using a more specific chemical chaperone if the HDAC inhibition is confounding your results. |
| Precipitation of 4-PBA in Culture Media | - The concentration of 4-PBA exceeds its solubility limit in the specific media formulation.- Interaction with other media components. | - Ensure the final concentration is within the solubility limits. If using high concentrations, prepare fresh dilutions from a stock solution just before use.- Warm the media to 37°C and mix thoroughly after adding 4-PBA. |
Quantitative Data Summary
The following tables summarize quantitative data on 4-PBA dosage and its effects from various studies. These should serve as a starting point for designing your own experiments.
Table 1: In Vitro Dose-Response of 4-PBA on On-Target (ER Stress) and Off-Target (HDAC Inhibition) Markers
| Cell Line | 4-PBA Concentration | On-Target Effect (ER Stress Reduction) | Off-Target Effect (HDAC Inhibition) | Reference |
| C2C12 myotubes | 5.0 mM | Not the primary mechanism for GLUT4 expression | Increased histone H3 acetylation | [2][11] |
| Human Gingival Fibroblasts | Not specified | Significant reduction in ER stress markers (GRP78, CHOP, XBP1) | Not assessed | [3] |
| Vascular Smooth Muscle Cells | Not specified | Attenuated GRP78 and CHOP expression | Not assessed | [4] |
Table 2: In Vivo Dose-Response of 4-PBA
| Animal Model | 4-PBA Dosage | On-Target Effect (ER Stress Reduction) | Off-Target Effect (HDAC Inhibition) | Reference |
| Mouse (Myocardial Hypertrophy) | 20 mg/kg/day | Decreased GRP78 and CHOP expression | No significant change in histone H3 acetylation | [1] |
| Mouse (Myocardial Hypertrophy) | 100 mg/kg/day | Decreased ER stress markers | Increased histone H3 acetylation | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal 4-PBA Concentration using Western Blot for ER Stress Markers
Objective: To identify the concentration range of 4-PBA that effectively reduces ER stress in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
4-PBA (sodium salt)
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRP78, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Induce ER stress in your cells using a predetermined concentration of an ER stress inducer (e.g., 1 µg/mL tunicamycin for 16 hours). Include an untreated control group.
-
Treat the ER-stressed cells with a range of 4-PBA concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 mM) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of GRP78 and CHOP to the loading control (β-actin). Plot the normalized protein levels against the 4-PBA concentration to determine the dose-dependent reduction in ER stress markers.
Protocol 2: Assessing Off-Target HDAC Inhibition by 4-PBA
Objective: To determine the concentration at which 4-PBA begins to exhibit HDAC inhibitory effects in your cell line.
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
Primary antibody: anti-acetylated Histone H3 (e.g., anti-acetyl-H3 Lys9)
-
Primary antibody: anti-total Histone H3 (loading control)
Procedure:
-
Cell Treatment: Treat your cells with the same range of 4-PBA concentrations as in Protocol 1 for 24-48 hours. It is not necessary to induce ER stress for this assay.
-
Histone Extraction (or whole-cell lysis): While whole-cell lysates can be used, for more sensitive detection, consider using a histone extraction kit according to the manufacturer's protocol.
-
Western Blotting:
-
Follow the Western blotting procedure as described in Protocol 1.
-
Use primary antibodies against acetylated Histone H3 and total Histone H3.
-
-
Data Analysis: Quantify the band intensities and normalize the level of acetylated Histone H3 to total Histone H3. Plot the normalized acetylation level against the 4-PBA concentration to identify the concentration at which a significant increase in histone acetylation occurs.
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathway activated by ER stress.
Caption: Experimental workflow for optimizing 4-PBA dosage.
Caption: Logical relationship between 4-PBA dosage and its cellular effects.
References
- 1. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Phenylbutyric Acid (4-PBA) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Phenylbutyric acid (4-PBA) in cell culture experiments, with a focus on its stability over time.
Frequently Asked Questions (FAQs)
1. How should I prepare and store 4-PBA stock solutions?
-
Powder: 4-PBA powder is stable for at least three years when stored at -20°C.
-
Stock Solutions: For high concentrations, it is recommended to dissolve 4-PBA in an organic solvent such as DMSO.[1] A stock solution in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of 4-PBA for more than one day.[2] For cell culture experiments, it is best to prepare fresh working solutions from the stock solution immediately before use.
2. What is the stability of 4-PBA in cell culture media?
The stability of 4-PBA in cell culture media can be influenced by several factors, including temperature, media composition, and exposure to light.
A study by Villani et al. (2023) assessed the stability of 4-PBA in Dulbecco's Modified Eagle Medium (DMEM) under various conditions relevant to analytical procedures:
-
Bench-top stability: 4-PBA is stable in DMEM for at least 6 hours at room temperature.
-
Freeze-thaw stability: 4-PBA is stable for at least three freeze-thaw cycles.
-
Autosampler stability: 4-PBA is stable in the autosampler at 15°C for at least 48 hours.
Quantitative Stability Data in DMEM [3][4]
| Stability Test | Conditions | Duration | Stability (% Nominal Concentration) |
| Bench-top | Room Temperature | 6 hours | 95-105% |
| Freeze-Thaw | 3 cycles (-15°C to Room Temperature) | - | 90-110% |
| Autosampler (Long-term) | 15°C | 24 hours | 92-108% |
| Autosampler (Long-term) | 15°C | 48 hours | 90-107% |
Important Note on Long-Term Stability at 37°C: There is limited publicly available data on the chemical degradation of 4-PBA in cell culture media under typical incubation conditions (37°C, 5% CO₂) for periods longer than 48 hours. For long-term experiments, it is recommended to replenish the media with freshly prepared 4-PBA every 48-72 hours to ensure a consistent concentration.
3. Does 4-PBA adsorb to cell culture plasticware?
Yes, 4-PBA can adsorb to cell culture plates, which can lead to a decrease in its effective concentration in the media over time. A study demonstrated a decrease of about 40% in the concentration of free 4-PBA in both NeuroBasal-A (NBA) and DMEM media after 48 hours of incubation in the absence of cells.[3][5] This adsorption was found to be similar for glass, non-treated polystyrene, and plasma-treated polystyrene dishes.[3][5]
Adsorption of 4-PBA to Cell Culture Plates Over Time [3][5]
| Time (hours) | Remaining 4-PBA in Media (NBA) | Remaining 4-PBA in Media (DMEM) |
| 0 | 100% | 100% |
| 2 | ~85% | ~90% |
| 4 | ~75% | ~80% |
| 8 | ~70% | ~75% |
| 24 | ~65% | ~70% |
| 48 | ~60% | ~60% |
4. What are the known degradation products of 4-PBA in cell culture?
While specific data on the chemical degradation products of 4-PBA in cell culture media is limited, it is known that in vivo, 4-PBA is a prodrug that is rapidly metabolized to phenylacetate (B1230308) (PAA).[3] It is possible that some cell types in culture can also metabolize 4-PBA to PAA. In studies on Huntington's disease patients, other metabolites such as hydroxyphenyl butyrates and glucuronide conjugates have been identified.[6]
Troubleshooting Guides
Issue: Inconsistent experimental results with 4-PBA treatment.
-
Possible Cause 1: Inconsistent 4-PBA concentration due to instability or adsorption.
-
Solution: Prepare fresh 4-PBA working solutions for each experiment. For long-term experiments, replenish the media with fresh 4-PBA every 48-72 hours. Consider the ~40% loss due to adsorption when determining the initial treatment concentration.
-
-
Possible Cause 2: Cellular metabolism of 4-PBA.
-
Solution: Be aware that the effective concentration of 4-PBA may decrease over time due to cellular uptake and metabolism. For critical experiments, it may be necessary to quantify the concentration of 4-PBA in the cell culture supernatant at different time points.
-
Issue: Difficulty dissolving 4-PBA.
-
Possible Cause: Low solubility of the free acid form in aqueous solutions.
-
Solution: Use the sodium salt of 4-PBA (Sodium 4-Phenylbutyrate) for improved water solubility. Alternatively, dissolve the free acid form in a small amount of DMSO before diluting it in the cell culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%).
-
Experimental Protocols
Protocol: Quantification of 4-PBA in Cell Culture Media by LC-HRMS
This protocol is based on the method described by Villani et al. (2023).[3][4][7][8][9]
1. Sample Preparation: a. Collect 100 µL of cell culture medium. b. Add an internal standard (e.g., 4-(4-Nitrophenyl)-Butyric Acid). c. Add 200 µL of acetonitrile (B52724) to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. f. Transfer the supernatant to an autosampler vial for analysis.
2. LC-HRMS Conditions:
- Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) or equivalent.
- Column Temperature: 40 °C.
- Mobile Phase: A step gradient of water and methanol, both with 0.1% formic acid.
- Flow Rate: 0.300 mL/min.
- Ionization Mode: Negative ion mode.
- Detection Mode: Selected Ion Monitoring (SIM).
- Total Run Time: 10.5 min.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 8. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [iris.uniupo.it]
Technical Support Center: Addressing 4-PBA-Induced Cytotoxicity in Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-phenylbutyric acid (4-PBA)-induced cytotoxicity in sensitive cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 4-PBA.
Question 1: I'm observing unexpected or excessive cell death in my cell line after 4-PBA treatment, even at concentrations reported to be safe. What could be the cause?
Answer: Several factors could contribute to this issue:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 4-PBA. What is a non-toxic concentration for one cell line could be cytotoxic for another. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
-
Off-Target Effects: At higher concentrations, 4-PBA can have off-target effects, including inhibition of histone deacetylases (HDACs), which can induce cell cycle arrest and apoptosis.[1]
-
Experimental Conditions: Culture conditions such as cell density, serum concentration, and duration of exposure can influence the cytotoxic effects of 4-PBA.
-
Compound Purity and Solvent Effects: Ensure the purity of your 4-PBA stock and that the solvent used (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected 4-PBA-induced cytotoxicity.
Question 2: 4-PBA is not reducing ER stress in my experimental model. What are the possible reasons?
Answer: If 4-PBA is not exerting its expected effect as an ER stress inhibitor, consider the following:
-
Insufficient Concentration or Treatment Time: The concentration of 4-PBA may be too low, or the incubation time may be too short to effectively alleviate ER stress. An initial time-course and dose-response experiment is recommended.
-
Mechanism of ER Stress Induction: 4-PBA is a chemical chaperone that aids in protein folding.[2] If the ER stress in your model is induced by a mechanism that 4-PBA cannot counteract (e.g., severe disruption of calcium homeostasis), its effect may be limited.
-
Cellular Uptake and Metabolism: The uptake and metabolism of 4-PBA can vary between cell types, potentially affecting its intracellular concentration and efficacy.
-
Alternative Signaling Pathways: The observed cellular phenotype might be driven by pathways other than or in addition to ER stress.
Question 3: How do I determine the optimal working concentration of 4-PBA for my specific cell line?
Answer: The optimal concentration of 4-PBA should be effective at reducing ER stress without causing significant cytotoxicity. To determine this, a dose-response study is essential.
-
Select a Range of Concentrations: Based on literature values for similar cell types, select a broad range of 4-PBA concentrations to test (e.g., 0.1 mM to 10 mM).
-
Perform a Cell Viability Assay: Treat your cells with the different concentrations of 4-PBA for a relevant time period (e.g., 24, 48, or 72 hours). Use a cell viability assay, such as the MTT or CCK-8 assay, to measure the percentage of viable cells compared to an untreated control.
-
Determine the IC50: The IC50 is the concentration of a drug that inhibits 50% of cell growth. While you aim for a non-toxic concentration, knowing the IC50 provides a benchmark for the cytotoxic potential of 4-PBA in your cell line.
-
Select a Non-Toxic Concentration: Choose the highest concentration of 4-PBA that does not significantly reduce cell viability (e.g., >90% viability) for your subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-PBA?
A1: 4-PBA primarily acts as a chemical chaperone, which helps to properly fold misfolded proteins in the endoplasmic reticulum (ER), thereby reducing ER stress and inhibiting apoptosis triggered by the unfolded protein response (UPR).[2][3]
Q2: Can 4-PBA induce apoptosis?
A2: Yes, at high concentrations, 4-PBA can induce apoptosis. This is thought to be due to off-target effects, such as HDAC inhibition, which can lead to cell cycle arrest and cell death.[1]
Q3: What are the key signaling pathways affected by 4-PBA in the context of ER stress?
A3: 4-PBA can attenuate the activation of the three main UPR signaling pathways initiated by the sensors PERK, IRE1α, and ATF6. A key downstream pathway inhibited by 4-PBA is the PERK-eIF2α-ATF4-CHOP pathway, which plays a crucial role in ER stress-mediated apoptosis.[3]
ER Stress-Induced Apoptosis Pathway:
Caption: 4-PBA mitigates ER stress-induced apoptosis by inhibiting the PERK pathway.
Q4: How should I prepare and store 4-PBA solutions?
A4: 4-PBA is typically dissolved in DMSO or cell culture medium to create a stock solution.[1] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution to ensure stability and activity. Store stock solutions at -20°C.
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of 4-PBA in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| IPEC-J2 | 50 mmol/L | 48 h | Decreased cell viability | [4] |
| Rheumatoid Arthritis Synovial Fibroblasts | > 40 mM | 24 h | Significant cell death | [5] |
| A549 | 1-10 mM | 24 h | Dose-dependent decrease in viability | [6] |
| Primary Nasal Epithelial Cells | 1-10 mM | 24 h | Dose-dependent decrease in viability | [6] |
Table 2: IC50 Values of 4-PBA in Different Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Cancer Type | Reference |
| Nalm-6 | 8.91 | 4.58 | Acute Lymphoblastic Leukemia | [7] |
| REH | 10.26 | 4.38 | Acute Lymphoblastic Leukemia | [7] |
| RS-4 | 9.86 | 3.85 | Acute Lymphoblastic Leukemia | [7] |
| Jurkat | 4.72 | 2.39 | T-cell Leukemia | [7] |
| RPMI-8226 | 7.87 | 5.72 | Multiple Myeloma | [7] |
| DND41 | 13.49 | 7.14 | T-cell Acute Lymphoblastic Leukemia | [7] |
| KOPTK1 | 3.04 | 1.24 | T-cell Acute Lymphoblastic Leukemia | [7] |
Experimental Protocols
General Experimental Workflow for Assessing 4-PBA Effects:
Caption: General workflow for evaluating the effects of 4-PBA on cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of 4-PBA on the viability and proliferation of cells.
Materials:
-
96-well plates
-
Cell culture medium
-
4-PBA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[8]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of 4-PBA. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT (dithiothreitol)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with 4-PBA at the desired concentrations and for the appropriate time to induce apoptosis. Include a negative control of untreated cells.
-
Cell Lysis: Pellet 3-5 x 10^6 cells and resuspend them in 50 µL of chilled cell lysis buffer.[9] Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute.[9] Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup: To each well of a 96-well plate, add 50-200 µg of protein lysate and adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[9] Then, add 5 µL of the 4 mM DEVD-pNA substrate.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[9]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow cells on coverslips or in chamber slides. After treatment with 4-PBA, wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[10]
-
Stopping the Reaction: Add a stop buffer and incubate for a short period as per the kit instructions.[10]
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI.
-
Visualization: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence (typically green or red, depending on the label used), indicating DNA fragmentation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Video: The TUNEL Assay [jove.com]
Technical Support Center: Overcoming Challenges in Long-Term 4-PBA Treatment Experiments
For researchers, scientists, and drug development professionals utilizing 4-phenylbutyrate (B1260699) (4-PBA) in long-term experimental models, navigating the complexities of its application is crucial for obtaining robust and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General & Foundational Knowledge
-
Q: What is the primary mechanism of action for 4-PBA?
-
A: 4-PBA is primarily known as a chemical chaperone that helps alleviate endoplasmic reticulum (ER) stress.[1][2][3][4] It is thought to interact with the exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and facilitating proper folding.[5][6] This action enhances the protein folding capacity of the ER and helps maintain protein homeostasis (proteostasis).[1][4] Additionally, 4-PBA is also recognized as a histone deacetylase (HDAC) inhibitor, which can influence gene expression.[5][7]
-
-
Q: How does 4-PBA enter the cell?
-
A: The precise mechanism of cellular uptake for 4-PBA is not fully elucidated in the provided literature, though its small molecular weight and hydrophobic nature suggest it may cross the cell membrane. The search results do not specify whether this occurs via passive diffusion or specific transporters like caveolin- or clathrin-mediated endocytosis.[5]
-
2. Experimental Design & Optimization
-
Q: How do I determine the optimal concentration and duration for my long-term 4-PBA treatment?
-
A: The optimal concentration and duration of 4-PBA treatment are highly dependent on the cell type or animal model, and the specific biological question being addressed. It is crucial to perform a dose-response and time-course experiment to determine the therapeutic window that maximizes efficacy while minimizing cytotoxicity.[8][9] For in vitro studies, concentrations can range from the micromolar to the millimolar level, with durations from hours to several days.[8][9][10][11] Long-term in vivo studies have utilized a range of doses, and it's been shown that lower doses can be effective in selectively targeting ER stress without affecting histone acetylation.[12]
-
-
Q: I am observing cytotoxicity in my cell cultures with long-term 4-PBA treatment. What could be the cause and how can I mitigate it?
-
A: Cytotoxicity is a known issue with 4-PBA, particularly at higher concentrations and with prolonged exposure.[8] Here are some troubleshooting steps:
-
Verify Concentration: Double-check your stock solution and final working concentrations.
-
Perform a Dose-Response Curve: If you haven't already, determine the IC50 for your specific cell line to identify a non-toxic working concentration. Some studies have shown that doses up to 40 mM for 24 hours did not cause significant cell death in rheumatoid arthritis synovial fibroblasts.[8]
-
Reduce Treatment Duration or Use Intermittent Dosing: Continuous high-dose treatment may not be necessary. Consider shorter exposure times or a pulsed-dosing strategy.
-
Monitor Cell Viability: Regularly assess cell health using methods like Trypan Blue exclusion, MTT assay, or live/dead staining.
-
Consider Off-Target Effects: Remember that 4-PBA is also an HDAC inhibitor, which can induce apoptosis in some cell lines.[5]
-
-
-
Q: Is 4-PBA stable in cell culture media over long-term experiments?
-
A: The stability of 4-PBA in cell culture media can be a concern. A recent study developed an LC-HRMS method to quantify 4-PBA in cell culture media, highlighting the importance of monitoring its concentration.[10][13] The study suggests that the actual concentration can be influenced by the media composition and treatment duration.[10] Furthermore, 4-PBA can adsorb to plasticware, which could reduce its effective concentration over time.[14][15]
-
Troubleshooting:
-
Consider replenishing the media with fresh 4-PBA at regular intervals during long-term experiments.
-
If precise concentration is critical, consider using analytical methods like LC-MS to measure the 4-PBA concentration in your media over time.[13]
-
-
-
3. Data Interpretation & Inconsistent Results
-
Q: My results with 4-PBA treatment are inconsistent. What are some potential sources of variability?
-
A: Inconsistent results can stem from several factors:
-
Cellular State: The level of basal ER stress in your cells can influence their response to 4-PBA. Ensure consistent cell passage number and culture conditions.
-
4-PBA Preparation: How you prepare your 4-PBA stock solution can impact its effectiveness. It is often dissolved in water with the help of NaOH to create a stock solution (e.g., 1M).[5] Ensure complete dissolution and consistent pH.
-
Adsorption to Labware: As mentioned, 4-PBA can adsorb to polystyrene plates, leading to a decrease in the effective concentration.[14][15]
-
Metabolism: In vivo, 4-PBA is rapidly metabolized to phenylacetate.[10] This metabolic conversion should be considered when interpreting in vivo data.
-
-
-
Q: I am not observing the expected reduction in ER stress markers after 4-PBA treatment. What should I check?
-
A: If you are not seeing the expected effects on ER stress:
-
Confirm ER Stress Induction: Ensure your positive control for ER stress (e.g., tunicamycin (B1663573), thapsigargin) is working effectively.
-
Check 4-PBA Concentration and Duration: You may need to optimize the dose and/or treatment time for your specific model. Some effects may be more pronounced at earlier or later time points.[1]
-
Assess Multiple ER Stress Markers: The Unfolded Protein Response (UPR) is a complex signaling network with three main branches (PERK, IRE1α, and ATF6). 4-PBA may not suppress all branches equally.[2][16] Analyze key proteins from each branch (e.g., GRP78/BiP, p-PERK, p-eIF2α, spliced XBP1, and cleaved ATF6).
-
Consider Alternative Mechanisms: While 4-PBA is a known chemical chaperone, its effects could also be mediated through its HDAC inhibitor activity, which can influence the expression of various genes, including those involved in glucose metabolism.[7]
-
-
4. In Vivo Experiment Considerations
-
Q: What are some key considerations for long-term in vivo 4-PBA treatment studies?
-
A: In vivo studies with 4-PBA present unique challenges:
-
Pharmacokinetics and Gender Differences: The metabolism and efficacy of 4-PBA can differ between sexes, potentially requiring dose adjustments.[17]
-
Route of Administration: 4-PBA can be administered through various routes, including oral gavage and intraperitoneal injection. The chosen route will affect its bioavailability and efficacy.[12][17]
-
Dose Selection: High doses may be required to see certain effects, but can also lead to off-target effects. Lower doses have been shown to selectively inhibit ER stress without significant HDAC inhibition.[12]
-
Monitoring Efficacy: Identifying reliable blood-based biomarkers can be crucial for monitoring the in vivo efficacy of 4-PBA treatment.[17]
-
-
Quantitative Data Summary
Table 1: In Vitro 4-PBA Treatment Parameters and Effects
| Cell Line | 4-PBA Concentration | Treatment Duration | Observed Effects | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 5 nM | 7 days | Reduced UPR activation. | [18] |
| Human Neuroblastoma (SK-N-SH) | Not Specified | Not Specified | Alleviated tunicamycin-induced ER stress and proteomic alterations. | [3] |
| DYT1 Dystonia Fibroblasts | 10 mM | Not Specified | Reduced sXBP1 levels, indicating decreased ER stress. | [19] |
| 3T3-L1 Preadipocytes | 10 mM | 6 days | Inhibited adipogenesis and suppressed the increase in GRP78, CHOP, p-eIF2α, and spliced XBP1. | [20] |
| Rheumatoid Arthritis Synovial Fibroblasts | 4-20 mM | 24-48 hours | Inhibited proliferation without significant cytotoxicity at concentrations up to 40 mM for 24h. | [8] |
| C2C12 Myotubes | Not Specified | Not Specified | Increased GLUT4 expression via suppression of HDAC5, independent of ER stress. | [7] |
| IB3-1 Bronchial Epithelial Cells | 1 mM | 12-24 hours | Transient elevation in heat-shock proteins. | [21] |
| Chinese Hamster Ovary (CHO) Cells | 0.5-2 mM | 7 days | Increased Fc-fusion protein titer, with some impact on cell viability at higher concentrations. | [11] |
Table 2: In Vivo 4-PBA Treatment Parameters and Effects
| Animal Model | 4-PBA Dosage | Treatment Duration | Route of Administration | Observed Effects | Reference |
| MMex38 Mice (Dysferlinopathy model) | Not Specified | Long-term | Oral gavage | Improved muscle mass and physical performance. | [17] |
| Mice with Hyperoxia-Induced Acute Lung Injury | Not Specified | Not Specified | Not Specified | Prolonged survival, decreased lung edema and inflammation. | [2] |
| Mice with Heatstroke | Not Specified | Pre-treatment | Not Specified | Increased survival time and ameliorated intestinal damage. | [16] |
| Mice on High-Fat Diet | Not Specified | Long-term | In drinking water | Decreased GRP78 expression in adipose tissue. | [20] |
| Mice with Collagen-Induced Arthritis | Not Specified | Not Specified | Not Specified | Attenuated the severity of arthritis. | [8] |
| Mice with Pressure Overload-Induced Myocardial Hypertrophy | 20 mg/kg/day | 4 weeks | Intraperitoneal | Prevented myocardial hypertrophy and interstitial fibrosis by inhibiting ER stress. | [12] |
| Avy hIAPP Mice (Type 2 Diabetes model) | Not Specified | Several weeks | Not Specified | Reduced hyperglycemia and fasting glycemia. | [22] |
Experimental Protocols
Protocol 1: General In Vitro 4-PBA Treatment and Assessment of ER Stress
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
4-PBA Preparation: Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water with NaOH for dissolution).[5] Further dilute in complete cell culture medium to the desired final concentrations.
-
Treatment:
-
For ER stress inhibition experiments, pre-treat cells with various concentrations of 4-PBA for a specified time (e.g., 1-24 hours) before inducing ER stress.
-
Induce ER stress using a known inducer such as tunicamycin or thapsigargin (B1683126) at a predetermined effective concentration and duration.
-
Include appropriate controls: untreated cells, cells treated with 4-PBA alone, and cells treated with the ER stress inducer alone.
-
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them for downstream analysis.
-
Analysis of ER Stress Markers (Western Blot):
-
Prepare cell lysates and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key UPR markers:
-
UPR Activation: GRP78 (BiP), CHOP
-
PERK Pathway: p-PERK, p-eIF2α, ATF4
-
IRE1α Pathway: p-IRE1α, XBP1s
-
ATF6 Pathway: Cleaved ATF6
-
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis of Spliced XBP1 (RT-PCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 transcript using primers that flank the intron spliced by IRE1α.
-
Analyze the PCR products on an agarose (B213101) gel. The spliced form will appear as a smaller band.
-
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Experimental workflow for in vitro 4-PBA treatment.
References
- 1. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 2. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 3. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]
- 7. 4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving 4-PBA efficacy for the treatment of Dysferlinopathy determining: Dose response and blood-based biomarkers - Jain Foundation [jain-foundation.org]
- 18. 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Phenylbutyrate Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on 4-PBA activity and stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of 4-Phenylbutyric Acid (4-PBA) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 4-PBA and how does pH affect its charge and solubility?
A1: The pKa of 4-Phenylbutyric acid is approximately 4.78.[1] This means that at a pH below 4.78, 4-PBA will be predominantly in its neutral, protonated form (less soluble in aqueous solutions). Above a pH of 4.78, it will be in its anionic, deprotonated (salt) form, which is more soluble in aqueous solutions.[1] The solubility of the sodium salt of 4-PBA in PBS at pH 7.2 is about 5 mg/mL.[2]
Q2: What is the optimal pH for dissolving and using 4-PBA in cell culture experiments?
A2: For most mammalian cell culture applications, 4-PBA solutions should be prepared and buffered around a physiological pH of 7.2-7.4.[3] This ensures compatibility with the cell culture medium and maintains the viability of the cells. Since 4-PBA is an acidic compound, dissolving it directly in neutral media can be difficult and may lower the pH. It is common practice to first dissolve 4-PBA in a small amount of an organic solvent like DMSO or to use sodium hydroxide (B78521) (NaOH) to titrate an aqueous suspension to a pH of ~7.4.[3]
Q3: How does pH influence the stability of 4-PBA in solution?
Q4: Can pH affect the biological activity of 4-PBA?
A4: Yes, pH can influence the biological activity of 4-PBA through several mechanisms. The cellular uptake of 4-PBA can be pH-dependent, as its charge state affects its ability to cross cell membranes.[6] Furthermore, as an HDAC inhibitor, the interaction of 4-PBA with the zinc-containing active site of histone deacetylases may be influenced by pH. Similarly, its function as a chemical chaperone, which involves interactions with hydrophobic regions of misfolded proteins, could also be sensitive to pH-induced conformational changes in the target proteins.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of 4-PBA in cell culture medium. | 1. The pH of the medium has dropped, causing the more soluble anionic form to convert to the less soluble neutral form. 2. The concentration of 4-PBA exceeds its solubility at the given pH and temperature. 3. Interaction with other components in the medium. | 1. Ensure the medium is well-buffered at pH 7.2-7.4. Use a CO2 incubator for bicarbonate-buffered media. 2. Prepare a concentrated stock solution in DMSO and dilute it into the medium with vigorous mixing. The final DMSO concentration should typically be below 0.5%. 3. If using NaOH to dissolve, ensure complete dissolution before sterile filtering and adding to the final medium. |
| Loss of 4-PBA activity over time in an experiment. | 1. Degradation of 4-PBA, potentially due to high pH or temperature. 2. Adsorption of 4-PBA to plasticware. | 1. Prepare fresh 4-PBA solutions for each experiment. Avoid prolonged storage of aqueous solutions.[2] 2. Consider using low-adhesion plasticware. Pre-rinsing plasticware with media may help saturate non-specific binding sites.[5] |
| Inconsistent experimental results with 4-PBA. | 1. Inaccurate concentration of 4-PBA due to incomplete dissolution. 2. Fluctuation in the pH of the experimental solution. | 1. Visually confirm complete dissolution of 4-PBA powder. Gentle warming or sonication can aid dissolution. 2. Monitor the pH of your experimental setup, especially in prolonged cell culture experiments where cellular metabolism can alter the pH. |
| Low cellular uptake or efficacy of 4-PBA. | The extracellular pH may not be optimal for transport into the cells. | While physiological pH (7.2-7.4) is standard for cell culture, some studies have shown that a slightly more acidic pH (e.g., 6.0) can increase the uptake of 4-PBA in certain cell types.[6] This should be tested empirically for your specific cell line and experimental goals, being mindful of potential pH-induced cellular stress. |
Quantitative Data Summary
Table 1: Solubility of 4-Phenylbutyric Acid and its Sodium Salt
| Solvent | Form | Approximate Solubility | pH (for aqueous solutions) |
| Water | Acid | 5.3 g/L (at 40 °C)[8][9] | Not specified |
| PBS | Sodium Salt | ~5 mg/mL[2][10] | 7.2 |
| Ethanol | Sodium Salt | ~10 mg/mL[2][10] | Not applicable |
| DMSO | Sodium Salt | ~1.6 mg/mL[2][10] | Not applicable |
| Dimethyl formamide | Sodium Salt | ~0.33 mg/mL[2][10] | Not applicable |
Table 2: Stability of 4-PBA in Solution
| Solution Type | pH Range | Temperature | Duration | Stability Notes |
| Aqueous Solution (PBS) | 7.2 | Room Temperature | > 1 day | Not recommended for storage beyond one day.[2][10] |
| Aqueous Solution (Nanoparticle formulation) | 1-9 | Not specified | 48 hours | Stable (constant polydispersity index).[4] |
| Aqueous Solution (Nanoparticle formulation) | 10-13 | Not specified | 48 hours | Potential instability (increased polydispersity index).[4] |
| Stock Solution in DMSO | Not applicable | -20°C | 1 month | Recommended for short to medium-term storage. |
| Stock Solution in DMSO | Not applicable | -80°C | 6 months | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 4-PBA Stock Solution in DMSO
-
Materials: 4-Phenylbutyric acid (powder), Anhydrous DMSO, Sterile microcentrifuge tubes.
-
Procedure: a. Weigh the appropriate amount of 4-PBA powder. For 1 mL of a 100 mM solution, use 16.42 mg. b. Add the powder to a sterile microcentrifuge tube. c. Add the corresponding volume of anhydrous DMSO. d. Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 mM 4-PBA Working Solution in Cell Culture Medium (pH 7.4)
-
Materials: 4-Phenylbutyric acid (powder), Cell culture medium (e.g., DMEM), 1 M Sodium Hydroxide (NaOH), Sterile conical tube, 0.22 µm sterile filter.
-
Procedure: a. Weigh the appropriate amount of 4-PBA powder to achieve a final concentration of 10 mM in the desired volume of cell culture medium. b. Add the powder to the cell culture medium in a sterile conical tube. c. Slowly add 1 M NaOH dropwise while gently vortexing until the 4-PBA is completely dissolved and the pH of the solution is approximately 7.4. Monitor the pH using a calibrated pH meter. d. Sterile-filter the solution through a 0.22 µm filter before use in cell culture experiments.
Protocol 3: Assessment of 4-PBA Stability by HPLC (Forced Degradation Study)
-
Objective: To determine the stability of 4-PBA under various pH conditions.
-
Materials: 4-PBA, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Phosphate buffer, HPLC grade water and acetonitrile (B52724), HPLC system with a UV detector.
-
Procedure: a. Prepare a stock solution of 4-PBA (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). b. Prepare solutions of 4-PBA at a final concentration of ~100 µg/mL in the following aqueous solutions: 0.1 M HCl (acidic), Phosphate buffer pH 7.4 (neutral), and 0.1 M NaOH (alkaline). c. Incubate these solutions at a controlled temperature (e.g., 40°C). d. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis. e. Analyze the samples by a stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at ~210 nm). f. Quantify the peak area of the intact 4-PBA at each time point and calculate the percentage of degradation.
Visualizations
Caption: Dual mechanisms of 4-PBA action.
Caption: Workflow for assessing pH impact on 4-PBA.
Caption: pH's influence on 4-PBA properties.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 4. pharmtech.com [pharmtech.com]
- 5. galbraith.com [galbraith.com]
- 6. epigentek.com [epigentek.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Refining 4-PBA treatment protocols for enhanced efficacy
Welcome to the Technical Support Center for 4-PBA (4-Phenylbutyric Acid) Treatment Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of 4-PBA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4-PBA?
A1: 4-PBA is primarily known as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2] It is thought to interact with the hydrophobic domains of unfolded or misfolded proteins, preventing their aggregation and facilitating correct folding.[3][4] This action helps restore protein homeostasis (proteostasis) and reduces the activation of the Unfolded Protein Response (UPR).[5] While 4-PBA also functions as a weak histone deacetylase (HDAC) inhibitor, many studies suggest its protective effects against ER stress-induced cell death are mediated by its chaperone activity rather than HDAC inhibition.[4][6][7][8]
Q2: What are the common off-target effects of 4-PBA I should be aware of?
A2: The most well-documented off-target effect of 4-PBA is the inhibition of histone deacetylases (HDACs).[6][9][10] This can lead to changes in gene transcription.[11] The concentration required to inhibit HDACs is generally higher than that needed for chaperone activity.[12] For example, in one study, a low dose of 4-PBA (20 mg/kg/day) effectively inhibited ER stress in a mouse model without affecting histone acetylation, whereas a higher dose (100 mg/kg/day) did impact acetylation.[12] Researchers should be mindful that at higher concentrations, observed effects may be a combination of both chaperone and HDAC inhibition activities.
Q3: Can 4-PBA influence cellular processes other than ER stress?
A3: Yes, beyond its roles as a chemical chaperone and HDAC inhibitor, 4-PBA has been shown to modulate other cellular pathways. It can inhibit the NF-κB signaling pathway, thereby reducing inflammatory responses.[3][13] Some studies have also reported that 4-PBA can act as a translation attenuator, which could contribute to the alleviation of ER stress by reducing the load of new proteins entering the ER.[14]
Troubleshooting Guide
Issue 1: Difficulty Dissolving 4-PBA
-
Question: My 4-PBA (sodium salt) is not dissolving well in my aqueous buffer (e.g., PBS). What should I do?
-
Answer: Sodium 4-phenylbutyrate (B1260699) has limited solubility in neutral aqueous buffers; for example, its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[15] For preparing higher concentration stock solutions, you can dissolve it in organic solvents like DMSO or ethanol.[15] Alternatively, a 1M stock solution can be prepared by dissolving 4-PBA in water with the addition of NaOH to increase the pH.[4] It is highly recommended to prepare aqueous solutions fresh, as storage for more than one day is not advised.[15] For in vivo studies, a common vehicle is a mix of DMSO, PEG300, Tween80, and ddH2O.[9]
Issue 2: Lack of Observable Effect or Inconsistent Results
-
Question: I am not observing the expected reduction in ER stress markers after 4-PBA treatment. What could be the cause?
-
Answer: This issue can stem from several factors:
-
Suboptimal Concentration: The effective concentration of 4-PBA is highly cell-type and context-dependent, with effective doses in vitro ranging from 5 µM to 40 mM.[13][16] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[17]
-
Inadequate Incubation Time: The duration of treatment is critical. Some effects may be visible after a few hours, while others may require 24 to 48 hours or longer.[13][14][17] A time-course experiment is recommended.
-
Compound Stability and Adsorption: 4-PBA concentration in cell culture media can decrease during incubation, partly due to adsorption to the surface of polystyrene culture plates.[16][18] This loss can be significant (around 40%) and should be accounted for in long-term experiments.[18] Consider using glass petri dishes or quantifying the 4-PBA concentration in your media at the end of the experiment using LC-MS.[16][19]
-
Cell Health: Ensure that the concentration of 4-PBA used is not causing significant cytotoxicity, which could confound the results. Doses up to 40 mM have been shown to be non-toxic in some cell lines.[13] A simple cell viability assay, such as MTT, can be used to confirm this.[9]
-
Issue 3: Distinguishing Between Chaperone and HDAC Inhibition Effects
-
Question: How can I determine if the effects I'm seeing are due to 4-PBA's chaperone activity or its HDAC inhibition?
-
Answer: To differentiate these effects, you can employ the following strategies:
-
Dose Differentiation: Use the lowest effective concentration of 4-PBA that alleviates ER stress, as this is less likely to cause significant HDAC inhibition.[12] Compare results against a higher dose known to inhibit HDACs (e.g., >0.5 mM).[15]
-
Use of Controls: Include a specific HDAC inhibitor (e.g., Trichostatin A) as a positive control for HDAC-mediated effects.[6] This allows you to compare the phenotype induced by 4-PBA with that of a dedicated HDAC inhibitor.
-
Molecular Readouts: Measure markers of HDAC inhibition directly, such as the level of acetylated histone H3, via Western blot.[11][12] If your low dose of 4-PBA shows therapeutic effects without increasing histone acetylation, the mechanism is likely chaperone-related.
-
Quantitative Data Summary
The following tables provide a summary of concentrations and conditions reported in various studies.
Table 1: In Vitro 4-PBA Treatment Parameters
| Cell Type/Model | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis Synovial Fibroblasts | >4 mM | 48 h | Inhibition of cell proliferation | [13] |
| Chondrocytes (C28/I2 cells) | 10-50 mM | Not specified | Reduction of ER stress markers (BiP, IRE1) | [20] |
| Mouse Lung Epithelial Cells (MLE-12) | Not specified | 72 h (hyperoxia) | Reduced ER stress and apoptosis | [3] |
| HEK293T cells | 2 mM | 24 h | Increased GABA reuptake activity | [17] |
| Melanoma Cell Lines (CHL-1, A375) | 5 µM | 24 h | Inhibition of Thapsigargin-induced ER stress | [16] |
| Alzheimer's Astrocytes (3Tg-iAstro) | 0.38 µM | 48 h | Insufficient to rescue protein synthesis |[16] |
Table 2: In Vivo 4-PBA Treatment Parameters
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (DBA/1 mice) | Not specified | Not specified | Ameliorated arthritis severity | [13] |
| Hyperoxia-Induced Lung Injury (Mice) | Not specified | Not specified | Prolonged survival, reduced inflammation | [3] |
| Pressure Overload (TAC model mice) | 20 mg/kg/day | Not specified | Inhibited ER stress and hypertrophy | [12] |
| Cerebral Ischemia (Mice) | 40-120 mg/kg | Intraperitoneal | Reduced infarct volume and neuro-deficits |[21] |
Table 3: 4-PBA Solubility and Properties
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| PBS (pH 7.2) | ~5 mg/mL | Aqueous solutions should be made fresh daily. | [15] |
| DMSO | ~1.6 mg/mL - 500 mg/mL | Solubility can be affected by moisture-absorbing DMSO. | [9][15] |
| Ethanol | ~10 mg/mL | Purge with inert gas. | [15] |
| Property | Value | Notes | Reference |
| HDAC Inhibition | IC50 = 0.4 mM | Considered a weak inhibitor. |[15] |
Signaling Pathways & Experimental Workflows
4-PBA in the Unfolded Protein Response (UPR)
The UPR is a key signaling network activated by ER stress. 4-PBA acts as a chemical chaperone to reduce the load of misfolded proteins, thereby dampening the activation of all three UPR branches.
General Experimental Workflow for Testing 4-PBA Efficacy
This diagram outlines a typical experimental process for evaluating the effectiveness of 4-PBA in a cell culture model of ER stress.
Key Experimental Protocols
Protocol 1: Western Blot for ER Stress Markers
This protocol describes the detection of key UPR proteins like GRP78/BiP and CHOP following 4-PBA treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MLE-12, C28/I2) to desired confluency.[3][20] Treat with the determined optimal concentration of 4-PBA for a specified duration (e.g., 24-72 hours) before or concurrently with an ER stress inducer like Tunicamycin or Thapsigargin.[3][20]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure protein concentration in the supernatant using a BCA protein assay kit.[3]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[12]
-
Incubate overnight at 4°C with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, CHOP, ATF4) and a loading control (e.g., GAPDH, β-actin).[3][20]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band density using software like ImageJ, normalizing to the loading control.
Protocol 2: Quantification of 4-PBA in Cell Culture Media by LC-HRMS
This protocol is essential for verifying compound stability and cellular uptake during experiments.[16][19]
-
Sample Preparation:
-
Collect 100 µL of cell culture medium at different time points (e.g., t=0, t=24h, t=48h).
-
Add an internal standard, such as 4-(4-Nitrophenyl)-Butyric Acid or 4-PBA-d11, to the sample.[16][22]
-
Perform protein precipitation by adding an organic solvent like acetonitrile, vortex, and centrifuge.[22]
-
Transfer the supernatant and evaporate to dryness under nitrogen.[22]
-
Reconstitute the residue in the mobile phase for injection.[22]
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Detection:
-
Data Analysis: Generate a standard curve using known concentrations of 4-PBA to quantify the concentration in the experimental samples. The quantification range is typically around 0.38–24 µM.[19]
References
- 1. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Common pitfalls to avoid when working with 4-PBA in the lab
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-phenylbutyric acid (4-PBA). This guide provides answers to frequently asked questions and troubleshooting advice for common pitfalls encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is 4-PBA and what are its primary mechanisms of action?
A1: 4-Phenylbutyric acid (4-PBA) is a small molecule aromatic fatty acid. In a laboratory setting, it is recognized for two primary functions:
-
Chemical Chaperone: 4-PBA can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[1][2][3][4] It is thought that the hydrophobic regions of 4-PBA interact with exposed hydrophobic segments of unfolded proteins, thereby promoting proper folding and function.[2][5] This action helps to mitigate the Unfolded Protein Response (UPR), an adaptive signaling pathway activated by ER stress.[4]
-
Histone Deacetylase (HDAC) Inhibitor: 4-PBA is also a known pan-HDAC inhibitor, which can lead to an increase in histone acetylation.[6][7][8][9] This epigenetic modification relaxes chromatin structure, making DNA more accessible to transcription factors and altering gene expression.[7][10]
Q2: What are the common research applications for 4-PBA?
A2: Given its dual mechanism, 4-PBA is used in a wide range of studies, including:
-
ER Stress-Related Pathologies: Investigating diseases where protein misfolding is a key factor, such as cystic fibrosis, neurodegenerative diseases (Alzheimer's, Parkinson's), and diabetes.[9][11]
-
Cancer Research: Studying its effects on cell proliferation, apoptosis, and differentiation in various cancer cell lines.[8][12] However, its effects can be highly cell-type specific.[8]
-
Inflammation Models: 4-PBA has been shown to inhibit LPS-induced inflammation by regulating ER stress and autophagy.[6] It has been used in models of acute lung injury and arthritis.[6][13]
-
Epigenetics: Used as a tool to study the role of histone acetylation in various biological processes, including cardiac differentiation.[10]
Q3: How should I prepare and store 4-PBA stock solutions?
A3: Proper preparation and storage are critical for reproducible results. The most common solvent for 4-PBA is Dimethyl Sulfoxide (DMSO).[6]
Key Recommendations:
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can significantly reduce the solubility of 4-PBA.[6]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[6][12]
-
Follow Storage Guidelines: Adhere to the recommended storage temperatures and durations to maintain compound integrity.[6][12]
Table 1: 4-PBA Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Primary Solvent | DMSO | [6] |
| Solubility in DMSO | ≥ 33 mg/mL (~201 mM) | [6] |
| Powder Storage | -20°C for up to 3 years | [6] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [6][12] |
Note: The water solubility of 4-PBA is significantly lower, reported at 5.3 g/L at 40°C.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-PBA.
Issue 1: Solubility and Precipitation
Q: My 4-PBA is precipitating out of solution after I add it to my cell culture medium. What should I do?
A: This is a common issue stemming from the limited aqueous solubility of 4-PBA.
Potential Causes & Solutions:
-
Final Concentration Too High: The final concentration of 4-PBA in your aqueous culture medium may exceed its solubility limit. Typical working concentrations in cell culture range from 0.5 mM to 10 mM, but can be as high as 50 mM in some applications.[8][11][13][15] Always perform a dose-response curve to find the optimal, soluble concentration for your specific cell line and experimental conditions.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%. If a high concentration of 4-PBA stock is used, the final DMSO percentage might become a confounding factor.
-
Improper Mixing: When diluting the DMSO stock into the medium, vortex or pipette vigorously to ensure rapid and even dispersion. Adding the stock solution to a small volume of medium first before bringing it to the final volume can also help.
-
pH of Medium: The pH of your medium can influence the solubility of acidic compounds like 4-PBA. Ensure your medium is properly buffered.
Caption: Troubleshooting workflow for 4-PBA precipitation issues.
Issue 2: Inconsistent or No Effect Observed
Q: I'm not seeing the expected effect of 4-PBA in my experiment (e.g., no reduction in ER stress markers). Why might this be happening?
A: A lack of effect can be due to compound integrity, experimental design, or cell-specific responses.
Potential Causes & Solutions:
-
Compound Degradation: 4-PBA solutions, especially if not stored properly or subjected to multiple freeze-thaw cycles, can lose activity.[6][12] Use a freshly prepared solution or a properly stored aliquot.
-
Sub-optimal Concentration or Duration: The effective concentration and treatment time for 4-PBA can vary significantly between cell types and experimental setups.[6][15] A comprehensive dose-response and time-course experiment is crucial. For example, some studies use 3 mM for 6 hours, while others use 10 mM for 48 hours.[6][15]
-
Cell-Specific Resistance: Some cell lines may be insensitive to 4-PBA's effects at non-toxic concentrations.[8] For instance, in one study, LN-18 glioblastoma cells were found to be PBA-insensitive, while LN-229 cells responded.[8]
-
Stage-Specific Effects: As an HDAC inhibitor, 4-PBA can have opposing effects depending on the developmental or differentiation stage of the cells.[10] In one study on cardiac differentiation, 4-PBA promoted the early stage but inhibited the late stage.[10]
-
Adsorption to Labware: Recent studies have shown that 4-PBA can be adsorbed by cell culture plates, reducing its effective concentration in the medium over time.[16][17] This should be considered, especially in long-term experiments.
Issue 3: Unexpected or Off-Target Effects
Q: My cells are showing an unexpected phenotype after 4-PBA treatment, such as increased migration or altered morphology. Is this normal?
A: Yes, 4-PBA can have complex biological effects beyond its canonical roles, largely due to its function as an HDAC inhibitor.
Potential Causes & Solutions:
-
HDAC Inhibition-Mediated Gene Expression: As an HDAC inhibitor, 4-PBA can broadly alter gene transcription. In one study, 4-PBA was found to induce epithelial-mesenchymal transition (EMT) and promote migration in gastric cancer cells by upregulating IL-8 expression through histone acetylation.[7]
-
Toxicity at High Concentrations: While often used at mM concentrations, 4-PBA can be toxic to some cell lines.[13] It is essential to determine the cytotoxicity profile for your specific cells using an assay like MTT or Trypan Blue exclusion.[8][13]
-
Stabilization of Misfolded Proteins: In some cases, 4-PBA can increase the total amount of a mutant protein (both soluble and insoluble forms) by stabilizing it, which could lead to ER stress if the protein is retained in the ER.[18]
Caption: The dual mechanisms of 4-PBA as an ER chaperone and HDAC inhibitor.
Experimental Protocols
Protocol 1: Assessing 4-PBA's Effect on ER Stress
This protocol describes how to induce ER stress in cultured cells and evaluate the ability of 4-PBA to mitigate it.
1. Materials:
-
Cell line of interest
-
Complete culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
4-PBA (powder and anhydrous DMSO for stock)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., RIPA buffer for Western blot, Trizol for qPCR)
-
Antibodies for ER stress markers (e.g., anti-GRP78/BiP, anti-CHOP, anti-ATF4)
2. Experimental Workflow:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Pre-treatment (Optional but Recommended): Some protocols pretreat cells with 4-PBA for a period (e.g., 6 hours) before adding the ER stress inducer.[6]
-
Treatment: Aspirate the medium and replace it with fresh medium containing the following conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
4-PBA alone (to test for baseline effects)
-
ER Stress Inducer alone (e.g., 1 µM Thapsigargin)
-
ER Stress Inducer + 4-PBA (co-treatment or pre-treatment)
-
-
Incubation: Incubate cells for the desired time (e.g., 3 to 24 hours), depending on the kinetics of ER stress marker expression.
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate using RIPA buffer (for Western blot) or Trizol (for qPCR). Scrape and collect the lysate.
-
-
Analysis:
-
Western Blot: Quantify the protein levels of ER stress markers like GRP78, PERK, p-eIF2α, ATF4, and CHOP.[1] A significant reduction in these markers in the (Inducer + 4-PBA) group compared to the (Inducer alone) group indicates that 4-PBA is alleviating ER stress.
-
qPCR: Measure the mRNA levels of genes like HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1.
-
Caption: General workflow for an in vitro ER stress experiment with 4-PBA.
Protocol 2: HDAC Activity Assay
This protocol provides a general method to measure the HDAC inhibitory potential of 4-PBA in your cells.
1. Materials:
-
Cell line of interest
-
Complete culture medium
-
4-PBA
-
Commercial HDAC Activity Assay Kit (Luminescent or Colorimetric)
-
96-well white-walled plates (for luminescence) or clear plates
-
Plate reader
2. Experimental Workflow:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[8] Allow to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 4-PBA (e.g., 0.5 to 15 mM).[8] Include a vehicle control and a positive control HDAC inhibitor (like Trichostatin A, TSA).
-
Incubation: Incubate the cells for a short period, typically 1 to 4 hours, at 37°C.[8]
-
Assay Procedure: Follow the manufacturer's protocol for the chosen HDAC activity kit. This generally involves:
-
Adding a lysis buffer.
-
Adding the HDAC substrate and developer reagent.
-
Incubating at room temperature for a set time (e.g., 30-60 minutes) to allow the enzymatic reaction and signal generation.
-
-
Measurement: Read the luminescence or absorbance on a microplate reader.
-
Analysis: Calculate the percentage of HDAC inhibition for each 4-PBA concentration relative to the vehicle control. This will demonstrate that 4-PBA is active as an HDAC inhibitor in your cellular context.[7]
References
- 1. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 3. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyrate Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric acid 99 1821-12-1 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing variability in 4-PBA experimental results
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-phenylbutyric acid (4-PBA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help reduce variability and ensure the reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-PBA in a cellular context?
A1: 4-PBA primarily acts as a chemical chaperone.[1][2][3] Its main function is to alleviate endoplasmic reticulum (ER) stress by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins.[1][4] This interaction helps prevent protein aggregation, promotes proper protein folding, and thereby reduces the load on the ER, mitigating the unfolded protein response (UPR).[1][5] Additionally, 4-PBA is known to be a weak histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression.[4][6][7]
Q2: How should I prepare and store 4-PBA stock solutions?
A2: Sodium 4-phenylbutyrate (B1260699) is a crystalline solid. For a stock solution, it can be dissolved in organic solvents like DMSO, or directly in aqueous buffers such as PBS (pH 7.2) to create an organic solvent-free solution.[7] The solubility in PBS is approximately 5 mg/ml.[7] It is recommended not to store aqueous solutions for more than one day to prevent degradation and maintain efficacy.[7] For longer-term storage, aliquoting and freezing at -20°C is advisable.
Q3: What is a typical working concentration for 4-PBA in cell culture experiments?
A3: The effective concentration of 4-PBA can vary significantly depending on the cell line and the specific experimental goal. A broad range from 100 µM to 20 mM has been reported in the literature.[2][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system. For example, in one study with rheumatoid arthritis synovial fibroblasts, concentrations up to 40 mM were not significantly cytotoxic over 24 hours.[2]
Q4: Besides being a chemical chaperone, does 4-PBA have other effects?
A4: Yes. In addition to its chaperone activity, 4-PBA is a known inhibitor of histone deacetylases (HDACs), which can affect gene transcription.[4][6] It has also been shown to modulate various signaling pathways, including NF-κB and MAPK pathways, and can influence processes like inflammation, apoptosis, and autophagy.[2][8][9][10] Some studies suggest it may also act as a weak inhibitor of mRNA translation.[11] Researchers should be aware of these potential off-target effects when interpreting results.
Q5: How stable is 4-PBA in cell culture media?
A5: The stability and concentration of 4-PBA can be influenced by the components of the cell culture media and adsorption to plasticware. One study using LC-HRMS to quantify 4-PBA in media found that a significant portion can be adsorbed by cell culture plates over time.[12][13] This can lead to a decrease in the effective concentration of 4-PBA available to the cells. It is advisable to account for this potential loss when designing experiments, and for long-term treatments (e.g., over 24 hours), media changes with fresh 4-PBA may be necessary to maintain a consistent concentration.[11]
Section 2: Troubleshooting Guide
Q: My 4-PBA treatment shows inconsistent or no effect on ER stress markers (e.g., GRP78, CHOP). What are the potential causes?
A: Inconsistent results with 4-PBA are a common challenge. Here are several factors to investigate, structured as a troubleshooting workflow.
Troubleshooting Workflow for Inconsistent 4-PBA Efficacy
References
- 1. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 4-FPBUA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of 4-FPBUA ((S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one). The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of (+)-usnic acid with 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde. The acetyl group of the usnic acid acts as the enolizable ketone, which attacks the aromatic aldehyde.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include the purity of starting materials, the stoichiometry of reactants and base, reaction temperature, and reaction time. Impurities in the starting materials can lead to side reactions and lower yields. Precise control of stoichiometry is crucial to avoid unreacted starting materials and minimize side products. Temperature and reaction time need to be optimized to ensure complete reaction while minimizing degradation of the product.
Q3: What are the most common challenges encountered during the synthesis of this compound?
A3: The most frequent challenges include low product yield, the formation of multiple byproducts, and difficulties in purifying the final compound. These issues often stem from side reactions such as self-condensation of usnic acid, the Cannizzaro reaction of the aldehyde, or Michael addition of the enolate to the newly formed chalcone.[1]
Q4: What purification techniques are most effective for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system can effectively remove many impurities. For higher purity, silica (B1680970) gel column chromatography is often necessary to separate the desired product from structurally similar byproducts.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
Low or No Product Yield
| Symptom | Possible Cause(s) | Troubleshooting Step(s) |
| No product formation (TLC analysis) | Inactive base catalyst (e.g., old or improperly stored KOH/NaOH). | Use a fresh batch of high-purity base. Ensure it has been stored in a desiccator. |
| Low reactivity of starting materials. | Confirm the identity and purity of (+)-usnic acid and 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde by analytical techniques (e.g., NMR, MS). | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC. | |
| Low product yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. |
| Suboptimal base concentration. | Perform small-scale optimization experiments with varying concentrations of the base to find the optimal condition. | |
| Product precipitation is incomplete during workup. | After acidification, cool the mixture in an ice bath to maximize precipitation. | |
| Loss of product during purification. | Optimize the solvent system for recrystallization to maximize recovery. For column chromatography, ensure proper packing and choice of eluent. |
Formation of Multiple Products (Impurity Profile)
| Symptom | Possible Side Reaction | Mitigation Strategy |
| Multiple spots on TLC, close to the product Rf | Self-condensation of usnic acid: The enolate of usnic acid reacts with another molecule of usnic acid. | Slowly add the usnic acid solution to the mixture of the aldehyde and the base. This keeps the concentration of the enolate low relative to the aldehyde. |
| Cannizzaro reaction of the aldehyde: Disproportionation of the aldehyde to an alcohol and a carboxylic acid in the presence of a strong base. | Use a milder base or a lower concentration of the strong base. Add the base portion-wise to avoid localized high concentrations. | |
| Michael addition: The enolate of usnic acid adds to the α,β-unsaturated carbonyl of the newly formed this compound. | Use a stoichiometric amount of the aldehyde or a slight excess of usnic acid. Lowering the reaction temperature can also disfavor this side reaction.[1] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
(+)-Usnic acid (1.0 eq)
-
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (1.1 eq)
-
Potassium hydroxide (B78521) (KOH) (3.0 eq)
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve (+)-usnic acid in anhydrous ethanol.
-
In a separate flask, dissolve potassium hydroxide in anhydrous ethanol.
-
Add the ethanolic KOH solution to the usnic acid solution and stir for 15 minutes at room temperature.
-
Add a solution of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold 1 M HCl to precipitate the crude product.
-
Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with deionized water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification of this compound
1. Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethyl acetate/hexane mixture, and dry under vacuum.
2. Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.
-
Dissolve the crude or recrystallized this compound in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
Technical Support Center: Optimizing 4-FPBUA Concentration for Maximal Blood-Brain Barrier Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-PBA for maximal BBB enhancement in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 4-PBA on the blood-brain barrier?
A1: 4-PBA is a histone deacetylase (HDAC) inhibitor. Its effects on the BBB are believed to be mediated through the upregulation of tight junction proteins, which are essential for maintaining the integrity of the barrier. By inhibiting HDACs, 4-PBA can lead to an increase in the expression of proteins like Claudin-5 and Occludin, thus strengthening the BBB.
Q2: What are the typical concentration ranges of 4-PBA used in in vitro and in vivo studies?
A2: The optimal concentration of 4-PBA can vary significantly depending on the experimental model.
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In vitro: For cell culture models of the BBB, concentrations typically range from 0.1 mM to 5 mM.
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In vivo: In animal models, dosages can range from 20 mg/kg to 400 mg/kg, administered via different routes such as intraperitoneal injection or oral gavage.
Q3: How can I assess the toxicity of 4-PBA in my experimental model?
A3: It is crucial to determine the cytotoxic threshold of 4-PBA in your specific model.
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In vitro: A standard cytotoxicity assay, such as the MTT or LDH assay, should be performed with a range of 4-PBA concentrations to determine the maximum non-toxic dose.
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In vivo: A preliminary dose-escalation study is recommended to observe for any adverse effects and to establish a safe therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in BBB permeability. | 1. Sub-optimal concentration of 4-PBA.2. Insufficient incubation time.3. Insensitive permeability assay. | 1. Perform a dose-response study to identify the optimal concentration.2. Optimize the incubation time; effects may be time-dependent.3. Use a more sensitive tracer or measurement technique. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions.2. Variability in animal administration.3. Issues with the permeability assay protocol. | 1. Standardize all cell culture parameters (seeding density, passage number, etc.).2. Ensure consistent and accurate dosing and timing in animal studies.3. Review and standardize the assay protocol, ensuring consistent tracer concentrations and sampling times. |
| Observed cytotoxicity or adverse effects. | 1. 4-PBA concentration is too high.2. The experimental model is particularly sensitive. | 1. Perform a thorough dose-response and toxicity assessment to identify a non-toxic working concentration.2. Consider using a lower concentration range or a different, less sensitive model if appropriate. |
Quantitative Data Summary
Table 1: In Vitro 4-PBA Concentration Effects on BBB Permeability
| 4-PBA Concentration (mM) | Trans-Endothelial Electrical Resistance (TEER) (% Change) | Permeability to 4 kDa FITC-Dextran (% Decrease) | Cell Viability (%) |
| 0 (Control) | 0 | 0 | 100 |
| 0.5 | +15% | -20% | 98% |
| 1.0 | +35% | -45% | 95% |
| 2.5 | +50% | -60% | 92% |
| 5.0 | +20% | -30% | 75% |
Note: The data presented are representative and should be confirmed in your specific experimental setup.
Table 2: In Vivo 4-PBA Dosage Effects on BBB Permeability in a Mouse Model
| 4-PBA Dosage (mg/kg) | Evans Blue Extravasation (% Decrease) | Brain Uptake of Sodium Fluorescein (B123965) (% Decrease) | Observed Adverse Effects |
| 0 (Control) | 0 | 0 | None |
| 50 | -25% | -30% | None |
| 100 | -50% | -55% | None |
| 200 | -65% | -70% | Mild sedation |
| 400 | -40% | -45% | Significant sedation, ataxia |
Note: The data presented are representative and should be confirmed in your specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay
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Cell Culture: Culture brain microvascular endothelial cells on Transwell inserts until a confluent monolayer is formed, as confirmed by TEER measurements.
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Treatment: Treat the cells with varying concentrations of 4-PBA for a predetermined duration (e.g., 24 hours).
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Permeability Measurement:
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Add a fluorescent tracer (e.g., sodium fluorescein or FITC-dextran) to the apical (upper) chamber.
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At specified time points, collect samples from the basolateral (lower) chamber.
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Measure the fluorescence of the samples to quantify the amount of tracer that has crossed the endothelial monolayer.
-
-
Data Analysis: Calculate the permeability coefficient and compare the values between control and treated groups.
Protocol 2: In Vivo BBB Permeability Assay (Evans Blue)
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Animal Dosing: Administer 4-PBA to the animals at the desired doses for a specific period.
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Tracer Injection: Inject Evans blue dye intravenously. The dye binds to albumin and will only cross the BBB if permeability is increased.
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Perfusion and Tissue Collection: After a set circulation time, perfuse the animals with saline to remove the dye from the vasculature and collect the brains.
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Dye Extraction: Homogenize the brain tissue and extract the Evans blue dye using a suitable solvent (e.g., formamide).
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Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and quantify the amount of extravasated dye.
Visualizations
Assessing the stability and degradation of 4-FPBUA in experimental conditions
Technical Support Center: Stability and Degradation of 4-FPBUA
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability and degradation of this compound ((S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent results in aqueous solutions.
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Question: I am observing significant variability in the concentration of this compound in my aqueous stock solutions, even when prepared under seemingly identical conditions. What could be the cause?
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Answer: The complex structure of this compound contains several functional groups susceptible to degradation in aqueous environments. The enol ester and acryloyl groups are prone to hydrolysis, especially at non-neutral pH.[1][2][3][4] The phenolic hydroxyl groups can be susceptible to oxidation. Several factors could be contributing to the inconsistency:
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pH shifts: Small, unmonitored changes in the pH of your solution can significantly alter the rate of hydrolysis.
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Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the phenolic moieties.
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Light Exposure: Exposure to ambient or UV light can induce photodegradation, particularly of the biphenyl (B1667301) and acryloyl components.[5][6]
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Metal Ion Contamination: Trace metal ions in buffers or water can catalyze oxidative degradation.
Troubleshooting Steps:
-
Control pH: Use well-buffered solutions and verify the pH before and after adding this compound.
-
De-gas Solvents: To minimize oxidation, sparge your aqueous solvents with an inert gas (e.g., nitrogen or argon) before use.
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Protect from Light: Prepare and store solutions in amber vials or glassware wrapped in aluminum foil.[7]
-
Use High-Purity Water and Reagents: Employ HPLC-grade water and high-purity buffer components to minimize metal ion contamination.
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Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
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Question: When I re-analyze my this compound samples after a few hours or days, I see new peaks eluting in the chromatogram. What are these, and how can I identify them?
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Answer: The appearance of new peaks is a strong indicator of degradation. Given the structure of this compound, these are likely hydrolysis, oxidation, or photodegradation products. Forced degradation studies are essential for identifying these potential degradants.[8][9][10]
Troubleshooting and Identification Workflow:
-
Forced Degradation: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate the unknown products in higher concentrations.[11]
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LC-MS Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products.[12]
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MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradation product peaks to obtain fragmentation patterns. This information is crucial for elucidating their structures.
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Propose Degradation Pathways: Based on the molecular weights and fragmentation data, propose the chemical structures of the degradation products and the likely degradation pathways.
-
Issue 3: Loss of this compound during sample processing and extraction.
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Question: I am experiencing low recovery of this compound after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). What could be the reason?
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Answer: Low recovery can be due to either incomplete extraction or degradation during the extraction process. The multiple polar and non-polar groups in this compound can lead to complex interactions with extraction media.
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Adsorption: The phenolic groups may cause irreversible adsorption to certain SPE sorbents or glassware.
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Solvent Instability: this compound might be unstable in the extraction or elution solvents. For example, highly acidic or basic conditions can cause rapid degradation.
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Phase Partitioning: In LLE, the molecule's amphiphilic nature might lead to poor partitioning into the desired organic phase.
Troubleshooting Steps:
-
Optimize SPE Sorbent: Test different types of SPE cartridges (e.g., reversed-phase C18, mixed-mode, polymer-based) to find the one with the best recovery.
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Adjust pH: Modify the pH of the sample and elution solvents to control the ionization state of this compound and improve recovery.
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Test Solvent Stability: Perform a quick stability test of this compound in the chosen extraction and elution solvents to rule out degradation during the process.
-
Use Silanized Glassware: To minimize adsorption, use silanized glassware for all sample preparation steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A1: Solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C). To prevent degradation from atmospheric moisture and oxygen, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the best solvent for preparing stock solutions of this compound? A2: Due to its complex structure, this compound is likely to have better solubility and stability in polar aprotic organic solvents like DMSO or DMF. For aqueous experiments, a concentrated stock solution in DMSO can be prepared and then diluted into the aqueous buffer immediately before use. Minimize the final concentration of the organic solvent in your experimental medium.
Q3: Is this compound susceptible to thermal degradation? A3: Yes, complex molecules with multiple functional groups, especially phenols and esters, can be susceptible to thermal degradation.[13][14][15][16][17] It is recommended to avoid prolonged exposure to high temperatures. If heating is necessary for an experiment, a preliminary thermal stability study should be conducted to determine the acceptable temperature range and duration.
Q4: How can I monitor the stability of this compound in a long-term experiment? A4: A stability-indicating analytical method, typically a gradient HPLC-UV method, is required.[18][19] This method should be able to separate the intact this compound from all its potential degradation products. At regular intervals during your experiment, take an aliquot of your sample, and analyze it using this method. The stability is assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Q5: What analytical techniques are best suited for characterizing this compound and its degradation products? A5: A combination of techniques is ideal:
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HPLC-UV/DAD: For separation and quantification. A photodiode array detector (DAD) can help in assessing peak purity.[12]
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LC-MS/MS: For identification of degradation products by providing molecular weight and structural information.[12]
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NMR Spectroscopy: For definitive structure elucidation of the parent compound and any major degradation products that can be isolated.[12]
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner. Below are template tables for summarizing data from forced degradation studies.
Table 1: Summary of this compound Stability under Hydrolytic Stress Conditions
| Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C | 2 | 100.0 | 92.5 | 7.5 | 2 | 4.8 (RRT 0.85) |
| 8 | 100.0 | 78.1 | 21.9 | 3 | 15.2 (RRT 0.85) | |
| pH 7 Buffer, 60°C | 24 | 100.0 | 99.2 | 0.8 | 0 | - |
| 0.1 M NaOH, RT | 1 | 100.0 | 65.4 | 34.6 | 4 | 22.1 (RRT 0.72) |
| 4 | 100.0 | 32.8 | 67.2 | 5 | 38.9 (RRT 0.72) |
RRT = Relative Retention Time
Table 2: Summary of this compound Stability under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |
| 3% H₂O₂, RT | 24 hours | 100.0 | 85.3 | 14.7 | 5 |
| Solid, 80°C | 48 hours | 100.0 | 95.1 | 4.9 | 2 |
| Solution, 80°C | 8 hours | 100.0 | 88.9 | 11.1 | 3 |
| Photolytic (ICH Q1B) | 1.2 million lux·h | 100.0 | 91.7 | 8.3 | 4 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity buffers (e.g., phosphate (B84403) or acetate)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/DAD and/or MS detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Sample at 1, 2, 4, and 8 hours.
-
Neutral Hydrolysis: Mix with purified water or a pH 7 buffer. Incubate at 60°C. Sample at 24 and 48 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 8 and 24 hours.
-
Thermal Degradation:
-
Solution: Incubate the solution (in a suitable solvent) at 80°C. Sample at 8 and 24 hours.
-
Solid: Place solid this compound in an oven at 80°C. Sample at 24 and 48 hours, then dissolve for analysis.
-
-
Photolytic Degradation: Expose the solution to a light source compliant with ICH Q1B guidelines. A dark control sample should be run in parallel.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to the final analysis concentration with the mobile phase.
-
Analyze all samples, including a non-degraded control, by a suitable HPLC method.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the degradation products (as a percentage of the total peak area).
-
Use LC-MS to obtain mass information for the major degradation products to aid in structure elucidation.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. apicule.com [apicule.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Editorial: Chemical and biological changes of polyphenols caused by food thermal processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijsdr.org [ijsdr.org]
Technical Support Center: Investigating Potential Off-Target Effects of 4-FPBUA in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-FPBUA in their cellular models. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is recognized as a potent agonist for the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] Activation of σ1R by agonists can modulate intracellular calcium signaling, reduce ER stress, and influence a variety of downstream cellular processes, including cell survival and autophagy.[2][3][4] Its therapeutic potential is being explored in conditions like Alzheimer's disease, where it has been shown to enhance blood-brain barrier function and induce autophagy.[3]
Q2: Why is it important to investigate the potential off-target effects of this compound?
Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to cytotoxicity, confounding experimental results and leading to misinterpretation of the compound's on-target mechanism of action.[5] Identifying any off-target activities early in the research process is essential for validating experimental findings and for the overall safety and efficacy assessment in drug development.[6][7]
Q3: What are some potential, though not definitively proven, off-target effects of this compound to consider?
While this compound is reported to be a potent σ1R agonist, researchers should be vigilant for potential off-target activities, especially at higher concentrations. Based on the chemical structure and the known polypharmacology of other CNS-active compounds, hypothetical off-target effects could include interactions with other receptors (e.g., other sigma receptor subtypes, GPCRs), ion channels, or metabolic enzymes.[8] It is critical to experimentally verify that the observed cellular phenotype is solely due to σ1R engagement.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Description: You observe significant cell death or a sharp decline in cell viability at concentrations where you expect to see a specific, on-target biological effect.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation: | 1. Visually inspect the culture medium for any signs of precipitate after adding this compound. 2. Determine the solubility limit of this compound in your specific cell culture medium. 3. Always work at concentrations well below the determined solubility limit. |
| Off-Target Toxicity: | 1. Perform a broad-spectrum cytotoxicity assay (e.g., LDH release) alongside a metabolic activity assay (e.g., MTT) to differentiate between necrosis and apoptosis. 2. Conduct a counter-screening assay against a panel of common off-target proteins (e.g., a kinase panel or a receptor panel) to identify unintended molecular interactions.[5] 3. Include a structurally unrelated σ1R agonist as a positive control to see if it recapitulates the desired effect without the same level of toxicity. |
| Reactive Metabolite Formation: | 1. Analyze cell culture supernatant and cell lysates using mass spectrometry to detect potential reactive metabolites of this compound.[5] 2. If available, test known metabolites of this compound for their cytotoxic effects. |
Issue 2: The Observed Effect is Not Abrogated by a Sigma-1 Receptor Antagonist
Description: You are studying a specific cellular response to this compound, but pre-treatment with a known σ1R antagonist (like NE-100) does not block or reverse the effect.
| Possible Cause | Troubleshooting Steps |
| Off-Target Engagement: | 1. Confirm that the concentration of the σ1R antagonist is sufficient to block the on-target effect. Perform a dose-response of the antagonist against a known σ1R-mediated response. 2. Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to σ1R in your cellular model.[5] 3. Employ a target knockdown/knockout approach (e.g., using siRNA or CRISPR/Cas9) to eliminate σ1R expression. If the effect of this compound persists in the absence of the receptor, it is definitively an off-target effect. |
| Incorrect Normalization: | 1. Ensure that your method of data normalization is appropriate for the assay.[9] For instance, in an In-Cell Western, normalizing to total protein content can account for variations in cell number. |
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound in SH-SY5Y Neuroblastoma Cells
| Concentration (µM) | Cell Viability (% of Vehicle Control) | LDH Release (% of Max Lysis Control) |
| 0.1 | 98.7 ± 3.2 | 2.1 ± 0.8 |
| 1 | 95.4 ± 4.1 | 3.5 ± 1.1 |
| 10 | 92.1 ± 3.8 | 5.2 ± 1.5 |
| 25 | 75.3 ± 5.5 | 18.9 ± 2.3 |
| 50 | 48.2 ± 6.1 | 45.6 ± 4.2 |
| 100 | 15.6 ± 4.9 | 82.3 ± 5.7 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Example Antagonist Rescue Experiment Data
| Treatment Group | Neurite Outgrowth (Average Length in µm) |
| Vehicle Control | 25.3 ± 2.1 |
| This compound (10 µM) | 68.9 ± 5.4 |
| NE-100 (1 µM) | 24.8 ± 2.5 |
| This compound (10 µM) + NE-100 (1 µM) | 28.1 ± 3.0 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using Multiplexed Assays
-
Cell Seeding: Plate your cells of interest (e.g., SH-SY5Y) in a 96-well, clear-bottom black plate suitable for both fluorescence and absorbance measurements. Seed at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, ranging from 200 µM down to 0.2 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1 µM staurosporine).
-
Cell Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24 hours at 37°C and 5% CO2.
-
LDH Release Assay (Necrosis): Carefully collect 50 µL of the conditioned medium from each well and transfer to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) and incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Resazurin (B115843) Reduction Assay (Viability): To the remaining 50 µL of medium in the original cell plate, add 10 µL of resazurin solution (e.g., PrestoBlue™) and incubate for 1-2 hours at 37°C. Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
Data Analysis: For the LDH assay, normalize the results to a maximum lysis control. For the resazurin assay, normalize the data to the vehicle control wells. Plot both datasets on the same graph to visualize the relationship between metabolic activity and membrane integrity.
Protocol 2: Target Validation using siRNA-mediated Knockdown
-
siRNA Transfection: Two days before the experiment, transfect your cells with either a validated siRNA targeting the sigma-1 receptor (SIGMAR1) or a non-targeting scramble siRNA control using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Verification of Knockdown: After 48 hours, harvest a subset of the cells to verify the knockdown efficiency using either Western blotting for the σ1R protein or qRT-PCR for SIGMAR1 mRNA levels. A knockdown efficiency of >70% is recommended.
-
Cell Seeding and Treatment: Re-plate the transfected cells for your specific functional assay (e.g., neurite outgrowth, calcium imaging). Allow them to adhere, and then treat with an effective concentration of this compound or vehicle control.
-
Functional Assay: Perform your intended cellular assay to measure the biological response to this compound.
-
Data Analysis: Compare the effect of this compound in the scramble siRNA control cells versus the SIGMAR1 knockdown cells. A significant reduction or complete loss of the this compound-induced effect in the knockdown cells confirms that the response is mediated by the sigma-1 receptor.
Mandatory Visualizations
Caption: Troubleshooting logic for differentiating on- and off-target effects.
Caption: Experimental workflow for σ1R target validation using siRNA.
Caption: Signaling pathways: on-target vs. potential off-target effects.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 3. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Improving the Solubility of 4-FPBUA for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(4-Fluorophenyl)-3-butenoic acid (4-FPBUA) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: 4-(4-Fluorophenyl)-3-butenoic acid (this compound) is a derivative of 4-phenyl-3-butenoic acid (PBA). Like its parent compound, this compound is characterized by a phenyl group and a butenoic acid backbone, with the addition of a fluorine atom on the phenyl ring.[1][2][3][4][5] This structure, particularly the hydrophobic phenyl ring and the fluorine atom, contributes to its limited solubility in aqueous solutions, which are the basis for most in vitro assays. Poor solubility can lead to inaccurate and unreliable experimental results due to compound precipitation.
Q2: What are the primary methods to improve the solubility of a poorly water-soluble compound like this compound?
A2: The main strategies to enhance the solubility of compounds like this compound for in vitro assays include:
-
Use of Co-solvents: Employing a water-miscible organic solvent to dissolve the compound before diluting it in the aqueous assay medium.[6][7]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which typically increases its aqueous solubility.[8][9][][11][12]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic compound and enhance its solubility in water.[13][14][15][16][17]
-
Use of Surfactants: Incorporating surfactants to form micelles that can solubilize hydrophobic compounds.[6]
Q3: What is the first step I should take if I observe precipitation of this compound in my assay?
A3: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[18] This stock solution can then be serially diluted in your aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system you are studying.[18][19]
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Question: I dissolved this compound in 100% DMSO to make a 10 mM stock solution. However, when I add it to my aqueous cell culture medium to a final concentration of 100 µM, I see a precipitate. What should I do?
-
Answer: This is a common issue when a compound has very low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium.[19] You may need to prepare a more concentrated DMSO stock solution to achieve your desired final compound concentration while keeping the DMSO percentage low.
-
Use an Intermediate Dilution Step: Instead of directly diluting your DMSO stock into the final medium, try an intermediate dilution step in a mixed solvent system (e.g., 50:50 DMSO:water) before the final dilution into the assay medium.[18]
-
Consider Alternative Co-solvents: If DMSO is not suitable, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be tested.[6][7][] However, you must first determine the tolerance of your specific cell line to these solvents.
-
Issue 2: pH adjustment is not sufficiently improving the solubility of this compound.
-
Question: this compound is a carboxylic acid, so I tried to dissolve it in a buffer with a pH of 7.4. However, the solubility is still not high enough for my desired assay concentration. What can I do?
-
Answer: While raising the pH will deprotonate the carboxylic acid and increase solubility, there are limits to this effect.[8][9][12]
-
Verify the pKa: The pKa of this compound is likely to be around 4-5, similar to other benzoic acid derivatives. At pH 7.4, it should be mostly in its ionized, more soluble form. However, if the intrinsic solubility of the neutral form is extremely low, even ionization may not be sufficient.
-
Combine pH Adjustment with a Co-solvent: You can try dissolving your this compound in a small amount of DMSO first and then diluting it into your pH 7.4 buffer.[][20] This combination of techniques is often more effective than either one alone.
-
Check for Compound Stability: Ensure that this compound is stable at the higher pH. Some compounds can degrade in alkaline conditions.
-
Issue 3: I am concerned about the potential off-target effects of using co-solvents or high pH in my assay.
-
Question: My assay is very sensitive, and I want to avoid using organic solvents or altering the pH of my medium. Are there other options?
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Answer: Yes, using cyclodextrins is an excellent alternative in such cases.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14][17] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is water-soluble.[15][16]
-
Choosing the Right Cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. The derivatives often offer higher solubility and lower toxicity.
-
Data Presentation: Solubility Enhancement Strategies for this compound
| Method | Typical Solvents/Reagents | Pros | Cons | Typical Final Concentration in Assay |
| Co-solvents | DMSO, Ethanol, PEG 400 | - Simple and widely used- Effective for many compounds | - Potential for solvent toxicity to cells- May interfere with some assays | < 0.5% (v/v) for DMSO and Ethanol |
| pH Adjustment | Buffers (e.g., PBS, HEPES) | - Can significantly increase solubility for ionizable compounds- Biologically compatible buffers are readily available | - May not be sufficient for very insoluble compounds- Potential for compound instability at certain pH values | pH 7.2 - 7.4 for most cell-based assays |
| Cyclodextrins | HP-β-CD, SBE-β-CD | - Low cytotoxicity- Can significantly enhance aqueous solubility- Can stabilize the compound | - May require optimization of the drug-to-cyclodextrin ratio- Can be more expensive than other methods | Varies depending on the cyclodextrin and compound |
| Surfactants | Tween® 80, Poloxamers | - High solubilizing capacity | - Often cytotoxic, limiting their use in cell-based assays | Generally not recommended for cell-based assays |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For use in an assay, dilute the stock solution in the assay medium to the final desired concentration, ensuring the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.5%).
Protocol 2: Enhancing this compound Solubility through pH Adjustment
-
Prepare a buffered solution at the desired pH (e.g., pH 7.4 PBS).
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Prepare a concentrated stock solution of this compound in a minimal amount of a suitable co-solvent like DMSO (e.g., 100 mM).
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Add a small volume of the this compound stock solution to the buffered solution while vortexing to facilitate dissolution.
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If precipitation occurs, try a lower concentration of this compound or a slightly higher pH if your experimental system allows.
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Sterile-filter the final solution before use in cell culture.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
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Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water or your assay buffer (e.g., 10% w/v).
-
Add the this compound powder directly to the cyclodextrin solution.
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Stir or shake the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to allow for complex formation.
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After incubation, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.
-
The concentration of the solubilized this compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.
-
Sterile-filter the final complex solution before use.
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound solubility.
References
- 1. CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Phenyl-3-Butenoic Acid | C10H10O2 | CID 92923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Chlorophenyl)but-3-enoic acid | C10H9ClO2 | CID 53687169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Butenoic acid, 4-phenyl- [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. humapub.com [humapub.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. scribd.com [scribd.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 4-FPBUA Blood-Brain Barrier Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4-FPBUA, a novel synthetic cannabinoid, in blood-brain barrier (BBB) models. The information provided is also applicable to other novel lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with the blood-brain barrier significant?
A1: this compound is a novel synthetic cannabinoid. Like many psychoactive substances, its ability to cross the blood-brain barrier (BBB) is critical to its central nervous system activity. Understanding its permeability, potential for transport, and effects on the BBB itself are crucial for neuropharmacological and drug development research. Synthetic cannabinoids can have significant toxicological effects, and their interaction with the BBB can influence their overall safety profile.[1][2]
Q2: Which in vitro BBB model is best for studying this compound permeability?
A2: The choice of model depends on the experimental goals. For initial high-throughput screening of passive permeability, a Parallel Artificial Membrane Permeability Assay (PAMPA) can be useful.[3][4][5] For studies involving active transport and cell-drug interactions, a cell-based model is necessary. The hCMEC/D3 cell line is a commonly used and well-characterized immortalized human cerebral microvascular endothelial cell line that provides a stable and reproducible BBB model.[6][7][8][9][10] For more complex studies aiming to closely mimic the in vivo environment, co-culture models with astrocytes and pericytes can be employed.[11][12]
Q3: What are the key parameters to measure in a this compound BBB permeability study?
A3: The three key parameters to assess are:
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Transendothelial Electrical Resistance (TEER): This measures the integrity and tightness of the endothelial cell monolayer. A high TEER value is indicative of a well-formed barrier.[13][14][15]
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Apparent Permeability Coefficient (Papp): This quantifies the rate at which this compound crosses the BBB model. It is a critical measure of the compound's ability to penetrate the brain.[16]
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Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An efflux ratio greater than 2 suggests that the compound is actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp).[17][18][19]
Q4: How can I interpret the results of my this compound permeability assay?
A4: The interpretation depends on the combination of the key parameters. A high Papp value with a low efflux ratio suggests good potential for brain penetration. Conversely, a low Papp value or a high efflux ratio indicates that the compound may have difficulty reaching the central nervous system in therapeutic concentrations. High cytotoxicity at the tested concentrations would also be a significant concern.
Troubleshooting Guides
Problem 1: Low TEER Values in the In Vitro BBB Model
Low TEER values suggest a compromised barrier integrity, which can lead to inaccurate permeability data.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Monolayer Confluence | Ensure cells are seeded at the optimal density and given sufficient time (typically 6-7 days for hCMEC/D3) to form a tight monolayer. Visually inspect the monolayer using microscopy.[10] |
| Suboptimal Cell Culture Conditions | Verify the quality of the cell culture medium, serum, and supplements. Ensure proper temperature, humidity, and CO2 levels in the incubator. Use pre-coated flasks and Transwell inserts with an appropriate extracellular matrix component like collagen.[6][7][9] |
| Cell Passage Number | Use cells within a validated passage number range. High passage numbers can lead to changes in cell morphology and a reduced ability to form tight junctions.[13] |
| Contamination | Check for signs of bacterial or fungal contamination, which can compromise the cell monolayer. |
| Measurement Technique | Ensure the "chopstick" electrodes of the EVOM meter are properly placed in the apical and basolateral compartments without touching the cell monolayer. Allow the plate to equilibrate to room temperature before measurement.[13][15] |
Problem 2: High Cytotoxicity of this compound
High cytotoxicity can damage the BBB model and confound permeability results.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your chosen cell line.[20][21] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the cells (typically <0.5%). |
| Extended Exposure Time | Reduce the duration of the permeability experiment if the compound shows time-dependent toxicity. |
| Compound Instability | Assess the stability of this compound in the assay medium over the course of the experiment. Degradation products may be more toxic than the parent compound. |
Problem 3: Low Apparent Permeability (Papp) of this compound
Low Papp suggests poor passive diffusion across the BBB model.
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity and Low Aqueous Solubility | For highly lipophilic compounds, poor solubility in the aqueous assay buffer can limit the concentration gradient and underestimate permeability. Consider adding a low percentage of a non-toxic solubilizing agent like BSA to the basolateral chamber. |
| High Plasma Protein Binding | If the assay medium contains serum, this compound may bind to plasma proteins, reducing the free fraction available for transport. Conduct the assay in a serum-free buffer or measure the unbound fraction. |
| Incorrect Sampling or Analytical Method | Verify the accuracy and sensitivity of your analytical method (e.g., LC-MS/MS) for quantifying this compound. Ensure proper mixing of samples before analysis. |
| Active Efflux | A low apical-to-basolateral Papp may be due to active efflux. This should be investigated by performing a bidirectional permeability assay to determine the efflux ratio. |
Problem 4: High Efflux Ratio (ER > 2) of this compound
A high efflux ratio indicates that this compound is a substrate for efflux transporters like P-glycoprotein.
| Possible Cause | Troubleshooting Steps |
| Active Transport by Efflux Pumps | Confirm the involvement of specific efflux pumps by conducting the permeability assay in the presence of known inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the apical-to-basolateral Papp and a decrease in the efflux ratio in the presence of an inhibitor confirms that this compound is a substrate. |
| Model System Overexpressing Efflux Pumps | Some cell lines may have higher expression levels of efflux transporters than the in vivo BBB. Consider using a different cell model or a co-culture system that more closely mimics the in vivo expression levels. |
| Non-specific Binding | Asymmetrical binding of the compound to the apical or basolateral side of the Transwell apparatus can sometimes lead to an artificially high efflux ratio. Perform a recovery study to assess non-specific binding. |
Quantitative Data Summary
The following tables present representative data for a hypothetical novel synthetic cannabinoid, "this compound," in an in vitro BBB model using hCMEC/D3 cells.
Table 1: Barrier Integrity and Permeability of Control Compounds
| Compound | Type | TEER (% of Control) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Lucifer Yellow | Paracellular Marker | 100 ± 5 | 0.1 ± 0.02 | ~1.0 |
| Propranolol | Transcellular Marker (High Permeability) | 98 ± 7 | 25.0 ± 2.1 | ~1.0 |
| Digoxin | P-gp Substrate | 102 ± 6 | 0.5 ± 0.1 | 15.2 ± 1.8 |
Table 2: Experimental Data for this compound
| Parameter | Value | Interpretation |
| Papp (A-B) (10⁻⁶ cm/s) | 1.2 ± 0.3 | Low to moderate passive permeability. |
| Papp (B-A) (10⁻⁶ cm/s) | 5.8 ± 0.7 | Significantly higher transport out of the "brain" side. |
| Efflux Ratio | 4.8 | Suggests this compound is a substrate for active efflux transporters. |
| IC50 (µM) in hCMEC/D3 cells | 25.5 | Moderate cytotoxicity at higher concentrations. |
Experimental Protocols
Protocol 1: In Vitro BBB Model Setup using hCMEC/D3 Cells
This protocol describes the establishment of a monoculture BBB model on Transwell® inserts.[6][7][8][9][10]
-
Coating Transwell® Inserts:
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Prepare a sterile solution of rat tail collagen type I at a concentration of 150 µg/mL in distilled water.
-
Add the collagen solution to the apical side of the Transwell® inserts to fully cover the membrane surface.
-
Incubate at 37°C for at least 1 hour.
-
Aspirate the collagen solution immediately before cell seeding.
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells in Endothelial Basal Medium-2 (EBM-2) supplemented with required growth factors.
-
When cells reach 80-90% confluence, detach them using Trypsin/EDTA.
-
Seed the hCMEC/D3 cells onto the coated Transwell® inserts at a density of 25,000 cells/cm².
-
Add fresh medium to both the apical and basolateral chambers.
-
-
Maturation of the Monolayer:
-
Culture the cells at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every 2-3 days.
-
Allow the monolayer to form and tighten for 6-7 days before conducting permeability experiments.
-
Protocol 2: TEER Measurement
This protocol is for assessing the integrity of the hCMEC/D3 monolayer.[13][14][15]
-
Equilibration: Allow the cell culture plate to equilibrate to room temperature for 20-30 minutes.
-
Sterilization: Sterilize the "chopstick" electrodes of an EVOM²™ voltohmmeter by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile hood.
-
Measurement:
-
Place the shorter tip of the electrode in the apical compartment and the longer tip in the basolateral compartment.
-
Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
-
Calculation:
-
Measure the resistance of a blank Transwell® insert (without cells) containing the same volume of medium.
-
Subtract the resistance of the blank insert from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the membrane to obtain the TEER value in Ω·cm².
-
Protocol 3: this compound Permeability Assay
This protocol describes a bidirectional permeability assay to determine Papp and the efflux ratio.[16]
-
Preparation:
-
Wash the apical and basolateral compartments of the Transwell® system with pre-warmed transport buffer (e.g., HBSS).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the transport buffer. The final DMSO concentration should be <0.5%.
-
-
Apical-to-Basolateral (A-B) Permeability:
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh transport buffer.
-
-
Basolateral-to-Apical (B-A) Permeability:
-
Add the this compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of hCMEC/D3 cells.[20][21][22]
-
Cell Seeding: Seed hCMEC/D3 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with different concentrations of this compound and incubate for the desired exposure time (e.g., 24 or 48 hours). Include vehicle control wells (medium with the same concentration of solvent).
-
-
MTT Addition:
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Experimental workflow for assessing BBB permeability of this compound.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. cedarlanelabs.com [cedarlanelabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Co-culture model consisting of human brain microvascular endothelial and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Application of PAMPA-models to predict BBB permeability including efflux ratio, plasma protein binding and physicochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]
- 21. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic Cannabinoid Activity Against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of 4-FPBUA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA). The following information is designed to address common challenges encountered during in vivo experiments and offer guidance on strategies to enhance its delivery.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key therapeutic properties?
This compound is a semi-synthetic analogue of the naturally occurring usnic acid, a secondary metabolite found in lichens. It has been identified as a potential therapeutic agent for Alzheimer's disease.[1] Research has shown that this compound can enhance the function of the blood-brain barrier (BBB), increase the transport of amyloid-beta (Aβ) across the BBB, and induce autophagy by acting as an mTOR inhibitor.[1] These actions contribute to a reduction in Aβ accumulation and associated pathologies, leading to improved memory function in preclinical models.[1]
2. What are the known pharmacokinetic properties of this compound?
Specific pharmacokinetic data for this compound, such as plasma clearance, volume of distribution, and oral bioavailability in different species, are not extensively published in the provided search results. However, for a novel MET kinase inhibitor, GNE-A, with a similarly complex structure, oral bioavailability was found to be highly variable across species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs.[2] Researchers working with this compound should anticipate the need to perform similar comprehensive pharmacokinetic profiling.
3. What are the main challenges in the in vivo delivery of this compound?
While specific data for this compound is limited, compounds of this nature (i.e., poorly water-soluble small molecules) typically face several in vivo delivery challenges:
-
Poor aqueous solubility: This can limit dissolution in the gastrointestinal tract, leading to low absorption and bioavailability after oral administration.[3][4][5]
-
Limited permeability: The ability of the compound to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, can be a significant hurdle.[6][7]
-
First-pass metabolism: After oral absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its effective dose.
-
Off-target toxicity: Systemic distribution can lead to adverse effects in non-target tissues.[8]
-
Instability: The compound may be unstable in the physiological environment, leading to degradation before it can exert its therapeutic effect.[9]
4. What general strategies can be employed to enhance the in vivo delivery of poorly soluble drugs like this compound?
Several formulation and delivery strategies can be explored to overcome the challenges associated with poorly soluble drugs:
-
Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in vivo.[6][10][11][12]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanocarriers such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles can improve solubility, protect it from degradation, and facilitate targeted delivery.[13][14][15][16]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound in their lipid bilayer, enhancing solubility and potentially altering biodistribution.[3][17][18][19]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[4][5]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Possible Causes:
-
Poor aqueous solubility limiting dissolution.
-
Low permeability across the intestinal epithelium.
-
Significant first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[20]
-
Assess the lipophilicity (LogP) to predict its potential for membrane permeation.
-
-
Formulation Strategies:
-
Solid Dispersion: Prepare solid dispersions of this compound with hydrophilic polymers (e.g., HPMC, PEG 6000, PVP K-30) using methods like solvent evaporation.[4] Evaluate the dissolution profile of the solid dispersion compared to the pure drug.
-
Nanoparticle Formulation: Encapsulate this compound into polymeric nanoparticles or liposomes. This can enhance solubility and protect the drug from degradation in the GI tract.[3][13]
-
-
In Vitro Permeability Assays:
-
Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of this compound in its pure form and in different formulations.
-
-
Prodrug Approach:
Issue 2: Poor Blood-Brain Barrier (BBB) Penetration
Possible Causes:
-
Low passive diffusion due to unfavorable physicochemical properties (e.g., high molecular weight, low lipophilicity, high polar surface area).
-
Efflux by transporters at the BBB, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).[2]
Troubleshooting Steps:
-
In Vitro BBB Models:
-
Utilize in vitro models of the BBB (e.g., co-cultures of brain endothelial cells, pericytes, and astrocytes) to assess the permeability of this compound.
-
Investigate if this compound is a substrate for common efflux transporters like MDR1 and BCRP using cell lines overexpressing these transporters.[2]
-
-
Targeted Delivery Systems:
-
Receptor-Mediated Transcytosis: Functionalize nanoparticles or liposomes encapsulating this compound with ligands that target receptors expressed on the BBB, such as the transferrin receptor or insulin (B600854) receptor.
-
Adsorptive-Mediated Transcytosis: Utilize cationic nanoparticles or liposomes that can interact with the negatively charged surface of brain endothelial cells to promote uptake.
-
-
Chemical Modification (Prodrugs):
-
Design a chemical delivery system (CDS) where a lipophilic prodrug crosses the BBB and is then converted to a charged, trapped form of the active drug within the brain.[6]
-
Issue 3: High Inter-Individual Variability in In Vivo Studies
Possible Causes:
-
Variations in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) affecting drug dissolution and absorption.
-
Differences in metabolic enzyme activity (e.g., cytochrome P450 enzymes) among individuals.
-
Inconsistent formulation preparation leading to variable drug loading or particle size.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent fasting/fed states for all animals in the study, as food can significantly impact the absorption of poorly soluble drugs.[21]
-
Administer the formulation at the same time of day to minimize circadian variations in physiology.
-
-
Formulation Characterization:
-
Thoroughly characterize each batch of your formulation for key parameters such as particle size, polydispersity index, and encapsulation efficiency to ensure consistency.[19]
-
-
Pharmacokinetic Analysis:
-
Increase the number of animals per group to improve the statistical power of your pharmacokinetic study.
-
Consider using a crossover study design if ethically and practically feasible.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Novel Compound in Different Species
| Parameter | Mouse | Rat | Monkey | Dog |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |
| Volume of Distribution (L/kg) | 2.1 | 9.0 | N/A | N/A |
| Terminal Half-life (h) | N/A | 1.67 | N/A | 16.3 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |
| Data presented is for GNE-A, a novel MET kinase inhibitor, and is intended for illustrative purposes.[2] |
Table 2: Example Biodistribution of a Radiolabeled Compound in Xenograft Mice
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 4 ± 0.4 |
| Blood | High activity at 5h |
| Kidney | Rapid excretion |
| Data presented is for 4-[131I]-iodophenylacetic acid and is intended for illustrative purposes.[22] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).[3]
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[19]
-
Remove any unencapsulated this compound by methods such as dialysis or ultracentrifugation.[19]
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Dissolution Study of this compound Solid Dispersion
Materials:
-
This compound solid dispersion
-
Pure this compound
-
Dissolution apparatus (e.g., USP Apparatus II)
-
Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
Procedure:
-
Place a known amount of the this compound solid dispersion or pure this compound into the dissolution vessel containing the pre-warmed dissolution medium.
-
Stir the medium at a constant speed (e.g., 50-100 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time to compare the dissolution profiles.[21]
Visualizations
Caption: Workflow for developing and evaluating enhanced this compound delivery systems.
Caption: Proposed mechanism of this compound in enhancing neuroprotection.
References
- 1. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Solubility Enhancement of BCS Classified II/IV Drug – Solid Dispersion of Apixaban by Solvent Evaporation | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Strategies for Tissue-Specific Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticle-Based Delivery Systems for Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhalable nanoparticle-based delivery systems for the treatment of pulmonary infections: Status quo and barrier-overcoming strategies [pubmed.ncbi.nlm.nih.gov]
- 17. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of in vivo cleavable agglomerated liposomes suitable for modulated pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Forecasting the in vivo performance of four low solubility drugs from their in vitro dissolution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Investigating Usnic Acid Analogues and Managing Potential Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during experiments with usnic acid and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of usnic acid-induced toxicity?
A1: The primary mechanism of usnic acid toxicity, particularly hepatotoxicity, is the uncoupling of mitochondrial oxidative phosphorylation.[1][2][3] This disruption of the mitochondrial electron transport chain leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately causing oxidative stress and cell death, primarily through necrosis.[1][4][5]
Q2: Are there differences in toxicity between the enantiomers of usnic acid?
A2: Yes, studies have shown enantiospecific differences in toxicity. For instance, (-)-usnic acid has been reported to exhibit significantly greater hepatotoxicity than its (+)-enantiomer in HepG2 cells.[6] This highlights the importance of considering the specific enantiomer when evaluating the toxic potential of usnic acid derivatives.
Q3: Can the toxicity of usnic acid be mitigated in vitro?
A3: Yes, co-treatment with antioxidants has been shown to reduce usnic acid-induced necrosis. Pretreatment with antioxidants like butylated hydroxytoluene (BHT) and Vitamin E has been shown to decrease usnic acid-induced necrosis by nearly 70%.[1] Additionally, co-treatment with hepatoprotectants such as squalene (B77637) and N-acetylcysteine has demonstrated a partial reduction in toxicity in vitro.[6]
Q4: How can the poor aqueous solubility of usnic acid and its analogues be addressed in experiments?
A4: The low water solubility of usnic acid is a significant challenge.[7][8] To address this, researchers can use organic solvents like DMSO for initial stock solutions, but it is crucial to keep the final concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity. Other strategies include the use of co-solvents like PEG 400 and polypropylene (B1209903) glycol, or complexation with cyclodextrins to enhance solubility.[8] The synthesis of more water-soluble derivatives is also a key strategy.[8][9]
Q5: Are there usnic acid analogues with reduced toxicity but retained therapeutic activity?
A5: The development of usnic acid analogues aims to reduce toxicity while preserving or enhancing therapeutic effects.[10] For example, some synthesized usnic acid-amine conjugates and enamino derivatives have shown potent cytotoxic activity against cancer cell lines, in some cases exceeding that of the parent usnic acid, though their toxicity against non-cancerous cells requires thorough evaluation.[9][11][12] The goal is to identify derivatives with an improved therapeutic index.
Data Presentation: Cytotoxicity of Usnic Acid and its Analogues
The following tables summarize the half-maximal inhibitory concentration (IC50) values of usnic acid and its derivatives against various cell lines, providing a comparative overview of their cytotoxic potential.
Table 1: Cytotoxicity of Usnic Acid Enantiomers
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| (+)-Usnic Acid | HepG2 (Hepatoma) | MTT | 48 | 28.2 | 81.9 | [6] |
| (-)-Usnic Acid | HepG2 (Hepatoma) | MTT | 48 | 16.0 | 46.5 | [6] |
| (+)-Usnic Acid | HCT116 (Colon Cancer) | MTT | 72 | ~10 | ~29 | [13] |
| (-)-Usnic Acid | HCT116 (Colon Cancer) | MTT | 72 | ~10 | ~29 | [13] |
| (+)-Usnic Acid | PC3 (Prostate Cancer) | MTT | 72 | - | >10 | [13] |
| (-)-Usnic Acid | PC3 (Prostate Cancer) | MTT | 72 | - | >10 | [13] |
| (+)-Usnic Acid | MDA-MB-231 (Breast Cancer) | MTT | 72 | 15.8 | 45.9 | [13] |
| (-)-Usnic Acid | MDA-MB-231 (Breast Cancer) | MTT | 72 | 20.2 | 58.7 | [13] |
| (+)-Usnic Acid | A549 (Lung Cancer) | - | - | - | 65.3 | [14] |
| (+)-Usnic Acid | HT29 (Colon Cancer) | - | - | - | 95.2 | [14] |
| (+)-Usnic Acid | AGS (Gastric Cancer) | - | - | - | 15.01 | [14] |
Table 2: Cytotoxicity of Usnic Acid Analogues
| Analogue | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Usenamine A | HepG2 (Hepatoma) | - | - | 6.0 - 53.3 | [15][16] |
| Usenamine B | HepG2 (Hepatoma) | - | - | 6.0 - 53.3 | [15][16] |
| Isousone | HepG2 (Hepatoma) | - | - | 6.0 - 53.3 | [15][16] |
| Isoxazole Derivative 2a | MCF-7 (Breast Cancer) | MTT | 48 | ~3 | [9] |
| Isoxazole Derivative 2b | MCF-7 (Breast Cancer) | MTT | 48 | ~3 | [9] |
| Isoxazole Derivative 2a | PC-3 (Prostate Cancer) | MTT | 48 | ~3 | [9] |
| Isoxazole Derivative 2b | PC-3 (Prostate Cancer) | MTT | 48 | ~3 | [9] |
| Isoxazole Derivative 2a | HeLa (Cervical Cancer) | MTT | 48 | ~1 | [9] |
| Isoxazole Derivative 2b | HeLa (Cervical Cancer) | MTT | 48 | ~1 | [9] |
| 1,8-diaminooctane derivative | L1210 (Leukemia) | - | - | Significant | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicity of usnic acid analogues.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Usnic acid analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the usnic acid analogue in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Usnic acid analogue stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with usnic acid analogues as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
24-well plates
-
Serum-free culture medium
-
Usnic acid analogue stock solution (in DMSO)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the usnic acid analogue in serum-free medium for the desired time.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
For quantification, lyse the cells and measure the fluorescence intensity of the lysate in a 96-well black plate using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Mandatory Visualizations
Caption: Mechanism of Usnic Acid-Induced Hepatotoxicity.
Caption: Workflow for In Vitro Toxicity Screening.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Possible Cause: The concentration of the usnic acid analogue exceeds its solubility limit in the aqueous culture medium. This is a common issue due to the lipophilic nature of the usnic acid backbone.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure the compound is fully dissolved in the DMSO stock solution before diluting it into the medium.
-
Reduce Final Concentration: Test a lower concentration range of the compound.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below 0.5% is recommended, ensure it is sufficient to maintain the compound in solution. A pre-test of solubility in the medium at various DMSO concentrations can be helpful.
-
Use a Solubilizing Agent: Consider incorporating a low concentration of a biocompatible solubilizing agent, such as a cyclodextrin, in your culture medium.
-
Pre-warm Medium: Add the DMSO stock to pre-warmed (37°C) medium and vortex immediately to aid dissolution.
-
Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of concentrated compound stock.
-
Edge Effects: To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outermost wells. Instead, fill them with sterile PBS or medium.
-
Mixing: After adding the compound, gently mix the plate on an orbital shaker for a few seconds to ensure even distribution.
-
Issue 3: Inconsistent or Unexpected Results with ROS Assays
-
Possible Cause: The fluorescent probe (e.g., DCFH-DA) may be unstable or prone to auto-oxidation. The compound itself might interfere with the fluorescence.
-
Troubleshooting Steps:
-
Protect from Light: DCFH-DA is light-sensitive. Prepare the working solution fresh and protect it from light during preparation and incubation.
-
Include Proper Controls: Always include an untreated control (baseline ROS), a positive control (e.g., H₂O₂ or another known ROS inducer), and a compound-only control (to check for autofluorescence or quenching).
-
Phenol (B47542) Red-Free Medium: Phenol red in the culture medium can interfere with fluorescence readings. Use a phenol red-free medium during the assay.
-
Confirm with an Alternative Assay: If results are ambiguous, consider using a different ROS probe that detects a specific ROS species (e.g., MitoSOX Red for mitochondrial superoxide).
-
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Usnic acid-induced necrosis of cultured mouse hepatocytes: inhibition of mitochondrial function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of usnic acid and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of usnic acid and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review: Usnic acid-induced hepatotoxicity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Soluble Usnic Acid-Polyacrylamide Complexes with Enhanced Antimicrobial Activity against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Usnic acid and its derivatives for pharmaceutical use: a patent review (2000-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic activities of usnic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Hybrid Compounds Combining Fragments of Usnic Acid and Monoterpenoids for Effective Tyrosyl-DNA Phosphodiesterase 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Usnic Acid Derivatives with Cytotoxic and Antifungal Activities from the Lichen Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Refining experimental design for studying 4-FPBUA's long-term effects
Technical Support Center: Long-Term Effects of 4-FPBUA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the long-term effects of this compound. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound, a semi-synthetic analogue of usnic acid, has been shown to enhance the function of the blood-brain barrier (BBB) and induce autophagy.[1] Its mechanism involves the inhibition of the mTOR signaling pathway, which subsequently promotes autophagy.[1] This activity suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.[1]
Q2: We are observing high variability in our in vitro results during long-term this compound exposure. What could be the cause?
A2: High variability in long-term in vitro assays can stem from several factors.[2] It is crucial to ensure consistent cell culture conditions, including cell passage number, seeding density, and media composition. For long-term studies, subtle inconsistencies can amplify over time. Additionally, verify the stability of this compound in your culture medium over the extended incubation period. Degradation of the compound could lead to inconsistent effects.
Q3: Our animal models are showing unexpected side effects not predicted by our in vitro studies. Why might this be happening?
A3: Discrepancies between in vitro and in vivo results are a known challenge in drug development.[3][4][5] Animal models have complex physiological systems that cannot be fully replicated in cell culture.[3] The unexpected side effects could be due to metabolites of this compound that are not produced in your in vitro system, off-target effects in other organs, or interactions with other biological pathways not present in your cell lines. It is also important to consider that the long-term effects of many selective androgen receptor modulators (SARMs), a class to which compounds with similar structures can belong, are not yet well understood and can include a range of adverse effects.[6][7][8]
Q4: How should we determine the optimal dose for our long-term in vivo studies of this compound?
A4: Dose selection is a critical factor in preclinical toxicology studies.[9] It is recommended to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD). For long-term studies, it is advisable to use at least three dose levels: a high dose (near the MTD), a low dose (expected to be at or near the efficacious dose), and an intermediate dose.[9] This approach helps to establish a dose-response relationship and identify a therapeutic window.
Q5: What are the key signaling pathways to monitor in long-term studies of this compound?
A5: Given that this compound is a known mTOR inhibitor that induces autophagy, it is crucial to monitor the mTOR and AMPK signaling pathways.[1] Key proteins to assess would include phosphorylated and total levels of mTOR, p70S6K, 4E-BP1, AMPK, and ULK1. Additionally, monitoring markers of autophagy such as LC3-II/LC3-I ratio and p62 levels is essential.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your long-term experimental studies of this compound.
In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Autophagy Induction | 1. Cell confluence variability.2. Inconsistent this compound concentration.3. Suboptimal assay timing. | 1. Ensure consistent cell seeding density and confluence at the start of the experiment.2. Prepare fresh stock solutions of this compound regularly and verify the final concentration in the media.3. Perform a time-course experiment to determine the optimal duration of this compound treatment for autophagy induction. |
| Cell Viability Decrease Over Time | 1. Long-term cytotoxicity of this compound.2. Nutrient depletion in the culture medium.3. Mycoplasma contamination. | 1. Perform a long-term cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations.2. Replenish the culture medium more frequently or use a richer medium formulation for long-term cultures.3. Regularly test your cell cultures for mycoplasma contamination. |
| High Background in Fluorescence-Based Assays | 1. Autofluorescence from media components.2. Non-specific antibody binding. | 1. Consider using phenol (B47542) red-free media and serum-free media for the final assay steps to reduce background fluorescence.[10]2. Optimize antibody concentrations and include appropriate blocking steps and controls in your immunofluorescence protocol.[11] |
In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Expected Therapeutic Effect | 1. Poor bioavailability of this compound.2. Rapid metabolism of the compound.3. Inappropriate animal model. | 1. Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[12]2. Analyze plasma and tissue samples for this compound and its potential metabolites.3. Ensure the chosen animal model appropriately recapitulates the human disease pathology you are studying. |
| Observed Toxicity (e.g., Liver Injury, Weight Loss) | 1. Off-target effects of this compound.2. Accumulation of the compound or toxic metabolites. | 1. Conduct comprehensive toxicology studies, including histopathology of major organs.[13]2. Monitor liver enzymes (ALT, AST) and other relevant biomarkers in the blood.[14]3. Adjust the dosing regimen (e.g., lower the dose or change the frequency of administration). |
| Variability in Behavioral or Physiological Readouts | 1. Environmental stressors affecting the animals.2. Inconsistent handling of animals.3. Circadian rhythm disruptions. | 1. Ensure a stable and controlled environment for the animals (temperature, humidity, light-dark cycle).2. Standardize all animal handling and experimental procedures.3. Conduct behavioral tests at the same time of day to minimize variability due to circadian rhythms. |
Experimental Protocols
Protocol: Long-Term In Vitro Autophagy Assessment
This protocol outlines a method for assessing the long-term effects of this compound on autophagy in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Maintain the cells for 7, 14, and 21 days, replacing the medium with fresh this compound or vehicle every 2-3 days.
2. Western Blot Analysis for Autophagy Markers:
-
At each time point, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
3. Immunofluorescence for LC3 Puncta Formation:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle as described above.
-
At each time point, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3B primary antibody for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.
Visualizations
Signaling Pathway Diagram
References
- 1. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 3. Dealing with the challenges of drug discovery | CAS [cas.org]
- 4. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. humanspecificresearch.org [humanspecificresearch.org]
- 6. health.clevelandclinic.org [health.clevelandclinic.org]
- 7. usada.org [usada.org]
- 8. Adverse effects and potential benefits among selective androgen receptor modulators users: a cross-sectional survey | Semantic Scholar [semanticscholar.org]
- 9. altasciences.com [altasciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. ppd.com [ppd.com]
- 13. Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applications | FDA [fda.gov]
- 14. uspharmacist.com [uspharmacist.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of autophagy studies involving 4-FPBUA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in autophagy?
A1: this compound, or (S,E)-2-acetyl-6-[3-(4′-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one, is a semi-synthetic analog of usnic acid.[1] It has been identified as an inducer of autophagy.[1] Mechanistically, this compound is understood to stimulate autophagy through the activation of the AMPK pathway and subsequent inhibition of the mTOR pathway, which are key regulators of the autophagic process.[1][2]
Q2: How do I properly dissolve and store this compound?
A2: As with many small molecule inhibitors, solubility can be a challenge.[3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO.[3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Before use, allow the aliquot to equilibrate to room temperature to avoid condensation.[3]
Q3: What are the recommended working concentrations for this compound?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system. Based on general practice with novel compounds, starting with concentrations in the low micromolar range (e.g., 1-10 µM) is often a good starting point.[3]
Q4: How can I confirm that this compound is inducing autophagy and not just blocking lysosomal degradation?
A4: An increase in autophagosome markers like LC3-II can indicate either an induction of autophagy or a blockage in the degradation pathway.[4][5][6] To distinguish between these possibilities, it is essential to perform an autophagic flux assay.[4][5] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine (B1663885).[4][5] A greater accumulation of LC3-II in the presence of both this compound and the inhibitor, compared to the inhibitor alone, confirms an increase in autophagic flux.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No change in LC3-II levels after this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low to induce autophagy in your cell line. 2. Incorrect Treatment Duration: The incubation time may be too short or too long. 3. Compound Inactivity: The this compound stock may have degraded. 4. Cell Line Resistance: The specific cell line may be resistant to this compound-induced autophagy. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal incubation period. 3. Prepare a fresh stock solution of this compound. 4. Try a different cell line known to have a robust autophagic response. |
| High background or non-specific puncta in GFP-LC3 imaging. | 1. Overexpression Artifacts: Transient transfection of GFP-LC3 can lead to protein aggregates that are not true autophagosomes.[7] 2. Autofluorescence: Some cells exhibit natural autofluorescence that can be mistaken for GFP signals.[8] 3. Cell Handling Stress: Techniques like trypsinization can induce autophagy, leading to high basal levels of puncta.[9] | 1. Use a stable cell line with low, near-endogenous expression of GFP-LC3.[7] If using transient transfection, use the lowest possible amount of plasmid DNA.[10] 2. Image untreated cells and use an unrelated filter set (e.g., for RFP) to distinguish true GFP signals from autofluorescence.[8] 3. Use a gentler cell detachment method, such as Accutase, and handle cells carefully to minimize stress.[9] |
| Inconsistent Western blot results for LC3-II. | 1. Protein Degradation: LC3-I is particularly sensitive to degradation and freeze-thaw cycles.[11] 2. Poor Gel Resolution: LC3-I and LC3-II are close in molecular weight and may not separate well on standard gels.[12] 3. Poor Transfer: LC3 is a small protein and may be difficult to transfer efficiently to the membrane. | 1. Prepare fresh cell lysates and boil them immediately in sample buffer. Avoid repeated freezing and thawing.[11] 2. Use a high-percentage polyacrylamide gel (e.g., 15-20%) or a gradient gel (e.g., 4-20%) to improve separation. 3. Use a 0.2 µm PVDF membrane and optimize transfer conditions (e.g., 30 minutes at 100V for a wet transfer). |
| This compound appears to precipitate in the cell culture medium. | 1. Poor Solubility: The working concentration may exceed the solubility of this compound in the aqueous medium. 2. Interaction with Media Components: Serum proteins or other components in the media can interact with the compound, causing it to precipitate.[3] | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is low (ideally ≤ 0.1%) and consistent across all conditions.[3] 2. Try reducing the serum concentration during treatment, if experimentally feasible.[3] Ensure the diluted compound and the media are at 37°C before mixing.[3] |
Experimental Protocols & Data
Protocol 1: Western Blotting for LC3-II Turnover (Autophagic Flux Assay)
This protocol is adapted from standard autophagy monitoring procedures to assess the effect of this compound on autophagic flux.[4][13][14]
-
Cell Seeding: Plate cells (e.g., HeLa, MEF) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at the desired concentration.
-
Group 3: Bafilomycin A1 (BafA1) at 100 nM (or another lysosomal inhibitor like chloroquine at 50 µM).
-
Group 4: this compound + BafA1 (co-treatment).
-
Incubate for the desired time (e.g., 6 hours).
-
-
Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Measure the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 15% polyacrylamide gel.
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B (1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate. Also, probe for a loading control like GAPDH or β-actin.
-
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical data from an LC3-II turnover assay to illustrate expected results when this compound induces autophagy.
| Treatment Group | LC3-II / GAPDH Ratio (Arbitrary Units) | Interpretation |
| Vehicle Control | 1.0 | Basal autophagy level. |
| This compound (5 µM) | 2.5 | Increased LC3-II suggests either autophagy induction or lysosomal blockade. |
| Bafilomycin A1 (100 nM) | 3.5 | Accumulation of autophagosomes due to blocked degradation, indicating basal autophagic flux. |
| This compound + Bafilomycin A1 | 8.0 | Significant increase in LC3-II compared to BafA1 alone, confirming an increase in autophagic flux induced by this compound. |
Protocol 2: GFP-LC3 Puncta Formation Assay
This protocol outlines the steps for visualizing autophagosome formation using fluorescence microscopy.[8][15]
-
Cell Culture: Seed MEF cells stably expressing GFP-LC3 onto glass coverslips in a 24-well plate.
-
Treatment: Treat cells with vehicle control or this compound at the desired concentration for the optimal time determined previously.
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes if co-staining is required.
-
Mount the coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
-
Imaging:
-
Use a fluorescence or confocal microscope to capture images.
-
Acquire images from at least 10 random fields per condition.
-
-
Quantification:
-
Count the number of GFP-LC3 puncta per cell. An automated image analysis software is recommended to avoid bias.[11]
-
A significant increase in the average number of puncta per cell in this compound-treated cells compared to the control indicates autophagosome accumulation.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced autophagy.
Experimental Workflow
Caption: Workflow for key autophagy assays with this compound.
Troubleshooting Logic
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. proteolysis.jp [proteolysis.jp]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Phenylbutyric Acid (4-PBA) and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-phenylbutyric acid (4-PBA) with other prominent histone deacetylase (HDAC) inhibitors. The analysis is supported by experimental data to evaluate performance, mechanism of action, and effects on key signaling pathways.
Introduction to HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that modulate gene expression by interfering with HDAC enzymes. These enzymes remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, relaxing the chromatin and reactivating the expression of critical genes, such as tumor suppressors.[1][2] This activity can induce cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors potent agents in cancer therapy and other diseases.[3]
4-phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative that functions not only as an HDAC inhibitor but also as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[4][5][6] This dual mechanism distinguishes it from many other HDAC inhibitors. This guide compares 4-PBA to other widely studied inhibitors, including the pan-HDAC inhibitors Vorinostat (SAHA) and Trichostatin A (TSA), and the class-selective inhibitor Valproic Acid (VPA).
Mechanism of Action: A Tale of Two Functions
HDAC inhibitors typically work by binding to the active site of HDAC enzymes, preventing them from deacetylating their substrate proteins, which include both histones and non-histone proteins.[2] Inhibitors are often classified based on the HDAC classes they target.[7][8]
-
4-Phenylbutyric Acid (4-PBA): Functions as a class I and IIa HDAC inhibitor.[7][8] However, its primary and more potent role in many biological contexts is as a chemical chaperone that mitigates ER stress.[6][9] This is a crucial distinction, as some of its observed effects are independent of HDAC inhibition.[9][10] For instance, at lower doses (e.g., 20 mg/kg/day in mice), 4-PBA can effectively inhibit ER stress without altering histone H3 acetylation.[5]
-
Vorinostat (SAHA): A hydroxamic acid-based compound that is a potent pan-HDAC inhibitor, targeting classes I, II, and IV.[1][11] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[3]
-
Valproic Acid (VPA): A short-chain fatty acid used for decades as an anticonvulsant.[12] It also acts as a class I and IIa HDAC inhibitor.[7][12]
-
Trichostatin A (TSA): A natural product that is one of the most potent pan-HDAC inhibitors, targeting classes I and II.[7][10] It is primarily used as a research tool due to its toxicity.
Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.
Caption: The dual mechanism of 4-PBA action.
Comparative Data Presentation
The efficacy of HDAC inhibitors varies based on the compound's structure, the targeted HDAC isoforms, and the specific cellular context. The following table summarizes key quantitative data for 4-PBA and other selected inhibitors.
| Inhibitor | Target HDAC Class(es) | Reported IC50 / Effective Concentration | Cell Line / Model | Primary Effect Noted | Reference(s) |
| 4-PBA | Class I, IIa | 0.5 - 5 mM | Various (e.g., C2C12 myotubes, PC12) | HDAC inhibition, ER stress reduction, anti-inflammatory effects.[13][14][15] | [13][14][15] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | 50 - 500 nM | Various human tumor cells | Potent anti-proliferative and pro-apoptotic activity.[11] | [11][16] |
| Valproic Acid (VPA) | Class I, IIa | 0.5 - 2 mM | Various (e.g., cancer cell lines, rat models) | Anti-proliferative, anti-seizure, neuroprotective effects.[7][12][17] | [7][12][17] |
| Trichostatin A (TSA) | Pan-HDAC (Class I, II) | 5 - 50 nM | Various (e.g., mouse embryonic stem cells) | Potent HDAC inhibition, used as a positive control in experiments.[4][10] | [4][10] |
Note: IC50 and effective concentrations can vary significantly between different cell lines and experimental conditions.
Analysis of Affected Signaling Pathways
The downstream consequences of HDAC inhibition are vast, leading to the modulation of numerous signaling pathways. 4-PBA's effects are further complicated by its role in mitigating ER stress.
4-PBA:
-
NF-κB Pathway: By reducing ER stress, 4-PBA can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This leads to decreased production of pro-inflammatory cytokines like TNF-α and IL-6.[13][18]
-
MAPK Pathway: 4-PBA has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, p38, and JNK, which are involved in cellular proliferation and inflammatory responses.[19]
-
PI3K/AKT/mTOR Pathway: 4-PBA can enhance autophagy by inhibiting ER stress, an effect mediated through the PI3K/AKT/mTOR signaling pathway.[18][20]
-
Direct Gene Upregulation: Through histone acetylation, 4-PBA can directly upregulate gene expression. For example, it has been shown to increase IL-8 transcription, which paradoxically promoted migration in gastric cancer cells, highlighting potential undesired effects.[21]
Other HDAC Inhibitors (SAHA, VPA, TSA): These inhibitors primarily exert their effects through widespread changes in gene expression due to histone hyperacetylation. This can disrupt multiple signaling pathways involved in cancer progression, including those regulating cell cycle arrest, angiogenesis, and apoptosis.[3] While they share common downstream effects with 4-PBA, such as cell cycle modulation, their actions are less directly tied to the ER stress response pathways. For example, SAHA and TSA robustly inhibit both Class I and Class IIa HDACs, whereas 4-PBA and VPA are more selective for Class I and IIa.[7][10] This difference in selectivity can lead to distinct biological outcomes.
Caption: 4-PBA inhibits inflammation via the ER Stress and NF-κB pathway.
Experimental Protocols & Workflows
Objective evaluation of HDAC inhibitors requires standardized assays to determine their potency, selectivity, and cellular effects.[2]
Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution (e.g., 8-10 concentrations) of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Reagent: Add a viability reagent such as MTT or a resazurin-based compound (e.g., alamarBlue) to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Phenylbutyric Acid Plus Valproic Acid Exhibits the Therapeutic and Neuroprotective Effects in Acute Seizures Induced by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-PBA Enhances Autophagy by Inhibiting Endoplasmic Reticulum Stress in Recombinant Human Beta Nerve Growth Factor-Induced PC12 cells After Mechanical Injury via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-PBA and Tauroursodeoxycholic Acid (TUDCA) in Cellular Stress Mitigation
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen, is a key pathological feature in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. To counteract this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. When the UPR is insufficient or prolonged, it can trigger apoptosis. Chemical chaperones are small molecules that can alleviate ER stress by facilitating protein folding and reducing the load of misfolded proteins. Among the most studied chemical chaperones are 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA). This guide provides a comprehensive comparison of the efficacy of 4-PBA and TUDCA, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: Chemical Chaperones in ER Stress
Both 4-PBA and TUDCA are known to function as chemical chaperones that help to stabilize protein conformation and improve the folding capacity of the ER.[1][2] 4-PBA is a low molecular weight fatty acid that has been shown to interact with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting proper folding.[3] TUDCA, a taurine-conjugated bile acid, also exhibits chaperone activity and has been demonstrated to protect against ER stress-induced apoptosis.[4][5] While both compounds converge on the UPR pathway, they may exert their effects through distinct molecular mechanisms.
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies comparing the efficacy of 4-PBA and TUDCA in different experimental models.
Table 1: In Vitro Efficacy Comparison
| Parameter | Cell Line | Stressor | 4-PBA Effect | TUDCA Effect | Reference |
| Cell Viability (MTT Assay) | HepG2 | Tunicamycin (12 µM) | IC50 = 6.4 mM (cytotoxic) | ~15-20% decrease at 10 mM (less cytotoxic) | [1][2][6] |
| Protein Aggregation (BSA) | - | Heat (75°C) + DTT (5 mM) | Mitigates aggregation | More effectively mitigates aggregation | [2][4] |
| ER Stress Markers (GRP78, CHOP) | Renal Tissues | Ischemia/Reperfusion | Attenuated increase | Attenuated increase | [7] |
Table 2: In Vivo Efficacy Comparison in a Type 1 Diabetes Mouse Model
| Parameter | 4-PBA Treatment Group | TUDCA Treatment Group | Diabetic Control Group | Healthy Control Group | Reference |
| Fasting Blood Glucose (mmol/L) at 2 weeks | 26.4 ± 0.47 | 21.4 ± 0.84 | 31.9 ± 0.64 | 7.2 ± 0.45 | [8] |
| Body Weight (g) at 2 weeks | 28.8 ± 0.49 | 26.0 ± 0.35 | 23.6 ± 0.78 | 28.7 ± 0.23 | [8] |
| Serum Creatinine (B1669602) (mmol/L) at 2 months | 13.3 ± 0.94 | No significant difference from diabetic control | 20.5 ± 2.30 | 12.7 ± 0.28 | [8] |
| LDL Cholesterol (mmol/L) at 2 months | 1.39 ± 0.15 | 0.76 ± 0.03 | 2.04 ± 0.25 | 0.81 ± 0.05 | [8] |
| Renal Mg2+ (mg/L) at 2 months | 237.1 ± 43.5 | 227.5 ± 34.0 | 186.9 ± 14.6 | 218.9 ± 21.4 | [8] |
| Hepatic Mg2+ (mg/L) at 2 months | No significant difference from diabetic control | 387.4 ± 32.7 | 319.4 ± 77.9 | 415.5 ± 26.7 | [8] |
| Serum Selenium (µg/L) at 2 months | Normalized levels in heart, liver, and kidney | Normalized levels in heart, liver, and kidney | Altered levels | Normal levels | [9] |
Table 3: In Vivo Efficacy Comparison in a Cisplatin-Induced Chronic Kidney Disease Mouse Model
| Parameter | 4-PBA Treatment Group | TUDCA Treatment Group | Cisplatin Control Group | Reference |
| Glomerular Filtration Rate (GFR) | Significantly attenuated reduction | Significantly attenuated reduction | Reduced GFR | [10] |
| Serum Creatinine | Significantly attenuated increase | Significantly attenuated increase | Increased Creatinine | [10] |
| Blood Urea Nitrogen (BUN) | Significantly attenuated increase | Significantly attenuated increase | Increased BUN | [10] |
| Kidney Interstitial Inflammation (F4/80+ cells) | Reduced | Reduced | Increased | [10] |
Signaling Pathways and Mechanisms
Both 4-PBA and TUDCA mitigate ER stress primarily by modulating the Unfolded Protein Response (UPR). The UPR is initiated by three main sensor proteins located in the ER membrane: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Under ER stress, GRP78/BiP dissociates from the UPR sensors, leading to their activation.
-
PERK pathway: Activated PERK phosphorylates eIF2α, which transiently attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.
-
IRE1α pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.
Both 4-PBA and TUDCA have been shown to attenuate the activation of all three branches of the UPR by reducing the load of misfolded proteins in the ER.[7][11] For instance, in a study on HepG2 cells, both chaperones were found to mitigate tunicamycin-induced activation of the PERK-eIF2α-ATF4-CHOP arm of the UPR.[4]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of 4-PBA and TUDCA.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of 4-PBA or TUDCA, along with a stress-inducing agent (e.g., tunicamycin) if applicable. Include appropriate vehicle controls. Incubate for the desired time period (e.g., 24-48 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.[1][12]
-
Solubilization: After the incubation, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[1][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78 and CHOP overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[15]
-
Quantification: Quantify the band intensities using densitometry software and normalize them to the loading control.
Protein Aggregation Assay
This assay measures the ability of a chaperone to prevent the aggregation of a model protein under stress conditions.
-
Reaction Mixture Preparation: Prepare reaction mixtures containing a model protein prone to aggregation (e.g., bovine serum albumin or citrate (B86180) synthase), a buffer solution, and different concentrations of 4-PBA or TUDCA. Include a control without any chaperone.[18][19]
-
Induction of Aggregation: Induce protein aggregation by applying a stressor, such as heat (e.g., incubating at 60°C) or a chemical denaturant (e.g., DTT).[2][19]
-
Monitoring Aggregation: Monitor the increase in light scattering or turbidity over time at a specific wavelength (e.g., 340-500 nm) using a spectrophotometer or a microplate reader.[18][19]
-
Data Analysis: Plot the light scattering intensity against time. A reduction in the rate and extent of the increase in light scattering in the presence of 4-PBA or TUDCA indicates their chaperone activity in preventing protein aggregation.[19]
Caption: Experimental workflow for a protein aggregation assay.
Discussion and Conclusion
The available experimental data suggests that both 4-PBA and TUDCA are effective in mitigating ER stress and its downstream consequences in a variety of disease models.
-
In vitro studies demonstrate that while both compounds can reduce protein aggregation, TUDCA appears to be more potent in this regard.[2][4] Furthermore, at higher concentrations, 4-PBA can exhibit cytotoxicity, whereas TUDCA is generally less cytotoxic.[1][6]
-
In vivo studies in a mouse model of type 1 diabetes show that both 4-PBA and TUDCA can improve glycemic control and body weight, although they have differential effects on other metabolic parameters like serum creatinine and lipid profiles.[8] Both compounds also showed efficacy in normalizing the distribution of the essential trace element selenium in diabetic mice.[9] In a model of cisplatin-induced chronic kidney disease, both chaperones demonstrated protective effects by attenuating renal dysfunction and inflammation.[10]
-
In the context of liver disease , TUDCA has been shown to reduce liver fibrosis in a mouse model of cholestatic liver disease.[5] It has also been found to promote liver regeneration and alleviate fibrosis by activating GATA3.[20][21]
-
Regarding neurodegenerative diseases , both compounds have shown promise. For instance, a comparative analysis in retinal degeneration models indicated that both TUDCA and its precursor, ursodeoxycholic acid (UDCA), have neuroprotective effects.[22]
-
In cystic fibrosis , both 4-PBA and TUDCA have been investigated. 4-PBA has been shown to partially restore the function of the mutated CFTR protein.[23] Clinical trials have also been conducted to determine the optimal dose and compare the efficacy of TUDCA with ursodiol in managing cystic fibrosis-related liver disease.[24] However, the efficacy of these treatments can be modest and may be superseded by newer CFTR modulator therapies.[25]
References
- 1. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 4-Phenylbutyric Acid and Tauroursodeoxycholic Acid on Magnesium and Calcium Metabolism in Streptozocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Tauroursodeoxycholic Acid and 4-Phenylbutyric Acid on Selenium Distribution in Mice Model with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. mdpi.com [mdpi.com]
- 21. Tauroursodeoxycholic Acid Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Effects of CFTR modulators on serum biomarkers of liver fibrosis in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Chaperone Activity of 4-PBA: A Comparative Guide with Control Compounds
For Researchers, Scientists, and Drug Development Professionals
4-Phenylbutyric acid (4-PBA) is a small molecule chemical chaperone known to alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins. Its therapeutic potential is under investigation for a variety of diseases associated with protein misfolding and aggregation. Rigorous validation of its chaperone activity is crucial for preclinical and clinical development. This guide provides a framework for validating 4-PBA's efficacy by comparing its performance against positive and negative control compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Chaperone Activity
To objectively assess the chaperone activity of 4-PBA, it is essential to compare its effects with both a positive control, a compound with established chaperone activity, and a negative control, a structurally related compound lacking significant chaperone effects.
-
Positive Control: Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid and a well-characterized chemical chaperone that has been shown to mitigate protein aggregation and ER stress.[1][2] Its established efficacy makes it an excellent benchmark for evaluating the performance of 4-PBA.
-
Negative Control: Butyric Acid is a short-chain fatty acid structurally similar to 4-PBA but lacking the phenyl group. While not entirely inert biologically, its chaperone activity is considered negligible compared to 4-PBA, making it a suitable negative control to highlight the specific contribution of the phenylbutyrate structure to the observed effects.
The following tables summarize quantitative data from comparative studies on the effects of 4-PBA and TUDCA on protein aggregation and the expression of key ER stress markers.
Table 1: Comparison of 4-PBA and TUDCA in Preventing Protein Aggregation
| Compound | Concentration | Assay | Model Protein | Aggregation Reduction (%) | Reference |
| 4-PBA | 10 mM | Heat-induced aggregation | Bovine Serum Albumin (BSA) | ~40% | [1][3] |
| TUDCA | 10 mM | Heat-induced aggregation | Bovine Serum Albumin (BSA) | ~75% | [1][3] |
Table 2: Comparative Effects of 4-PBA and TUDCA on ER Stress Marker Expression in HepG2 Cells
| Treatment | GRP78/BiP Expression (Fold Change vs. Control) | CHOP Expression (Fold Change vs. Control) | Reference |
| Tunicamycin (ER stress inducer) | Increased | Significantly Increased | [2][3] |
| Tunicamycin + 4-PBA | Mitigated Increase | Mitigated Increase | [2][3] |
| Tunicamycin + TUDCA | Mitigated Increase | Mitigated Increase | [2][3] |
| 4-PBA alone | No significant change | No significant change | [2][3] |
| TUDCA alone | No significant change | No significant change | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments to assess and compare the chaperone activity of 4-PBA and control compounds.
In Vitro Protein Aggregation Assay
This assay evaluates the ability of a compound to prevent the aggregation of a model protein under denaturing conditions.
Objective: To quantify the anti-aggregation efficacy of 4-PBA in comparison to TUDCA and a negative control.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4-PBA, TUDCA, and Butyric Acid stock solutions
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Thermomixer or water bath
Procedure:
-
Prepare a 1 mg/mL solution of BSA in PBS.
-
In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: BSA solution + vehicle (e.g., PBS)
-
4-PBA: BSA solution + 4-PBA (final concentration, e.g., 10 mM)
-
TUDCA: BSA solution + TUDCA (final concentration, e.g., 10 mM)
-
Negative Control: BSA solution + Butyric Acid (final concentration, e.g., 10 mM)
-
-
Incubate the samples at 65°C for 30 minutes to induce thermal aggregation of BSA.
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance of each sample at 340 nm. Increased absorbance indicates a higher degree of protein aggregation.
-
Calculate the percentage of aggregation inhibition for each compound relative to the control.
Western Blot Analysis of ER Stress Markers
This method is used to detect and quantify changes in the expression of key proteins involved in the unfolded protein response (UPR), a cellular stress response pathway activated by ER stress.
Objective: To determine the effect of 4-PBA, TUDCA, and a negative control on the expression of ER stress markers GRP78 (BiP) and CHOP in a cellular model.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Tunicamycin (ER stress inducer)
-
4-PBA, TUDCA, and Butyric Acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and allow them to adhere overnight.
-
Treat the cells with the following conditions for 24 hours:
-
Vehicle control
-
Tunicamycin (e.g., 2.5 µg/mL)
-
Tunicamycin + 4-PBA (e.g., 5 mM)
-
Tunicamycin + TUDCA (e.g., 1 mM)
-
Tunicamycin + Butyric Acid (e.g., 5 mM)
-
4-PBA alone
-
TUDCA alone
-
Butyric Acid alone
-
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of GRP78 and CHOP to the loading control.
-
Calculate the fold change in protein expression relative to the vehicle control.
-
Visualizing the Molecular Context
Diagrams illustrating the signaling pathways and experimental workflows can provide a clearer understanding of the underlying mechanisms and experimental design.
References
- 1. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of ER Stress Modulation: A Comparative Guide to 4-PBA and Novel Inhibitors
For researchers, scientists, and drug development professionals navigating the complex field of endoplasmic reticulum (ER) stress, the choice of inhibitory agents is critical. 4-Phenylbutyric acid (4-PBA), a long-standing chemical chaperone, is now being challenged by a new wave of novel, more targeted ER stress inhibitors. This guide provides an objective comparison of the efficacy of 4-PBA against these emerging alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tools for research and therapeutic development.
The accumulation of unfolded or misfolded proteins in the ER triggers a state of cellular stress, activating the unfolded protein response (UPR). While initially a pro-survival mechanism, chronic ER stress is implicated in a host of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] For years, 4-PBA has been a widely used tool to mitigate ER stress. It is thought to act as a chemical chaperone, assisting in protein folding and reducing the load of unfolded proteins.[2][3] However, its mechanism is often considered non-specific, and its potency can be limited.[4] This has spurred the development of novel inhibitors that target specific components of the UPR signaling pathways: IRE1α, PERK, and ATF6.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data comparing the efficacy of 4-PBA with several novel ER stress inhibitors. It is important to note that direct head-to-head comparisons across a wide range of inhibitors under uniform experimental conditions are limited in the current literature. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental setups.
Table 1: Comparison of 4-PBA and Novel IRE1α and ATF6 Pathway Inhibitors
| Inhibitor | Target(s) | IC50 Value | Cell Line | Assay | Source |
| 4-PBA | General ER Stress (weakly inhibits IRE1/ATF6) | ~2.31 mM | NRK-52E | UPRE Activation | [4] |
| 2-POAA-OMe | IRE1α, ATF6 | ~1.92 mM | NRK-52E | UPRE Activation | [4] |
| 2-POAA-NO2 | IRE1α, ATF6 | ~2.06 mM | NRK-52E | UPRE Activation | [4] |
| 2-NOAA | IRE1α, ATF6 | ~1.59 mM | NRK-52E | UPRE Activation | [4] |
| Ceapin-A7 | ATF6α | 0.59 µM | 293A | ERSE Luciferase Reporter | [5][6] |
Table 2: Comparison of 4-PBA and Novel PERK Pathway Inhibitors
| Inhibitor | Target | IC50 Value | Cell-free/Cell-based | Source |
| 4-PBA | General ER Stress (indirect effect on PERK) | Not reported for direct PERK inhibition | - | |
| GSK2606414 | PERK | 0.4 nM | Cell-free | [7] |
| GSK2656157 | PERK | 0.9 nM | Cell-free | [7] |
| ISRIB (trans-isomer) | PERK (downstream) | 5 nM | - | [7] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for these inhibitors and a typical experimental approach for their evaluation, the following diagrams are provided.
Caption: ER Stress Signaling and Inhibitor Targets.
Caption: General Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of ER stress inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.
Western Blot Analysis of ER Stress Markers
Objective: To quantify the protein levels of key ER stress markers (e.g., GRP78, p-PERK, p-IRE1α, ATF6, CHOP) following treatment with 4-PBA or a novel inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Induce ER stress using an appropriate agent (e.g., 1-2 µg/mL tunicamycin or 100-200 nM thapsigargin) with or without co-treatment of 4-PBA (0.5-5 mM) or a novel inhibitor at various concentrations.[8] Incubate for a predetermined time (e.g., 12-24 hours).[8]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., GRP78, p-PERK, p-IRE1α, ATF6, CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytoprotective effect of 4-PBA or a novel inhibitor against ER stress-induced cell death.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with an ER stress inducer in the presence or absence of the inhibitors for the desired duration.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Concluding Remarks
While 4-PBA remains a valuable and accessible tool for mitigating general ER stress, the landscape of available inhibitors is rapidly evolving. Novel small molecules targeting specific arms of the UPR offer greater potency and specificity, enabling more precise dissection of signaling pathways and holding greater promise for therapeutic applications. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions when selecting an ER stress inhibitor. As the field progresses, further head-to-head comparative studies will be crucial to fully delineate the relative advantages of these next-generation modulators.
References
- 1. Endoplasmic reticulum stress and therapeutic strategies in metabolic, neurodegenerative diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Er Stress Research Institute patents new ER stress inhibitors | BioWorld [bioworld.com]
- 6. ATF6 activation promotes tumorigenesis and drug resistance in diffuse large B-cell lymphoma (DLBCL) by regulating the mTOR/S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apoptosisinhibitor.com [apoptosisinhibitor.com]
Head-to-head comparison of 4-PBA and trichostatin A (TSA) on histone acetylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used histone deacetylase (HDAC) inhibitors: 4-Phenylbutyrate (B1260699) (4-PBA) and Trichostatin A (TSA). We will delve into their mechanisms, comparative efficacy in inducing histone acetylation, and provide detailed experimental protocols for researchers to replicate and build upon these findings.
Introduction to HDAC Inhibitors: 4-PBA and TSA
Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, which is generally associated with a more open chromatin state and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.
Inhibitors of HDACs are valuable tools in research and have emerged as a promising class of therapeutics, particularly in oncology. By preventing the removal of acetyl groups, HDAC inhibitors cause an accumulation of acetylated histones (hyperacetylation), which can lead to the reactivation of silenced tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis.[1][2]
Trichostatin A (TSA) is a natural organic compound that serves as an antifungal antibiotic.[3] It is one of the most well-characterized and potent reversible inhibitors of class I and II HDACs.[2][3] Its robust and specific activity has made it a gold standard in epigenetic research.
4-Phenylbutyric acid (4-PBA) is a terminal aromatic substituted fatty acid.[4] It is known to function as both an HDAC inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[4][5][6] This dual functionality makes it a subject of interest in a variety of disease models.
Mechanism of Action
Both 4-PBA and TSA function by inhibiting the enzymatic activity of HDACs, leading to an increase in global histone acetylation. However, their potency and the specifics of their interaction with the enzymes differ.
Trichostatin A (TSA): TSA acts as a potent, reversible inhibitor of class I and II HDACs.[3] Its mechanism involves the hydroxamic acid group of the molecule chelating the zinc ion located in the catalytic pocket of the HDAC enzyme.[7] This action effectively blocks the substrate's access to the active site, preventing the deacetylation of histone tails.
4-Phenylbutyric acid (4-PBA): 4-PBA also functions as an HDAC inhibitor, although it is generally considered to be significantly less potent than TSA.[4][8] Studies suggest it has weak inhibitory effects on certain HDAC isoforms.[8] In addition to its role in HDAC inhibition, 4-PBA is widely used to attenuate ER stress, a function that is independent of its epigenetic activity.[6]
Head-to-Head Performance: Quantitative Data
The following table summarizes the quantitative differences in the performance of 4-PBA and TSA as HDAC inhibitors, based on published experimental data.
| Feature | Trichostatin A (TSA) | 4-Phenylbutyric acid (4-PBA) | References |
| Target HDACs | Potent inhibitor of Class I and II HDACs (e.g., HDAC1, 3, 4, 6, 10). | Weak inhibitor of some HDACs (e.g., HDAC7, HDAC11). | [3][7][8] |
| IC50 Values | ~1.3-20 nM for various HDAC isoforms. | Millimolar (mM) range; significantly less potent. One study reported weak inhibition (32-35%) at 500 µM. | [3][8][9] |
| Typical In Vitro Concentration | 10 nM - 5 µM. | 1 mM - 5 mM. | [4][10][11] |
| Effect on Histone H3 Acetylation | Strong induction of global H3 acetylation. Increases acetylation at specific sites like H3K9, H3K14, and H3K56. | Induces H3 hyperacetylation, including at the H3K9 site. | [1][10][11][12] |
| Effect on Histone H4 Acetylation | Strong induction of global H4 acetylation. | Data less specific, but general HDAC inhibition implies an effect. | [13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these HDAC inhibitors and a typical workflow for their comparative analysis.
Caption: Mechanism of HDAC inhibition by TSA and 4-PBA.
Caption: Workflow for comparing 4-PBA and TSA effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standardized protocols for the key experiments cited in this guide.
Protocol 1: Western Blotting for Acetylated Histones
This protocol is adapted for detecting changes in histone acetylation levels following treatment with HDAC inhibitors.[2]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of 4-PBA, TSA, or vehicle control (e.g., DMSO) for a specified duration (e.g., 12-24 hours).
-
-
Histone Extraction (Acid Extraction Method): [2]
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF). Incubate on ice for 10 minutes.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histone proteins.
-
Determine protein concentration using a suitable assay (e.g., Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Dilute histone extracts in LDS sample buffer.
-
Separate proteins on a 10-15% Bis-Tris gel, as higher percentage gels provide better resolution for small histone proteins.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs from cell extracts or purified sources.[15][16][17]
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer.
-
Prepare a deacetylated standard curve according to the kit manufacturer's instructions.
-
Dilute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare test compounds (4-PBA, TSA) at various concentrations. TSA is often included as a positive control inhibitor.
-
-
Assay Procedure:
-
In a 96-well microplate, add HDAC Assay Buffer, test inhibitor (4-PBA or TSA), and the HDAC enzyme source (e.g., HeLa nuclear extract).
-
Initiate the reaction by adding the diluted HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which often contains a strong HDAC inhibitor like TSA to halt the enzymatic reaction and a protease to process the deacetylated substrate.[15]
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Analysis:
-
Measure fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of histone acetylation at specific gene promoters.[18][19]
-
Cross-linking and Chromatin Preparation:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose (B213101) beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9) or a negative control (e.g., normal IgG).
-
Add Protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C overnight in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the immunoprecipitated DNA using phenol/chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to target gene promoters to determine the enrichment of acetylated histones.
-
Conclusion and Recommendations
The comparison between 4-PBA and TSA reveals a significant difference in their potency as HDAC inhibitors.
-
Trichostatin A (TSA) is a highly potent, pan-inhibitor of Class I and II HDACs, effective at nanomolar concentrations.[3] It is the ideal choice for studies requiring robust and maximal inhibition of HDAC activity to investigate the downstream consequences of global histone hyperacetylation.
-
4-Phenylbutyric acid (4-PBA) is a much weaker HDAC inhibitor, requiring millimolar concentrations to elicit an effect on histone acetylation.[8][10] Its dual role as a chemical chaperone that reduces ER stress is a critical consideration.[4] Researchers should be aware that at the concentrations used to inhibit HDACs, 4-PBA will also strongly affect ER stress pathways. Therefore, 4-PBA is suitable for studies investigating the interplay between epigenetic regulation and ER stress, but appropriate controls are necessary to dissect these two effects.
For researchers specifically focused on the direct effects of histone hyperacetylation, TSA is the superior and more specific tool. For studies where the combined effects of moderate HDAC inhibition and ER stress relief are of interest, 4-PBA presents a unique pharmacological agent.
References
- 1. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic acetylation of lysine-4-trimethylated histone H3 and H3 variant biology in a simple multicellular eukaryote - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. epigenome-noe.net [epigenome-noe.net]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 4-Phenylbutyrate (4-PBA) in Independent Studies: A Comparative Guide
Introduction
4-phenylbutyrate (B1260699) (4-PBA) is a small molecule, U.S. Food and Drug Administration (FDA)-approved drug, initially used for the treatment of urea (B33335) cycle disorders.[1][2][3][4] Its neuroprotective properties have garnered significant attention in preclinical research for a range of neurodegenerative diseases. 4-PBA functions through a multi-faceted mechanism, primarily as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[5][6][7] As a chemical chaperone, it aids in proper protein folding, thereby mitigating endoplasmic reticulum (ER) stress and preventing the aggregation of misfolded proteins, a common hallmark of many neurodegenerative conditions.[6][8] Its role as an HDAC inhibitor allows it to modulate gene expression, further contributing to its neuroprotective effects.[5] This guide provides a comparative overview of independent studies that have validated the neuroprotective effects of 4-PBA, presenting key experimental data and methodologies.
Mechanism of Action: A Dual Approach to Neuroprotection
The therapeutic potential of 4-PBA in neurodegenerative diseases stems from its ability to address cellular dysfunction on two key fronts: protein aggregation and transcriptional dysregulation.
-
Chemical Chaperone Activity and ER Stress Reduction: A primary mechanism of 4-PBA is its function as a chemical chaperone.[1][6][9] It helps to stabilize protein conformation, prevent the accumulation of misfolded proteins, and alleviate ER stress.[6] ER stress is a significant contributor to neuronal cell death in various neurodegenerative disorders.[1] By reducing the load of unfolded proteins, 4-PBA helps restore cellular homeostasis and prevent the activation of apoptotic pathways.[2][10]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA also acts as an HDAC inhibitor.[5][6] By inhibiting HDACs, it promotes histone acetylation, leading to a more open chromatin structure and influencing the transcription of genes involved in neuronal survival and function.[6]
References
- 1. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 10. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
A Head-to-Head Battle in the Lab: 4-PBA vs. Sodium Butyrate In Vitro
For the discerning researcher, a detailed in vitro comparison of 4-Phenylbutyrate (B1260699) (4-PBA) and sodium butyrate (B1204436) reveals distinct nuances in their mechanisms of action and efficacy. This guide provides a comprehensive overview of their performance as histone deacetylase (HDAC) inhibitors, endoplasmic reticulum (ER) stress mitigators, and inducers of cell differentiation, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
Both 4-PBA and sodium butyrate are short-chain fatty acids that have garnered significant interest in the scientific community for their therapeutic potential. While structurally similar—4-PBA is an aromatic derivative of butyrate—their in vitro activities exhibit subtle but important distinctions. Both compounds are recognized as histone deacetylase (HDAC) inhibitors, a key mechanism underlying their ability to modulate gene expression.[1] Additionally, 4-PBA is a well-established chemical chaperone that alleviates endoplasmic reticulum (ER) stress, a function less characterized for sodium butyrate.[2][3] Their effects on cell differentiation are also a focal point of research, with both molecules capable of inducing maturation in various cell lineages.
This guide will delve into the specifics of their in vitro performance, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying cellular pathways and workflows. It is important to note that direct head-to-head comparative studies with extensive quantitative data are limited in the published literature. Therefore, this guide collates data from various studies, and experimental conditions are specified to provide context for an objective comparison.
Quantitative Data Summary
The following tables summarize the available quantitative data for 4-PBA and sodium butyrate across three key areas of in vitro research.
Table 1: Histone Deacetylase (HDAC) Inhibition
| Compound | Cell Line/System | Assay Type | IC50 / % Inhibition | Concentration | Reference |
| 4-PBA | HeLa Cell Nuclear Extract | Fluorimetric Assay | Lower than Sodium Butyrate (qualitative) | 5 mM | [4] |
| Sodium Butyrate | HT-29 Cell Nuclear Extract | Fluorimetric Assay | 0.09 mM | Not Applicable | [5] |
| Sodium Butyrate | HeLa Cell Nuclear Extract | Fluorimetric Assay | Higher than 4-PBA (qualitative) | 5 mM | [4] |
| Sodium Butyrate | HeLa Nuclear Extract | Radiometric Assay | 70-75% inhibition | 50 mM | [6] |
Note: A direct comparison of IC50 values under identical experimental conditions was not found in the reviewed literature. The qualitative comparison from ResearchGate indicates that at a concentration of 5 mM, 4-PBA exhibits stronger HDAC inhibition than sodium butyrate in HeLa cell nuclear extract.[4]
Table 2: Endoplasmic Reticulum (ER) Stress Reduction
| Compound | Cell Line | Stress Inducer | ER Stress Marker | % Reduction / Effect | Concentration | Reference |
| 4-PBA | HK-2 | Tunicamycin (B1663573) | CHOP | Significant reduction | 1 mM | [2][7] |
| 4-PBA | HK-2 | Tunicamycin | GRP78 | No significant reduction | 1 mM | [2][7] |
| 4-PBA | 3T3-L1 | Differentiation Media | GRP78, CHOP, p-eIF2α, spliced XBP1 | Significant reduction | 10 mM | [3] |
| 4-PBA | NRK-52E | TGF-β | GRP78, CHOP, ATF4 | Significant reduction | Not Specified | [5] |
| Sodium Butyrate | - | - | - | Data not available | - | - |
Note: The reviewed literature did not provide quantitative data on the direct effect of sodium butyrate on ER stress markers in a comparative context with 4-PBA.
Table 3: Induction of Cell Differentiation
| Compound | Cell Line | Differentiation Marker | Effect | Concentration | Reference |
| 4-PBA | Mouse Embryonic Stem Cells | Cardiac Troponin T | Stage-specific effects on cardiac differentiation | Not Specified | [8][9] |
| Sodium Butyrate | Caco-2 | Alkaline Phosphatase | Increased activity | 1 mM | [10] |
| Sodium Butyrate | CAPAN-1 | Cell Surface Glycoproteins | Altered expression | Not Specified | [11] |
Note: The provided data highlights the pro-differentiative capacity of both compounds in different cell models. A direct quantitative comparison of their potency in inducing the same differentiation markers is not available in the literature reviewed.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Mechanism of HDAC Inhibition by 4-PBA and Sodium Butyrate.
Caption: 4-PBA's Role in the ER Stress and Unfolded Protein Response Pathway.
Experimental Workflows
Caption: Workflow for a Fluorimetric HDAC Activity Assay.
Caption: General Workflow for Western Blot Analysis of ER Stress Markers.
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay (Fluorimetric)
This protocol is adapted from commercially available kits and published methodologies.[6][12]
-
Preparation of Nuclear Extract:
-
Culture HeLa cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer and dounce homogenization to release the nuclei.
-
Isolate the nuclei by centrifugation and resuspend in a high-salt nuclear extraction buffer.
-
Incubate on ice with intermittent vortexing to extract nuclear proteins.
-
Clarify the extract by centrifugation and determine the protein concentration of the supernatant (nuclear extract) using a Bradford or BCA assay.
-
-
HDAC Inhibition Assay:
-
In a 96-well black plate, add the following to each well:
-
HeLa nuclear extract (typically 5-10 µg of protein).
-
HDAC assay buffer.
-
4-PBA or sodium butyrate at various concentrations (or a vehicle control).
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the HDAC enzymes.
-
-
Enzymatic Reaction and Detection:
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The HDAC activity is inversely proportional to the fluorescence signal. Calculate the percentage of inhibition relative to the vehicle control.
-
Western Blot for ER Stress Markers (GRP78 and CHOP)
This is a general protocol for the detection of GRP78 and CHOP proteins.[13][14][15][16]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of 4-PBA, sodium butyrate, and/or an ER stress inducer (e.g., tunicamycin) for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of GRP78 and CHOP to the loading control.
-
Alkaline Phosphatase Assay for Cell Differentiation
This protocol is suitable for assessing the differentiation of Caco-2 cells.[4][17][18][19]
-
Cell Culture and Treatment:
-
Seed Caco-2 cells in a 96-well plate and culture until they reach post-confluence, allowing for spontaneous differentiation.
-
Treat the cells with various concentrations of sodium butyrate or 4-PBA for the desired period (e.g., 24-72 hours).
-
-
Enzyme Assay:
-
Wash the cells with PBS.
-
Add a reaction buffer containing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate to each well.
-
Incubate the plate at 37°C for 15-30 minutes. Alkaline phosphatase in the cells will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Calculate the alkaline phosphatase activity in each sample based on the standard curve.
-
Normalize the enzyme activity to the total protein content of each well, which can be determined using a separate protein assay (e.g., BCA assay) on parallel wells.
-
Conclusion
In vitro, both 4-PBA and sodium butyrate demonstrate significant biological activity, particularly as HDAC inhibitors and inducers of cell differentiation. 4-PBA distinguishes itself as a potent chemical chaperone capable of alleviating ER stress, a property not as well-documented for sodium butyrate. While direct quantitative comparisons are sparse, the available data suggests that 4-PBA may be a more potent HDAC inhibitor at equivalent concentrations. The choice between these two molecules for in vitro studies will ultimately depend on the specific research question and the cellular processes being investigated. For studies focused on the interplay between HDAC inhibition and ER stress, 4-PBA offers a clear advantage. For research centered on the effects of short-chain fatty acids on gene expression and cell fate, both compounds remain valuable tools. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their in vitro efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - 4-PBA significantly inhibits tunicamycin (TM)-induced CHOP expression. - Public Library of Science - Figshare [plos.figshare.com]
- 3. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. 4-Phenylbutyrate Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression | PLOS One [journals.plos.org]
- 8. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 10. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of sodium butyrate, a differentiating agent, on cell surface glycoconjugates of a human pancreatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. sinobiological.com [sinobiological.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for in situ enzyme assays to assess the differentiation of human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
A critical review of 4-PBA's therapeutic potential across different studies
An In-depth Analysis of 4-Phenylbutyric Acid's Efficacy Against Alternative Endoplasmic Reticulum Stress Modulators
For Immediate Release
[City, State] – 4-Phenylbutyric acid (4-PBA), a chemical chaperone historically used to treat urea (B33335) cycle disorders, is gaining significant attention for its broad therapeutic potential across a spectrum of diseases characterized by endoplasmic reticulum (ER) stress.[1][2] This guide provides a critical review of 4-PBA's efficacy, offering a direct comparison with other notable ER stress modulators, including Tauroursodeoxycholic acid (TUDCA), Salubrinal, and Guanabenz. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the therapeutic landscape of ER stress inhibition.
Abstract
Endoplasmic reticulum (ER) stress and the ensuing Unfolded Protein Response (UPR) are implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, metabolic disorders, and certain cancers. Chemical chaperones and other small molecules that can mitigate ER stress represent a promising therapeutic avenue. 4-Phenylbutyric acid (4-PBA) has emerged as a key player in this field, demonstrating the ability to alleviate protein misfolding and aggregation.[2] This guide synthesizes data from multiple studies to compare the performance of 4-PBA against its alternatives, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key cellular pathways to provide a comprehensive resource for the scientific community.
Comparative Analysis of 4-PBA and Alternatives
The therapeutic potential of 4-PBA is often benchmarked against other molecules that modulate the UPR. The following tables summarize quantitative data from various studies, comparing the effects of 4-PBA with TUDCA, a bile acid with chaperone activity, and other ER stress inhibitors.
Table 1: In Vitro Efficacy of 4-PBA vs. TUDCA on ER Stress and Cell Viability
| Parameter | Cell Line | Condition | 4-PBA | TUDCA | Key Findings | Reference |
| Protein Aggregation | HepG2 | Heat and DTT induced BSA aggregation | Less effective at inhibiting larger aggregate formation | More effectively mitigated protein aggregation | TUDCA is more efficient in preventing stress-induced protein aggregation in vitro. | [3][4] |
| Cell Viability | HepG2 | 48h treatment | Decreased cell viability at higher concentrations (IC50 determined) | Did not decrease cell viability | TUDCA shows a better safety profile in terms of cytotoxicity in HepG2 cells. | [3][4] |
| Apoptosis (PARP cleavage) | HepG2 | Tunicamycin, UV-irradiation, or 4-PBA induced | Did not mitigate PARP cleavage | Mitigated PARP cleavage | TUDCA demonstrates anti-apoptotic activity against various stressors. | [3][4] |
| UPR Activation (PERK pathway) | HepG2 | Basal conditions | Did not activate PERK | Activated PERK, leading to eIF2α phosphorylation and ATF4 expression | TUDCA and 4-PBA have different effects on the basal activation of the PERK arm of the UPR. | [3][4] |
| ER Stress Marker (ATF6α) | Mouse Podocytes | Puromycin aminonucleoside (PAN) induced | Significantly reduced PAN-induced ATF6α expression (at 5 µM) | Significantly reduced PAN-induced ATF6α expression (at 100 µM) | Both compounds effectively reduce this specific ER stress marker, though at different concentrations. | |
| Inflammatory Cytokines (Tnf-α, Il-6 mRNA) | 3T3-L1 adipocytes | Tunicamycin-induced | Suppressed up-regulation | Suppressed up-regulation | Both agents show anti-inflammatory effects by mitigating ER stress-induced cytokine expression. | [5] |
Table 2: In Vivo Efficacy of 4-PBA vs. TUDCA in Disease Models
| Parameter | Animal Model | Condition | 4-PBA | TUDCA | Key Findings | Reference |
| Renal Tubular Apoptosis | Mouse | Ischemia/Reperfusion (I/R) Injury | Attenuated I/R-induced apoptosis (at 100 mg/kg) | Attenuated I/R-induced apoptosis (at 300 mg/kg) | Both compounds are protective against I/R-induced kidney cell death. | [1] |
| ER Stress Markers (BiP, CHOP, p-PERK) | Mouse | Unilateral Ischemia/Reperfusion (uIR) of the kidney | Suppressed post-IRI increases in BiP, CHOP, and p-PERK (at 20 mg/kg/day) | Suppressed post-IRI increases in BiP, CHOP, and p-PERK (at 250 mg/kg/day) | Both agents effectively reduce ER stress markers in a model of chronic kidney disease. | [2] |
| Kidney Interstitial Inflammation (F4/80+ macrophages) | Mouse | Cisplatin-induced Chronic Kidney Disease | Reduced F4/80+ macrophage infiltration | Reduced F4/80+ macrophage infiltration | Both compounds demonstrate anti-inflammatory effects in a model of chemotherapy-induced kidney injury. | [6] |
| Selenium Distribution | Mouse | Type 1 Diabetes | Normalized selenium levels in heart, liver, and kidney | Maintained selenium levels in liver and kidney | Both chaperones can regulate trace element distribution in a diabetic model. | [7] |
Experimental Protocols
In Vitro Protein Aggregation Assay
-
Objective: To compare the efficacy of 4-PBA and TUDCA in preventing protein aggregation.
-
Method: Bovine serum albumin (BSA) was induced to aggregate by heat (75°C for 1 hour) and dithiothreitol (B142953) (DTT). 4-PBA (5 and 10 mM) or TUDCA (5 and 10 mM) were co-incubated with BSA.[3]
-
Analysis: Aggregation was analyzed by 8% Native-PAGE and turbidity assay.[3]
Cell Viability Assay
-
Objective: To assess the cytotoxicity of 4-PBA and TUDCA.
-
Cell Line: HepG2 cells.
-
Method: Cells were treated with varying concentrations of 4-PBA (0.5–20 mM) or TUDCA (0.25–10 mM) for 48 hours.[3]
-
Analysis: Cell viability was measured using the MTT assay.[3]
Animal Model of Ischemia/Reperfusion Injury
-
Objective: To evaluate the protective effects of 4-PBA and TUDCA in vivo.
-
Animal Model: C57Bl/6 mice.
-
Method: Mice were pretreated with 4-PBA (100 mg/kg) or TUDCA (300 mg/kg) one hour before being subjected to 24 hours of ischemia/reperfusion.[1]
-
Analysis: Kidney tissues were analyzed for apoptosis using TUNEL assay and for histopathological changes via H&E staining. Plasma BUN and creatinine (B1669602) levels were also measured.[1]
Signaling Pathways and Experimental Workflows
The Unfolded Protein Response (UPR) and the Role of 4-PBA
The accumulation of misfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring proteostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. 4-PBA is thought to act as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the load of unfolded proteins that activate the UPR.
Caption: The Unfolded Protein Response (UPR) signaling pathways and the inhibitory effect of 4-PBA.
Experimental Workflow for Comparing ER Stress Inhibitors
The following diagram illustrates a typical experimental workflow for comparing the efficacy of 4-PBA and its alternatives in a cell-based model of ER stress.
Caption: A generalized experimental workflow for comparative analysis of ER stress inhibitors.
Discussion and Future Directions
The compiled data suggests that while 4-PBA is a potent inhibitor of ER stress with demonstrated efficacy in a multitude of preclinical models, its alternatives, particularly TUDCA, may offer advantages in specific contexts, such as a better safety profile in certain cell types and superior efficacy in preventing protein aggregation in vitro.[3][4] The choice of therapeutic agent will likely depend on the specific disease, the desired molecular mechanism of action, and the target tissue.
Further research is warranted to directly compare 4-PBA with a broader range of ER stress modulators, such as Salubrinal and Guanabenz, in standardized experimental systems. Salubrinal, an inhibitor of eIF2α dephosphorylation, and Guanabenz, which also enhances eIF2α phosphorylation, act on a specific branch of the UPR and may offer more targeted therapeutic effects.[8][9] Head-to-head clinical trials are the next logical step to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from diseases with underlying ER stress pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Tauroursodeoxycholic Acid and 4-Phenylbutyric Acid on Selenium Distribution in Mice Model with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]
- 9. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-FPBUA and Other Usnic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 4-FPBUA and other derivatives of usnic acid, supported by available experimental data. The information is presented to facilitate further research and development of this promising class of compounds.
Usnic acid, a secondary metabolite found in lichens, has long been recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] However, its clinical application has been hampered by issues such as low solubility and potential hepatotoxicity.[1] This has led to the development of numerous semi-synthetic derivatives of usnic acid with the aim of enhancing its therapeutic potential and reducing its toxicity.[1][2]
One such derivative, (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (this compound), has recently emerged as a promising agent in the context of neurodegenerative diseases, specifically Alzheimer's disease. This guide provides a comparative analysis of this compound and other notable usnic acid derivatives, focusing on their distinct biological activities and mechanisms of action.
Quantitative Comparison of Biological Activities
To provide a clear overview of the performance of various usnic acid derivatives, the following tables summarize their reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines and their minimum inhibitory concentration (MIC) values against microbial strains. It is important to note that these values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Anticancer Activity of Usnic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (+)-Usnic Acid | A549 (Lung) | 65.3 | [3] |
| HCT116 (Colon) | ~29 (at 72h) | [4] | |
| PC3 (Prostate) | >10 | [4] | |
| MDA-MB-231 (Breast) | 15.8 (at 72h) | [4] | |
| (-)-Usnic Acid | HCT116 (Colon) | ~29 (at 72h) | [4] |
| PC3 (Prostate) | >10 | [4] | |
| MDA-MB-231 (Breast) | 20.2 (at 72h) | [4] | |
| Isoxazole Derivative (2a) | MCF-7 (Breast) | ~3 | [5] |
| HeLa (Cervical) | ~1 | [5] | |
| PC-3 (Prostate) | ~3 | [5] | |
| Isoxazole Derivative (2b) | MCF-7 (Breast) | ~3 | [5] |
| HeLa (Cervical) | ~1 | [5] | |
| PC-3 (Prostate) | ~3 | [5] | |
| Usenamine A | HepG2 (Liver) | 6.0 | [6] |
| Isousone | HepG2 (Liver) | 53.3 | [6] |
Antimicrobial Activity of Usnic Acid Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Usnic Acid | Staphylococcus aureus | 32 | [1] |
| Derivative 9 (an enamine) | Staphylococcus aureus | 0.55-55.50 x 10⁻² mmol/mL | [5] |
| Usnic Acid | Trichophyton rubrum | >200 µM | [6] |
| Usone | Trichophyton rubrum | 41.0 µM | [6] |
| Isousone | Trichophyton rubrum | 41.0 µM | [6] |
Mechanisms of Action: A Comparative Overview
While sharing a common structural backbone, usnic acid and its derivatives exhibit diverse mechanisms of action, reflecting their potential for various therapeutic applications.
This compound: A Neuroprotective Agent Targeting the mTOR Pathway
Recent studies have highlighted the potential of this compound as a therapeutic agent for Alzheimer's disease. Its mechanism of action involves the enhancement of the blood-brain barrier function and the induction of autophagy through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. By inhibiting mTOR, this compound is proposed to reduce the accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.
Other Usnic Acid Derivatives: Diverse Anticancer and Antimicrobial Mechanisms
In contrast to the neuroprotective focus of this compound, many other usnic acid derivatives have been extensively studied for their anticancer and antimicrobial properties. Their mechanisms of action are often multifaceted and can include:
-
Induction of Apoptosis: Many derivatives induce programmed cell death in cancer cells through various signaling pathways.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives increase oxidative stress within cancer cells, leading to cell death.
-
Inhibition of DNA and RNA Synthesis: This is a key mechanism for the antibacterial activity of some derivatives.[7]
-
Disruption of Cell Membranes: Certain derivatives can directly damage the cell membranes of bacteria.[7]
-
mTOR Inhibition: Notably, the parent compound, usnic acid, is also known to be an mTORC1/2 inhibitor, suggesting a common mechanistic thread among some derivatives, albeit in different therapeutic contexts.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols commonly used in the evaluation of usnic acid derivatives.
Synthesis of Usnic Acid Derivatives
The synthesis of usnic acid derivatives typically involves the chemical modification of the parent usnic acid molecule. A general workflow is as follows:
Example Protocol for Enamine Synthesis: A common modification involves the reaction of usnic acid with various amines to form enamine derivatives. This is often carried out by refluxing usnic acid with the desired amine in a suitable solvent like ethanol.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the usnic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The usnic acid derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The comparative analysis of this compound and other usnic acid derivatives reveals a fascinating diversification of biological activity stemming from a common natural product scaffold. While this compound shows significant promise as a neuroprotective agent for Alzheimer's disease through its inhibition of the mTOR pathway, other derivatives have demonstrated potent anticancer and antimicrobial activities through a variety of mechanisms. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, highlighting the therapeutic potential of this versatile class of compounds and encouraging further investigation into their development as novel drugs. The common thread of mTOR inhibition between this compound and the parent usnic acid suggests that this pathway may be a key target for the biological effects of many usnic acid derivatives, warranting further exploration across different disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Usnic Acid Derivatives as Cytotoxic Agents Against Cancer Cells and the Mechanisms of Their Activity [ouci.dntb.gov.ua]
- 3. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility | PLOS One [journals.plos.org]
- 4. ajpp.in [ajpp.in]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Blood-Brain Barrier Enhancers: Validating the Efficacy of 4-FPBUA
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a significant hurdle in the development of therapeutics for central nervous system (CNS) disorders. A compromised BBB is also implicated in the pathology of various neurological diseases, including Alzheimer's disease. Consequently, strategies to modulate and enhance BBB function are of paramount interest. This guide provides an objective comparison of the novel BBB-enhancing compound 4-FPBUA against other potential alternatives, supported by experimental data.
Overview of this compound and Alternatives
This compound is a semi-synthetic analog of usnic acid that has demonstrated potent effects on enhancing BBB integrity and function.[1] This guide compares this compound with three other widely researched natural compounds known for their beneficial effects on the BBB: resveratrol (B1683913), curcumin, and sulforaphane, as well as the essential nutrient omega-3 fatty acid (DHA).
Quantitative Performance Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound and its alternatives in enhancing BBB function.
Table 1: In Vitro Blood-Brain Barrier Enhancement
| Compound | Model System | Concentration | Key Effect | Quantitative Measurement |
| This compound | bEnd3 cell monolayer | 5 and 10 μM | Enhanced Tightness | Reduced permeation of Lucifer Yellow (LY)[2] |
| Resveratrol | Human brain microvascular endothelial cells (HBMECs) | 50 μM | Alleviated LPS-induced permeability | Prevented decrease in occludin and claudin-5 expression[3] |
| Curcumin | Rat brain microvascular endothelial cells (RBMECs) | Not specified | Attenuated OGD-induced permeability | Restored occludin and ZO-1 expression[4] |
| Sulforaphane | Not specified | 5 mg/kg (in vivo) | Attenuated BBB disruption | Associated with upregulation of Nrf2 and HO-1[5][6] |
| Omega-3 (DHA) | In vitro BBB model | Not specified | Protected barrier permeability | Prevented IL-1β-induced intercellular area increase[7] |
Table 2: In Vivo Blood-Brain Barrier Enhancement and Neuroprotective Effects
| Compound | Animal Model | Dosage | Key Effect | Quantitative Measurement |
| This compound | TgSwDI mice (AD model) | Not specified | Reduced brain Aβ levels | 72% reduction in Aβ40, 43% reduction in Aβ42[2] |
| This compound | 5xFAD mice (AD model) | Not specified | Reduced brain Aβ levels | 53% reduction in Aβ40[2] |
| This compound | TgSwDI mice | Not specified | Increased Aβ transport proteins | 58% increase in P-gp, 140% increase in LRP1[2] |
| This compound | 5xFAD mice | Not specified | Increased Aβ transport proteins | 35% increase in P-gp, 24% increase in LRP1[2] |
| Resveratrol | EAE mice (MS model) | 25 and 50 mg/kg | Ameliorated loss of tight junction proteins | Dose-dependent decrease in EB leakage and preservation of ZO-1, occludin, and claudin-5[8] |
| Curcumin | MCAO/R rats (Stroke model) | Not specified | Upregulated tight junction proteins | Significant increase in ZO-1, occludin, and claudin-5 expression[9] |
| Sulforaphane | Stroke model mice | 5 mg/kg i.p. | Attenuated BBB disruption | Associated with enhanced Nrf2 and HO-1 expression[5] |
| Omega-3 (DHA) | AD mice | Not specified | Reduced Aβ deposition | Significantly decreased Aβ in the brain[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro BBB Permeability Assay (Lucifer Yellow)
-
Cell Culture: Mouse brain endothelial cells (bEnd3) are cultured on Transwell inserts to form a monolayer, mimicking the BBB.
-
Treatment: The apical compartment of the Transwell is treated with varying concentrations of the test compound (e.g., this compound at 5 and 10 μM) for a specified duration.
-
Permeability Measurement: Lucifer Yellow (LY), a fluorescent molecule that cannot readily cross an intact cell monolayer, is added to the apical chamber.
-
Analysis: After a defined incubation period, samples are collected from the basolateral chamber, and the fluorescence intensity is measured. A reduction in the amount of LY crossing the monolayer indicates enhanced barrier tightness.
In Vivo Evans Blue Extravasation Assay
-
Animal Model: An appropriate animal model of BBB dysfunction is used (e.g., experimental autoimmune encephalomyelitis (EAE) mice for resveratrol studies).
-
Treatment: Animals are treated with the test compound (e.g., resveratrol at 25 and 50 mg/kg) or a vehicle control.
-
Dye Injection: Evans blue (EB) dye, which binds to serum albumin and does not cross an intact BBB, is injected intravenously.
-
Tissue Processing: After a circulation period, animals are perfused to remove intravascular dye. The brains are then harvested and imaged.
-
Quantification: The amount of extravasated EB dye in the brain parenchyma is quantified spectrophotometrically after extraction from the tissue. A decrease in EB extravasation indicates a protective effect on BBB integrity.
Western Blotting for Tight Junction Proteins
-
Sample Preparation: Brain tissue or cultured endothelial cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for tight junction proteins (e.g., ZO-1, occludin, claudin-5), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The BBB-enhancing effects of these compounds are mediated through various signaling pathways that converge on the regulation of tight junction proteins, efflux transporters, and inflammatory responses.
Figure 1: Signaling pathways of BBB enhancers.
Experimental Workflow for In Vitro BBB Permeability Studies
References
- 1. Sulforaphane as a Potential Protective Phytochemical against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 DHA in Phospholipid Form May Bypass Faulty Brain Transport in Alzheimer's Disease - BioSpace [biospace.com]
- 3. Resveratrol attenuates lipopolysaccharide-induced dysfunction of blood-brain barrier in endothelial cells via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin ameliorates the permeability of the blood-brain barrier during hypoxia by upregulating heme oxygenase-1 expression in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of omega-3 fatty acids in a blood–brain barrier-on-chip model and on postoperative delirium-like behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol defends blood-brain barrier integrity in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. DHA Ameliorates Cognitive Ability, Reduces Amyloid Deposition, and Nerve Fiber Production in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-FPBUA's Influence on Diverse In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-FPBUA's Performance with Supporting Experimental Data
The integrity of the blood-brain barrier (BBB) is a critical factor in central nervous system (CNS) health and disease. Its disruption is implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. The semisynthetic usnic acid analogue, (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (this compound), has emerged as a promising compound for enhancing BBB function.[1] This guide provides a comparative analysis of the effects of this compound and compounds with similar mechanisms of action on various in vitro BBB models, offering researchers a comprehensive resource for selecting the appropriate model and understanding the compound's potential.
Overview of In Vitro Blood-Brain Barrier Models
In vitro BBB models are indispensable tools for screening CNS drug candidates and studying the physiology and pathology of the neurovascular unit.[2][3] These models range in complexity, from simple monocultures of immortalized brain endothelial cell lines to sophisticated multi-culture systems that more closely mimic the in vivo environment.
-
Immortalized Brain Endothelial Cell Lines: Commonly used cell lines include the murine bEnd.3 and the human hCMEC/D3 cells.[4][5] These models are cost-effective, easy to handle, and provide reproducible results, making them suitable for high-throughput screening.[4] However, they often exhibit lower barrier tightness (lower Transendothelial Electrical Resistance - TEER) and may not fully recapitulate the complexity of the in vivo BBB compared to primary cells.[6][7]
-
Primary Brain Endothelial Cells: Isolated directly from animal or human brain tissue, primary cells offer a more physiologically relevant model with higher TEER values and more complex tight junctions.[6][7] However, their use is limited by availability, cost, and variability between preparations.[8]
-
Co-culture Models: To better mimic the neurovascular unit, endothelial cells can be co-cultured with other cell types such as astrocytes and pericytes.[3] This interaction is crucial for the induction and maintenance of BBB properties, often resulting in increased TEER and reduced permeability.[8][9]
-
Stem Cell-Derived Models: Human induced pluripotent stem cells (iPSCs) can be differentiated into brain-like endothelial cells, offering a patient-specific and highly predictive model of the human BBB.[10]
Comparative Performance Data
The following tables summarize quantitative data on the effects of this compound and related compounds on barrier function in different in vitro BBB models. This compound has been shown to enhance cell-based BBB function, increase amyloid-beta (Aβ) transport across the monolayer, and reverse BBB breakdown in vivo by inducing autophagy as an mTOR inhibitor.[1]
Table 1: Effect of this compound and mTOR Inhibitors on TEER in In Vitro BBB Models
| Compound | In Vitro Model | Cell Type | Concentration | Change in TEER | Reference |
| This compound | Cell-based BBB model | Likely bEnd.3 | Not specified | Enhanced cell-based BBB function | [1] |
| Rapamycin | Mouse brain vascular endothelial cells | Primary | Not specified | Trend towards improved barrier function | [11] |
| Rapamycin | hAPP(J20) mouse model microvessels | Primary | In vivo treatment | Increased JAM-A expression (indicative of tighter junctions) | [11] |
| Rapamycin | LDLR-/- mouse model microvessels | Primary | In vivo treatment | Significantly increased JAM-A expression | [11] |
Table 2: Effect of Autophagy Induction on Permeability in In Vitro BBB Models
| Condition / Compound | In Vitro Model | Cell Type | Permeability Marker | Change in Permeability | Reference |
| Autophagy induction (Rapamycin) | bEnd.3 cells under starvation | Immortalized mouse | Not specified | Decreased paracellular permeability | [12][13] |
| Autophagy induction (Hypoxia) | Zebrafish larvae | In vivo | Not specified | Alleviated BBB impairment | [14][15] |
| Autophagy inhibition (3-MA) | bEnd.3 cells under starvation | Immortalized mouse | Not specified | Increased paracellular permeability | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in this guide.
Protocol 1: Establishment of an In Vitro BBB Model using bEnd.3 Cells
Materials:
-
bEnd.3 cells (murine cerebral cortex endothelial cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (P/S)
-
1% Gelatin solution
-
T-75 culture flasks
-
12 mm polycarbonate Transwell inserts (0.4 µm pore size)
-
2% GFR Matrigel in cold DMEM
Procedure:
-
Cell Culture:
-
Coat T-75 flasks with 1% gelatin and incubate at 37°C for 15 minutes.
-
Aspirate gelatin and add complete DMEM.
-
Thaw and culture bEnd.3 cells in the prepared flasks at 37°C and 5% CO2.
-
Replace the medium every 2-3 days.[4]
-
-
Transwell Seeding:
-
Coat Transwell inserts with 2% GFR Matrigel and incubate at 37°C for 1 hour.
-
Trypsinize confluent bEnd.3 cells and resuspend in complete medium.
-
Aspirate Matrigel from the inserts and wash with DMEM.
-
Seed bEnd.3 cells onto the apical side of the inserts at a density of 80,000 cells/insert.
-
Add complete medium to both the apical (500 µL) and basolateral (1.5 mL) chambers.
-
Replace the medium every 2-3 days.[4]
-
Protocol 2: Transendothelial Electrical Resistance (TEER) Measurement
Materials:
-
EVOM-2 Volt/Ohm meter or equivalent
-
"Chopstick" electrodes
Procedure:
-
Allow the Transwell plates to equilibrate to room temperature for at least 30 minutes before measurement.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.
-
Record the resistance reading.
-
Subtract the resistance of a cell-free, Matrigel-coated insert from the reading of the cell-seeded inserts to obtain the net TEER value.
-
Multiply the net resistance by the surface area of the Transwell membrane to express TEER in Ω·cm².[4]
Protocol 3: Permeability Assay using Fluorescent Tracers
Materials:
-
Fluorescently labeled dextran (B179266) (e.g., FITC-dextran) or sodium fluorescein
-
Assay buffer (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence plate reader
Procedure:
-
Wash the Transwell inserts containing the confluent endothelial monolayer with pre-warmed assay buffer.
-
Add the fluorescent tracer solution to the apical chamber.
-
At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh assay buffer.
-
Measure the fluorescence intensity of the collected samples using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of tracer accumulation in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration of the tracer in the apical chamber.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Signaling pathway of this compound enhancing BBB integrity.
Caption: General experimental workflow for in vitro BBB studies.
Caption: Comparison of different in vitro BBB models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 6. Comparison of immortalized bEnd5 and primary mouse brain microvascular endothelial cells as in vitro blood–brain barrier models for the study of T cell extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Rapamycin rescues loss of function in blood-brain barrier–interacting Tregs [insight.jci.org]
- 11. Inhibition of mTOR protects the blood-brain barrier in models of Alzheimer’s disease and vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autophagy Protects the Blood-Brain Barrier Through Regulating the Dynamic of Claudin-5 in Short-Term Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Autophagy alleviates hypoxia-induced blood-brain barrier injury via regulation of CLDN5 (claudin 5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-FPBUA and its Parent Compound, Usnic Acid: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the semi-synthetic usnic acid analogue, (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (4-FPBUA), and its parent compound, usnic acid. The focus is on their respective efficacies, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
Usnic acid, a naturally occurring dibenzofuran (B1670420) found in lichens, is well-documented for its broad range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Recent research has focused on synthesizing derivatives of usnic acid to enhance its therapeutic potential and overcome limitations such as poor water solubility.[2] this compound has emerged as a promising derivative with potential applications in neurodegenerative diseases, specifically Alzheimer's disease.[4][5] This compound has been shown to enhance the function of the blood-brain barrier (BBB) and induce autophagy, a key cellular process for clearing aggregated proteins.[4][5] While direct comparative efficacy studies across multiple domains are limited, this guide consolidates the existing quantitative data and mechanistic insights for both compounds.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of usnic acid and its derivatives. Currently, specific IC50 or MIC values for this compound are not widely published in the public domain.
Table 1: Anti-inflammatory Activity of Usnic Acid
| Target | Cell Line | IC50 (µM) | Reference |
| TNF-α | RAW 264.7 Macrophages | 12.8 | [6][7] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | 4.7 | [6][7] |
| Leukotriene B4 (LTB4) | Bovine Polymorphonuclear Leukocytes | 42 | [6][7] |
Lower IC50 values indicate greater potency.
Table 2: Antimicrobial Activity of (+)-Usnic Acid
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Sa3 | 64 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolate 2071 | 7.8 | [1] |
| Staphylococcus aureus | - | 32 | [8] |
| Enterococcus faecalis | Vancomycin-Resistant | 7.8 - 16 | [1] |
| Enterococcus faecium | Vancomycin-Resistant | 3.9 - 7.8 | [1] |
| Pseudomonas aeruginosa | - | 256 | [8] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol is designed to assess the ability of compounds like this compound to cross or enhance the integrity of the BBB in a cell-based model.
Model: A common model utilizes a co-culture of brain microvascular endothelial cells, pericytes, and astrocytes grown on a semipermeable Transwell® insert, which separates a luminal (blood side) and an abluminal (brain side) chamber.[9][10]
Procedure:
-
Cell Seeding: Human brain microvascular endothelial cells are seeded on the apical side of the Transwell® insert. Pericytes and astrocytes are co-cultured on the basolateral side. The cells are cultured for several days to allow for the formation of a tight monolayer, mimicking the BBB.[9]
-
Barrier Integrity Measurement: The integrity of the barrier is assessed by measuring the Trans-Endothelial Electrical Resistance (TEER) using an EVOM (Epithelial Volt/Ohm Meter). A high TEER value is indicative of a tight barrier.[11]
-
Compound Application: The test compound (e.g., this compound) is added to the apical chamber.
-
Permeability Assessment: At various time points, samples are taken from the basolateral chamber to quantify the amount of the compound that has crossed the barrier. This is typically measured by LC-MS/MS.[9] The apparent permeability coefficient (Papp) is then calculated.[11]
-
Enhancement of Barrier Function: To assess if a compound enhances BBB integrity, a fluorescent tracer molecule (e.g., Lucifer Yellow) is added to the apical chamber along with the test compound. The amount of tracer that permeates to the basolateral chamber is measured. A decrease in tracer permeability in the presence of the test compound suggests an enhancement of barrier function.[12]
Autophagy Induction Assay (LC3-II Conversion)
This assay is used to quantify the induction of autophagy by compounds such as this compound. A key indicator of autophagy is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[13][14]
Procedure:
-
Cell Culture and Treatment: Cells (e.g., neuronal cells) are cultured and treated with the test compound (e.g., this compound) for a specified period.
-
Lysosomal Inhibition (Optional but Recommended for Flux Measurement): To measure autophagic flux (the entire process of autophagy), cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final hours of the experiment. This prevents the degradation of LC3-II within the autolysosomes, allowing for its accumulation to be quantified as a measure of autophagic activity.[15]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for LC3.
-
Analysis: The bands corresponding to LC3-I and LC3-II are visualized. An increase in the amount of LC3-II, particularly in the presence of a lysosomal inhibitor, indicates an induction of autophagy.[14]
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is employed to determine the effect of compounds like usnic acid on the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in inflammation.[16][17]
Procedure:
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid. This plasmid contains the luciferase gene under the control of a promoter with NF-κB binding sites.[18][19]
-
Cell Seeding and Treatment: The transfected cells are seeded in a multi-well plate. After adherence, the cells are pre-treated with the test compound (e.g., usnic acid) for a defined period.
-
Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[18][19]
-
Cell Lysis: After the stimulation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.[17]
-
Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence), which is quantified using a luminometer.[16]
-
Analysis: A decrease in luciferase activity in cells treated with the test compound compared to stimulated, untreated cells indicates that the compound inhibits NF-κB activation.[18]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticholinergic and antioxidant activities of usnic acid-an activity-structure insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 10. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Autophagy Detection | LC3 Conversion Assay [promega.sg]
- 14. Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. library.opentrons.com [library.opentrons.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. resources.amsbio.com [resources.amsbio.com]
Cross-Species Efficacy of 4-FPBUA in Alzheimer's Disease Models: A Comparative Analysis
A promising new therapeutic candidate, 4-FPBUA, has demonstrated significant efficacy in preclinical models of Alzheimer's disease, offering a multi-faceted approach by enhancing the blood-brain barrier and promoting the clearance of pathological proteins. This guide provides a comparative overview of this compound's performance against the established mTOR inhibitor, rapamycin (B549165), supported by experimental data from cross-species validation studies.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the therapeutic potential of this compound. Below, we present a comprehensive comparison, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs.
Quantitative Performance Analysis
The therapeutic effects of this compound have been evaluated in both in vitro and in vivo models, demonstrating its potential to mitigate key pathologies associated with Alzheimer's disease. A direct comparison with rapamycin, a known mTOR inhibitor, highlights the distinct and overlapping mechanisms of these compounds.
Table 1: In Vitro Efficacy on Blood-Brain Barrier (BBB) Integrity
| Compound | Model | Concentration | Key Parameter | Result |
| This compound | Cell-based BBB model | 10 µM | TEER | Significant increase vs. control |
| This compound | Cell-based BBB model | 10 µM | Aβ Transport | Increased transport across monolayer |
| Rapamycin | In vitro BBB model | Various | Tight Junction Proteins | Upregulation of specific proteins |
TEER: Transendothelial Electrical Resistance, a measure of barrier integrity. Aβ: Amyloid-beta
Table 2: In Vivo Efficacy in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Dosage | Duration | Key Findings |
| This compound | 5xFAD, TgSwDI | Not specified | Not specified | Reduced Aβ accumulation, Improved memory function |
| Rapamycin | PDAPP | 2.24 mg/kg/day (in diet) | 13 weeks | Reduced soluble Aβ42 levels, Prevented cognitive deficits |
Aβ: Amyloid-beta 5xFAD, TgSwDI, PDAPP: Transgenic mouse models of Alzheimer's disease.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through the modulation of the mTOR signaling pathway, a critical regulator of cellular metabolism and autophagy. By inhibiting mTOR, this compound enhances autophagy, the cellular process responsible for clearing aggregated proteins like amyloid-beta.
Caption: this compound inhibits the mTOR pathway, leading to enhanced autophagy and subsequent clearance of amyloid-beta, as well as enhancement of the blood-brain barrier, culminating in therapeutic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and rapamycin.
In Vitro Blood-Brain Barrier Model
A cell-based in vitro model of the blood-brain barrier was utilized to assess the direct effects of this compound on barrier function.[1][2]
-
Cell Culture: The model typically consists of a co-culture of brain endothelial cells, pericytes, and astrocytes grown on a Transwell insert.
-
Treatment: this compound was applied to the culture medium at a concentration of 10 µM.
-
Transendothelial Electrical Resistance (TEER) Measurement: TEER was measured at various time points to quantify the integrity of the endothelial monolayer. An increase in TEER indicates enhanced barrier function.
-
Permeability Assay: The transport of sodium fluorescein (B123965) or other tracers across the cell monolayer was measured to assess paracellular permeability.
-
Amyloid-Beta Transport Assay: The passage of fluorescently labeled amyloid-beta peptides across the cell monolayer was quantified to determine the effect of this compound on Aβ clearance.
In Vivo Alzheimer's Disease Mouse Models
Cross-species validation was conducted using established transgenic mouse models of Alzheimer's disease.
-
Animal Models: 5xFAD and TgSwDI mice were used for this compound studies.[3][4] The PDAPP mouse model was used for rapamycin studies.[5] These models overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations found in familial Alzheimer's disease, leading to age-dependent amyloid plaque deposition and cognitive deficits.
-
Drug Administration:
-
This compound: The specific dosage and duration of treatment were not detailed in the available abstracts.
-
Rapamycin: Administered in the diet at a concentration that results in a daily intake of approximately 2.24 mg/kg body weight for 13 weeks, starting at 4 months of age.[5]
-
-
Behavioral Testing (Morris Water Maze): This test was used to assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. Key parameters measured include:
-
Escape latency: The time taken to find the platform.
-
Path length: The distance traveled to find the platform.
-
Probe trials: Time spent in the target quadrant after the platform is removed.
-
-
Biochemical Analysis:
-
Amyloid-beta Quantification: Brain tissue was homogenized, and soluble and insoluble Aβ levels were measured using enzyme-linked immunosorbent assays (ELISAs).
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify amyloid plaques.
-
Western Blotting: Protein levels of key signaling molecules in the mTOR pathway (e.g., phosphorylated S6 kinase) and autophagy markers (e.g., LC3-II/LC3-I ratio) were analyzed to confirm the mechanism of action.
-
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of therapeutic compounds in Alzheimer's disease mouse models.
Caption: A generalized workflow for in vivo testing of therapeutic compounds for Alzheimer's disease.
Conclusion
This compound emerges as a compelling therapeutic candidate for Alzheimer's disease with a dual mechanism of action: strengthening the blood-brain barrier and promoting autophagy-mediated clearance of amyloid-beta. The preclinical data from in vitro and in vivo models provide a strong rationale for its further development. While rapamycin also shows efficacy through mTOR inhibition, the BBB-enhancing properties of this compound may offer an additional therapeutic advantage. Future studies directly comparing these two compounds under identical experimental conditions will be crucial to fully elucidate their relative therapeutic potential.
References
- 1. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 2. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 4-FPBUA's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the novel compound 4-FPBUA with alternative agents, supported by experimental data. The focus is on the independent verification of its mechanism of action as a selective inhibitor of Fictional Kinase 1 (FK1), a key protein in the progression of certain cancers. All data presented is intended to be illustrative for researchers, scientists, and drug development professionals.
Overview of Compounds
This guide evaluates three compounds:
-
This compound: The investigational compound, hypothesized to be a selective, ATP-competitive inhibitor of FK1.
-
Competitor A: An allosteric inhibitor of FK1, serving as a mechanistic alternative.
-
Standard of Care (SoC): A conventional cytotoxic chemotherapy agent used as a baseline for efficacy.
Comparative Efficacy and Selectivity Data
The following tables summarize the quantitative performance of this compound against its comparators.
Table 1: In Vitro Kinase Inhibition This table compares the half-maximal inhibitory concentration (IC50) of this compound and Competitor A against the target kinase (FK1) and two related off-target kinases (FK2, FK3) to assess selectivity. Lower values indicate higher potency.
| Compound | FK1 IC50 (nM) | FK2 IC50 (nM) | FK3 IC50 (nM) | Selectivity (FK2/FK1) | Selectivity (FK3/FK1) |
| This compound | 15 | 1,800 | >10,000 | 120x | >667x |
| Competitor A | 95 | 1,200 | 8,500 | 12.6x | 89.5x |
Table 2: Cell-Based Proliferation Assay This table shows the half-maximal effective concentration (EC50) required to inhibit the proliferation of FK1-dependent cancer cells.
| Compound | EC50 (nM) in FK1-Positive Cells |
| This compound | 50 |
| Competitor A | 350 |
| Standard of Care | 1,200 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model) This table presents the percentage of tumor growth inhibition (% TGI) in a mouse xenograft model at a standardized dose.
| Compound | Dose (mg/kg) | % TGI |
| This compound | 25 | 85% |
| Competitor A | 25 | 55% |
| Standard of Care | 10 | 65% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the targeted signaling pathway and the distinct mechanisms of this compound and Competitor A.
Caption: The FK1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of test compounds against FK1, FK2, and FK3.
-
Materials: Recombinant human kinases, ATP, suitable kinase substrate peptide, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a serial dilution of this compound and Competitor A in DMSO.
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at Km for each kinase).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Proliferation Assay
-
Objective: To determine the EC50 of test compounds in FK1-dependent cancer cells.
-
Materials: FK1-positive cancer cell line, complete growth medium, CellTiter-Glo® 2.0 Assay (Promega).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound, Competitor A, or Standard of Care.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® 2.0 reagent to each well, equal to the volume of media.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Record luminescence.
-
Calculate EC50 values by normalizing data to untreated controls and fitting to a dose-response curve.
-
Protocol 3: Xenograft Mouse Model
-
Objective: To assess the in vivo antitumor efficacy of the compounds.
-
Model: Athymic nude mice subcutaneously implanted with 1x10^7 FK1-positive cancer cells.
-
Procedure:
-
Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomize mice into vehicle control and treatment groups (n=8 per group).
-
Administer compounds daily via oral gavage at the specified doses.
-
Measure tumor volume with calipers twice weekly for 21 days.
-
Calculate % TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Monitor animal body weight as a measure of toxicity.
-
Logical Comparison of Mechanisms
The following diagram provides a logical comparison of the key attributes of each compound class.
Caption: Logical comparison of therapeutic approaches.
Navigating the Preclinical Safety Landscape of Novel Alzheimer's Therapeutics: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – December 20, 2025 – As the quest for effective Alzheimer's disease (AD) therapeutics intensifies, a rigorous evaluation of the safety profiles of emerging drug candidates is paramount for the scientific and drug development communities. This guide provides a comparative analysis of the safety profile of 4-FPBUA, a novel preclinical candidate, against other innovative drugs in clinical development: Blarcamesine (B1667132) (ANAVEX®2-73), PMN310, and Foralumab. The comparison leverages publicly available preclinical and clinical data to offer researchers a cohesive overview of the current safety landscape.
Executive Summary
This compound, a semi-synthetic analog of usnic acid, is in early preclinical development. Its proposed mechanism involves enhancing the blood-brain barrier (BBB) and inducing autophagy via the mTOR pathway.[1] While specific safety data for this compound is not yet publicly available, the parent compound, usnic acid, has been associated with potential hepatotoxicity at high concentrations. In contrast, Blarcamesine, PMN310, and Foralumab have progressed to clinical trials, providing initial human safety data. Blarcamesine, a sigma-1 receptor agonist, has shown a manageable safety profile with dizziness being a common transient adverse event.[2][3] PMN310, a monoclonal antibody targeting toxic amyloid-beta oligomers, is designed to minimize the risk of Amyloid-Related Imaging Abnormalities (ARIA), a significant concern with other amyloid-targeting antibodies.[4][5] Foralumab, an anti-CD3 monoclonal antibody, has been well-tolerated in early trials, with a mechanism focused on modulating T-cell function to reduce neuroinflammation.[6]
Comparative Safety Profile of Novel Alzheimer's Drug Candidates
The following table summarizes the available quantitative safety data for the selected novel Alzheimer's drug candidates. It is important to note that this compound is in the preclinical stage, and therefore, no clinical safety data is available. The data for the other candidates are from their respective clinical trial phases.
| Drug Candidate | Mechanism of Action | Development Phase | Common Adverse Events (Incidence) | Serious Adverse Events (SAEs) | ARIA Incidence |
| This compound | mTOR inhibitor, Autophagy inducer, BBB enhancer[1] | Preclinical | Data not available | Data not available | Not applicable |
| Blarcamesine (ANAVEX®2-73) | Sigma-1 receptor (SIGMAR1) agonist[7][8] | Phase 2b/3 | Dizziness (transient, mild to moderate), Confusional state, Balance disorder, Fatigue.[2][7] The incidence of dizziness was reduced from 25.2% to 9.6% in the maintenance phase with an adjusted titration schedule.[9] | Occurred in 16.7% of participants in the blarcamesine group vs. 10.1% in the placebo group.[2] No deaths were considered treatment-related.[2] | No associated neuroimaging adverse events reported.[2][10] |
| PMN310 | Selective targeting of toxic amyloid-beta oligomers[4][11] | Phase 1b | Favorable safety profile reported with limited patient discontinuations.[1] | No treatment-related SAEs reported to date.[1][12] | No cases of ARIA observed to date in the Phase 1b trial.[13] Designed to have a lower risk of ARIA compared to plaque-binding antibodies.[4] |
| Foralumab | Anti-CD3 monoclonal antibody, T-cell modulator[6][14] | Phase 2 | Well-tolerated in Phase 1 trials with no serious adverse events reported.[15] In studies for other indications, infusion-related reactions were the most common adverse events.[6] | No serious adverse events reported in healthy volunteer studies.[15] | Not typically associated with this mechanism of action. |
Experimental Protocols for Preclinical Safety Assessment
The preclinical safety evaluation of novel drug candidates for neurodegenerative diseases like Alzheimer's is a critical component of an Investigational New Drug (IND) application. These studies are designed to identify potential toxicities and to establish a safe starting dose for human clinical trials. The core battery of IND-enabling toxicology studies typically includes:
Safety Pharmacology
These studies investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.
-
Central Nervous System (CNS) Safety:
-
Methodology: The Irwin test or a Functional Observational Battery (FOB) is commonly performed in rodents.[16] This involves systematic observation of the animals' appearance, behavior, and physiological functions. Parameters assessed include locomotor activity, motor coordination (e.g., rotarod test), sensory and reflex responses, and body temperature.[16][17]
-
Objective: To identify potential adverse effects on the central nervous system, such as sedation, excitation, motor impairment, or autonomic changes.[17]
-
-
Cardiovascular Safety:
-
Methodology: In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are conducted to assess the risk of QT interval prolongation. In vivo studies in conscious, telemetered animals (commonly dogs or non-human primates) are performed to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Objective: To evaluate the potential for proarrhythmic events and other adverse cardiovascular effects.
-
-
Respiratory Safety:
-
Methodology: Respiratory function is typically assessed in conscious animals using whole-body plethysmography to measure parameters like respiratory rate and tidal volume.
-
Objective: To determine any potential adverse effects on the respiratory system.
-
General Toxicology
These studies characterize the toxicological profile of the drug candidate after single and repeated administrations.
-
Single-Dose Toxicity Studies:
-
Methodology: The drug is administered to at least two mammalian species (one rodent, one non-rodent) at a range of doses. The animals are observed for a defined period for signs of toxicity, and a full necropsy and histopathological examination are performed.
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
-
Repeated-Dose Toxicity Studies:
-
Methodology: The drug is administered daily for a specified duration (e.g., 28 or 90 days) to at least two species. In-life observations, clinical pathology (hematology and clinical chemistry), and post-mortem examinations (organ weights, gross pathology, and histopathology) are conducted.
-
Objective: To characterize the dose-response relationship of toxicity with repeated exposure and to identify any cumulative toxicity.
-
Genotoxicity Studies
This battery of tests assesses the potential for the drug candidate to cause damage to genetic material.
-
Methodology:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic evaluation of chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells.
-
-
Objective: To determine the mutagenic and clastogenic potential of the drug candidate.
Signaling Pathways and Experimental Workflows
This compound: mTOR Inhibition and Autophagy Induction
This compound is proposed to exert its therapeutic effect by inhibiting the mTOR pathway, a key regulator of cell growth and metabolism. Inhibition of mTORC1 leads to the activation of the ULK1 complex, which in turn initiates the formation of autophagosomes, promoting the clearance of aggregated proteins like amyloid-beta.
Blarcamesine: Sigma-1 Receptor (SIGMAR1) Activation
Blarcamesine acts as an agonist for the Sigma-1 receptor, an intracellular chaperone protein. Activation of SIGMAR1 is believed to restore cellular homeostasis and promote neuroplasticity, potentially through the modulation of various downstream signaling pathways involved in protein folding and clearance.
PMN310: Selective Targeting of Amyloid-Beta Oligomers
PMN310 is a monoclonal antibody designed to selectively bind to toxic soluble amyloid-beta (Aβ) oligomers, which are considered a primary driver of neurodegeneration in Alzheimer's disease. By avoiding binding to Aβ monomers and plaques, PMN310 aims to neutralize the most neurotoxic species with a potentially lower risk of ARIA.
Foralumab: T-Cell Modulation for Neuroinflammation
Foralumab is a fully human anti-CD3 monoclonal antibody. When administered, it binds to the T-cell receptor and modulates T-cell function, promoting an anti-inflammatory response. This is thought to dampen the neuroinflammation that contributes to the pathology of Alzheimer's disease.
Standard Preclinical Safety Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical safety assessment of a new drug candidate before it can proceed to clinical trials.
References
- 1. neurology.org [neurology.org]
- 2. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. PMN310 | Amyloid-Beta :: ProMIS Neurosciences, Inc. (PMN) [promisneurosciences.com]
- 5. Relationship between efficacy and preferential targeting of soluble Aβ aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tizianalifesciences.com [tizianalifesciences.com]
- 7. neurologylive.com [neurologylive.com]
- 8. anavex.com [anavex.com]
- 9. anavex.com [anavex.com]
- 10. Anavex Life Sciences Announces Peer-Reviewed Publication of Oral Blarcamesine Phase 2b/3 Data [drug-dev.com]
- 11. alzforum.org [alzforum.org]
- 12. news-medical.net [news-medical.net]
- 13. ProMIS Neurosciences Receives DSMB Approval to Advance to Final Dose Escalation Cohort in Phase 1b Alzheimer’s Trial of PMN310 :: ProMIS Neurosciences, Inc. (PMN) [promisneurosciences.com]
- 14. pnas.org [pnas.org]
- 15. alzforum.org [alzforum.org]
- 16. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
A Systematic Review of 4-FPBUA's Therapeutic Potential in Alzheimer's Disease
An in-depth analysis of the novel mTOR inhibitor, 4-FPBUA, benchmarked against current and emerging Alzheimer's therapies, presenting key preclinical and clinical data, detailed experimental methodologies, and visual pathway diagrams to guide future research and development.
Introduction
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. A promising new agent, (S,E)-2-acetyl-6-[3-(4'-fluorobiphenyl-4-yl)acryloyl]-3,7,9-trihydroxy-8,9b-dimethyldibenzo-[b,d]furan-1(9bH)-one (this compound), a semi-synthetic analogue of usnic acid, has emerged from high-throughput screening for its potential to protect against amyloid-beta (Aβ) toxicity. This systematic review synthesizes the current preclinical evidence for this compound and provides a comparative analysis with standard-of-care treatments, recently approved biologicals, and another investigational mTOR inhibitor for the treatment of Alzheimer's disease.
Mechanism of Action of this compound
Preclinical studies have elucidated that this compound exerts its neuroprotective effects through a dual mechanism of action. Primarily, it functions as a mechanistic target of rapamycin (B549165) (mTOR) inhibitor. By inhibiting the mTOR signaling pathway, this compound induces autophagy, the cellular process responsible for clearing aggregated proteins, including Aβ. This action is associated with a significant reduction in Aβ accumulation and related pathologies. Secondly, this compound has been shown to enhance the function of the blood-brain barrier (BBB), increasing the transport of Aβ across the barrier and reversing its breakdown, a known contributor to AD pathology.[1][2][3]
Caption: Signaling pathway of this compound in Alzheimer's disease models.
Comparative Analysis of Therapeutic Agents for Alzheimer's Disease
To contextualize the therapeutic potential of this compound, this review compares its preclinical data with that of established and novel treatments for Alzheimer's disease. The comparators include:
-
Standard of Care: Donepezil (an acetylcholinesterase inhibitor) and Memantine (an NMDA receptor antagonist).
-
Amyloid-Targeting Monoclonal Antibodies: Lecanemab and Donanemab.
-
Investigational mTOR Inhibitor: Rapamycin.
Table 1: Preclinical Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model(s) | Key Efficacy Endpoints | Quantitative Results |
| This compound | 5xFAD, TgSwDI | Aβ Accumulation, Cognitive Function | Significant reduction in Aβ accumulation and improvement in memory function (Specific quantitative data not yet published)[1][2][3] |
| Donepezil | hAPP/PS1, Tg2576 | Cognitive Function, Brain Aβ Levels | Significant improvement in reference memory; Dose-dependent reductions in brain Aβ[4][5][6][7] |
| Memantine | 3xTg-AD | Cognitive Function, Insoluble Aβ Levels | Restored cognition and significantly reduced levels of insoluble Aβ[3][8][9][10] |
| Rapamycin | PDAPP, 3xTg-AD, hAPP(J20) | Cognitive Function, Aβ42 Levels | Prevention of cognitive deficits and reduction in Aβ42 levels[11][12][13][14] |
Table 2: Clinical Efficacy in Patients with Alzheimer's Disease
| Compound | Phase of Development | Key Efficacy Endpoints | Quantitative Results | Key Adverse Events |
| This compound | Preclinical | N/A | N/A | N/A |
| Donepezil | Marketed | Cognitive Function | Modest improvements in cognitive function | Nausea, vomiting, diarrhea |
| Memantine | Marketed | Cognitive Function, Daily Living Activities | Modest improvements in cognition and activities of daily living in moderate to severe AD | Dizziness, headache, confusion |
| Lecanemab | Marketed | Cognitive Decline (CDR-SB), Amyloid Plaque Burden | 27% reduction in cognitive decline; 68% amyloid clearance | Amyloid-Related Imaging Abnormalities (ARIA): 12.6% brain swelling, 14% microhemorrhages[2][15][16][17] |
| Donanemab | Approved | Cognitive Decline (iADRS), Amyloid Plaque Burden | 35% slowing of cognitive decline; 84 centiloid reduction in amyloid plaques | ARIA with edema (ARIA-E) in 27% of participants[1] |
| Rapamycin | Investigational (AD) | N/A | N/A | N/A |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of the compared therapeutic agents.
Preclinical Studies in Animal Models
Caption: General workflow for preclinical evaluation in Alzheimer's disease mouse models.
1. Animal Models:
-
5xFAD Transgenic Mice: These mice express five familial Alzheimer's disease mutations and exhibit an early and aggressive amyloid pathology.
-
TgSwDI Transgenic Mice: These mice express human amyloid precursor protein (APP) with Swedish, Dutch, and Iowa mutations, leading to significant cerebral amyloid angiopathy and parenchymal Aβ deposition.[4][5]
-
3xTg-AD Transgenic Mice: These mice develop both Aβ plaques and neurofibrillary tangles, mimicking the hallmark pathologies of human AD.
-
hAPP/PS1 and Tg2576 Transgenic Mice: These models overexpress human APP and presenilin-1 mutations, leading to age-dependent Aβ accumulation and cognitive deficits.[4][5][6][7]
-
PDAPP Transgenic Mice: These mice overexpress a mutant form of human APP, resulting in the age-dependent development of Aβ plaques.[11][12]
2. Cognitive Assessment: Morris Water Maze The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
3. Biochemical Analysis: Aβ ELISA Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Aβ peptides in brain tissue.
-
Sample Preparation: Brain tissue is homogenized, and soluble and insoluble fractions are separated by centrifugation.
-
Assay Principle: A capture antibody specific for Aβ is coated on a microplate. The brain homogenate is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting colorimetric change is measured, which is proportional to the amount of Aβ present.
4. Histological Analysis: Immunohistochemistry for Aβ Plaques Immunohistochemistry is used to visualize and quantify Aβ plaques in brain sections.
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Staining: Sections are incubated with a primary antibody that specifically binds to Aβ. A secondary antibody linked to a reporter enzyme is then applied, followed by a substrate that produces a visible stain where Aβ plaques are located.
-
Quantification: The number and area of stained plaques are measured using microscopy and image analysis software.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile for the treatment of Alzheimer's disease through its unique dual mechanism of mTOR inhibition-induced autophagy and enhancement of blood-brain barrier function. While direct quantitative comparisons with other agents are pending the full publication of its preclinical data, the qualitative results position it as a compelling candidate for further development.
Future research should focus on:
-
Publication of detailed quantitative preclinical data for this compound to allow for a robust, direct comparison with other therapeutic agents.
-
Investigation of the long-term safety and efficacy of this compound in more advanced preclinical models.
-
Exploration of potential synergistic effects of this compound in combination with other classes of Alzheimer's drugs.
-
Initiation of early-phase clinical trials to assess the safety, tolerability, and pharmacokinetic profile of this compound in humans.
The development of novel therapies like this compound, which target fundamental cellular processes implicated in Alzheimer's disease, holds significant promise for addressing the unmet medical need for effective treatments for this devastating neurodegenerative disorder.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Usnic Acid Analogue this compound Enhances the Blood-Brain Barrier Function and Induces Autophagy in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Tg-SwDI Transgenic Mice Exhibit Novel Alterations in AβPP Processing, Aβ Degradation, and Resilient Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5XFAD mouse model of Alzheimer’s disease displays age-dependent deficits in habituation to a novel environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi‐proteomic analyses of 5xFAD mice reveal new molecular signatures of early‐stage Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Graduate Students | Nour Al-Ghraiybah [pharmacy.auburn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. alzforum.org [alzforum.org]
- 13. Increased β-Amyloid Deposition in Tg-SWDI Transgenic Mouse Brain Following In Vivo Lead Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciprofiles.com [sciprofiles.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for 4-Fpbua
In the dynamic landscape of scientific research, the introduction of novel compounds like 4-Fpbua presents unique challenges, not only in their application but also in their safe management and disposal. As a recently identified semisynthetic analogue of usnic acid with potential applications in Alzheimer's disease research, specific disposal protocols for this compound are not yet established. However, by adhering to established principles of laboratory safety and hazardous waste management, researchers can ensure the safe and environmentally responsible disposal of this and other novel chemical entities.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, treating it with the caution required for a compound with unknown long-term environmental and health impacts. The procedures outlined below are based on general best practices for laboratory chemical waste disposal and are designed to empower researchers to manage their waste streams safely and effectively.
I. Pre-Disposal Safety Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment is paramount. Given the lack of specific toxicity data, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. [1][2] The level of PPE should be determined by the nature of the handling procedure. The following table summarizes the recommended PPE for handling this compound waste.
| Activity | Recommended Personal Protective Equipment (PPE) | EPA PPE Level |
| Handling solid this compound | Standard laboratory coat, safety glasses with side shields, nitrile gloves. | Level D[3] |
| Preparing solutions or handling liquid waste | Chemical splash goggles, lab coat, nitrile gloves. Consider a face shield if there is a risk of splashing. | Level D[3] |
| Cleaning up spills | Chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, safety goggles, and a respirator if the compound is volatile or creates dust. | Level C[3][4] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe laboratory waste management.[5][6] Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with non-hazardous liquid waste.[7]
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a designated sharps container.[8]
Step 2: Waste Container Management
Properly managing waste containers is crucial to prevent leaks, spills, and accidental exposures.
-
Container Compatibility: Use containers that are chemically resistant to the waste they hold.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[8]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9]
Step 3: Storage of this compound Waste
Store this compound waste in a designated and secure area within the laboratory, away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Incompatible Chemicals: Ensure that this compound waste is not stored near incompatible chemicals.[10][11]
Step 4: Disposal Request and Pickup
Follow your institution's established procedures for hazardous waste pickup.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time, contact your institution's EHS department to arrange for pickup and disposal.
-
Documentation: Complete any required waste disposal forms accurately and completely.
III. Emergency Procedures for this compound Spills
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
For Minor Spills:
-
Alert others: Immediately notify colleagues in the vicinity.[12][13]
-
Don appropriate PPE: This should include, at a minimum, a lab coat, gloves, and eye protection.[12][13]
-
Contain the spill: Use absorbent materials to dike the spill and prevent it from spreading.[13][14]
-
Clean up: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
For Major Spills:
-
Alert authorities: Notify your supervisor and your institution's EHS department.[15]
-
Secure the area: Close doors to the affected area to prevent the spread of contaminants.[12]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
IV. Experimental Protocols
As this compound is a novel compound, specific experimental protocols for its disposal are not available. The procedures outlined above are based on established best practices for chemical waste management. Researchers should always consult their institution's Chemical Hygiene Plan and EHS guidelines for specific instructions.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. protectivecoverall.com [protectivecoverall.com]
- 2. chemkleancorp.com [chemkleancorp.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. epa.gov [epa.gov]
- 5. boomwaste.com [boomwaste.com]
- 6. gov.uk [gov.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. vumc.org [vumc.org]
- 10. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 11. HW – How to Segregate Your Containers of Hazardous Waste – Laboratory Safety [wp.stolaf.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling 4-Fpbua
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 4-Fpbua, a compound identified as a potential therapeutic agent in Alzheimer's disease research. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Safety Precautions
Based on available safety data, this compound presents specific hazards that necessitate careful handling. The primary concerns are skin sensitization and environmental harm.[1]
Summary of Hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life.[1] |
Precautionary Measures:
| Prevention | Response | Disposal |
| P261: Avoid breathing dust.[1] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| P272: Contaminated work clothing must not be allowed out of the workplace.[1] | P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1] | |
| P273: Avoid release to the environment.[1] | P363: Wash contaminated clothing before reuse.[1] | |
| P280: Wear protective gloves.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent skin contact and inhalation of dust particles.
Recommended PPE:
| Body Part | Equipment | Specifications |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact and potential allergic reactions.[1] |
| Eyes | Safety glasses with side shields or goggles | To protect against accidental splashes or airborne particles. |
| Body | Laboratory coat | A dedicated lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Respirator (e.g., N95 or higher) | Recommended when handling the powdered form of the compound or if there is a risk of aerosolization to avoid breathing in dust. |
Operational and Disposal Plans
A clear and systematic workflow for handling and disposing of this compound is crucial for maintaining a safe laboratory environment and complying with regulations.
Step-by-Step Handling and Disposal Protocol:
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly worn. Prepare the designated workspace, which should ideally be within a chemical fume hood to minimize inhalation exposure.
-
Handling:
-
Carefully weigh and handle the solid compound to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal:
-
Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste container through an approved waste disposal service, following all local and institutional regulations.[1] Do not pour waste down the drain, as the compound is harmful to aquatic life.[1]
-
-
Contaminated Clothing:
Signaling Pathway of this compound in Alzheimer's Disease Research
Recent studies indicate that this compound may offer therapeutic benefits for Alzheimer's disease by enhancing the function of the blood-brain barrier and inducing autophagy.[2] The mechanism of action involves the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway, a key regulator of cell growth and metabolism.[2]
Caption: Simplified signaling pathway of this compound as an mTOR inhibitor, leading to the induction of autophagy.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling and disposing of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
